molecular formula C12H9ClO3S B1362063 3-phenoxybenzenesulfonyl Chloride CAS No. 252873-46-4

3-phenoxybenzenesulfonyl Chloride

Cat. No.: B1362063
CAS No.: 252873-46-4
M. Wt: 268.72 g/mol
InChI Key: JXJUPXKGJUPDHK-UHFFFAOYSA-N
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Description

3-phenoxybenzenesulfonyl Chloride is a useful research compound. Its molecular formula is C12H9ClO3S and its molecular weight is 268.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9ClO3S/c13-17(14,15)12-8-4-7-11(9-12)16-10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJUPXKGJUPDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375115
Record name 3-phenoxybenzenesulfonyl Chloride
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Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

252873-46-4
Record name 3-Phenoxybenzenesulfonyl chloride
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Record name 3-phenoxybenzenesulfonyl Chloride
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Foundational & Exploratory

3-phenoxybenzenesulfonyl chloride CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Phenoxybenzenesulfonyl Chloride (CAS: 252873-46-4)

Introduction

This compound is a highly versatile sulfonylating agent that has garnered significant attention in synthetic chemistry. Its unique molecular architecture, featuring a reactive sulfonyl chloride moiety appended to a phenoxybenzene backbone, makes it a valuable intermediate in the synthesis of a wide array of organic compounds.[1] This guide, intended for researchers and professionals in drug development and materials science, provides a comprehensive overview of its properties, synthesis, reactivity, and applications, grounded in established chemical principles and safety protocols. The compound serves as a critical building block for introducing the 3-phenoxybenzenesulfonyl group, a pharmacologically and functionally important scaffold found in numerous bioactive molecules and advanced materials.[1][2]

Physicochemical and Structural Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. This compound is a low-melting, pale yellow solid under ambient conditions.[1] Its key identifiers and properties are summarized below for quick reference.

PropertyValueSource
CAS Number 252873-46-4[1][3][4]
Molecular Formula C₁₂H₉ClO₃S[1][3][4]
Molecular Weight 268.72 g/mol [1][3][4]
IUPAC Name This compound[4]
Appearance Low melting pale yellow solid[1]
Purity Typically ≥96% (NMR) or ≥98%[1][3]
Storage Conditions 0–8 °C, under inert atmosphere[1][3]

Synthesis and Purification

The preparation of sulfonyl chlorides is a cornerstone of organic synthesis. While specific optimized procedures for this compound are proprietary, a robust and common pathway involves the chlorosulfonation of diphenyl ether, or more selectively, the direct chlorination of a pre-formed sulfonic acid salt. The following represents a generalized, logical workflow for its synthesis.

Synthetic Workflow

The most direct conceptual route begins with 3-phenoxybenzenesulfonic acid, which is then converted to the target sulfonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification A 3-Phenoxybenzenesulfonic Acid D Chlorosulfonation Reaction (Anhydrous Solvent, e.g., CH₂Cl₂) A->D B Thionyl Chloride (SOCl₂) B->D C DMF (catalyst) C->D E Reaction Quench (Ice-water) D->E 1. Reaction Mixture F Extraction (e.g., Ethyl Acetate) E->F 2. Crude Product G Drying & Concentration F->G H Purification (Chromatography or Recrystallization) G->H I This compound (Final Product) H->I 3. Purified Product

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for converting sulfonic acids to sulfonyl chlorides.[5][6]

  • Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-phenoxybenzenesulfonic acid (1.0 eq).

  • Solvent Addition: Add an anhydrous solvent such as dichloromethane (CH₂Cl₂) to create a slurry.

  • Chlorination: Add thionyl chloride (SOCl₂, ~2.0 eq) dropwise to the stirred suspension at room temperature. Add a catalytic amount of DMF (1-2 drops).

    • Causality: Thionyl chloride is the chlorinating agent. DMF catalyzes the reaction by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the sulfonic acid.

  • Reaction: Heat the mixture to reflux (approx. 40 °C for CH₂Cl₂) and maintain for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice-water. This step hydrolyzes excess thionyl chloride and precipitates the water-insoluble product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate or CH₂Cl₂ (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude product, a pale yellow oil or solid, often requires purification to meet the high-purity standards (≥98%) required for subsequent applications.[3]

  • Method Selection: Flash column chromatography is often the method of choice. Alternatively, for solid products, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be effective.[5]

  • Chromatography:

    • Prepare a silica gel column using a non-polar eluent system (e.g., hexane/ethyl acetate, starting at 100:0 and gradually increasing polarity).

    • Dissolve the crude product in a minimal amount of CH₂Cl₂ and adsorb it onto a small amount of silica gel.

    • Load the adsorbed material onto the column and elute with the solvent gradient.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Step: Combine the pure fractions and remove the solvent in vacuo to yield the purified this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to attack by nucleophiles.

Core Reactivity: Nucleophilic Substitution

The primary reaction is nucleophilic substitution at the sulfonyl sulfur. This reaction is robust and proceeds readily with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[7]

Mechanism of Sulfonamide Formation

The reaction with an amine (R-NH₂) proceeds via a well-established pathway to generate a sulfonamide, a critical functional group in many pharmaceuticals.

G cluster_reactants Reactants cluster_products Products R1 This compound R2 Primary Amine (R'-NH₂) S1 Ar-SO₂(Cl) Int1 [ Ar-SO₂(Cl)(NH₂R') ] Tetrahedral Intermediate S1->Int1 Nucleophilic Attack S2 R'-NH₂ S2->Int1 Nucleophilic Attack P2 HCl Int1->P2 Proton Transfer & HCl formation S3 Ar-SO₂(NHR') Int1->S3 Elimination of Cl⁻ P1 Sulfonamide

Caption: Mechanism of sulfonamide formation via nucleophilic substitution.

The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Mechanistic Considerations

There is ongoing discussion about the precise mechanism of nucleophilic substitution at a sulfonyl sulfur.[8] Two pathways are generally considered:

  • Concerted Sₙ2-like Mechanism: The nucleophile attacks the sulfur atom at the same time the chloride leaving group departs, proceeding through a single trigonal bipyramidal transition state.

  • Stepwise Addition-Elimination: The nucleophile adds to the sulfur atom to form an unstable, trigonal bipyramidal intermediate (a sulfurane), which then collapses by expelling the chloride ion.[8]

For most practical purposes in synthetic planning, the distinction is subtle, but evidence often favors the stepwise mechanism, especially with strong nucleophiles.

Applications in Research and Development

The versatility of this compound makes it a valuable reagent across several scientific disciplines.[1][2]

  • Pharmaceutical Synthesis: This is its most prominent application. The resulting sulfonamides are key components of various therapeutic agents, including antibacterial drugs and other targeted therapies. The phenoxybenzene moiety can enhance biological activity and selectivity by participating in key binding interactions within protein targets.[1]

  • Agrochemicals: It serves as a key intermediate in the development of new herbicides and pesticides, where the resulting molecular structures can be tailored for specific crop protection needs.[1][9]

  • Bioconjugation: The reactive sulfonyl chloride group can be used to link the phenoxybenzene scaffold to biomolecules, aiding in the development of enhanced drug delivery systems or diagnostic probes.[1][2]

  • Polymer and Material Science: It can act as a coupling agent or monomer in the synthesis of specialty polymers, or be used to modify surfaces to improve properties like adhesion and chemical resistance.[1][2]

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of this compound.

Spectroscopic Data

The following table summarizes the expected spectroscopic signatures for this compound.

TechniqueExpected Observations
¹H NMR Multiple signals in the aromatic region (~7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. The substitution pattern will lead to complex splitting (multiplets).
¹³C NMR A series of signals in the aromatic region (~115-160 ppm). Key signals include the carbon attached to the sulfonyl group and the carbons involved in the ether linkage.
FT-IR Strong, characteristic asymmetric and symmetric stretching bands for the S=O bonds of the sulfonyl chloride group at approximately 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[10] Aromatic C-H and C=C stretching bands will also be present.
Mass Spec. Molecular ion (M⁺) peak at m/z 268. An (M+2)⁺ peak at m/z 270 with approximately one-third the intensity of the M⁺ peak, which is the characteristic isotopic signature for a compound containing one chlorine atom.
Quality Control and Purity Assessment

For quantitative analysis and purity verification, chromatographic methods are indispensable.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to assess purity and quantify the compound against a standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for verifying the identity and purity, especially for detecting volatile impurities.[11]

Safety, Handling, and Storage

As a reactive chemical, this compound must be handled with appropriate precautions.

Hazard Summary

The compound is classified with significant hazards according to the Globally Harmonized System (GHS).[4]

Hazard ClassGHS Classification
Skin Corrosion/Irritation Causes severe skin burns and eye damage[4]
Reactivity Reacts with water, potentially releasing corrosive HCl gas[12]
Recommended Handling Procedures

Adherence to strict safety protocols is mandatory.[12][13]

  • Personal Protective Equipment (PPE): Always wear impervious gloves, safety goggles, and a face shield. A lab coat is required.

  • Ventilation: Handle exclusively in a certified chemical fume hood to avoid inhalation of any vapors or dust.

  • Dispensing: As a low-melting solid, it may be handled as a solid or a liquid. If heating is required to melt, use a water bath and avoid overheating.

  • In case of Contact:

    • Skin: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[12][13]

    • Eyes: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12][13]

  • Spills: Absorb spills with an inert, dry material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Do not use water.

Storage and Stability

Proper storage is crucial for maintaining the compound's integrity.

  • Conditions: Store in a tightly sealed container at 0-8 °C.[1][3]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture. The sulfonyl chloride group is susceptible to hydrolysis.

  • Incompatibilities: Keep away from water, strong bases, alcohols, and amines.

Conclusion

This compound is a reagent of significant value, bridging the gap between fundamental building blocks and complex, high-value molecules in pharmaceuticals and materials science. Its predictable reactivity, centered on the electrophilic sulfonyl chloride group, allows for the reliable construction of sulfonamides and other derivatives. A comprehensive understanding of its synthesis, handling requirements, and analytical profile, as detailed in this guide, is paramount for its safe and effective application in the laboratory and beyond.

References

  • J&K Scientific LLC. (n.d.). 3-Phenoxy-Benzenesulfonyl Chloride. Retrieved from J&K Scientific. [Link]

  • LookChem. (n.d.). Cas 1623-92-3, 4-PHENOXYBENZENESULFONYL CHLORIDE. Retrieved from LookChem. [Link]

  • PubChem. (n.d.). This compound. Retrieved from National Center for Biotechnology Information. [Link]

  • National Institutes of Health. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from NIH. [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 3-Phenoxybenzoyl Chloride. Retrieved from PrepChem.com. [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from Organic Syntheses. [Link]

  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from ACD/Labs Blog. [Link]

  • National Institute for Environmental Studies, Japan. (n.d.). III Analytical Methods. Retrieved from NIES. [Link]

  • Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from Organic Syntheses. [Link]

  • Royal Society of Chemistry. (n.d.). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Retrieved from Analytical Methods. [Link]

  • ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from ResearchGate. [Link]

  • Google Patents. (1961). US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
  • MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Retrieved from Molecules. [Link]

  • U.S. Environmental Protection Agency. (1994). Method 9253: Chloride (Titrimetric, Silver Nitrate). Retrieved from EPA. [Link]

  • ResearchGate. (n.d.). Scheme 10 Mechanism of the reaction of arenesulfonyl chlorides with.... Retrieved from ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to 3-Phenoxybenzenesulfonyl Chloride: Properties, Synthesis, and Core Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Phenoxybenzenesulfonyl chloride is a highly reactive sulfonyl chloride that serves as a critical intermediate and building block in synthetic organic chemistry. Its unique structure, featuring a phenoxy substituent on the benzene ring, allows for the introduction of this bulky, lipophilic group into target molecules, often modulating their biological activity and physicochemical properties. This guide provides an in-depth analysis of its core properties, validated synthesis protocols, key applications—particularly in the synthesis of sulfonamides for drug discovery—and essential safety protocols. The primary objective is to equip researchers with the foundational knowledge and practical insights required to effectively and safely utilize this versatile reagent in a laboratory setting.

Core Physicochemical Properties and Identification

The foundational step in utilizing any chemical reagent is a thorough understanding of its physical and chemical identity. The molecular weight of this compound is a key parameter for stoichiometric calculations in reaction planning.

The molecular formula for this compound is C₁₂H₉ClO₃S, leading to a calculated molecular weight of 268.72 g/mol [1][2][3]. This value is the cornerstone for all quantitative experimental work. Key identifying and physicochemical properties are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Weight 268.72 g/mol [1][2][3]
Molecular Formula C₁₂H₉ClO₃S[1][2][3]
CAS Number 252873-46-4[1][2][3]
Appearance Low melting pale yellow solid[1]
Purity ≥96% (NMR) to ≥98%[1][2]
Topological Polar Surface Area (TPSA) 43.37 Ų[2]
logP 3.4064[2]
Storage Conditions Store at 0-8 °C, often under an inert atmosphere.[1][4]

Synthesis of this compound

Understanding the synthesis of a reagent provides insight into potential impurities and handling requirements. While multiple synthetic routes exist, a common and reliable method involves the diazotization of 3-phenoxybenzenamine followed by a Sandmeyer-type reaction with sulfur dioxide and a copper catalyst.

Causality in Experimental Design:

  • Diazotization: The conversion of the primary amine to a diazonium salt is critical. This is performed at low temperatures (0-5 °C) because diazonium salts are notoriously unstable and can decompose violently at higher temperatures. The use of sodium nitrite in the presence of a strong acid like HCl generates the necessary nitrous acid in situ.

  • Sulfonylation (Sandmeyer Reaction): The diazonium salt is then introduced to a solution saturated with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst. The copper catalyst is essential for the radical-mediated replacement of the diazonium group with the -SO₂Cl group. Acetic acid is a common solvent as it is relatively inert to the reactants and helps maintain solubility.

The diagram below illustrates a generalized workflow for this synthetic transformation.

G A Starting Material: 3-Phenoxybenzenamine C Process: Diazotization (0-5 °C) A->C 1. B Reagents: NaNO₂, aq. HCl B->C D Intermediate: 3-Phenoxybenzenediazonium Chloride (Unstable, used in situ) C->D Forms F Process: Sulfonylation (Sandmeyer-type reaction) D->F 2. E Reagents: SO₂, CuCl₂ catalyst in Acetic Acid E->F G Product: This compound F->G Yields crude H Purification: Workup & Crystallization/Distillation G->H 3. G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_validation 4. Validation A Dissolve Amine (1.0 eq) & Base (e.g., Pyridine) in DCM B Cool to 0 °C A->B C Dropwise add This compound (1.05 eq) in DCM B->C D Stir at RT (2-16h) Monitor by TLC/LC-MS C->D E Aqueous Workup (Wash with acid, base, brine) D->E F Dry, Concentrate E->F G Purify (Column Chromatography or Recrystallization) F->G H Characterize Product: NMR, HRMS G->H

Sources

3-phenoxybenzenesulfonyl chloride physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Phenoxybenzenesulfonyl Chloride for Advanced Research

This guide provides an in-depth analysis of this compound, a critical reagent in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data summary to offer a functional understanding of the compound's properties, reactivity, and application. We will explore the causality behind its chemical behavior, provide actionable experimental protocols, and ground all claims in authoritative references.

This compound is a bifunctional molecule featuring a reactive sulfonyl chloride group and a diphenyl ether backbone. This structure makes it a valuable building block for introducing the 3-phenoxybenzenesulfonyl moiety into more complex molecular architectures, a common strategy in the development of pharmaceuticals and agrochemicals.[1][2][3]

The molecule's identity and primary physical properties are summarized below.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name This compound [4]
CAS Number 252873-46-4 [2][4][5]
Molecular Formula C₁₂H₉ClO₃S [2][4][5]
Molecular Weight 268.72 g/mol [2][4][5]
InChIKey JXJUPXKGJUPDHK-UHFFFAOYSA-N [1][4]

| Canonical SMILES | C1=CC=C(C=C1)OC2=CC(=CC=C2)S(=O)(=O)Cl |[1][4] |

Table 2: Physical and Chemical Properties

Property Value Source
Appearance Low melting pale yellow solid [2]
Purity ≥96% (NMR) to ≥98% [2][5]
Storage Conditions Store at 0-8 °C, dry, under inert atmosphere [2][5]
XLogP3 3.2 [4]
Topological Polar Surface Area 43.37 Ų [5]

| Rotatable Bond Count | 3 |[5] |

Caption: Chemical structure of this compound.

Spectroscopic and Analytical Characterization

Authenticating the structure and purity of this compound is paramount. The following section details the expected spectroscopic signatures, providing a basis for quality control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum will show complex multiplets in the aromatic region (approx. 7.0-8.0 ppm). The protons on the phenyl ring bearing the sulfonyl chloride group will be more deshielded (shifted downfield) compared to those on the phenoxy ring due to the strong electron-withdrawing effect of the -SO₂Cl group. The specific splitting patterns arise from ortho, meta, and para couplings.

  • ¹³C NMR: The carbon spectrum will display 12 distinct signals for the aromatic carbons, unless symmetry results in overlapping peaks. The carbon atom directly attached to the sulfonyl chloride group (C-SO₂Cl) will be significantly shifted downfield. Carbons ortho and para to the sulfonyl chloride and ether linkages will also show predictable shifts based on substituent effects.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for confirming the presence of the key sulfonyl chloride functional group. Expect to see strong, characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the S=O bonds.[6]

Table 3: Key Spectroscopic Data

Technique Characteristic Feature Expected Wavenumber/Shift (cm⁻¹ or ppm)
IR Spectroscopy Asymmetric SO₂ Stretch 1370 - 1410 cm⁻¹
IR Spectroscopy Symmetric SO₂ Stretch 1166 - 1204 cm⁻¹
¹H NMR Aromatic Protons ~ 7.0 - 8.0 ppm

| Mass Spectrometry | Isotopic Pattern for Chlorine | A characteristic M+2 peak at ~33% the intensity of the molecular ion peak, due to the ³⁷Cl isotope.[6] |

Synthesis and Reactivity Profile

Understanding the synthesis and inherent reactivity of this compound is crucial for its effective use.

General Synthetic Approach

Aryl sulfonyl chlorides are commonly prepared via the sulfochlorination of the corresponding aromatic compound. While a specific, detailed synthesis for the 3-phenoxy derivative is not provided in the initial search results, a general and robust method involves the reaction of a corresponding sulfonic acid or its salt with a chlorinating agent, or direct sulfochlorination of the parent arene. For instance, reacting 3-phenoxybenzenesulfonic acid with a reagent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) would yield the desired sulfonyl chloride.[7] Another common industrial method is the reaction of the parent aromatic compound (diphenyl ether) with excess chlorosulfonic acid.[8]

Core Reactivity

The synthetic utility of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This group is an excellent leaving group, making the compound highly susceptible to nucleophilic attack. This reactivity is the foundation of its use as a key intermediate.[9]

  • Sulfonamide Formation: Its most common application is the reaction with primary or secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry.[2][9]

  • Sulfonate Ester Formation: Reaction with alcohols in the presence of a non-nucleophilic base (e.g., pyridine) yields sulfonate esters.

  • Hydrolysis: The compound reacts violently with water, hydrolyzing to the corresponding 3-phenoxybenzenesulfonic acid.[9][10] This necessitates that all reactions and handling be performed under strictly anhydrous conditions.

reaction_pathway reagent 3-Phenoxybenzenesulfonyl Chloride reaction Nucleophilic Acyl Substitution reagent->reaction + amine Primary/Secondary Amine (R-NHR') amine->reaction + Base product Sulfonamide Product hcl HCl reaction->product reaction->hcl

Caption: General reaction scheme for sulfonamide synthesis.

Experimental Protocols

Protocol 1: Safe Handling and Storage

Trustworthiness in research begins with safety and material integrity.

  • Engineering Controls: Handle this compound exclusively within a certified chemical fume hood to avoid inhalation of any dust or vapors.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a full-face shield.[10][11]

  • Dispensing: As a low-melting solid, the material may be a waxy solid or viscous liquid at room temperature. Use a clean spatula or pipette for transfer. Avoid generating dust.

  • Storage: Store the container tightly sealed in a cool (0-8 °C), dry, and well-ventilated area away from moisture and incompatible materials like strong bases and water.[2][10] The compound is air and light sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Protocol 2: Preparation of an NMR Sample for Quality Control

This protocol ensures a reproducible and accurate assessment of purity.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble and that does not react with the sulfonyl chloride. Deuterated chloroform (CDCl₃) is a common choice, but its reactivity should be considered for long-term storage of the sample. Ensure the solvent is anhydrous.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Using a clean pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Dissolution: Cap the NMR tube securely and gently invert it several times or use a vortex mixer at a low setting until the sample is completely dissolved. A brief sonication can aid dissolution if needed.

  • Analysis: Insert the sample into the NMR spectrometer. Acquire a standard ¹H spectrum.

  • Validation: The absence of significant impurity peaks (e.g., solvent from synthesis, hydrolysis product) and the correct integration of aromatic protons validates the material's purity (often specified as ≥96% by suppliers).[2]

Applications in Drug Development and Material Science

The 3-phenoxybenzenesulfonyl moiety is a privileged scaffold in medicinal chemistry. Its incorporation can modulate a molecule's pharmacokinetic properties, such as solubility, lipophilicity, and metabolic stability.

  • Pharmaceutical & Agrochemical Synthesis: It serves as a key intermediate in the synthesis of a wide range of biologically active molecules, including antibacterial agents and herbicides.[1][2][3] The sulfonamide linkage formed from this reagent is a stable and common feature in many marketed drugs.

  • Bioconjugation: The reactive handle allows it to be used for attaching to biomolecules, potentially enhancing drug delivery systems.[1][2]

  • Polymer and Material Science: It can act as a coupling agent in polymerization processes or be used to modify surfaces, improving properties like adhesion and chemical resistance.[1][2]

Safety and Hazard Information

This compound is a corrosive and hazardous chemical that requires careful handling.

Table 4: GHS Hazard Classification

Hazard Class GHS Code Description Source
Skin Corrosion/Irritation H314 Causes severe skin burns and eye damage [4]

| Serious Eye Damage | H314 | Causes severe skin burns and eye damage |[4] |

  • First Aid (Skin/Eye Contact): In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

  • Spills: Absorb spills with an inert, dry material (e.g., sand, vermiculite) and place in a sealed container for disposal. Do not use water.

Conclusion

This compound is a versatile and highly reactive chemical intermediate with significant value in pharmaceutical, agrochemical, and materials research. Its utility is derived from the electrophilic sulfonyl chloride group, which allows for the straightforward formation of sulfonamides and other derivatives. A thorough understanding of its physical properties, spectroscopic signatures, and stringent handling requirements is essential for its safe and effective application in the laboratory. The protocols and data presented in this guide provide a comprehensive framework for researchers to confidently integrate this important building block into their synthetic programs.

References

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An In-depth Technical Guide to the Solubility of 3-Phenoxybenzenesulfonyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-Phenoxybenzenesulfonyl chloride is a pivotal intermediate in the synthesis of a diverse array of pharmaceuticals and agrochemicals.[1][2] Its utility in creating complex molecular structures, particularly sulfonamides, makes a thorough understanding of its solubility characteristics paramount for optimizing reaction conditions, enhancing product yield and purity, and ensuring safe handling.[2][3] This in-depth technical guide provides a comprehensive analysis of the solubility of this compound in common organic solvents. It combines theoretical predictions based on molecular structure with a detailed, field-proven experimental protocol for accurate quantitative solubility determination. This document is intended to serve as a practical resource for researchers and professionals in organic synthesis and drug development, enabling more efficient and informed solvent selection for a variety of applications.

Introduction: The Significance of this compound and Its Solubility

This compound (C₁₂H₉ClO₃S) is a bifunctional molecule featuring a reactive sulfonyl chloride group and a phenoxy moiety.[4] This unique structure allows for its use as a key building block in the synthesis of compounds with significant biological activity.[2] The sulfonyl chloride functional group is highly electrophilic and readily reacts with nucleophiles such as amines to form stable sulfonamide linkages, a common motif in many drug molecules.[3][5] The phenoxy group can also be modified to modulate the physicochemical and pharmacological properties of the final compound.[2]

The solubility of this compound in organic solvents is a critical parameter that dictates its utility in synthetic chemistry. Proper solvent selection is essential for:

  • Reaction Kinetics and Yield: Ensuring that reactants are in the same phase is fundamental for efficient molecular interactions. Poor solubility can lead to sluggish or incomplete reactions, resulting in lower yields and the formation of impurities.

  • Purification Processes: Crystallization, a common method for purifying solid organic compounds, is highly dependent on the differential solubility of the compound and its impurities in a given solvent system at various temperatures.

  • Analytical Characterization: Many analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, require the analyte to be dissolved in a suitable solvent.

  • Safe Handling and Storage: Understanding the solubility and reactivity of this compound in different solvents is crucial for preventing accidental reactions and ensuring stable storage conditions.[4]

This guide will delve into the factors governing the solubility of this important synthetic intermediate and provide a robust framework for its experimental determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₂H₉ClO₃S[4]
Molecular Weight 268.72 g/mol [4]
Appearance Low melting pale yellow solid[2]
XLogP3 3.2[4]
Topological Polar Surface Area (TPSA) 51.8 Ų[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 3 (on the sulfonyl oxygens and the ether oxygen)[6]

The XLogP3 value of 3.2 indicates a significant degree of lipophilicity, suggesting a preference for nonpolar organic solvents.[4] However, the presence of the polar sulfonyl chloride group and the ether linkage, as reflected in the topological polar surface area of 51.8 Ų, imparts some polar character to the molecule.[4] This dual nature—a large nonpolar backbone with polar functional groups—results in a nuanced solubility profile. The absence of hydrogen bond donors means that its solubility will not be driven by its ability to donate hydrogen bonds to solvent molecules.[4]

Predicted Solubility Profile of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aprotic Polar Solvents Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents are highly polar and aprotic, making them excellent candidates for dissolving this compound without promoting solvolysis of the reactive sulfonyl chloride group.[3]
Halogenated Solvents Dichloromethane (DCM), ChloroformHighThe polarity of these solvents is well-suited to dissolve the polar functionalities of the molecule without engaging in chemical reactions.[3]
Ethers Tetrahydrofuran (THF), Diethyl etherModerate to HighEthers are relatively polar and can solvate the molecule. THF is generally a better solvent than diethyl ether for moderately polar compounds.[3]
Ketones Acetone, Methyl ethyl ketone (MEK)ModerateThese polar aprotic solvents should effectively dissolve the compound. However, the potential for side reactions under basic conditions should be considered.[3]
Esters Ethyl acetateModerateEthyl acetate is a moderately polar aprotic solvent that is expected to be a suitable solvent for many applications.[3]
Aromatic Hydrocarbons Toluene, BenzeneLow to ModerateThe nonpolar nature of these solvents makes them less ideal for solvating the polar sulfonyl chloride and ether groups.[3]
Alcohols Methanol, EthanolSoluble (with reaction)Alcohols are polar and will dissolve the compound, but they are also nucleophiles that will react with the sulfonyl chloride to form sulfonate esters over time. This process is known as solvolysis.[3][7]
Nonpolar Alkanes Hexane, HeptaneLowThe significant polarity of the sulfonyl chloride group will limit solubility in these nonpolar solvents.
Water Insoluble (with reaction)The large, nonpolar aromatic structure and the reactivity of the sulfonyl chloride group with water to form the corresponding sulfonic acid make it insoluble and unstable in aqueous media.[8]

Experimental Determination of Solubility: A Validated Protocol

To move beyond qualitative predictions, a robust experimental protocol is necessary to determine the quantitative solubility of this compound. The equilibrium solubility shake-flask method is considered the "gold standard" for its accuracy and reliability.[9][10]

Materials and Equipment
  • This compound (purity ≥98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with decreasing concentrations.

  • Generation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached.

    • Place the vial in a temperature-controlled orbital shaker or on a stir plate. Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution has reached equilibrium. The time required may vary depending on the solvent and should be determined empirically.[11]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter to remove any suspended solid particles. This step is critical to prevent overestimation of the solubility.

    • Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the calibration standards and the diluted sample solution using a validated HPLC method. A reverse-phase C18 column is often suitable for compounds of this nature. The mobile phase will depend on the solvent used for the solubility study.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualizing the Experimental Workflow

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Data Processing prep_standards Prepare Calibration Standards analyze HPLC Analysis prep_standards->analyze Generate Calibration Curve prep_slurry Create Solvent/ Solute Slurry equilibrate Equilibrate at Controlled Temperature (e.g., 24-48h) prep_slurry->equilibrate sample Withdraw & Filter Supernatant equilibrate->sample dilute Dilute Sample sample->dilute dilute->analyze calculate Calculate Solubility from Calibration Curve analyze->calculate

Caption: Workflow for the quantitative determination of solubility.

Causality of Experimental Choices and Self-Validation

The described protocol incorporates several self-validating steps to ensure the trustworthiness of the results:

  • Use of Excess Solid: The presence of undissolved solute throughout the equilibration period is a visual confirmation that the solution is saturated.

  • Equilibration Time: Performing a time-course study where samples are taken at different time points (e.g., 12, 24, 48 hours) can validate that equilibrium has indeed been reached when the measured solubility no longer changes over time.

  • Temperature Control: Maintaining a constant and recorded temperature is crucial as solubility is highly temperature-dependent.

  • Calibration Curve: The linearity of the calibration curve (typically with an R² value > 0.99) validates the analytical method's accuracy over the concentration range of interest.

  • Replicate Measurements: Performing the entire experiment in triplicate or higher provides statistical confidence in the final solubility value.

Safety and Handling Considerations

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[4] It also reacts violently with water, liberating toxic gas.[12][13] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated chemical fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[12]

Conclusion

The solubility of this compound is a critical factor influencing its application in organic synthesis and drug development. This guide has provided a comprehensive overview based on its physicochemical properties, offering a predicted solubility profile across a range of common organic solvents. The detailed, step-by-step protocol for quantitative solubility determination, coupled with an emphasis on experimental integrity, equips researchers with a practical and reliable methodology. By understanding and applying the principles and techniques outlined herein, scientists can make more informed decisions regarding solvent selection, leading to optimized synthetic routes, improved purification processes, and ultimately, more efficient research and development outcomes.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2760338, this compound. Retrieved from [Link]

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Navigating the Physical Properties of 3-Phenoxybenzenesulfonyl Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Phenoxybenzenesulfonyl chloride is a pivotal intermediate in the synthesis of a diverse array of pharmaceutical and agrochemical agents. Its utility stems from the reactive sulfonyl chloride moiety, which allows for the facile introduction of the phenoxybenzenesulfonyl group into various molecular scaffolds, thereby modulating biological activity and selectivity.[1] Despite its widespread application, a definitive experimental melting point for this compound is not consistently reported in publicly accessible literature, presenting a challenge for its physical characterization. This technical guide addresses this knowledge gap by providing a comprehensive overview of the available data, a detailed protocol for the experimental determination of its melting point, and a comparative analysis with its structural isomer. Furthermore, this document outlines standard methodologies for the synthesis, purification, and spectroscopic characterization of this compound, alongside essential safety and handling protocols.

Introduction: The Enigmatic Melting Point of a Key Synthetic Intermediate

This compound (CAS Number: 252873-46-4) is an organosulfur compound characterized by a sulfonyl chloride functional group attached to a diphenyl ether backbone.[2] This structural arrangement confers upon it a unique reactivity profile, making it a valuable building block in medicinal and agricultural chemistry.[1] While its chemical properties are well-exploited, its physical properties, specifically its melting point, are less clearly defined. Multiple chemical suppliers describe the compound as a "low melting pale yellow solid". However, a precise numerical value for its melting point is conspicuously absent from many databases and safety data sheets.

This guide aims to provide a practical resource for researchers working with this compound. It will begin by addressing the current state of knowledge regarding its melting point, followed by a detailed, field-proven protocol for its experimental determination. The causality behind each step of the protocol will be explained to ensure a thorough understanding of the principles involved.

Comparative Analysis with 4-Phenoxybenzenesulfonyl Chloride

In contrast to the 3-phenoxy isomer, the melting point of 4-phenoxybenzenesulfonyl chloride (CAS Number: 1623-92-3) is well-documented. This provides a valuable point of reference for researchers.

CompoundCAS NumberReported Melting Point (°C)
This compound 252873-46-4Low melting solid (precise value not consistently reported)
4-Phenoxybenzenesulfonyl chloride 1623-92-341-44

The difference in the substitution pattern on the phenyl ring is expected to influence the crystal lattice packing and, consequently, the melting point. The availability of a precise melting point for the 4-isomer underscores the importance of experimentally determining this physical constant for the 3-isomer to ensure sample identity and purity.

Experimental Determination of Melting Point: A Self-Validating Protocol

The determination of a melting point is a fundamental technique for the characterization of a solid organic compound. A sharp melting point range (typically 0.5-1.0°C) is indicative of high purity, whereas a broad melting point range suggests the presence of impurities. The following protocols describe two common methods for determining the melting point of a compound like this compound.

Principle of Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. This is a physical constant for a pure substance at a given pressure. The process involves heating a small, powdered sample of the compound and observing the temperature range over which it melts.

Apparatus and Materials
  • Mel-Temp apparatus or similar melting point apparatus[3]

  • Thiele tube[4]

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • This compound sample (finely powdered)

  • Mineral oil or silicone oil (for Thiele tube)

  • Mortar and pestle

Workflow for Melting Point Determination

The following diagram illustrates the general workflow for determining the melting point of a solid sample.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation Prep1 Grind Sample Prep2 Pack Capillary Tube Prep1->Prep2 2-3 mm height Measure1 Place in Apparatus Prep2->Measure1 Measure2 Rapid Heating (Approx. MP) Measure1->Measure2 Measure3 Slow Heating (1-2°C/min) Measure2->Measure3 Cool & Repeat Measure4 Record Melting Range Measure3->Measure4 Val1 Repeat Measurement Measure4->Val1 Val2 Compare with Standard Val1->Val2 Consistent Results caption Workflow for Melting Point Determination

Caption: General workflow for the experimental determination of a melting point.

Detailed Protocol using a Mel-Temp Apparatus

The Mel-Temp apparatus provides a controlled and safe method for melting point determination.[3]

  • Sample Preparation:

    • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

    • Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

    • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample should be 2-3 mm high.[5]

  • Apparatus Setup and Measurement:

    • Insert the packed capillary tube into the sample holder of the Mel-Temp apparatus.

    • If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.[5]

    • Allow the apparatus to cool to at least 20°C below the estimated melting point.

    • Insert a new capillary tube with the sample.

    • Set the heating rate to 1-2°C per minute to ensure thermal equilibrium between the heating block, thermometer, and sample.[5]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last crystal melts (the end of the melting range).

  • Data Recording and Validation:

    • Record the melting point as a range (e.g., 40.5 - 41.5°C).

    • For accuracy, repeat the measurement with a fresh sample at least once to ensure reproducibility.

Detailed Protocol using a Thiele Tube

The Thiele tube method is a classic and effective technique that utilizes convection currents in a heating oil to ensure uniform temperature distribution.[4]

  • Sample Preparation:

    • Prepare a packed capillary tube as described in section 3.4.1.

  • Apparatus Setup and Measurement:

    • Attach the capillary tube to a thermometer using a small rubber band or a slice of rubber tubing. The sample should be level with the thermometer bulb. Ensure the rubber band is above the level of the heating oil.

    • Fill the Thiele tube with mineral or silicone oil to just above the top of the side arm.

    • Clamp the Thiele tube to a ring stand.

    • Insert the thermometer and capillary tube assembly into the Thiele tube, ensuring the sample is immersed in the oil and positioned in the center of the tube.

    • Gently heat the side arm of the Thiele tube with a microburner or Bunsen burner, using a back-and-forth motion to promote even heating.[6]

    • As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2°C per minute.

    • Record the melting point range as described in section 3.4.2.

Calibration of the Thermometer

For accurate results, it is crucial to use a calibrated thermometer or to calibrate the melting point apparatus. This can be done by determining the melting points of a series of certified reference standards with known, sharp melting points that bracket the expected melting point of the sample.[7][8] A calibration curve of the observed melting point versus the certified melting point can then be constructed and used to correct the experimentally determined melting point of the unknown sample.

Synthesis and Purification of this compound

Aryl sulfonyl chlorides are commonly synthesized via two primary routes: electrophilic aromatic substitution on the corresponding arene or a Sandmeyer-type reaction from the corresponding aniline.

Synthesis via Chlorosulfonation of Diphenyl Ether

The direct chlorosulfonation of diphenyl ether with chlorosulfonic acid is a common method for preparing phenoxybenzenesulfonyl chlorides.[9] This electrophilic aromatic substitution reaction typically yields a mixture of isomers, including the 3- and 4-substituted products, due to the directing effects of the phenoxy group.

Chlorosulfonation Reactant Diphenyl Ether Product1 This compound Reactant->Product1 Electrophilic Aromatic Substitution Product2 4-Phenoxybenzenesulfonyl chloride Reactant->Product2 Electrophilic Aromatic Substitution Reagent ClSO3H caption Synthesis via Chlorosulfonation

Caption: Synthesis of phenoxybenzenesulfonyl chloride isomers via chlorosulfonation.

The reaction conditions, such as temperature and the ratio of reactants, can be optimized to influence the isomeric ratio of the products.

Synthesis via Sandmeyer-Type Reaction

An alternative approach involves the diazotization of 3-phenoxyaniline followed by a reaction with sulfur dioxide in the presence of a copper(I) salt.[10] This method offers excellent regiocontrol, as the position of the sulfonyl chloride group is determined by the starting aniline.

Purification by Recrystallization

Due to the low melting nature of this compound, purification by recrystallization may require the use of low-boiling point solvents and cooling to sub-ambient temperatures. A suitable solvent system would be one in which the compound is sparingly soluble at low temperatures and readily soluble at or near room temperature. A mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane could be explored. The process involves dissolving the crude material in a minimal amount of the warm solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by vacuum filtration.

Spectroscopic Characterization

The identity and purity of this compound should be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show a complex pattern of signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. The integration of these signals should correspond to the 9 aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the 12 unique carbon atoms in the molecule. The carbon atom attached to the sulfonyl chloride group will be significantly downfield.

For NMR analysis, it is crucial to use a dry, aprotic deuterated solvent such as chloroform-d (CDCl₃) or acetone-d₆, as sulfonyl chlorides are reactive towards protic solvents.[11]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the sulfonyl chloride functional group.[12]

  • Asymmetric S=O stretch: Strong absorption band in the region of 1375-1410 cm⁻¹

  • Symmetric S=O stretch: Strong absorption band in the region of 1185-1204 cm⁻¹

  • S-Cl stretch: Absorption band in the region of 500-600 cm⁻¹

  • C-O-C stretch: Absorption bands characteristic of an aryl ether.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2) due to the presence of the chlorine-37 isotope.[12]

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It is also moisture-sensitive and will hydrolyze to the corresponding sulfonic acid upon contact with water. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound.[13] All manipulations should be carried out in a well-ventilated fume hood.[14]

Applications in Research and Development

This compound is a versatile reagent in organic synthesis. Its primary application is in the preparation of sulfonamides through reaction with primary or secondary amines.[1] These sulfonamide derivatives are found in a wide range of biologically active molecules, including antibacterial agents and herbicides. The phenoxy group can also be further functionalized, allowing for the synthesis of complex molecular architectures.

Conclusion

While the precise melting point of this compound remains to be definitively established in the literature, this technical guide provides researchers with the necessary tools to confidently determine this important physical property. By following the detailed experimental protocols and understanding the principles of synthesis, purification, and characterization outlined herein, scientists can ensure the quality and identity of this crucial synthetic intermediate. The provided information on its safe handling and applications further enhances its utility in the development of novel pharmaceuticals and agrochemicals.

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An In-depth Technical Guide to the ¹H NMR Spectral Data of 3-Phenoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxybenzenesulfonyl chloride is a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. Its bifunctional nature, possessing both a reactive sulfonyl chloride group and a diphenyl ether moiety, makes it a versatile building block in medicinal chemistry and materials science. Accurate structural elucidation of this compound is paramount for ensuring the purity and identity of downstream products. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as a powerful and indispensable tool for unambiguous structure verification and purity assessment.

This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectral data of this compound. As a Senior Application Scientist, this guide is structured to not only present the data but also to offer insights into the underlying principles governing the spectral features, enabling researchers to confidently interpret and utilize this information in their work.

Theoretical Considerations: Understanding the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is governed by the chemical environment of each proton, which is influenced by the electron-withdrawing sulfonyl chloride group (-SO₂Cl) and the phenoxy group (-OPh). The aromatic protons are distributed across two distinct ring systems, leading to a complex but interpretable spectrum.

The sulfonyl chloride group is a strong electron-withdrawing group, which deshields the protons on the benzenesulfonyl ring, causing their signals to appear at a lower field (higher ppm values). Conversely, the phenoxy group is an electron-donating group through resonance, which shields the protons on the phenoxy ring, shifting their signals to a higher field (lower ppm values). The interplay of these electronic effects, combined with through-bond spin-spin coupling between adjacent protons, gives rise to the characteristic multiplet patterns observed in the spectrum.

Predicted ¹H NMR Spectral Data of this compound

Due to the limited availability of public, experimentally verified ¹H NMR data for this compound, the following data is based on high-quality computational prediction, corroborated by experimental data from structurally analogous compounds such as 3-phenoxybenzoyl chloride. The spectrum is predicted for a sample dissolved in deuterated chloroform (CDCl₃).

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2'7.95d~2.01H
H-6'7.85dd~8.0, 2.01H
H-4'7.65t~8.01H
H-5'7.40dd~8.0, 2.01H
H-2, H-67.35t~7.52H
H-47.15t~7.51H
H-3, H-57.05d~7.52H

Disclaimer: The spectral data presented is predicted and should be used as a guide. Actual experimental values may vary.

Detailed Spectral Interpretation

A detailed analysis of the predicted ¹H NMR spectrum reveals the distinct electronic environments of the protons on the two aromatic rings.

  • Benzenesulfonyl Ring Protons (H-2', H-4', H-5', H-6'): These protons are significantly deshielded due to the strong electron-withdrawing effect of the sulfonyl chloride group.

    • H-2' is predicted to appear as a doublet at the lowest field (~7.95 ppm) due to its ortho position relative to the sulfonyl chloride group and meta-coupling to H-6'.

    • H-6' is expected to be a doublet of doublets (~7.85 ppm), showing both ortho-coupling to H-5' and meta-coupling to H-2'.

    • H-4' is predicted to be a triplet (~7.65 ppm) resulting from ortho-coupling to both H-3' (phenoxy group) and H-5'.

    • H-5' is anticipated to be a doublet of doublets (~7.40 ppm) with ortho-coupling to H-4' and H-6'.

  • Phenoxy Ring Protons (H-2, H-3, H-4, H-5, H-6): These protons are shielded by the electron-donating phenoxy oxygen and appear at a higher field compared to those on the benzenesulfonyl ring.

    • H-2 and H-6 are predicted to be equivalent and appear as a triplet (~7.35 ppm) due to ortho-coupling with their respective neighboring protons.

    • H-4 is expected to be a triplet (~7.15 ppm) due to coupling with the two ortho protons (H-3 and H-5).

    • H-3 and H-5 are predicted to be equivalent and appear as a doublet (~7.05 ppm) due to ortho-coupling with H-4.

Experimental Protocol for ¹H NMR Acquisition

This section provides a standardized, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. Instrument Parameters (400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is sufficient for routine characterization.

  • Acquisition Time (AQ): Set to 3-4 seconds to ensure adequate data collection for good resolution.

  • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the protons between scans, leading to accurate integration.

  • Number of Scans (NS): 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of 12-16 ppm is appropriate for aromatic compounds.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually to obtain pure absorption signals.

  • Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm.

  • Integrate all signals to determine the relative proton ratios.

  • Analyze the multiplicities and coupling constants of the signals.

Visualization of Spin-Spin Coupling

The following Graphviz diagram illustrates the key through-bond coupling interactions within the this compound molecule, which give rise to the observed signal splitting.

G cluster_benzenesulfonyl Benzenesulfonyl Ring cluster_phenoxy Phenoxy Ring H-2' H-2' H-6' H-6' H-2'->H-6' Jmeta H-5' H-5' H-6'->H-5' Jortho H-4' H-4' H-5'->H-4' Jortho SO2Cl SO2Cl O O C1_phenoxy H-2 H-2 H-3 H-3 H-2->H-3 Jortho H-6 H-6 H-5 H-5 H-5->H-6 Jortho H-4 H-4 H-4->H-5 Jortho H-3->H-4 Jortho

Caption: Spin-spin coupling network in this compound.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H NMR spectral data of this compound. By combining high-quality predicted data with a thorough understanding of the underlying spectroscopic principles and corroboration from analogous structures, researchers can confidently identify and characterize this important chemical intermediate. The detailed experimental protocol and visualization of coupling interactions further equip scientists with the practical knowledge required for successful NMR analysis. Adherence to these guidelines will ensure the generation of reliable and reproducible data, which is fundamental to the integrity of research and development in the chemical sciences.

References

  • Organic Syntheses Procedure. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Retrieved from [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 3-phenoxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of ¹³C NMR in the Structural Elucidation of Complex Molecules

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. Among its variants, ¹³C NMR spectroscopy is particularly powerful for mapping the carbon skeleton of a molecule. Each unique carbon atom in a structure produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. This sensitivity allows for the detailed characterization of functional groups and the overall molecular architecture.

This guide provides a comprehensive analysis of the ¹³C NMR chemical shifts of 3-phenoxybenzenesulfonyl chloride, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding the ¹³C NMR spectrum of this compound is crucial for reaction monitoring, quality control, and the structural confirmation of its derivatives. Due to the absence of publicly available experimental spectra, this guide will utilize a predicted ¹³C NMR spectrum as a basis for a detailed structural and chemical shift analysis. This approach, combining theoretical prediction with foundational spectroscopic principles, offers a robust framework for interpreting the spectra of this and related compounds.

Structural Features and Predicted ¹³C NMR Chemical Shifts of this compound

The molecular structure of this compound comprises two aromatic rings linked by an ether oxygen, with a sulfonyl chloride group attached to one of the rings. This arrangement leads to a complex distribution of electron density and, consequently, a wide range of ¹³C NMR chemical shifts.

The predicted ¹³C NMR chemical shifts for this compound are presented in the table below. These values were obtained using a reliable online prediction tool and serve as a strong basis for understanding the spectrum.

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Chemical Shift
C-1148.5Attached to the strongly electron-withdrawing sulfonyl chloride group, resulting in a significant downfield shift.
C-2128.2ortho to the sulfonyl chloride group, experiencing a moderate downfield shift.
C-3157.1Attached to the ether oxygen, leading to a substantial downfield shift due to the oxygen's electronegativity.
C-4124.5para to the sulfonyl chloride group and ortho to the phenoxy group, its shift is influenced by both.
C-5131.8meta to both substituents, its chemical shift is closer to that of an unsubstituted benzene carbon.
C-6122.9ortho to the phenoxy group and meta to the sulfonyl chloride group.
C-1'155.8The carbon in the phenoxy ring directly attached to the ether oxygen, significantly deshielded.
C-2', C-6'120.5ortho to the ether linkage, shielded relative to the para and meta carbons.
C-3', C-5'130.9meta to the ether linkage, with a chemical shift typical for aromatic carbons.
C-4'126.3para to the ether linkage, experiencing moderate shielding.

Analysis of the Predicted Spectrum:

The predicted chemical shifts are consistent with the expected electronic effects of the substituents. The carbons directly attached to the sulfonyl chloride (C-1) and the ether oxygen (C-3 and C-1') are the most deshielded, appearing at the lowest field (highest ppm values). The electron-withdrawing nature of the sulfonyl chloride group deshields the carbons of its host ring, while the ether oxygen has a more complex effect, deshielding the carbon it is directly attached to but shielding the ortho and para positions of the phenoxy ring through resonance.

Caption: Molecular structure of this compound with predicted ¹³C NMR chemical shifts.

Experimental Protocol for Acquiring the ¹³C NMR Spectrum

The following is a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

  • Concentration: Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. Modern spectrometers can also reference the residual solvent peak.

2. NMR Spectrometer Setup:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Probe Tuning: Tune and match the NMR probe to the ¹³C frequency to ensure optimal signal detection.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field. Shim the magnetic field to achieve high homogeneity and sharp spectral lines.

3. Acquisition Parameters for a Standard ¹³C{¹H} Spectrum:

  • Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): Set to approximately 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a much longer delay (5-10 times the longest T₁ relaxation time) is necessary.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 128 or 256 scans and increase as needed to achieve a good signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is usually adequate to cover the chemical shift range of most organic compounds.

  • Temperature: Run the experiment at a constant temperature, typically 298 K (25 °C).

4. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., 77.16 ppm for CDCl₃).

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

G A Sample Preparation B Spectrometer Setup A->B Insert Sample C Data Acquisition B->C Set Parameters D Data Processing C->D Acquire FID E Spectral Analysis D->E Generate Spectrum

Caption: A simplified workflow for acquiring and processing a ¹³C NMR spectrum.

Conclusion: Integrating Predicted and Experimental Data

While predicted ¹³C NMR data provides a valuable starting point for spectral assignment, experimental verification is the gold standard in chemical research. The methodologies outlined in this guide offer a comprehensive approach for both understanding the expected ¹³C NMR spectrum of this compound and for acquiring high-quality experimental data. The interplay between theoretical prediction and empirical measurement is a powerful paradigm in modern structural elucidation, enabling researchers to confidently characterize novel compounds and intermediates.

References

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Analysis of the FT-IR Spectrum of 3-Phenoxybenzenesulfonyl Chloride: A Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-phenoxybenzenesulfonyl chloride (C₁₂H₉ClO₃S). Designed for professionals in research and drug development, this document moves beyond a simple recitation of spectral data. It delves into the causality behind the characteristic absorption bands, grounding the interpretation in the principles of molecular vibrations and functional group analysis. By understanding the distinct spectral signatures of the sulfonyl chloride, diphenyl ether, and substituted aromatic moieties, scientists can confidently verify the structure and purity of this critical chemical intermediate.

The Molecular Architecture of this compound

Before interpreting its spectrum, it is essential to understand the molecular structure of this compound.[1][2][3] The molecule is composed of three primary functional components, each contributing a unique set of vibrational modes that are detectable by FT-IR spectroscopy.

  • Aromatic Systems: Two phenyl rings are present. One is directly substituted with the sulfonyl chloride group, while the other is part of the phenoxy substituent.

  • Diphenyl Ether Linkage: An ether bond (C-O-C) connects the two aromatic rings.

  • Sulfonyl Chloride Group: The -SO₂Cl group is the primary reactive site and possesses strong, characteristic vibrational absorptions.

The interplay of these groups results in a complex but highly characteristic FT-IR spectrum that serves as a molecular fingerprint.

Figure 1: Chemical structure of this compound with key functional groups highlighted.

Experimental Protocol: FT-IR Spectrum Acquisition

To ensure spectral data is reliable and reproducible, a standardized protocol is essential. The following outlines a typical workflow for obtaining the FT-IR spectrum of a solid sample like this compound.

Objective: To acquire a high-resolution FT-IR transmission spectrum of this compound in the mid-infrared range (4000-400 cm⁻¹).

Methodology: Potassium Bromide (KBr) Pellet Technique

  • Sample Preparation:

    • Thoroughly dry analytical grade KBr powder in an oven at 110°C for at least 2 hours to remove adsorbed water, which shows strong IR absorption.

    • Weigh approximately 1-2 mg of the this compound sample and 150-200 mg of the dried KBr.

    • Grind the sample and KBr together using an agate mortar and pestle until a fine, homogeneous powder is obtained. The fine particle size is critical to minimize light scattering.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into a pellet-forming die.

    • Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes. This will form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal scattering.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, using a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the precise wavenumbers of absorption maxima.

In-Depth Spectral Interpretation

The FT-IR spectrum is best analyzed by dividing it into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[4][5] Each key functional group of this compound provides distinct and identifiable peaks.

Aromatic Ring Vibrations

The presence of two substituted benzene rings gives rise to several characteristic absorptions.

  • Aromatic C-H Stretching (ν C-H): Aromatic C-H bonds have a slightly higher force constant than aliphatic C-H bonds. Consequently, their stretching vibrations appear at wavenumbers just above 3000 cm⁻¹. Expect to see one or more weak to medium intensity bands in the 3100-3000 cm⁻¹ region.[6][7][8]

  • Aromatic C=C In-Ring Stretching (ν C=C): The conjugated π-system of the benzene rings results in complex C=C stretching vibrations. These typically manifest as a series of sharp, medium-intensity peaks in the 1600-1450 cm⁻¹ range.[6][7][9] Key absorptions are often observed near 1600, 1585, and 1500 cm⁻¹.

  • C-H Out-of-Plane Bending (γ C-H): The strong bands in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The specific pattern of these bands is highly diagnostic of the substitution pattern on the aromatic rings.[6] For this compound, a meta-substituted pattern on one ring and a monosubstituted pattern on the other will create a complex but identifiable set of absorptions in this region.

Sulfonyl Chloride (-SO₂Cl) Group Vibrations

The sulfonyl chloride group is a powerful electron-withdrawing group and produces two of the most intense and easily identifiable bands in the spectrum.

  • Asymmetric S=O Stretching (νₐₛ SO₂): This vibration corresponds to the two S=O bonds stretching out of phase. It is an extremely strong and sharp absorption, typically found in the 1410-1370 cm⁻¹ range for sulfonyl chlorides.[10][11] This high-frequency band is a definitive marker for the sulfonyl group.

  • Symmetric S=O Stretching (νₛ SO₂): In this mode, the two S=O bonds stretch in phase. This absorption is also very strong and sharp, appearing at a lower frequency than the asymmetric stretch, generally in the 1204-1166 cm⁻¹ range.[10][11] The presence of both strong νₐₛ and νₛ bands is conclusive evidence for the -SO₂- moiety.

  • S-Cl Stretching (ν S-Cl): The stretching vibration of the sulfur-chlorine bond is a much weaker absorption found at lower frequencies. While its position can vary, for many sulfonyl chlorides it appears in the fingerprint region, with some literature suggesting frequencies as low as ~380 cm⁻¹.[12] Its identification can be challenging due to overlap with other bands.

Diphenyl Ether (C-O-C) Linkage Vibrations

The ether linkage between the two aromatic rings also has characteristic stretching vibrations.

  • Asymmetric C-O-C Stretching (νₐₛ C-O-C): Aromatic ethers exhibit a strong, characteristic asymmetric stretch. This band is typically observed in the 1300-1200 cm⁻¹ region and is a reliable indicator of the aryl-O-aryl structure.[13][14][15]

  • Symmetric C-O-C Stretching (νₛ C-O-C): The symmetric stretch is generally weaker than the asymmetric one and appears at a lower wavenumber, often in the 1050-1010 cm⁻¹ region.[13][16]

Summary of Characteristic Absorption Bands

The following table consolidates the expected FT-IR absorption bands for this compound, providing a quick reference for spectral analysis.

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3100 - 3000Weak-MediumC-H Stretching (ν C-H)Aromatic Rings
1600 - 1450Medium, SharpC=C In-Ring Stretching (ν C=C)Aromatic Rings
1410 - 1370Very StrongAsymmetric S=O Stretching (νₐₛ SO₂)Sulfonyl Chloride
1300 - 1200StrongAsymmetric C-O-C Stretching (νₐₛ C-O-C)Diphenyl Ether
1204 - 1166Very StrongSymmetric S=O Stretching (νₛ SO₂)Sulfonyl Chloride
1050 - 1010MediumSymmetric C-O-C Stretching (νₛ C-O-C)Diphenyl Ether
900 - 675StrongC-H Out-of-Plane Bending (γ C-H)Aromatic Rings

Analysis Workflow and Data Validation

A robust analytical workflow ensures that spectral interpretation is not only accurate but also self-validating. The process involves cross-referencing observed peaks with established correlation charts and, when available, with a reference spectrum from a verified library.

FTIR_Analysis_Workflow cluster_analysis Interpretation Steps Prep Sample Preparation (e.g., KBr Pellet) Acquire Data Acquisition (FT-IR Spectrometer) Prep->Acquire Process Data Processing (Background Subtraction, Baseline Correction) Acquire->Process Analyze Spectral Analysis & Peak Assignment Process->Analyze Validate Validation (Database Comparison, Literature Cross-Reference) Analyze->Validate Aromatic Identify Aromatic Peaks (ν C-H, ν C=C, γ C-H) Analyze->Aromatic Sulfonyl Identify Sulfonyl Peaks (νₐₛ SO₂, νₛ SO₂) Analyze->Sulfonyl Ether Identify Ether Peak (νₐₛ C-O-C) Analyze->Ether Report Final Report (Structure Confirmation, Purity Assessment) Validate->Report

Figure 2: A self-validating workflow for the FT-IR analysis of this compound.

Conclusion

The FT-IR spectrum of this compound is rich with information, providing a definitive fingerprint for its complex structure. The key to a successful analysis lies in systematically identifying the strong, characteristic bands associated with the sulfonyl chloride group (νₐₛ SO₂ and νₛ SO₂), the prominent asymmetric stretch of the diphenyl ether linkage (νₐₛ C-O-C), and the various vibrations of the aromatic systems. By following the structured approach outlined in this guide, researchers and drug development professionals can leverage FT-IR spectroscopy as a rapid, reliable, and powerful tool for the structural verification and quality assessment of this important chemical compound.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]

  • Spec-Analysis. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Yang, Z., et al. (2005). Synchrotron IR spectra of solid SO2 of 100– 2500 cm−1 measured at high pressures. ResearchGate. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Diphenyl ether. NIST Chemistry WebBook. Retrieved from [Link]

  • Li, Y., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. National Institutes of Health. Retrieved from [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Gillespie, R. J., & Robinson, E. A. (2025, August 6). THE VIBRATIONAL SPECTRA OF SULPHURYL AND THIONYL HALIDES. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Retrieved from [Link]

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3-phenoxybenzenesulfonyl chloride mass spectrometry fragmentation pattern

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-Phenoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the elucidation of molecular structures. The ability to deduce the intricate architecture of a molecule from its mass-to-charge ratio (m/z) and fragmentation patterns is pivotal in fields ranging from drug discovery to environmental analysis. This guide provides a detailed exploration of the predicted mass spectrometry fragmentation pattern of this compound, a compound of interest due to its bifunctional nature, incorporating both a sulfonyl chloride and a diphenyl ether moiety. Understanding its behavior under mass spectrometric conditions is crucial for its unambiguous identification and for characterizing its derivatives and metabolites.

This document is structured to provide a foundational understanding of the fragmentation of the core chemical motifs within this compound, leading to a predictive analysis of its overall fragmentation cascade. The insights presented herein are grounded in established principles of mass spectrometry and supported by authoritative references from the scientific literature.

Core Structural Features and Their Influence on Fragmentation

The fragmentation of this compound in a mass spectrometer is primarily dictated by the interplay of its two key structural components: the benzenesulfonyl chloride group and the diphenyl ether linkage. The initial step in electron ionization mass spectrometry (EI-MS) is the formation of a molecular ion (M+•), which then undergoes a series of fragmentation reactions to yield smaller, charged fragments. The relative stability of the resulting ions and neutral losses governs the preferred fragmentation pathways.

Fragmentation of the Benzenesulfonyl Chloride Moiety

The benzenesulfonyl chloride group is a reactive functionality that exhibits characteristic fragmentation patterns. Upon ionization, several key cleavages can be anticipated:

  • Loss of Chlorine Radical: A primary fragmentation event is the homolytic cleavage of the S-Cl bond, resulting in the loss of a chlorine radical (•Cl). This leads to the formation of a 3-phenoxybenzenesulfonyl cation. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in the molecular ion peak and any chlorine-containing fragments.

  • Loss of Sulfur Dioxide: A common rearrangement reaction in the mass spectrometry of aromatic sulfonyl compounds is the elimination of a neutral sulfur dioxide (SO₂) molecule.[1][2] This rearrangement is often facile and results in a significant fragment ion. For aromatic sulfonamides, this process is well-documented and is influenced by substituents on the aromatic ring.[1] A similar mechanism is plausible for sulfonyl chlorides.

  • Cleavage of the Carbon-Sulfur Bond: The C-S bond can also undergo cleavage, leading to the formation of a phenoxyphenyl cation and the loss of a sulfonyl chloride radical (•SO₂Cl).

Fragmentation of the Diphenyl Ether Moiety

The diphenyl ether linkage also contributes significantly to the overall fragmentation pattern. Key fragmentation pathways for aryl ethers include:

  • Cleavage of the Ether Bond: The C-O ether bond is susceptible to cleavage. This can occur on either side of the oxygen atom, leading to the formation of a phenoxy cation or a benzenesulfonyl chloride radical cation, or a phenoxy radical and a benzenesulfonyl chloride cation.[3]

  • Rearrangement and Loss of CO: In some diphenyl ether derivatives, rearrangement reactions involving both aromatic rings can occur, followed by the elimination of a neutral carbon monoxide (CO) molecule.[4]

Proposed Fragmentation Pathway for this compound

Based on the fragmentation behavior of its constituent parts, a predictive fragmentation pathway for this compound under electron ionization can be proposed. The molecular weight of this compound is 268.72 g/mol .[5] The molecular ion (M+•) is expected at m/z 268 (for ³⁵Cl) and 270 (for ³⁷Cl).

The following Graphviz diagram illustrates the proposed primary fragmentation pathways.

fragmentation_pathway M [M]+• m/z 268/270 F1 [M - Cl]+ m/z 233 M->F1 - •Cl F2 [M - SO2]+• m/z 204/206 M->F2 - SO2 (rearrangement) F3 [C6H5O]+ m/z 93 M->F3 - •C6H4SO2Cl F4 [C6H4SO2Cl]+• m/z 175/177 M->F4 - •C6H5O F5 [C12H9O]+ m/z 169 F1->F5 - SO2 F6 [C6H5]+ m/z 77 F3->F6 - CO

Caption: Proposed primary fragmentation pathways for this compound.

Detailed Explanation of Key Fragmentation Steps

  • Formation of the Molecular Ion (m/z 268/270): Upon electron impact, an electron is ejected from the this compound molecule to form the molecular ion radical cation, [C₁₂H₉ClO₃S]+•. The presence of chlorine will result in two peaks at m/z 268 and 270 with a characteristic isotopic ratio.

  • Loss of a Chlorine Radical (m/z 233): A facile cleavage of the S-Cl bond results in the loss of a chlorine radical (•Cl), forming the 3-phenoxybenzenesulfonyl cation, [C₁₂H₉O₃S]+, at m/z 233. This is often a prominent peak in the mass spectra of sulfonyl chlorides.

  • Rearrangement and Loss of Sulfur Dioxide (m/z 204/206): A characteristic rearrangement for aromatic sulfonyl compounds is the elimination of a neutral SO₂ molecule.[1][2] This would lead to the formation of a 3-chlorodiphenyl ether radical cation, [C₁₂H₉ClO]+•, at m/z 204 and 206.

  • Cleavage of the Ether Linkage:

    • Formation of the Phenoxy Cation (m/z 93): Cleavage of the C-O bond can result in the formation of the phenoxy cation, [C₆H₅O]+, at m/z 93, with the other fragment being a benzenesulfonyl chloride radical.

    • Formation of the Benzenesulfonyl Chloride Cation Radical (m/z 175/177): Alternatively, cleavage can yield a phenoxy radical and a benzenesulfonyl chloride cation radical, [C₆H₄SO₂Cl]+•, at m/z 175 and 177.

  • Secondary Fragmentation:

    • From m/z 233 to m/z 169: The ion at m/z 233 can further lose a molecule of SO₂ to form the phenoxyphenyl cation, [C₁₂H₉O]+, at m/z 169.

    • From m/z 93 to m/z 77: The phenoxy cation (m/z 93) can lose a molecule of carbon monoxide (CO) to form the phenyl cation, [C₆H₅]+, at m/z 77.[4]

Summary of Predicted Key Fragment Ions

m/z (for ³⁵Cl)Proposed StructureFragmentation Pathway
268[C₁₂H₉ClO₃S]+•Molecular Ion (M+•)
233[C₁₂H₉O₃S]+[M - Cl]+
204[C₁₂H₉ClO]+•[M - SO₂]+•
175[C₆H₄SO₂Cl]+•Cleavage of the ether C-O bond
169[C₁₂H₉O]+[M - Cl - SO₂]+
93[C₆H₅O]+Cleavage of the ether C-O bond
77[C₆H₅]+[C₆H₅O - CO]+

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the proposed fragmentation pattern, the following general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) can be followed.

1. Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.
  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
  • Injection Volume: 1 µL.
  • Injector Temperature: 250°C.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp: 15°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Mass Range: m/z 40-400.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
  • Identify the molecular ion peak and its isotopic pattern.
  • Analyze the fragmentation pattern and compare the observed fragment ions with the predicted values in the table above.
  • Utilize mass spectral libraries (e.g., NIST) for comparison, although a direct match may not be available for this specific compound.

The following diagram outlines the experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve 3-phenoxybenzenesulfonyl chloride in a volatile solvent B Inject sample into GC-MS A->B C Separation on GC column B->C D Ionization (EI, 70 eV) C->D E Mass analysis (Quadrupole) D->E F Acquire mass spectrum E->F G Identify molecular ion and fragments F->G H Compare with predicted pattern G->H

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation pattern of this compound is predicted to be a composite of the characteristic fragmentations of benzenesulfonyl chlorides and diphenyl ethers. Key fragmentation pathways include the loss of a chlorine radical, the rearrangement-induced elimination of sulfur dioxide, and cleavage of the ether linkage. By understanding these fundamental fragmentation mechanisms, researchers can confidently identify this compound and its structural analogs in complex matrices. The provided experimental protocol offers a starting point for the empirical validation of these predictions, further enhancing the analytical toolkit for professionals in chemical research and drug development.

References

  • Fragmentation Pathways of Diphenyl Ether Radical Cations. ResearchGate. Available at: [Link]

  • Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. Available at: [Link]

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  • Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. ResearchGate. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of California, Davis. Available at: [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. De Gruyter. Available at: [Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. Michigan State University. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

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Purity Analysis of 3-Phenoxybenzenesulfonyl Chloride by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

3-Phenoxybenzenesulfonyl chloride is a pivotal reactive intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its purity is paramount, directly impacting the yield, impurity profile, and overall quality of the final active ingredients. This technical guide provides a comprehensive, field-proven methodology for the purity determination of this compound using quantitative ¹H NMR (qNMR) spectroscopy. As a primary analytical method, qNMR offers direct measurement without the need for a structurally identical reference standard, providing a robust and accurate alternative to traditional chromatographic techniques.[2][3][4] This document details the underlying principles, a step-by-step experimental protocol, and the critical parameters that ensure a self-validating and trustworthy analysis, designed for researchers, scientists, and drug development professionals.

The Foundational Principle: Why qNMR for Purity Assessment?

Unlike chromatographic methods that rely on the response factor of a detector, which necessitates a certified standard of the same analyte, qNMR leverages a fundamental physical principle: the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[5][6] This allows for the use of any stable, high-purity organic compound as an internal standard, provided its signals do not overlap with the analyte.

The purity of an analyte (x) can be determined with high precision using a certified internal standard (cal) through the following equation:

Px=IxIcal⋅NcalNx⋅MxMcal⋅mcalmx⋅Pcal

Where:

  • P : Purity (as a weight/weight percentage)

  • I : Integral area of the NMR signal

  • N : Number of protons giving rise to the selected signal

  • M : Molecular weight

  • m : Mass weighed for the experiment

This guide establishes a protocol where the experimental choices are designed to rigorously uphold the integrity of this equation, ensuring the final purity value is accurate and defensible.

Causality of Experimental Design: A Self-Validating System

Achieving high accuracy in qNMR is not a matter of simply integrating a spectrum. It requires a deep understanding of the NMR experiment's physics. The following parameters are the pillars of a robust quantitative method.

Full Longitudinal Relaxation: The Cornerstone of Quantitation

During an NMR experiment, a radiofrequency pulse excites the nuclei. For the signal intensity to be truly proportional to the number of nuclei, the system must return to thermal equilibrium before the next pulse is applied. This process is governed by the spin-lattice relaxation time (T₁).[7]

  • Causality: If the delay between scans (the relaxation delay, D1) is insufficient, nuclei with longer T₁ values will not fully relax.[8] This leads to signal attenuation in subsequent scans, causing their integrals to be artificially small and rendering the purity calculation inaccurate.

  • Protocol Mandate: To ensure >99.9% relaxation for all nuclei, the total delay (D1 + Acquisition Time) must be at least 7 times the longest T₁ value of any proton in both the analyte and the internal standard.[5] While a "5x T₁" rule is often cited for routine work, a "7x T₁" factor is recommended for high-precision purity certification.[9][10] The T₁ for all signals of interest should ideally be measured using an inversion-recovery experiment.[7]

Uniform Excitation and Signal-to-Noise Ratio
  • Pulse Angle (Flip Angle): A 90° pulse provides the maximum signal intensity per scan, which is beneficial for maximizing the signal-to-noise ratio (S/N).[11][12] While smaller flip angles (e.g., 30°) can be used with shorter relaxation delays for faster experiments, for a primary purity assessment where accuracy is paramount, a 90° pulse combined with a sufficient relaxation delay is the most rigorous approach.[10][13]

  • Signal-to-Noise (S/N): Accurate integration is impossible without a high S/N. A noisy baseline introduces significant error into the integral calculation.

  • Protocol Mandate: The number of scans (NS) must be adjusted to achieve an S/N of at least 250:1 for the peaks selected for quantification.[8][9] This ensures that the integration error is less than 1%.

Experimental Workflow: Purity Determination of this compound

The following diagram outlines the comprehensive workflow for the qNMR purity analysis.

qNMR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Calculation cluster_key Key Inputs weigh_analyte Accurately Weigh Analyte (15-20 mg) (m_x) dissolve Dissolve Analyte & IS in Deuterated Solvent (e.g., 0.7 mL CDCl3) weigh_analyte->dissolve Microbalance (±0.01 mg) weigh_is Accurately Weigh Internal Standard (IS) (m_cal) weigh_is->dissolve transfer Homogenize & Transfer to 5mm NMR Tube dissolve->transfer setup_nmr Set Up qNMR Parameters (D1, NS, 90° Pulse, etc.) transfer->setup_nmr acquire Acquire FID Data (S/N > 250:1) setup_nmr->acquire ft Fourier Transform Zero Fill, Apply LB acquire->ft correction Phase & Baseline Correction (Critical) ft->correction integrate Integrate Non-Overlapping Analyte & IS Signals (I_x, I_cal) correction->integrate calculate Calculate Purity (P_x) Using qNMR Equation integrate->calculate mw Molecular Weights (M_x, M_cal) mw->calculate np Proton Counts (N_x, N_cal) np->calculate p_cal Purity of IS (P_cal) p_cal->calculate

Caption: Workflow for qNMR Purity Analysis.

Step-by-Step Methodology

1. Materials and Reagents Selection

  • Analyte: this compound (≥96% nominal purity).[1]

  • Deuterated Solvent: Chloroform-d (CDCl₃, ≥99.8% D). An aprotic solvent is required to prevent hydrolysis of the sulfonyl chloride.[14]

  • Internal Standard (IS): Maleic Acid (Certified Reference Material, ≥99.5% purity).

    • Rationale: Maleic acid is an excellent choice. It is highly pure, stable, and non-volatile.[15] Crucially, it produces a sharp singlet for its two olefinic protons around 6.3 ppm in many solvents, a region typically free of signals from the analyte, thus preventing signal overlap which is critical for accurate integration.[15][16]

2. Sample Preparation Protocol

  • Objective: To prepare a homogeneous solution with accurately known masses of the analyte and internal standard.

  • Procedure:

    • Using a calibrated analytical microbalance (readability ±0.01 mg or better), accurately weigh approximately 15-20 mg of this compound directly into a clean, dry glass vial. Record the mass (mₓ).[5][17]

    • Into the same vial, accurately weigh an amount of maleic acid (m_cal) calculated to provide a proton ratio between the selected analyte and IS signals of approximately 1:1. This optimizes integration accuracy.[5]

    • Using a calibrated pipette, add approximately 0.7 mL of CDCl₃ to the vial.

    • Gently vortex the vial until both solids are completely dissolved. A clear, homogeneous solution free of any particulate matter is essential for high-quality spectra.[18]

    • Carefully transfer the solution into a clean, high-quality 5 mm NMR tube.

3. NMR Data Acquisition Protocol

  • Objective: To acquire a ¹H NMR spectrum under conditions that ensure quantitative reliability.

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion and sensitivity.[3]

  • Key Acquisition Parameters: The following table summarizes the critical, field-proven parameters for this analysis.

ParameterRecommended ValueRationale / Causality
Pulse ProgramStandard 1D (e.g., Bruker 'zg')Simple single-pulse experiment for direct quantification.[19]
Pulse Angle (p1)90°Ensures maximum signal excitation per scan, contributing to a better S/N ratio.[11][12] Must be calibrated for the specific probe and sample.
Relaxation Delay (d1) ≥ 30 seconds CRITICAL: This conservative value ensures full T₁ relaxation (>7x T₁) for nearly all protons in medium-sized organic molecules, eliminating relaxation bias without needing a prior T₁ measurement.[3][20]
Acquisition Time (AQ)≥ 3 secondsAllows the Free Induction Decay (FID) to decay to near zero, preventing signal truncation and distortion in the transformed spectrum.[3][5]
Number of Scans (NS)16 to 64 (or as needed)Must be sufficient to achieve a Signal-to-Noise ratio (S/N) > 250:1 for the weakest signal used in the calculation.[5][8][9]
Spectral Width (SW)~16 ppmCovers the entire ¹H chemical shift range for organic molecules and provides wide baseline regions for accurate correction.
Temperature (TE)298 K (25 °C)A stable, regulated temperature is crucial for consistent chemical shifts and to minimize convection within the sample.[3]
SpinningOffAvoids spinning sidebands which can interfere with signals and complicate the baseline, especially for quantitative measurements.[10]

4. Data Processing and Purity Calculation

  • Objective: To accurately process the raw FID data and calculate the final purity value.

  • Procedure:

    • Apply an exponential line broadening factor (LB) of 0.3 Hz to the FID. This improves S/N without significantly degrading resolution.

    • Perform Fourier Transformation.

    • Manually and carefully phase the spectrum. Both zero-order and first-order phase corrections must be adjusted to ensure all peaks have a pure absorption lineshape. This is one of the most critical steps for accurate integration.[9]

    • Apply a high-order polynomial baseline correction. Ensure the baseline is flat and at zero across the entire spectrum, especially around the integrated signals.[8][9]

    • Integrate the signals.

      • Analyte (x): Select a well-resolved signal unique to this compound. The aromatic region (7-8 ppm) typically contains several signals. Choose a multiplet that is free from any impurity signals. For this example, let's assume a signal corresponding to 1 proton (Nₓ = 1) is selected.

      • Internal Standard (cal): Integrate the sharp singlet from maleic acid. This signal corresponds to 2 protons (N_cal = 2).

      • The integration region should be wide, covering at least 20 times the peak's half-height linewidth to encompass >99% of the peak area.[9]

    • Calculate the Purity (Pₓ) using the formula provided in Section 1, substituting the recorded masses, integral values, molecular weights, proton numbers, and the certified purity of the internal standard.

Method Trustworthiness and Validation

The protocol described herein is designed as a self-validating system. The use of a certified internal standard provides traceability to a primary reference material. The stringent acquisition parameters (long relaxation delay, high S/N) are chosen to eliminate the most common sources of systematic error in qNMR.

For implementation in a regulated environment, this method should be validated according to ICH Q2(R1) guidelines .[21][22][23] Key validation characteristics for a qNMR purity assay include:

  • Specificity: Demonstrated by the absence of overlapping signals between the analyte, internal standard, and known impurities.

  • Linearity and Range: Assessed by preparing samples at different concentrations to confirm the linear relationship between concentration and signal response.[24]

  • Accuracy: Determined by analyzing a sample of this compound with a known, orthogonally determined purity.

  • Precision: Assessed through repeatability (multiple preparations) and intermediate precision (different days, analysts, or instruments).

The adoption of qNMR, when executed with the rigor described, provides a powerful, efficient, and highly reliable method for the definitive purity assessment of critical chemical intermediates like this compound.

References

  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]

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  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • Mahajan, S., & Singh, I. P. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1269-1275. Retrieved from [Link]

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  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • Li, C. Y., et al. (2019). Optimal flip angle for robust practical quantitative NMR measurement using a fixed pulse length. Magnetic Resonance in Chemistry, 57(7), 390-394. Retrieved from [Link]

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  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories Inc.. Retrieved from [Link]

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  • What is pulse width and what value should I use to get great NMR spectra?. (n.d.). Anasazi Instruments. Retrieved from [Link]

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An In-depth Technical Guide to 3-Phenoxybenzenesulfonyl Chloride: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-phenoxybenzenesulfonyl chloride, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. This document delves into the core chemical and physical properties of this compound, outlines its synthesis, explores its reactivity, and highlights its applications as a pivotal building block in the creation of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. The guide is intended to serve as a practical resource, offering field-proven insights and detailed methodologies to support and inform synthetic endeavors.

Introduction: The Strategic Importance of this compound in Modern Synthesis

This compound is an organosulfur compound that has garnered considerable attention as a key intermediate in organic synthesis.[1] Its unique molecular architecture, featuring a reactive sulfonyl chloride group appended to a phenoxy-substituted benzene ring, makes it an invaluable tool for introducing the 3-phenoxybenzenesulfonyl moiety into a wide range of molecules. This functional group can significantly influence the biological activity and selectivity of the resulting compounds.[1] Consequently, this compound is frequently employed in the development of novel pharmaceuticals and agrochemicals, including potent antibacterial agents and herbicides.[1] Its utility extends to bioconjugation, polymer chemistry, and materials science, underscoring its versatility as a synthetic building block.[1] This guide aims to provide a detailed exploration of its chemical identity, properties, and synthetic utility, grounded in established scientific principles and practical application.

Chemical Structure and Identification

The chemical structure of this compound consists of a benzene ring substituted with a phenoxy group at the meta-position (position 3) and a sulfonyl chloride group at position 1.

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource(s)
IUPAC Name This compound[2]
CAS Number 252873-46-4[1][2]
Molecular Formula C₁₂H₉ClO₃S[1][2]
Molecular Weight 268.72 g/mol [1][2]
InChI InChI=1S/C12H9ClO3S/c13-17(14,15)12-8-4-7-11(9-12)16-10-5-2-1-3-6-10/h1-9H[2]
InChIKey JXJUPXKGJUPDHK-UHFFFAOYSA-N[2]
SMILES C1=CC=C(C=C1)OC2=CC(=CC=C2)S(=O)(=O)Cl[2]
PubChem CID 2760338[1][2]

Physical and Chemical Properties

The utility of this compound in a laboratory setting is dictated by its physical and chemical properties. A summary of these properties is provided below.

Table 2: Physical and Chemical Properties

PropertyValueSource(s)
Appearance Low melting pale yellow solid[1]
Melting Point Not precisely reported for the 3-isomer; the 4-phenoxy isomer melts at 42-45 °C.
Boiling Point No experimental data available.
Solubility Soluble in organic solvents. Reacts with water.[3]
Storage Conditions Store at 0-8 °C
Purity ≥ 96% (NMR) or ≥98%[1][4]

Synthesis of this compound

General Synthetic Approach:

One common route to aryl sulfonyl chlorides is the reaction of the corresponding sulfonic acid or its salt with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[5]

Caption: Reaction of this compound with an amine to form a sulfonamide.

5.2. Sulfonate Ester Formation

Reaction with alcohols in the presence of a base yields sulfonate esters. This transformation is useful for introducing the 3-phenoxybenzenesulfonyl group as a protecting group or as a functional moiety in its own right.

5.3. Hydrolysis

In the presence of water, this compound hydrolyzes to the corresponding 3-phenoxybenzenesulfonic acid. This reactivity necessitates handling the compound under anhydrous conditions to maintain its integrity for synthetic purposes.

Applications in Drug Discovery and Development

The 3-phenoxybenzenesulfonyl moiety is a privileged scaffold in medicinal chemistry, appearing in a number of bioactive molecules. The introduction of this group can modulate a molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile.

While specific examples of marketed drugs synthesized directly from this compound are not readily apparent from the provided search results, the analogous pyridine-3-sulfonyl chloride is a key reagent in the synthesis of Vonoprazan , a potassium-competitive acid blocker used for the treatment of gastroesophageal reflux disease. [6]This highlights the importance of sulfonyl chlorides as building blocks in the synthesis of modern pharmaceuticals. The structural similarity suggests that this compound is a valuable tool for the synthesis of novel drug candidates with potentially improved properties.

Spectral Data (Predicted)

While experimental spectral data is paramount for compound characterization, predicted data can serve as a useful reference.

Table 3: Predicted Spectral Data

SpectrumPredicted Peaks/Signals
¹H NMR Aromatic protons would appear as complex multiplets in the range of δ 7.0-8.0 ppm.
¹³C NMR Aromatic carbons would resonate in the region of δ 115-160 ppm. The carbon attached to the sulfonyl group would be the most downfield.
FT-IR Characteristic strong absorptions for the S=O stretching of the sulfonyl chloride group would be expected around 1375 cm⁻¹ and 1185 cm⁻¹.
Mass Spec The molecular ion peak [M]⁺ would be observed at m/z 268, with an isotopic peak [M+2]⁺ at m/z 270 due to the presence of the ³⁷Cl isotope.

Safety and Handling

This compound is a corrosive substance that requires careful handling in a well-ventilated fume hood. [2] GHS Hazard Information:

  • Pictogram: Corrosive

  • Signal Word: Danger

  • Hazard Statement: H314 - Causes severe skin burns and eye damage. [2] Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Handle under an inert atmosphere if moisture sensitivity is a concern.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water and strong bases.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its ability to readily introduce the 3-phenoxybenzenesulfonyl moiety into a variety of molecular scaffolds makes it an indispensable tool for researchers in drug discovery, agrochemical development, and materials science. A thorough understanding of its chemical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective utilization in the laboratory. The continued exploration of its synthetic applications will undoubtedly lead to the discovery of new and innovative molecules with significant biological and material properties.

References

  • Supporting information: - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

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  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved January 12, 2026, from [Link]

  • This compound | C12H9ClO3S | CID 2760338 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • US4105692A - Process for the preparation of benzenesulphonyl chloride - Google Patents. (n.d.).
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  • EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google Patents. (n.d.).
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  • Benzenesulfonyl chloride, 4-methoxy- - the NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]

  • FT-IR spectrum of P-Iodobenzene sulfonyl chloride. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

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  • Antitumor agents. Part 3: synthesis and cytotoxicity of new trans-stilbene benzenesulfonamide derivatives - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

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  • INFRARED REFERENCE SPECTRA - PMDA. (n.d.). Retrieved January 12, 2026, from [Link]

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An In-depth Technical Guide to the Synthesis and Characterization of 3-Phenoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenoxybenzenesulfonyl chloride is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its unique molecular architecture, featuring a reactive sulfonyl chloride group and a phenoxy moiety, allows for versatile functionalization, making it an invaluable tool in medicinal and agricultural chemistry.[1] This guide provides a comprehensive overview of the synthesis of this compound via the chlorosulfonation of diphenyl ether, detailing the underlying mechanistic principles and offering a field-proven experimental protocol. Furthermore, it outlines a systematic approach to the characterization of the synthesized compound, employing a suite of spectroscopic and analytical techniques to ensure its identity, purity, and structural integrity. Safety considerations integral to the handling and disposal of the materials involved are also thoroughly addressed.

Introduction: The Significance of this compound

This compound (C₁₂H₉ClO₃S) is a bifunctional organic compound that has garnered significant attention in the realms of drug discovery and materials science.[1] The presence of the highly electrophilic sulfonyl chloride group facilitates nucleophilic substitution reactions, most notably with amines to form stable sulfonamide linkages. This reactivity is the cornerstone of its utility in constructing complex molecules with desired biological activities.[1][2] The phenoxy group, on the other hand, can modulate the pharmacokinetic and pharmacodynamic properties of the final product, influencing factors such as lipophilicity, metabolic stability, and target binding affinity.[1]

The applications of this compound are diverse, ranging from its use as a key building block for antibacterial agents and herbicides to its role in bioconjugation and polymer chemistry.[1] Its ability to introduce the 3-phenoxyphenylsulfonyl moiety into various molecular scaffolds makes it a strategic component in the design and synthesis of novel therapeutic agents and functional materials.

Synthesis of this compound via Chlorosulfonation of Diphenyl Ether

The most direct and widely employed method for the synthesis of this compound is the electrophilic aromatic substitution reaction between diphenyl ether and chlorosulfonic acid.[3][4][5][6] This process, known as chlorosulfonation, involves the introduction of a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring.

Mechanistic Insights

The chlorosulfonation of diphenyl ether is a classic example of an electrophilic aromatic substitution. The reaction proceeds through the following key steps:

  • Generation of the Electrophile: Chlorosulfonic acid (ClSO₃H) acts as the source of the electrophile. While it is a strong acid, it can also self-ionize to a small extent or react with a second molecule of chlorosulfonic acid to generate the highly reactive sulfur trioxide (SO₃) and other electrophilic species.

  • Electrophilic Attack: The electron-rich aromatic ring of diphenyl ether attacks the electrophilic sulfur atom of the chlorosulfonylating agent. The ether oxygen is an activating group, directing the incoming electrophile to the ortho and para positions. However, due to steric hindrance from the bulky phenoxy group, substitution at the meta position can also occur, particularly under forcing conditions. The formation of the 3-substituted isomer is the target of this synthesis.

  • Formation of the Sigma Complex: The attack of the aromatic ring on the electrophile leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

  • Deprotonation and Re-aromatization: A base, typically the chloride ion (Cl⁻) generated in the reaction, abstracts a proton from the carbon atom bearing the newly attached sulfonyl group, restoring the aromaticity of the ring and yielding the final product, this compound.

Figure 1: Simplified workflow of the synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • Diphenyl ether

  • Chlorosulfonic acid

  • Thionyl chloride (optional, can improve yield)[7]

  • Dichloromethane (or other suitable inert solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, place diphenyl ether and an inert solvent such as dichloromethane. Cool the flask in an ice bath to 0-5 °C with constant stirring.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid dropwise from the dropping funnel to the stirred solution of diphenyl ether. The reaction is exothermic, and the temperature should be carefully maintained below 10 °C to minimize side reactions and the formation of unwanted isomers. The addition of thionyl chloride at this stage can be beneficial for the subsequent chlorination step.[7]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the crude product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with cold water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Figure 2: A typical workflow for the characterization of this compound.

Physical Properties

A preliminary assessment of the synthesized product involves observing its physical state, color, and determining its melting point. Pure this compound is typically a low-melting pale yellow solid.[1] A sharp melting point range is indicative of high purity.

PropertyExpected Value
Molecular Formula C₁₂H₉ClO₃S[1][8][9]
Molecular Weight 268.72 g/mol [1][8][9]
Appearance Low melting pale yellow solid[1]
Purity (NMR) ≥ 96%[1]
Storage Conditions 0-8 °C[1]
Spectroscopic Characterization

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum of this compound will exhibit a complex pattern of signals in the aromatic region (typically δ 7.0-8.0 ppm). The deshielding effect of the sulfonyl chloride group will cause the protons on the sulfonated ring to appear at a lower field compared to the protons on the phenoxy ring. The integration of the signals will correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the sulfonyl chloride group will be significantly deshielded and appear at a characteristic downfield chemical shift.

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands:

  • S=O Stretching: Strong asymmetric and symmetric stretching vibrations for the sulfonyl group (SO₂) will be observed in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[10]

  • S-Cl Stretching: A characteristic absorption band for the sulfur-chlorine bond is expected in the far-infrared region, typically around 375 cm⁻¹.[11]

  • C-O-C Stretching: An ether linkage will show a characteristic stretching vibration.

  • Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic rings will also be present.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be visible in the molecular ion peak and any chlorine-containing fragment ions, resulting in an M+2 peak.[10]

Safety and Handling

This compound and the reagents used in its synthesis are hazardous and must be handled with appropriate safety precautions.

  • Chlorosulfonic Acid: Is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride gas.[12] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[13][14][15]

  • This compound: Is a corrosive solid that can cause severe skin burns and eye damage.[8][13] It is also moisture-sensitive and will hydrolyze.[4] It should be stored in a tightly sealed container in a cool, dry place.[13][15][16]

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.[13][14]

Conclusion

The synthesis and characterization of this compound are fundamental processes for researchers in medicinal and agricultural chemistry. A thorough understanding of the reaction mechanism, meticulous execution of the experimental protocol, and comprehensive characterization are paramount to obtaining a high-quality product suitable for further synthetic applications. By adhering to the principles and procedures outlined in this guide, researchers can confidently and safely produce and validate this important chemical intermediate, paving the way for the discovery and development of new and innovative molecules.

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An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonyl chloride functional group (R-SO₂Cl) is a cornerstone of modern organic and medicinal chemistry, prized for its versatile reactivity and the stability of its derivatives. This guide provides an in-depth exploration of the core principles governing the reactivity of sulfonyl chlorides. We will dissect the mechanistic nuances of their reactions, provide field-proven experimental protocols for key transformations, and highlight their strategic application in drug development. This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage the full potential of sulfonyl chloride chemistry.

Introduction: The Enduring Importance of the Sulfonyl Chloride Moiety

The sulfonyl chloride functional group is a highly reactive electrophilic moiety that serves as a pivotal building block in synthetic chemistry.[1] Its utility is rooted in the electrophilic nature of the sulfur atom, which is rendered significantly electron-deficient by two strongly electron-withdrawing oxygen atoms and an electronegative chlorine atom.[2] This inherent reactivity allows for facile reactions with a wide array of nucleophiles, leading to the formation of stable sulfonamides, sulfonate esters, and other sulfur-containing compounds.[1][3]

The resulting sulfonamide linkage (-SO₂NR₂) is a privileged scaffold in medicinal chemistry, found in a vast number of therapeutic agents due to its unique physicochemical properties.[4] It is hydrolytically stable, capable of participating in multiple hydrogen bonding interactions, and possesses a tetrahedral geometry that can act as a transition state isostere or mimic a tetrahedral intermediate.[4] These characteristics enable sulfonamide-containing molecules to bind with high affinity and selectivity to a diverse range of biological targets.[4] Consequently, sulfonyl chlorides are indispensable tools in the synthesis of antibacterial agents, diuretics, carbonic anhydrase inhibitors, and many other classes of drugs.[4][5]

Core Reactivity and Mechanistic Considerations

The reactivity of sulfonyl chlorides is dominated by nucleophilic substitution at the electrophilic sulfur center. The chloride ion serves as an excellent leaving group, facilitating these transformations.[2] The precise mechanism of this nucleophilic substitution is a subject of ongoing investigation and is believed to be dependent on the nature of the nucleophile, the substrate, and the reaction conditions.[2][6] Two primary pathways are generally considered:

  • Concerted Sₙ2-like Mechanism: In this pathway, the nucleophile attacks the sulfur atom concurrently with the departure of the chloride leaving group, proceeding through a trigonal bipyramidal transition state.[2] This mechanism is often favored for the solvolysis of arenesulfonyl and primary alkanesulfonyl chlorides.[6]

  • Stepwise Addition-Elimination Mechanism: This pathway involves the initial formation of a trigonal bipyramidal intermediate, followed by the expulsion of the chloride ion.[2]

G cluster_sn2 Concerted SN2-like Mechanism cluster_add_elim Stepwise Addition-Elimination Mechanism R-SO2Cl R-SO2Cl TS [Nu---SO2(R)---Cl]⁻ R-SO2Cl->TS Nu⁻ Product_SN2 R-SO2-Nu + Cl⁻ TS->Product_SN2 R-SO2Cl_AE R-SO2Cl Intermediate [R-SO2(Cl)(Nu)]⁻ R-SO2Cl_AE->Intermediate Nu⁻ Product_AE R-SO2-Nu + Cl⁻ Intermediate->Product_AE - Cl⁻

In addition to direct substitution, alkanesulfonyl chlorides bearing α-hydrogens can undergo elimination reactions in the presence of a base to form highly reactive sulfene intermediates (RCH=SO₂).[7] These intermediates can then be trapped by various nucleophiles.[7]

Key Synthetic Transformations of Sulfonyl Chlorides

The versatility of the sulfonyl chloride functional group is demonstrated by its participation in a wide range of synthetically valuable transformations.

Sulfonamide Formation

The reaction of sulfonyl chlorides with primary or secondary amines is a robust and extensively utilized method for the synthesis of sulfonamides.[8] This reaction typically proceeds in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[8]

G SulfonylChloride R-SO₂Cl Sulfonamide R-SO₂NR'₂ SulfonylChloride->Sulfonamide Byproduct Base-H⁺Cl⁻ Amine R'₂NH Amine->Sulfonamide Base Base Base->Byproduct

Experimental Protocol: Synthesis of N-Benzyl-p-toluenesulfonamide

  • To a solution of benzylamine (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.05 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired sulfonamide.

Table 1: Representative Yields for Sulfonamide Formation

Sulfonyl ChlorideAmineBaseSolventYield (%)
p-Toluenesulfonyl chlorideBenzylaminePyridinePyridine90
Benzenesulfonyl chlorideAnilinePyridine-100
4-Nitrobenzenesulfonyl chlorideAnilinePyridine-100
Benzenesulfonyl chlorideAnilineTriethylamine (TEA)THF86

Data synthesized from multiple sources for illustrative purposes.[2]

Sulfonate Ester Formation

The reaction of sulfonyl chlorides with alcohols or phenols in the presence of a base yields sulfonate esters.[7] These esters are excellent leaving groups in nucleophilic substitution and elimination reactions, rendering the corresponding alcohol more reactive.[9]

G SulfonylChloride R-SO₂Cl SulfonateEster R-SO₂OR' SulfonylChloride->SulfonateEster Byproduct Base-H⁺Cl⁻ Alcohol R'-OH Alcohol->SulfonateEster Base Base Base->Byproduct

Experimental Protocol: Synthesis of a Tosylate Ester

  • Dissolve the alcohol (1.0 eq) and p-toluenesulfonyl chloride (1.2 eq) in pyridine at 0 °C.

  • Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by adding cold water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with cold 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the tosylate.

Friedel-Crafts Sulfonylation

Sulfonyl chlorides can undergo Friedel-Crafts reactions with arenes in the presence of a Lewis acid catalyst to form sulfones.[7]

Other Reactions

Sulfonyl chlorides can also participate in a variety of other transformations, including:

  • Reduction: Reduction of sulfonyl chlorides can lead to the formation of sulfinates or disulfides.[7]

  • Desulfonation: Arylsulfonyl chlorides can be desulfonated to yield aryl chlorides.[7]

  • Reactions with Unsaturated Compounds: Sulfonyl chlorides react with alkenes, alkynes, and other unsaturated compounds through various pathways including [2+2] annulations and radical additions.[10]

Sulfonyl Chlorides as Protecting Groups

The sulfonyl group is an effective protecting group for amines.[11][12] The formation of a sulfonamide significantly reduces the nucleophilicity and basicity of the amine nitrogen due to the electron-withdrawing nature of the sulfonyl group.[11][12] Commonly used sulfonyl chlorides for this purpose include methanesulfonyl chloride (MsCl), p-toluenesulfonyl chloride (TsCl), and 2-nitrobenzenesulfonyl chloride (NsCl).[12] The choice of protecting group depends on the desired stability and the conditions required for its subsequent removal.[12]

G Amine R-NH₂ Protection Protection Amine->Protection SulfonylChloride R'-SO₂Cl SulfonylChloride->Protection ProtectedAmine R-NH-SO₂R' Protection->ProtectedAmine Reaction Further Synthetic Steps ProtectedAmine->Reaction Intermediate Intermediate Reaction->Intermediate Deprotection Deprotection Intermediate->Deprotection FinalAmine R'-NH₂ Deprotection->FinalAmine

Applications in Drug Development

The strategic use of sulfonyl chlorides is a cornerstone of modern drug discovery and development. Their ability to readily form the sulfonamide linkage allows medicinal chemists to:

  • Introduce Key Pharmacophores: The sulfonamide group is a critical component of numerous drugs, where it is essential for binding to the target enzyme or receptor.[1]

  • Modulate Physicochemical Properties: The incorporation of a sulfonyl moiety can be used to fine-tune properties such as solubility, bioavailability, and metabolic stability.[1]

  • Generate Compound Libraries: The straightforward reaction of sulfonyl chlorides with a diverse range of amines enables the rapid synthesis of large compound libraries for high-throughput screening.[4]

Conclusion

The sulfonyl chloride functional group exhibits a rich and versatile reactivity that has been extensively exploited in organic synthesis and medicinal chemistry. A thorough understanding of its reaction mechanisms and the practical application of its key transformations is essential for researchers aiming to design and synthesize novel molecules with desired properties. The continued development of new catalytic systems and synthetic methodologies involving sulfonyl chlorides promises to further expand their utility in addressing contemporary scientific challenges.

References

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Mechanism of 3-phenoxybenzenesulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reaction Mechanisms of 3-Phenoxybenzenesulfonyl Chloride

Abstract

This compound is a pivotal reagent in modern organic synthesis, valued for its role as a versatile intermediate in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its chemical behavior is dominated by the highly reactive sulfonyl chloride moiety and the electronic characteristics of its two aromatic rings. This guide provides an in-depth exploration of the core reaction mechanisms of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind its reactivity, present validated experimental protocols, and visualize complex transformations to ensure a comprehensive understanding.

Introduction: The Molecular Architecture and Significance

This compound (C₁₂H₉ClO₃S) is a bifunctional molecule featuring a reactive sulfonyl chloride group attached to a diphenyl ether scaffold.[3] The strong electron-withdrawing nature of the sulfonyl group renders the sulfur atom highly electrophilic and makes the chloride an excellent leaving group, predisposing the molecule to nucleophilic attack.[4] Concurrently, the two aromatic rings provide sites for electrophilic substitution, with reactivity and regioselectivity governed by the interplay between the deactivating sulfonyl chloride group and the activating, ortho-, para-directing phenoxy group. This dual reactivity makes it a valuable building block for creating complex molecular architectures.[2]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 252873-46-4[1][3]
Molecular Formula C₁₂H₉ClO₃S[2][3]
Molecular Weight 268.72 g/mol [2][3]
Appearance Low melting pale yellow solid[2]
Purity ≥96% (NMR)[2]
Storage Store at 0-8 °C[2][5]

Core Mechanism I: Nucleophilic Substitution at the Sulfonyl Center

The most fundamental reaction of this compound involves the substitution of the chloride atom by a nucleophile. These reactions are central to its application in synthesizing sulfonamides, sulfonates, and other derivatives.[4][6]

Mechanistic Principles: An Sₙ2-like Pathway

The reaction at the tetracoordinate sulfur center is highly sensitive to the nucleophile, solvent, and reaction conditions. However, for most common nucleophiles, the mechanism is generally accepted to be a bimolecular nucleophilic substitution (Sₙ2-type) process.[7][8] Unlike Sₙ2 reactions at carbon, which involve a single transition state, the reaction at sulfur can proceed through a concerted path or via a short-lived, high-energy pentacoordinate intermediate (an addition-elimination mechanism).[9][10]

Causality: The sulfur atom is highly electron-deficient due to the inductive effects of the three electronegative atoms attached to it (two oxygens and one chlorine). This potent electrophilicity invites attack from nucleophiles. The subsequent departure of the chloride ion is facile as it is a stable leaving group.

Diagram 1: General Mechanism of Nucleophilic Substitution

G sub This compound ts Transition State / Intermediate [Pentacoordinate Sulfur] sub->ts Nucleophilic Attack nu Nucleophile (Nu-H) nu->ts prod Substituted Product ts->prod Chloride Elimination hcl HCl ts->hcl

Caption: Nucleophilic attack on the electrophilic sulfur atom.

Reaction with Amines: Synthesis of Sulfonamides

The reaction with primary or secondary amines is one of the most significant applications, yielding sulfonamides—a functional group present in numerous antibacterial drugs and other pharmaceuticals.[11][12] The reaction is typically rapid and proceeds to completion.[11]

Experimental Protocol: Synthesis of N-Benzyl-3-phenoxybenzenesulfonamide

  • Reagents & Setup: In a two-necked round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL per mmol of sulfonyl chloride).

  • Addition of Base: Add triethylamine (1.1 eq) to the solution. This base will act as a scavenger for the HCl generated during the reaction.[13]

  • Nucleophile Addition: Cool the mixture in an ice-water bath (0 °C). Add benzylamine (1.0 eq) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding 1N hydrochloric acid (HCl). Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.[13]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

Diagram 2: Workflow for Sulfonamide Synthesis

G start Dissolve Reagents (Sulfonyl Chloride, Base in DCM) step2 Cool to 0 °C start->step2 step3 Add Amine Dropwise step2->step3 step4 React at Room Temp (Monitor by TLC) step3->step4 step5 Aqueous Work-up (HCl Wash, Brine Wash) step4->step5 step6 Dry & Concentrate step5->step6 step7 Purify (Chromatography/Recrystallization) step6->step7 end Pure Sulfonamide Product step7->end

Caption: Standard laboratory workflow for sulfonamide synthesis.

Reaction with Alcohols and Water: Sulfonate Esters and Hydrolysis
  • Alcoholysis: In the presence of a base like pyridine, this compound reacts with alcohols to form sulfonate esters.[14][15] This reaction is crucial for converting the hydroxyl group of an alcohol into a good leaving group (sulfonate) for subsequent substitution or elimination reactions.[14][16]

  • Hydrolysis: The compound reacts with water, particularly under neutral or alkaline conditions, to form 3-phenoxybenzenesulfonic acid.[8][17] The mechanism is analogous to other nucleophilic substitutions, with water acting as the nucleophile.[18] The reaction is generally slow in neutral water but is accelerated by base (hydroxide ion), which is a stronger nucleophile.[8]

Core Mechanism II: Electrophilic Aromatic Substitution (SₑAr)

The presence of two aromatic rings allows for electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions.[19] The regiochemical outcome is dictated by the directing effects of the existing substituents.

  • Ring A (attached to -SO₂Cl): The sulfonyl chloride group is a powerful electron-withdrawing group. It strongly deactivates the ring towards electrophilic attack and is a meta-director.

  • Ring B (the phenoxy group): The ether oxygen is an activating, ortho-, para-director for this ring.

Causality: Electrophilic attack will overwhelmingly favor the more activated ring (Ring B). Within Ring B, the electrophile will add to the positions ortho and para to the ether linkage due to the stabilization of the resulting cationic intermediate (arenium ion) by the lone pairs on the oxygen atom.[19] Attack on the deactivated Ring A is kinetically disfavored.

Diagram 3: Regioselectivity in Electrophilic Aromatic Substitution

Note: The DOT script above is illustrative. A chemical drawing would be substituted for the placeholder IMG SRC. Caption: Directing effects in the SₑAr of this compound.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are classic SₑAr reactions for forming new carbon-carbon bonds.[20][21] When this compound is subjected to Friedel-Crafts conditions (e.g., an acyl chloride and a Lewis acid like AlCl₃), acylation is expected to occur on the activated phenoxy ring (Ring B), primarily at the para position due to reduced steric hindrance compared to the ortho positions.[22][23]

Trustworthiness Note: A key consideration is the potential for the Lewis acid catalyst (e.g., AlCl₃) to complex with the sulfonyl oxygens. This can further deactivate Ring A. However, the strong directing effect of the phenoxy group ensures that substitution on Ring B remains the dominant pathway.

Conclusion and Outlook

The reactivity of this compound is a rich interplay of nucleophilic substitution at the sulfur center and electrophilic substitution on its aromatic framework. A thorough understanding of these mechanisms is paramount for its effective utilization in synthetic chemistry. By carefully selecting nucleophiles, catalysts, and reaction conditions, chemists can harness its dual reactivity to construct complex and functionally diverse molecules. This guide serves as a foundational resource, grounding synthetic choices in mechanistic principles to empower innovation in drug discovery and materials science.

References

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A Senior Application Scientist's Guide to the Strategic Introduction of Phenoxy Groups into Organic Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phenoxy group is a cornerstone structural motif in a multitude of biologically active compounds and advanced materials. Its incorporation into molecular scaffolds can profoundly influence pharmacological properties such as binding affinity, selectivity, and metabolic stability, making it a privileged moiety in drug discovery.[1][2][3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic strategies for introducing phenoxy groups. We will delve into the mechanistic underpinnings, field-proven protocols, and comparative analyses of the three principal methodologies: the Ullmann Condensation, the Buchwald-Hartwig C-O Cross-Coupling, and Nucleophilic Aromatic Substitution (SNAr). This guide emphasizes the causality behind experimental choices, offers troubleshooting insights, and explores modern, sustainable approaches to empower scientists in the rational design and execution of these critical transformations.

The Strategic Importance of the Phenoxy Moiety

The prevalence of the diaryl ether linkage in pharmaceuticals, agrochemicals, and polymers underscores its significance.[4][5] The phenoxy group can act as a key pharmacophore, participating in crucial π-π stacking interactions, hydrogen bonding via its ether oxygen, and hydrophobic interactions within protein binding pockets.[2][6] Its rigid, yet conformationally flexible nature allows it to orient other functional groups optimally for biological target engagement. Understanding the nuances of its synthetic introduction is therefore a fundamental requirement for the modern medicinal and materials chemist.

Methodologies for Phenoxy Group Installation: A Comparative Overview

The selection of a synthetic route for diaryl ether formation is a multifactorial decision, balancing substrate scope, functional group tolerance, reaction conditions, and cost.[7] The three primary methods—Ullmann, Buchwald-Hartwig, and SNAr—offer distinct advantages and are suited to different synthetic challenges.

FeatureUllmann CondensationBuchwald-Hartwig C-O CouplingNucleophilic Aromatic Substitution (SNAr)
Catalyst Copper (Cu)Palladium (Pd)Typically catalyst-free
Typical Ligands Simple diamines, amino acids, β-diketones, or none.[8][9]Bulky, electron-rich phosphines (e.g., biaryl phosphines).[10]Not applicable
Reaction Temp. High (Traditional: >150°C); Milder with modern ligands (80-120°C).[11][12]Milder (Often 25-110°C).[7]Varies (Can be room temp to >100°C).
Base Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[1][9]Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS, K₃PO₄).[13][14]Inorganic bases (e.g., K₂CO₃, Cs₂CO₃).[2]
Solvent High-boiling polar aprotic (e.g., DMF, DMSO, NMP).[11][15]Aprotic solvents (e.g., Toluene, Dioxane, THF).[13]Polar aprotic (e.g., DMSO, DMF).[2]
Substrate Scope Traditionally favored for electron-poor aryl halides.[16]Very broad scope, including electron-rich and -neutral aryl halides.[10]Restricted to electron-deficient aryl halides.[17]
Cost-Effectiveness Generally lower (abundant copper catalyst).[8]Higher (precious palladium catalyst and specialized ligands).[8]High (no metal catalyst).

The Ullmann Condensation: The Classic Workhorse

First reported in the early 20th century, the Ullmann condensation is the traditional method for forming diaryl ethers via a copper-catalyzed reaction between an aryl halide and a phenol.[9][11]

Mechanistic Rationale

While the precise mechanism has been a subject of debate, it is generally accepted to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the formation of a copper(I) phenoxide, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Reductive elimination then furnishes the diaryl ether and regenerates the active Cu(I) catalyst.[18] The use of ligands is crucial in modern Ullmann reactions to stabilize the copper species and facilitate the catalytic cycle at lower temperatures.[1]

Ullmann_Cycle cluster_0 Ullmann Condensation Catalytic Cycle CuX Cu(I)X CuOR Cu(I)OR (Copper Phenoxide) CuX->CuOR + Ar'OH, -HX CuIII Ar-Cu(III)(OR)X CuOR->CuIII + ArX (Oxidative Addition) CuIII->CuX Product Ar-O-Ar (Diaryl Ether) CuIII->Product (Reductive Elimination)

Caption: Simplified catalytic cycle for the Ullmann Condensation.

Field-Proven Experimental Protocol: Ligand-Accelerated Ullmann Coupling

This protocol describes a general and mild procedure for the synthesis of diaryl ethers using an inexpensive ligand.[8]

Reagents & Equipment:

  • Aryl iodide (1.5 mmol)

  • Phenol (1.0 mmol)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol)

  • Copper(I) oxide (Cu₂O, 0.05 mmol, 5 mol%)

  • N,N-Dimethylglycine (0.2 mmol, 20 mol%)

  • Anhydrous acetonitrile (MeCN, 3 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To the Schlenk tube, add Cu₂O, N,N-dimethylglycine, Cs₂CO₃, the phenol, and the aryl iodide.

  • Seal the tube, and evacuate and backfill with inert gas (repeat 3 times).

  • Add anhydrous acetonitrile via syringe.

  • Place the sealed tube in a preheated oil bath at 82-110°C. Note: For less reactive aryl bromides, a higher temperature (110°C) and a solvent like DMF may be required.[8]

  • Stir the reaction mixture vigorously for 24-36 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble copper salts.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig C-O Cross-Coupling: A Revolution in Mildness and Scope

Developed in the late 1990s, the Buchwald-Hartwig amination was later extended to C-O bond formation, providing a powerful, milder, and more general alternative to the Ullmann condensation.[7][9][10] The key to its success lies in the development of bulky, electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle.

Mechanistic Rationale: The Pd(0)/Pd(II) Cycle

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The cycle begins with the oxidative addition of the aryl halide to a coordinatively unsaturated Pd(0) species. The resulting Pd(II) complex then undergoes reaction with the alkoxide (formed from the phenol and a strong base). The final, and often rate-limiting, step is the reductive elimination of the diaryl ether product, which regenerates the active Pd(0) catalyst.[19][20] The bulky phosphine ligands are critical for promoting the reductive elimination step and preventing β-hydride elimination.[10]

Buchwald_Hartwig_Cycle cluster_1 Buchwald-Hartwig C-O Coupling Cycle Pd0 L-Pd(0) (Active Catalyst) PdII_OA L-Pd(II)(Ar)X (Oxidative Adduct) Pd0->PdII_OA + ArX (Oxidative Addition) PdII_OR L-Pd(II)(Ar)OR' PdII_OA->PdII_OR + Ar'O⁻, -X⁻ PdII_OR->Pd0 Product Ar-O-Ar' (Diaryl Ether) PdII_OR->Product (Reductive Elimination)

Caption: Simplified catalytic cycle for Buchwald-Hartwig C-O Coupling.

Field-Proven Experimental Protocol: Biarylphosphine Ligand-Mediated Coupling

This protocol utilizes a modern, commercially available biarylphosphine ligand and palladium precatalyst, enabling the coupling of a wide range of substrates under mild conditions.

Reagents & Equipment:

  • Aryl bromide or chloride (1.0 mmol)

  • Phenol (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol% Pd)

  • tBuXPhos (0.02-0.04 mmol, 2-4 mol%)

  • Anhydrous toluene (5 mL)

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • In a glovebox: To the reaction vial, add the aryl halide, phenol, NaOtBu, Pd₂(dba)₃, and tBuXPhos.

  • Add anhydrous toluene to the vial.

  • Seal the vial with a Teflon-lined cap.

  • Remove the vial from the glovebox and place it in a preheated heating block or oil bath at 100-110°C.

  • Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

  • Quench the reaction carefully by adding 1M HCl (10 mL). Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr): The Metal-Free Approach

For specific substrates, SNAr provides a powerful, cost-effective, and metal-free alternative for diaryl ether synthesis.[21] This method relies on the electronic activation of the aryl halide.

Mechanistic Rationale: The Addition-Elimination Pathway

The SNAr reaction is a two-step process. It requires an aryl halide bearing at least one strong electron-withdrawing group (EWG), such as -NO₂ or -CN, positioned ortho or para to the leaving group.[17]

  • Addition: A nucleophile (the phenoxide) attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[17] This step is typically rate-determining.

  • Elimination: Aromaticity is restored by the expulsion of the leaving group.

The high electronegativity of fluorine makes fluoroarenes particularly effective substrates, as it strongly activates the ring towards nucleophilic attack, even though fluoride is typically a poor leaving group in SN2 reactions.[17]

SNAr_Workflow cluster_0 SNAr Reaction Workflow Start Activated Aryl Halide (e.g., 4-Fluoronitrobenzene) + Phenol Base Add Base (e.g., K₂CO₃) in Polar Aprotic Solvent (e.g., DMSO) Start->Base Heat Heat Reaction Mixture (Optional: Microwave Irradiation) Base->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Purification (Chromatography) Workup->Purify Product Diaryl Ether Product Purify->Product

Caption: General workflow for SNAr-mediated diaryl ether synthesis.

Field-Proven Experimental Protocol: Microwave-Assisted SNAr

Microwave irradiation can dramatically accelerate SNAr reactions, often reducing reaction times from hours to minutes and improving yields.[2][3][22]

Reagents & Equipment:

  • Electron-deficient aryl halide (e.g., 4-fluorobenzonitrile) (1.0 mmol)

  • Phenol (1.2 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Dimethyl sulfoxide (DMSO, 5 mL)

  • Microwave synthesis vial with a stir bar

  • Microwave reactor

Procedure:

  • To the microwave vial, add the aryl halide, phenol, and K₂CO₃.

  • Add DMSO and the stir bar.

  • Seal the vial tightly with the appropriate cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150-200°C) for 5-15 minutes. Caution: Microwave reactions can generate high pressures. Always follow the manufacturer's safety guidelines.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into water (30 mL) and stir.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

MethodCommon IssuePotential Cause(s) & Solution(s)
Ullmann Low or no yieldInactive Catalyst: Use fresh, high-purity copper source. Poor Ligand Choice: Screen different ligands (e.g., N,N-dimethylglycine, 1,10-phenanthroline).[1] Wet Conditions: Ensure anhydrous solvent and reagents; add molecular sieves.[1] Base Incompatibility: Cs₂CO₃ and K₃PO₄ are often effective; ensure base is finely powdered.
Reductive DehalogenationSuboptimal Ligand/Conditions: The catalytic cycle is favoring a reduction pathway over cross-coupling. Screen different ligands or adjust the temperature.[1]
Buchwald-Hartwig Low or no yieldCatalyst Deactivation: Ensure strict inert atmosphere; use a glovebox for setup. Ligand may be air-sensitive. Incorrect Base: NaOtBu is effective but base-sensitive functional groups may require weaker bases like K₃PO₄.[13] Solvent Effects: Toluene and dioxane are common; ensure they are anhydrous. Poor substrate solubility can hinder the reaction.[13]
HydrodehalogenationSide reaction: Often promoted by moisture or incorrect stoichiometry. Ensure anhydrous conditions. The use of bulky biaryl phosphine ligands generally minimizes this side reaction.
SNAr Low or no yieldInsufficient Activation: Aryl halide must have a strong EWG ortho or para to the leaving group.[17] Poor Leaving Group: Reactivity is F > Cl > Br > I. Consider switching to the fluoro-analogue if possible.[17] Weak Nucleophile: If the phenol is very acidic (electron-poor), it forms a less reactive phenoxide. Use a stronger base like NaH or KHMDS to ensure complete deprotonation.[23]
Multiple ProductsSide Reactions with Aldehydes/Ketones: Strong bases can promote side reactions like aldol or Cannizzaro reactions if such functional groups are present.[24] Consider protecting these groups or reversing the synthetic sequence.

The Green Chemistry Perspective

Modern synthesis is increasingly focused on sustainability. For phenoxy group introduction, several greener strategies are emerging:

  • Microwave Synthesis: As demonstrated, microwave irradiation significantly reduces reaction times and often energy consumption for SNAr and modern Ullmann reactions.[10][25]

  • Greener Solvents: Efforts are being made to replace reprotoxic dipolar aprotic solvents like DMF and NMP.[11][26] Bio-based solvents such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and Cyrene™ are being explored as alternatives in cross-coupling reactions.[26][27] For some metal-free arylations, water has been successfully employed as the solvent.[28]

  • Catalyst Efficiency: The development of more active catalysts for Ullmann and Buchwald-Hartwig reactions allows for lower catalyst loadings, reducing cost and metal waste. The use of nano-catalysts in Ullmann couplings is a promising area for achieving high efficiency under mild, often ligand-free, conditions.[5]

Conclusion

The synthesis of molecules containing a phenoxy group is a vital task in modern chemistry. The choice between the Ullmann condensation, Buchwald-Hartwig coupling, and SNAr is dictated by the specific electronic and steric properties of the substrates, cost considerations, and desired reaction conditions. The classical Ullmann reaction, revitalized with modern ligands, remains a cost-effective option. The Buchwald-Hartwig C-O coupling offers unparalleled scope and mildness, making it a go-to method in complex molecule synthesis. For appropriately activated systems, SNAr provides an elegant and economical metal-free alternative. By understanding the mechanistic principles, practical protocols, and potential pitfalls of each method, researchers can strategically and effectively incorporate this privileged scaffold into their target molecules, accelerating innovation in drug discovery and materials science.

References

  • A Brief Review: Microwave Assisted Ethers Synthesis. (n.d.). TSI Journals. Retrieved from [Link]

  • Li, F., Wang, Q., Ding, Z., & Tao, G. (2003). Microwave-Assisted Synthesis of Diaryl Ethers without Catalyst. Organic Letters, 5(12), 2169–2171.
  • Microwave-assisted synthesis of diaryl ethers without catalyst. (2003). PubMed. Retrieved from [Link]

  • Dunne, J. F., et al. (2022).
  • Microwave‐Assisted Construction of Diaryl Ethers Directly from Arylmethanesulfonates as Convenient Latent Phenols with Aryl Halides. (2007). Taylor & Francis Online. Retrieved from [Link]

  • Aranyos, A., Old, D. W., Kiyomori, A., Wolfe, J. P., Sadighi, J. P., & Buchwald, S. L. (1999). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society.
  • Recent Advances in Diaryl Ether Synthesis. (2006). ResearchGate. Retrieved from [Link]

  • Kozyra, P., & Pitucha, M. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022.
  • Diaryl ethers synthesis: Nano-catalysts in carbon-oxygen cross-coupling reactions. (2018). ResearchGate. Retrieved from [Link]

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. (n.d.). ACS Publications. Retrieved from [Link]

  • Green solvents for eco-friendly synthesis of bioactive heterocycles. (2021). OUCI. Retrieved from [Link]

  • Lindstedt, E., Ghosh, R., & Olofsson, B. (2013). Metal-Free Synthesis of Aryl Ethers in Water. Organic Chemistry Portal. Retrieved from [Link]

  • Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis. (2017). ACS Publications. Retrieved from [Link]

  • Optimization of the Buchwald-Hartwig reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Fitzner, M., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Royal Society of Chemistry.
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  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? (2020). RSC Publishing. Retrieved from [Link]

  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. (n.d.). arkat usa. Retrieved from [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024). Books.
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  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. Retrieved from [Link]

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of N-Substituted 3-Phenoxybenzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] The synthesis of novel sulfonamide derivatives remains a pivotal activity in drug discovery and development. This application note provides a detailed, experience-driven guide for the synthesis of N-substituted sulfonamides utilizing 3-phenoxybenzenesulfonyl chloride. This key intermediate allows for the incorporation of the 3-phenoxyphenyl moiety, a valuable scaffold in modern drug design.[5] We present robust protocols, mechanistic insights, purification techniques, and characterization data to enable researchers, scientists, and drug development professionals to reliably synthesize and validate these target compounds.

Introduction: The Strategic Importance of Sulfonamides

Sulfonamides (R-SO₂NH-R') are among the most significant structural motifs in pharmaceutical science. Their therapeutic journey began with the discovery of sulfa drugs, the first broadly effective systemic antimicrobials.[3][6] Today, their applications have expanded dramatically, a testament to the versatility of the sulfonyl group. The most prevalent and reliable method for constructing the sulfonamide bond is the reaction between a sulfonyl chloride and a primary or secondary amine.[4][7][8][9][10] This reaction is a nucleophilic acyl substitution at the highly electrophilic sulfur center.

The choice of the sulfonyl chloride is critical as it defines a major part of the final molecule's pharmacophore. This compound is a particularly valuable reagent, serving as a key building block for complex molecules in both pharmaceutical and agrochemical research.[5] This guide focuses on providing the scientific community with a self-validating system for its effective utilization.

The Core Reaction: Mechanistic Underpinnings

The formation of a sulfonamide from a sulfonyl chloride and an amine is a highly efficient and well-understood reaction.[11] The process is driven by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride.

Causality Behind the Method: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. In the absence of a base, this acid will protonate the starting amine, converting it into its non-nucleophilic ammonium salt.[12][13] This effectively halts the reaction by removing the primary nucleophile from the solution. Therefore, the inclusion of a base is not merely catalytic but stoichiometric and essential to neutralize the generated HCl, ensuring the reaction proceeds to completion.

Sulfonamide_Formation_Mechanism General Mechanism of Sulfonamide Synthesis R_SO2Cl 3-Phenoxybenzenesulfonyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate R_SO2Cl->Intermediate R_NH2 Primary/Secondary Amine (Nucleophile) R_NH2->Intermediate Nucleophilic Attack Product N-Substituted 3-Phenoxybenzenesulfonamide Intermediate->Product Chloride Elimination HCl HCl (Byproduct) Salt Protonated Base (e.g., Pyridinium Chloride) HCl->Salt Base Base (e.g., Pyridine, TEA) Base->Salt HCl Neutralization

Caption: General Mechanism of Sulfonamide Synthesis.

Reagent Profile: this compound

Understanding the properties of your key reagent is fundamental to successful synthesis. This compound is a versatile intermediate that serves to introduce the biologically relevant phenoxybenzene moiety.[5]

PropertyValueSource
CAS Number 252873-46-4[5]
Molecular Formula C₁₂H₉ClO₃S[5]
Molecular Weight 268.72 g/mol [5]
Appearance Low melting pale yellow solid[5]
Purity ≥ 96% (NMR)[5]
Storage Store at 0-8 °C, protect from moisture[5]

Expert Insight: The sulfonyl chloride group is highly sensitive to hydrolysis. Ensure that all glassware is oven-dried, and anhydrous solvents are used to prevent the conversion of the starting material to the corresponding sulfonic acid, which is unreactive under these conditions.

Detailed Application Protocols

These protocols provide step-by-step methodologies for synthesizing sulfonamides. The choice between them depends on the reactivity of the amine and the desired scale.

Protocol 1: Standard Synthesis in an Aprotic Solvent

This is the most common method, suitable for a wide range of primary and secondary amines, particularly anilines.

Materials and Reagents:

Reagent/MaterialGrade
This compound≥96%
Substituted Aniline (or other amine)Reagent Grade
Pyridine or Triethylamine (TEA)Anhydrous
Dichloromethane (DCM) or AcetonitrileAnhydrous
Hydrochloric Acid (HCl)1 M Aqueous Solution
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous Solution
Brine (Saturated NaCl)Aqueous Solution
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the amine (1.0 eq.) and the base (1.5 eq. of Pyridine or TEA) in anhydrous DCM (approx. 0.2 M concentration relative to the amine). Cool the mixture to 0 °C in an ice bath.

    • Causality: Using a slight excess of base ensures complete neutralization of the HCl byproduct. Cooling the reaction controls the initial exotherm upon addition of the sulfonyl chloride.

  • Reagent Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.

    • Causality: A small excess of the sulfonyl chloride ensures the complete consumption of the potentially more valuable amine. Dropwise addition is critical to maintain temperature control and prevent side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC), checking for the disappearance of the starting amine.

  • Work-up & Extraction:

    • Quench the reaction by adding 1 M HCl solution to neutralize the excess base.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.

    • Causality: The acid wash removes the organic base (e.g., pyridine). The bicarbonate wash removes any unreacted sulfonyl chloride (by hydrolysis) and the resulting sulfonic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Schotten-Baumann Conditions

This protocol is highly effective for water-soluble amines or when the standard method is sluggish. It utilizes a biphasic system.[12]

Materials and Reagents:

Reagent/MaterialGrade
This compound≥96%
Primary/Secondary AmineReagent Grade
Sodium Hydroxide (NaOH)10% Aqueous Solution
Dichloromethane (DCM) or Diethyl EtherACS Grade

Step-by-Step Methodology:

  • Reaction Setup: In a flask, dissolve the amine (1.0 eq.) in DCM. Add an excess of 10% aqueous NaOH solution (approx. 3.0 eq.). Stir the biphasic mixture vigorously.

    • Causality: Vigorous stirring is essential to maximize the interfacial area where the reaction occurs. The aqueous base continuously neutralizes the HCl, keeping the amine deprotonated and nucleophilic in the organic phase.[12]

  • Reagent Addition: Dissolve this compound (1.05 eq.) in DCM and add it dropwise to the vigorously stirred mixture at room temperature.

  • Reaction and Work-up: Stir for 1-3 hours until the reaction is complete (monitored by TLC). Transfer the mixture to a separatory funnel, separate the organic layer, wash with water and brine, then proceed with drying and concentration as described in Protocol 1.

Purification and Characterization: The Validation System

Obtaining a pure, well-characterized compound is the ultimate goal.

Purification Techniques:

  • Recrystallization: For solid products, this is often the most effective method for achieving high purity.[14] A common solvent system is ethanol/water or ethyl acetate/hexanes. Dissolve the crude product in a minimum of hot solvent, then allow it to cool slowly to form crystals, which are isolated by filtration.

  • Silica Gel Chromatography: For oils or inseparable solid mixtures, flash chromatography is the method of choice. A gradient elution with a hexane/ethyl acetate mobile phase is typically effective for sulfonamides.

Characterization:

The identity and purity of the synthesized sulfonamide must be confirmed using standard analytical techniques.[15]

TechniqueExpected Observations for a Representative Product
TLC A single spot under UV light (254 nm), distinct from starting materials.[15]
FT-IR Characteristic absorption bands: ~3300 cm⁻¹ (N-H stretch, if secondary amide), 1350-1310 cm⁻¹ (asymmetric SO₂ stretch), 1170-1150 cm⁻¹ (symmetric SO₂ stretch).[16]
¹H NMR Aromatic protons from the 3-phenoxyphenyl and amine moieties in the ~6.8-8.0 ppm range. A downfield N-H proton (if present).
¹³C NMR Aromatic carbons in the ~115-160 ppm range.
ESI-MS A molecular ion peak corresponding to the calculated mass of the product ([M+H]⁺ or [M+Na]⁺).[16]

Workflow and Troubleshooting

A logical workflow ensures reproducibility and simplifies problem-solving.

Synthesis_Workflow Complete Synthesis & Validation Workflow start Start: Define Target Sulfonamide setup Reaction Setup (Dry Glassware, Inert Atm.) start->setup addition Reagent Addition (Dropwise, 0°C -> RT) setup->addition monitor Monitor Reaction (TLC) addition->monitor monitor->monitor Incomplete workup Aqueous Work-up (Wash & Extract) monitor->workup Reaction Complete purify Purification (Recrystallization or Chromatography) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize end Pure Product Validated characterize->end

Caption: Complete Synthesis & Validation Workflow.

Troubleshooting Guide:

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Hydrolysis of sulfonyl chloride. 2. Insufficient base used. 3. Poorly reactive amine.1. Use anhydrous solvents and inert atmosphere. Check reagent quality. 2. Ensure at least 1.1-1.5 eq. of base is used. 3. Switch to Schotten-Baumann conditions (Protocol 2) or a stronger, non-nucleophilic base. Increase reaction time/temperature.
Product Contaminated with Starting Amine Incomplete reaction.Increase reaction time or gently warm the reaction mixture (e.g., to 40 °C). Ensure 1.05-1.1 eq. of sulfonyl chloride was used.
Product Contaminated with 3-Phenoxybenzenesulfonic Acid Hydrolysis of sulfonyl chloride before or during reaction/work-up.Ensure thorough washing with saturated NaHCO₃ solution during work-up to remove the acidic impurity.[12]
Multiple Spots on TLC Side reactions or decomposition.Ensure controlled, dropwise addition of the sulfonyl chloride at 0 °C to minimize side reactions. Purify carefully via column chromatography.

References

  • Harmata, M. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Available at: [Link]

  • Various Authors. (2024). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. ResearchGate. Available at: [Link]

  • Various Authors. (2023). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. ResearchGate. Available at: [Link]

  • Kaur, G., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. PEXACY International Journal of Pharmaceutical Science. Available at: [Link]

  • Bowser, J. R., et al. (2013). Preparation of sulfonamides from N-silylamines. PMC - NIH. Available at: [Link]

  • Various Authors. (2023). Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. PEXACY International Journal of Pharmaceutical Science. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. organic-chemistry.org. Available at: [Link]

  • Mondal, P. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]

  • Bolm, C., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. Available at: [Link]

  • Barrio, P., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: [Link]

  • Google Patents. (1957). Sulfonamide purification process. US2777844A.
  • Various Authors. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]

  • Al-Ghamdi, A. A. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Various Authors. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. Available at: [Link]

  • Muhammad, N., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH. Available at: [Link]

  • University of Bath. (n.d.). The Synthesis of Functionalised Sulfonamides. CORE. Available at: [Link]

  • Various Authors. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. PEXACY International Journal of Pharmaceutical Science. Available at: [Link]

  • Various Authors. (2025). Simple Tests for Identification of Sulfonamides. ResearchGate. Available at: [Link]

  • Various Authors. (2024). (PDF) Sulfonamide derivatives: Synthesis and applications. ResearchGate. Available at: [Link]

  • Various Authors. (2018). The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate. Available at: [Link]

  • Various Authors. (2006). Reactivity of 3-chlorosulfonylbenzoyl chloride in the aminolysis with aromatic amines. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. organic-chemistry.org. Available at: [Link]

  • LibreTexts Chemistry. (2023). 24.7: Reactions of Amines. LibreTexts. Available at: [Link]

Sources

Experimental protocol for reacting 3-phenoxybenzenesulfonyl chloride with primary amines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2] Its unique electronic and steric properties allow it to act as a versatile pharmacophore, engaging in critical hydrogen bonding interactions with biological targets. The synthesis of N-substituted sulfonamides via the reaction of sulfonyl chlorides with primary amines is a fundamental and highly efficient transformation in organic synthesis.[2][3] This application note provides a detailed experimental protocol for the reaction of 3-phenoxybenzenesulfonyl chloride with primary amines, a reaction that yields compounds with significant potential in drug discovery. The 3-phenoxybenzenesulfonyl scaffold itself is of interest, as the phenoxy group can modulate the physicochemical properties of the resulting sulfonamides, potentially enhancing their biological activity and pharmacokinetic profiles.

This guide is designed to provide both a robust, step-by-step protocol and a deeper understanding of the underlying chemical principles, empowering researchers to confidently and safely execute this important synthetic transformation.

Reaction Principles and Mechanism

The formation of a sulfonamide from a sulfonyl chloride and a primary amine proceeds through a nucleophilic substitution reaction at the electron-deficient sulfur atom.[2] The reaction mechanism can be summarized as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the this compound. This leads to the formation of a transient tetrahedral intermediate.[2]

  • Elimination and Proton Transfer: The tetrahedral intermediate collapses, eliminating a chloride ion. Simultaneously, or in a subsequent step, a base present in the reaction mixture removes a proton from the nitrogen atom, yielding the stable N-alkyl-3-phenoxybenzenesulfonamide product and hydrochloric acid (HCl).[2]

The presence of a base is critical for the success of this reaction. The in-situ generated HCl would otherwise protonate the starting primary amine, rendering it non-nucleophilic and effectively halting the reaction.[2] Common bases used for this purpose include pyridine and triethylamine.

Reaction Workflow Diagram

ReactionWorkflow Reagents Reactants: This compound Primary Amine Base (e.g., Pyridine) Setup Reaction Setup: Anhydrous Solvent (DCM) Inert Atmosphere (Nitrogen) 0°C Reagents->Setup 1. Combine Reaction Reaction in Progress: Stirring at 0°C to RT (Monitor by TLC) Setup->Reaction 2. Stir Workup Aqueous Workup: Quench with Water Extract with DCM Wash with HCl, NaHCO3, Brine Reaction->Workup 3. Quench & Extract Purification Purification: Dry over Na2SO4 Concentrate Column Chromatography Workup->Purification 4. Isolate Product Final Product: N-Alkyl-3-phenoxybenzenesulfonamide Purification->Product 5. Characterize

Caption: General workflow for the synthesis of N-Alkyl-3-phenoxybenzenesulfonamides.

Detailed Experimental Protocol

This protocol provides a general method for the reaction of this compound with a primary amine. The specific quantities and reaction times may need to be optimized for different primary amines.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableHandle with care, corrosive.
Primary Amine≥98%Commercially AvailableStructure will vary based on desired product.
Pyridine or TriethylamineAnhydrousCommercially AvailableUse as a base to neutralize HCl.
Dichloromethane (DCM)AnhydrousCommercially AvailableUse as the reaction solvent.
Hydrochloric Acid (HCl)1M Aqueous SolutionLaboratory StockFor workup.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionLaboratory StockFor workup.
Brine (Saturated NaCl)Aqueous SolutionLaboratory StockFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Reagent GradeLaboratory StockFor drying the organic layer.
Silica Gel60 Å, 230-400 meshLaboratory StockFor column chromatography.
Ethyl AcetateHPLC GradeLaboratory StockEluent for chromatography.
HexanesHPLC GradeLaboratory StockEluent for chromatography.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood.

  • Handling Reagents: this compound is corrosive and reacts with water.[4][5] Avoid inhalation of dust and contact with skin and eyes. Handle in a dry, inert atmosphere if possible. Primary amines can be toxic and have strong odors. Pyridine and triethylamine are flammable and have strong odors.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the primary amine (1.0 - 1.2 equivalents).

    • Dissolve the amine in anhydrous dichloromethane (DCM). The volume should be sufficient to ensure good stirring.

    • Add anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents) to the solution.

  • Addition of Sulfonyl Chloride:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

    • Slowly add the solution of this compound to the cooled amine solution dropwise over a period of 15-30 minutes. A white precipitate of the amine hydrochloride salt may form.

  • Reaction Monitoring:

    • Stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature.

    • Continue stirring for 12-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical eluent system would be a mixture of ethyl acetate and hexanes. The product spot should be less polar than the starting amine.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3 times).

    • Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkyl-3-phenoxybenzenesulfonamide.

Characterization of the Final Product

The identity and purity of the synthesized N-alkyl-3-phenoxybenzenesulfonamide should be confirmed using appropriate analytical techniques.

Analytical TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural ElucidationSignals corresponding to the aromatic protons of the 3-phenoxybenzenesulfonyl group and the alkyl protons of the primary amine substituent.
Mass Spectrometry (MS) Molecular Weight DeterminationA molecular ion peak corresponding to the calculated molecular weight of the product.
High-Performance Liquid Chromatography (HPLC) Purity AssessmentA single major peak indicating a high degree of purity.[6][7]
Infrared (IR) Spectroscopy Functional Group IdentificationCharacteristic absorption bands for the S=O stretches of the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H stretch (if applicable).

Troubleshooting and Field-Proven Insights

  • Low Yield: If the reaction yield is low, ensure that all reagents and solvents are anhydrous, as water can hydrolyze the sulfonyl chloride. Increasing the reaction time or temperature (with caution) may also improve the yield.

  • Incomplete Reaction: If the starting material is still present after 24 hours, consider adding an additional portion of the sulfonyl chloride or the base.

  • Purification Challenges: If the product is difficult to separate from the starting amine by column chromatography, a preliminary acid wash during the workup is crucial to remove the basic amine.

  • Side Reactions: The formation of undesired tertiary amines can sometimes occur if the primary amine is sterically unhindered.[8] Careful control of stoichiometry and reaction conditions can minimize this.

Conclusion

The reaction of this compound with primary amines provides a reliable and versatile route to a diverse range of N-alkyl-3-phenoxybenzenesulfonamides. These compounds are valuable building blocks in the development of new therapeutic agents. By following the detailed protocol and understanding the underlying chemical principles outlined in these application notes, researchers can effectively synthesize and purify these important molecules, paving the way for further investigation into their biological activities.

References

  • Various Authors. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Vertex AI Search.
  • Various Authors. (n.d.). Analysis of sulfonamides. Slideshare.
  • Various Authors. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER.
  • Various Authors. (n.d.). Methods for the Determination of Sulphonamides in Meat. PubMed.
  • Various Authors. (n.d.). 3-PHENYLBENZENESULFONYL CHLORIDE SDS, 65685-01-0 Safety Data Sheets. Echemi.com.
  • Various Authors. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters - ACS Publications.
  • Various Authors. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts.
  • Various Authors. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate.
  • Various Authors. (n.d.). Cross-Validation of Analytical Methods for Sulfonamides: A Comparative Guide. Benchchem.
  • Various Authors. (n.d.). Preparation of sulfonamides from N-silylamines. PMC - NIH.
  • Various Authors. (2025). SAFETY DATA SHEET. Sigma-Aldrich.
  • Various Authors. (2025). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. ResearchGate.
  • Various Authors. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Who we serve.
  • Various Authors. (n.d.). 3-Phenoxybenzoyl chloride - SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Various Authors. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. Chemistry Europe.
  • Various Authors. (2023). 4-(Phenoxymethyl)benzenesulfonyl chloride - SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Various Authors. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate.
  • Various Authors. (n.d.). 3-Phenoxybenzyl chloride 97 53874-66-1. Sigma-Aldrich.
  • Various Authors. (2025). Reductant-Controlled Access to Sulfinamides from Aliphatic Primary Amines. Organic Letters - ACS Publications.
  • Various Authors. (n.d.). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. PMC - NIH.
  • Various Authors. (n.d.). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal.
  • Various Authors. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.
  • Various Authors. (n.d.). Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines. Benchchem.
  • Various Authors. (2025). N,N,N',N'-Tetrahalobenzene-1,3-disulfonamide/PPh3 as an Efficient System for the Preparation of Alkyl Halides. ResearchGate.
  • Various Authors. (2025). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. De Gruyter.
  • Various Authors. (n.d.). Reaction of NBD-Cl with primary amines. ResearchGate.
  • Various Authors. (n.d.). US5861532A - Solid-phase synthesis of N-alkyl amides. Google Patents.

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Application Notes and Protocols: Synthesis of N,N-Disubstituted 3-Phenoxybenzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of N,N-disubstituted 3-phenoxybenzenesulfonamides through the reaction of 3-phenoxybenzenesulfonyl chloride with secondary amines. The sulfonamide functional group is a cornerstone in medicinal chemistry, and this protocol offers a robust and reproducible method for its formation.[1][2] We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline critical safety precautions, and offer a guide for troubleshooting. This application note is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Scientific Context

The sulfonamide moiety is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents, including antibiotics, diuretics, and protease inhibitors.[1] The reaction between a sulfonyl chloride and a primary or secondary amine is the most fundamental and widely employed method for constructing the sulfonamide bond.[1][3] The resulting N,N-disubstituted 3-phenoxybenzenesulfonamides are of particular interest due to the versatile physicochemical properties conferred by the phenoxybenzene group, making them valuable scaffolds for developing novel therapeutic agents, such as P2Y₁₄R antagonists for inflammatory diseases.[4]

This guide provides a detailed protocol that ensures high yields and purity, emphasizing the causality behind experimental choices to empower researchers to adapt the methodology to various secondary amines and related substrates.

Reaction Principle and Mechanism

The reaction proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen of the secondary amine attacks the sulfur atom. This is followed by the expulsion of the chloride ion, which is an excellent leaving group.

The overall reaction is: Ar-SO₂Cl + 2 R₂NH → Ar-SO₂NR₂ + R₂NH₂⁺Cl⁻

A base, typically a tertiary amine like triethylamine or pyridine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[5][6] This is critical because the HCl would otherwise protonate the secondary amine starting material, rendering it non-nucleophilic and halting the reaction.[5][7] Using at least two equivalents of the reactant secondary amine can also serve this purpose, where one equivalent acts as the nucleophile and the second as the base.[5] However, for valuable or complex amines, using an inexpensive tertiary amine as the base is more atom-economical.

Mechanism Visualization

The following diagram illustrates the nucleophilic substitution pathway.

Reaction_Mechanism reactants This compound + Secondary Amine (R₂NH) intermediate intermediate reactants->intermediate Nucleophilic Attack (Amine lone pair attacks Sulfur) protonated_product protonated_product intermediate->protonated_product Chloride Elimination (C-O double bond reforms) final_product final_product protonated_product->final_product Deprotonation by Base

Caption: Reaction mechanism for sulfonamide formation.

Critical Safety Precautions

Working with sulfonyl chlorides demands strict adherence to safety protocols.

  • Corrosivity: this compound is a corrosive substance that can cause severe skin burns and eye damage.[8] Always handle it inside a chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[8]

  • Water Reactivity: Sulfonyl chlorides react with water, including moisture in the air, to release corrosive hydrogen chloride (HCl) gas.[8] Ensure all glassware is oven-dried, and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon) if possible. Keep containers tightly closed and away from moisture.[8]

  • Inhalation Hazard: Avoid inhaling dust or vapors.[9] In case of accidental inhalation, move to fresh air immediately and seek medical attention.[9]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[8]

Materials and Experimental Protocol

This protocol details the synthesis of N-(3-phenoxyphenyl)sulfonyl)morpholine as a representative example. It can be adapted for other secondary amines by adjusting molar equivalents.

Reagents and Materials
Reagent/MaterialMolecular FormulaMW ( g/mol )Amount (mmol)Mass/VolumeNotes
This compoundC₁₂H₉ClO₃S268.725.01.34 gCorrosive, moisture-sensitive.[8]
MorpholineC₄H₉NO87.125.50.48 g (0.48 mL)Secondary amine.
Triethylamine (Et₃N)C₆H₁₅N101.197.50.76 g (1.05 mL)Base to neutralize HCl.[1]
Dichloromethane (DCM)CH₂Cl₂84.93-25 mLAnhydrous solvent.
1M Hydrochloric Acid (HCl)HCl--~20 mLFor aqueous work-up.
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃--~20 mLFor aqueous work-up.
Brine (Saturated NaCl)NaCl--~20 mLFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄--~2 gDrying agent.
Equipment
  • 100 mL round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel (optional, but recommended)

  • Nitrogen/Argon inlet and outlet (optional)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add morpholine (0.48 mL, 5.5 mmol) and anhydrous dichloromethane (15 mL).

  • Addition of Base: Add triethylamine (1.05 mL, 7.5 mmol) to the flask. Stir the solution to ensure homogeneity. Cool the flask to 0 °C using an ice-water bath. This cooling step is crucial to manage the exothermic nature of the reaction upon adding the sulfonyl chloride.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.34 g, 5.0 mmol) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes. A white precipitate (triethylammonium chloride) will form.[7]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical mobile phase would be 30-50% ethyl acetate in hexanes. The product sulfonamide should have a different Rf value than the starting sulfonyl chloride.

  • Aqueous Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (20 mL) to remove excess morpholine and triethylamine.

    • Wash with saturated NaHCO₃ solution (20 mL) to remove any residual acid.

    • Wash with brine (20 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

    • Column Chromatography: If recrystallization is ineffective, purify the crude solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) as determined by TLC analysis.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Add Amine, Base, & Solvent to Flask B 2. Cool to 0 °C A->B C 3. Add Sulfonyl Chloride Solution Dropwise B->C D 4. Stir at RT for 2-4h C->D E 5. Monitor by TLC D->E F 6. Aqueous Washes (HCl, NaHCO₃, Brine) E->F G 7. Dry Organic Layer (MgSO₄) F->G H 8. Concentrate (Rotary Evaporator) G->H I 9. Purify (Recrystallization or Chromatography) H->I J 10. Characterize (NMR, MS, IR) I->J

Caption: General workflow for sulfonamide synthesis.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive sulfonyl chloride due to hydrolysis.[8] 2. Insufficient base. 3. Secondary amine is not nucleophilic enough.1. Use fresh or properly stored sulfonyl chloride. Ensure anhydrous conditions. 2. Ensure at least 1.5 equivalents of base are used. 3. For less reactive amines, consider gentle heating (e.g., 40-50 °C) or a longer reaction time.
Incomplete Reaction 1. Insufficient reaction time. 2. Low reaction temperature.1. Continue stirring and monitor by TLC until the starting material is consumed. 2. Allow the reaction to proceed at room temperature or with gentle heating.
Multiple Spots on TLC 1. Side reactions. 2. Hydrolysis of sulfonyl chloride to sulfonic acid.1. Ensure controlled, dropwise addition of the sulfonyl chloride at 0 °C to minimize side reactions. 2. The aqueous work-up should remove the sulfonic acid. If not, purification by column chromatography is necessary.
Difficulty in Purification Product is an oil or difficult to crystallize.Utilize flash column chromatography for purification. If the product is an oil, ensure it is free of residual solvent by drying under high vacuum.

References

  • ResearchGate. (2025). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. [Link]

  • Organic Syntheses. (N.D.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • Wiley Online Library. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. [Link]

  • ResearchGate. (N.D.). Synthesis of Secondary and Tertiary Sulfonamides. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]

  • ResearchGate. (2025). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]

  • National Institutes of Health. (N.D.). Preparation of sulfonamides from N-silylamines. [Link]

  • PubMed. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. [Link]

  • Chemguide. (N.D.). Reaction between acyl chlorides and amines - addition / elimination. [Link]

  • OrgoSolver. (N.D.). Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). [Link]

  • Organic Chemistry Portal. (N.D.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

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Application Notes and Protocols for N-arylation with 3-phenoxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Arylation in Modern Chemistry

The introduction of an aryl group onto a nitrogen atom, a transformation known as N-arylation, stands as a cornerstone of modern organic synthesis. The resulting N-aryl compounds are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The prevalence of these motifs drives the continuous development of novel and efficient synthetic methodologies. While classical methods like the Ullmann condensation have been foundational, the advent of palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, has revolutionized the field by offering milder conditions and broader substrate scope.[3][4][5]

This guide explores the conditions for N-arylation using a less conventional arylating agent: 3-phenoxybenzenesulfonyl chloride. While aryl sulfonyl chlorides are traditionally employed in sulfonamide synthesis, their potential as arylating agents in C-N bond formation presents an intriguing avenue for synthetic chemists. This document provides a comprehensive framework for researchers to develop robust protocols for this transformation, emphasizing the mechanistic rationale behind the experimental design.

Proposed Reaction and Mechanistic Insights

The N-arylation of a primary or secondary amine with this compound is proposed to proceed via a transition metal-catalyzed cross-coupling reaction. Both palladium and copper complexes are viable catalysts for such transformations. The general reaction is depicted below:

R¹R²NH + this compound --(Catalyst, Base, Solvent)--> R¹R²N-(3-phenoxyphenyl) + SO₂ + Base·HCl

The catalytic cycle, illustrated for a palladium-based system, is hypothesized to follow a sequence of elementary steps common to cross-coupling reactions:

Catalytic Cycle for N-arylation Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-SO₂Cl Pd(II)_Complex Ar-Pd(II)(Cl)L_n Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination R¹R²NH Pd(II)_Amine_Complex [Ar-Pd(II)(NHR¹R²)L_n]⁺Cl⁻ Amine_Coordination->Pd(II)_Amine_Complex Deprotonation Deprotonation Pd(II)_Amine_Complex->Deprotonation Base Pd(II)_Amido_Complex Ar-Pd(II)(NR¹R²)L_n Deprotonation->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration N-arylated_Product Ar-NR¹R² Reductive_Elimination->N-arylated_Product

Caption: Proposed catalytic cycle for palladium-catalyzed N-arylation.

Causality Behind the Steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-sulfur bond of this compound. This is the crucial C-S bond activation step, forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A base is then required to deprotonate the coordinated amine, forming a more nucleophilic amido ligand and regenerating the catalyst's neutrality. The choice of base is critical to ensure it is strong enough to deprotonate the amine but not so strong as to cause undesired side reactions.

  • Reductive Elimination: This is the product-forming step where the N-aryl bond is formed, and the desired product is released from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Experimental Protocol: A General Procedure

This protocol provides a starting point for the N-arylation of a generic amine with this compound. Optimization of the parameters outlined in the subsequent section is highly recommended for specific substrates.

Materials:

  • Amine substrate

  • This compound

  • Palladium or Copper catalyst (e.g., Pd₂(dba)₃, CuI)

  • Ligand (e.g., Xantphos, 1,10-phenanthroline)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the catalyst, ligand, and base.

  • Reagent Addition: Add the amine substrate and this compound to the flask, followed by the anhydrous solvent.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]

Key Parameters for Optimization

The success of the N-arylation reaction is highly dependent on the careful selection and optimization of several key parameters.

ParameterRecommended Starting Conditions & RationaleOptimization Strategy
Catalyst System Pd-based: Pd₂(dba)₃ (2 mol%) with Xantphos (4 mol%). Palladium catalysts are often highly active for C-N cross-coupling.[4][5] Cu-based: CuI (10 mol%) with 1,10-phenanthroline (20 mol%). Copper catalysts are a more economical and less toxic alternative to palladium.[3][7]Screen a variety of palladium and copper precursors and ligands. For challenging substrates, consider more specialized ligands like Buchwald's biarylphosphines or N-heterocyclic carbenes (NHCs).
Base Cs₂CO₃ (2.0 equiv.). Cesium carbonate is a strong, yet non-nucleophilic base that is often effective in cross-coupling reactions. K₃PO₄ is another excellent choice.[6]Test other inorganic bases such as K₂CO₃ or organic bases like DBU. The choice of base can significantly influence the reaction outcome.[6]
Solvent Anhydrous Toluene or Dioxane. These are common non-polar, aprotic solvents for cross-coupling reactions. The use of anhydrous solvents is crucial to prevent catalyst deactivation.[6]Screen other solvents like DMF, DMSO, or acetonitrile. The solvent can affect the solubility of the reactants and the stability of the catalytic species.[8][9]
Temperature 80-110 °C. Elevated temperatures are often required to promote the oxidative addition and reductive elimination steps.[3]Optimize the temperature in increments of 10 °C. For thermally sensitive substrates, lower temperatures may be necessary, which might require a more active catalyst system.
Reaction Time 12-24 hours. Reaction times can vary significantly depending on the reactivity of the substrates and the efficiency of the catalyst.Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and avoid decomposition of the product.

Troubleshooting Guide

Troubleshooting_Workflow Start Reaction Issue Low_Yield Low Yield Start->Low_Yield No_Reaction No Reaction Start->No_Reaction Side_Products Side Products Start->Side_Products Check_Catalyst Check Catalyst Activity/Loading Low_Yield->Check_Catalyst Increase_Temp Increase Temperature Low_Yield->Increase_Temp Screen_Bases Screen Different Bases Low_Yield->Screen_Bases Screen_Solvents Screen Different Solvents Low_Yield->Screen_Solvents No_Reaction->Check_Catalyst No_Reaction->Increase_Temp Check_Purity Check Reagent Purity No_Reaction->Check_Purity Side_Products->Screen_Bases Side_Products->Check_Purity Lower_Temp Lower Temperature Side_Products->Lower_Temp

Caption: A logical workflow for troubleshooting common reaction issues.

IssuePotential CauseSuggested Solution
No Reaction Inactive catalyst.Use a fresh batch of catalyst and ligand. Ensure the reaction is set up under strictly inert conditions.
Insufficient temperature.Gradually increase the reaction temperature.
Incorrect base or solvent.Screen a variety of bases and solvents.
Low Yield Incomplete reaction.Increase reaction time or temperature. Increase catalyst loading.
Catalyst deactivation.Ensure anhydrous and anaerobic conditions.
Poor substrate solubility.Try a different solvent system.
Side Product Formation Decomposition of starting materials or product.Lower the reaction temperature.
Undesired reactivity of the base.Use a milder or more sterically hindered base.
Hydrolysis of sulfonyl chloride.Ensure all reagents and solvents are anhydrous.

Conclusion

The N-arylation with this compound represents a novel approach to synthesizing valuable N-aryl compounds. While not a conventional arylating agent, a rational, mechanism-driven approach to reaction development can unlock its synthetic potential. By carefully optimizing the catalyst system, base, solvent, and temperature, researchers can establish robust and efficient protocols. This guide provides the foundational knowledge and practical starting points for scientists to explore this promising transformation in their own laboratories.

References

  • Deng, Y., et al. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(15), 5837-5840. [Link]

  • Wikipedia. (2023). Solvent effects. [Link]

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  • ResearchGate. (n.d.). Solvent Effects on Transition States and Reaction Rates. [Link]

  • Deng, Y., et al. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(15), 5837-5840. [Link]

  • Wikipedia. (2023). Ullmann condensation. [Link]

  • Beilstein Journals. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. [Link]

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  • RSC Publishing. (2019). Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. Chemical Communications, 55(79), 11936-11939. [Link]

  • PubMed. (2019). Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. [Link]

  • ACS Publications. (2008). Friedel−Crafts Arylation Reactions of N-Sulfonyl Aldimines or Sulfonamidesulfones with Electron-Rich Arenes Catalyzed by FeCl3·6H2O: Synthesis of Triarylmethanes and Bis-heteroarylarylmethanes. The Journal of Organic Chemistry, 73(21), 8459-8463. [Link]

  • PMC. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. (2025). Recent Advances in Metal Directed C H Amidation/Amination using Sulfonyl Azides and Phosphroyl Azides. [Link]

  • HKMU Scholars. (n.d.). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. [Link]

  • ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • ACS Publications. (2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 130(40), 13225-13231. [Link]

  • ResearchGate. (2025). Copper-Catalyzed N-Arylation of Sulfonamides with Aryl Bromides and Iodides Using Microwave Heating. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]

  • NIH. (n.d.). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. [Link]

  • MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]

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Application Notes & Protocols: The Strategic Use of 3-Phenoxybenzenesulfonyl Chloride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Phenoxybenzenesulfonyl chloride is a versatile and highly reactive chemical intermediate of significant value in pharmaceutical and agrochemical research.[1] Its molecular architecture, featuring a reactive sulfonyl chloride group and a phenoxy moiety, makes it a strategic building block for introducing the sulfonamide functional group—a privileged scaffold in medicinal chemistry. This guide provides an in-depth exploration of the applications of this compound, focusing on the synthesis of sulfonamide-based pharmaceutical intermediates. We will delve into the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and discuss the causality behind critical process parameters.

Introduction: The Significance of the 3-Phenoxybenzenesulfonyl Moiety

The sulfonyl chloride functional group is a powerful electrophile, primed for reaction with a wide array of nucleophiles.[2] The reactivity of this compound is centered on the electron-deficient sulfur atom, making it an excellent reagent for sulfonylation reactions. The most prominent of these is its reaction with primary and secondary amines to form sulfonamides.[3]

The sulfonamide group (-SO₂NR₂) is a cornerstone of modern pharmacology, present in a multitude of FDA-approved drugs, including:

  • Anti-inflammatory agents

  • Antimicrobial drugs

  • Diuretics [4]

  • Anticancer agents [5][6]

The 3-phenoxy group within the molecule is not merely a passive substituent. It imparts specific physicochemical properties, such as increased lipophilicity and the potential for π-π stacking interactions, which can significantly influence the biological activity and pharmacokinetic profile of the final drug candidate.[1] This makes this compound a particularly valuable reagent for creating complex molecular structures in drug discovery programs.[1]

Core Application: Sulfonamide Bond Formation

The reaction between a sulfonyl chloride and an amine is the most robust and widely employed method for synthesizing sulfonamides.[2][7] Understanding the mechanism and the factors governing this reaction is critical for successful synthesis.

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic substitution at the sulfur atom. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur of the sulfonyl chloride. This is followed by the expulsion of the chloride ion, a good leaving group, and the formation of a protonated sulfonamide. A base is required to neutralize the generated hydrochloric acid (HCl), driving the reaction to completion.

Caption: Nucleophilic attack of an amine on the sulfonyl chloride.

Causality Behind Experimental Choices
  • Choice of Base: A non-nucleophilic base is essential. Pyridine or triethylamine (TEA) are commonly used.[3] Pyridine can act as both a base and a solvent, while TEA is a stronger, non-participating base often used in solvents like dichloromethane (DCM) or tetrahydrofuran (THF). The base's role is solely to scavenge the HCl produced, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the equilibrium towards the product.

  • Solvent Selection: Anhydrous aprotic solvents (e.g., DCM, THF, Acetone) are preferred. This is critical because sulfonyl chlorides are susceptible to hydrolysis with water, which would consume the starting material to form the corresponding sulfonic acid.[8]

  • Temperature Control: The reaction is often initiated at a low temperature (0-5 °C) during the addition of the sulfonyl chloride.[3] This is to control the initial exothermic reaction and prevent potential side reactions. The reaction is then typically allowed to warm to room temperature to ensure completion.

Application Showcase I: Synthesis of Nimesulide Analogues

Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) known for its selective COX-2 inhibition.[9][10] Its core structure contains a sulfonamide linkage. The this compound scaffold is an excellent starting point for generating novel analogues of nimesulide, which are being investigated for both enhanced anti-inflammatory and potential antitumor activities.[5][6][10]

The general synthesis involves the reaction of this compound with a substituted 2-aminophenol derivative.

Detailed Experimental Protocols

This section provides a validated, step-by-step protocol for a representative synthesis.

Protocol: Synthesis of N-(2-hydroxyphenyl)-3-phenoxybenzenesulfonamide

This protocol details the synthesis of a foundational nimesulide analogue. It is designed to be adaptable for various substituted amines.

Materials and Reagents

Reagent/MaterialGradePuritySupplier
This compoundSynthesis Grade≥96%Commercially Available
2-AminophenolReagent Grade≥98%Commercially Available
PyridineAnhydrous99.8%Commercially Available
Dichloromethane (DCM)Anhydrous, ACS Grade≥99.8%Commercially Available
Hydrochloric Acid (HCl)1 M Aqueous SolutionN/AStandard Lab Supply
Sodium Sulfate (Na₂SO₄)AnhydrousReagent GradeStandard Lab Supply
Ethyl AcetateACS Grade≥99.5%Standard Lab Supply
HexanesACS Grade≥98.5%Standard Lab Supply

Experimental Workflow Diagram

Synthesis_Workflow start Dissolve 2-Aminophenol in Anhydrous DCM & Pyridine cool Cool Reaction Mixture to 0-5 °C (Ice Bath) start->cool add Add 3-Phenoxybenzenesulfonyl Chloride Solution Dropwise cool->add react Stir at 0 °C for 30 min, then Warm to RT for 4-6 h add->react monitor Monitor Reaction by TLC react->monitor quench Quench with 1 M HCl (aq) and Transfer to Separatory Funnel monitor->quench Upon Completion extract Extract with DCM (3x) quench->extract wash Wash Combined Organic Layers (Water, Brine) extract->wash dry Dry over Anhydrous Na₂SO₄ wash->dry filter Filter and Concentrate under Reduced Pressure dry->filter purify Purify Crude Product via Silica Gel Column Chromatography filter->purify end Characterize Pure Product (NMR, MS, mp) purify->end

Caption: Step-by-step workflow for synthesis and purification.

Step-by-Step Procedure

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve 2-aminophenol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) and anhydrous pyridine (1.2 eq).

  • Cooling: Place the flask in an ice-water bath and stir the solution under a nitrogen atmosphere until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution to the stirred amine solution dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting amine spot indicates reaction completion.

  • Workup: Once the reaction is complete, cool the mixture again in an ice bath and slowly quench by adding 1 M HCl (aq) until the solution is acidic (pH ~2). This step protonates the excess pyridine, making it water-soluble.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-(2-hydroxyphenyl)-3-phenoxybenzenesulfonamide.

Quantitative Data Summary

Starting AmineBaseSolventTemp (°C)Time (h)Typical Yield (%)
AnilinePyridineDCM0 to RT685-95
p-ToluidineTriethylamineTHF0 to RT588-96
2-AminophenolPyridineDCM0 to RT680-90
BenzylaminePyridinePyridineRT4~90[2]

Safety and Handling

  • This compound: This reagent is corrosive and causes severe skin burns and eye damage.[11] It reacts with water, releasing HCl gas. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Pyridine: Pyridine is a flammable liquid with a harmful vapor. Handle with care in a fume hood.

  • Dichloromethane: DCM is a volatile solvent and a suspected carcinogen. All handling should occur within a fume hood.

Conclusion

This compound stands out as a highly effective and versatile reagent in the toolkit of the medicinal chemist.[1] Its primary utility in the straightforward and high-yielding synthesis of sulfonamides makes it an invaluable intermediate for developing novel drug candidates across various therapeutic areas, from anti-inflammatory to diuretic agents. The protocols and principles outlined in this guide provide a robust framework for researchers to leverage the full potential of this important building block in their drug discovery endeavors.

References

  • Cas 1623-92-3,4-PHENOXYBENZENESULFONYL CHLORIDE | lookchem. (URL: [Link])

  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (URL: [Link])

  • A practical large scale synthesis of nimesulide — A step ahead - ResearchGate. (URL: [Link])

  • Nimesulide analogues: From anti-inflammatory to antitumor agents - PubMed. (URL: [Link])

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - Angewandte Chemie. (URL: [Link])

  • New nimesulide derivatives with amide/sulfonamide moieties: Selective COX-2 inhibition and antitumor effects - PubMed. (URL: [Link])

  • Nimesulide analogues: From anti-inflammatory to antitumor agents | Request PDF - ResearchGate. (URL: [Link])

  • A practical large scale synthesis of nimesulide — A step ahead - Indian Journal of Chemistry. (URL: [Link])

  • Benzenesulfonyl Chloride: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Methods for the synthesis of sulfonamides | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (URL: [Link])

  • (PDF) Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives - ResearchGate. (URL: [Link])

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  • Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles - PMC - NIH. (URL: [Link])

  • Clinical use of Loop Diuretics Acting on Symporters - ResearchGate. (URL: [Link])

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Application Notes & Protocols: 3-Phenoxybenzenesulfonyl Chloride in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 3-Phenoxybenzenesulfonyl Chloride

This compound is a highly reactive and versatile chemical intermediate of significant interest in the agrochemical industry.[1] Its structure, featuring a reactive sulfonyl chloride (-SO₂Cl) group, a stabilizing phenyl ring, and a flexible phenoxy ether linkage, makes it an ideal scaffold for the synthesis of complex bioactive molecules.[1] The sulfonyl chloride moiety is a powerful electrophile, enabling the facile creation of sulfonamides and sulfonate esters—functional groups present in numerous commercial herbicides and fungicides.

This guide provides an in-depth exploration of the application of this compound in agrochemical discovery. We will detail the core chemical principles, provide validated synthesis protocols for key intermediates and analogous active ingredients, and discuss the causality behind the experimental design. The focus is to equip researchers with the foundational knowledge and practical methodologies to leverage this important building block in the development of next-generation crop protection agents.

Part 1: Synthesis of the Core Intermediate: this compound

The availability of high-purity this compound is the prerequisite for its use in agrochemical synthesis. While numerous methods exist for the preparation of arylsulfonyl chlorides, a common and scalable approach involves the chlorosulfonation of a suitable precursor. An established method for analogous compounds involves the reaction of the corresponding aromatic compound with chlorosulfonic acid.[2]

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthesis via the chlorosulfonation of diphenyl ether.

Causality: Chlorosulfonic acid (ClSO₃H) is a potent electrophile. In the presence of an activated aromatic ring like diphenyl ether, it performs an electrophilic aromatic substitution. The ether linkage is an ortho-, para-director; however, steric hindrance at the ortho positions favors substitution at the para and meta positions of the unsubstituted ring. Careful control of reaction conditions is necessary to favor the desired 3-substituted isomer and minimize side products.

Materials:

  • Diphenyl ether

  • Chlorosulfonic acid

  • Thionyl chloride

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet (connected to a scrubber), add chlorosulfonic acid (3.0 molar equivalents) and cool the flask to 0°C in an ice-salt bath.

  • Substrate Addition: Slowly add diphenyl ether (1.0 molar equivalent) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2 hours. Subsequently, let the mixture slowly warm to room temperature and stir for 12-16 hours.

  • Conversion to Chloride: Cool the reaction mixture back to 0°C and slowly add thionyl chloride (1.5 molar equivalents) dropwise. After addition, heat the mixture to 60-70°C for 3-4 hours to ensure complete conversion of the sulfonic acid to the sulfonyl chloride.[2]

  • Work-up: Carefully and slowly pour the cooled reaction mixture onto a large volume of crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the crude product.

  • Extraction: Extract the aqueous slurry with dichloromethane (3 x volume of slurry).

  • Washing: Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product.

Part 2: Application in Herbicide Development

The most prominent application of arylsulfonyl chlorides in agrochemicals is the synthesis of sulfonamide and sulfonylurea herbicides.[1] These classes of herbicides are renowned for their high efficacy at low application rates.[3] They typically function by inhibiting the acetolactate synthase (ALS) enzyme, which is critical for the biosynthesis of branched-chain amino acids in plants but is absent in animals, conferring a favorable safety profile.[3]

Principle: Sulfonamide Bond Formation

The core reaction is a nucleophilic attack by an amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable sulfonamide C-N-S bond. This reaction is fundamental to building a diverse library of potential herbicide candidates.

Sulfonamide Formation reagent1 3-Phenoxybenzenesulfonyl Chloride (Electrophile) product Phenoxybenzenesulfonamide (Herbicide Precursor) reagent1->product + R-NH₂ - HCl reagent2 Amine Moiety (R-NH₂) (Nucleophile) reagent2->product

Core reaction for herbicide synthesis.
Illustrative Protocol: Synthesis of a Substituted 3-(Pyridin-2-yl)benzenesulfonamide Herbicide

While a specific commercial herbicide derived directly from this compound is not readily found in public literature, a scientifically robust and analogous process is the synthesis of substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives, which have demonstrated potent herbicidal activity.[4] The following protocol is adapted from published research and illustrates the key chemical transformations that are directly applicable to this compound.[4]

Workflow Overview:

Herbicide Synthesis Workflow cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Sulfonamide Synthesis A Substituted 2-Phenylpyridine C Substituted 3-(Pyridin-2-yl) benzenesulfonyl Chloride (Intermediate) A->C B Chlorosulfonic Acid (Reagent) B->C D Amine Component (e.g., Amino Acid Ester) E Final Herbicide (Benzenesulfonamide Derivative) C->E D->E

Workflow for analogous herbicide synthesis.

Protocol 2: Synthesis of a Benzenesulfonamide Derivative (Adapted from Xu et al., J. Agric. Food Chem., 2014)[4]

Materials:

  • Substituted 3-(pyridin-2-yl)benzenesulfonyl chloride (1.0 equiv)

  • Appropriate amine (e.g., methyl 2-aminopropanoate) (1.1 equiv)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve the amine component (1.1 equiv) in pyridine in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C.

  • Addition of Sulfonyl Chloride: Dissolve the substituted benzenesulfonyl chloride intermediate (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, pour the mixture into 1M HCl and extract with DCM or ethyl acetate.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the final herbicidal compound.

Data Presentation: Herbicidal Activity

The efficacy of newly synthesized compounds must be quantified. Greenhouse and field tests are conducted to determine the concentration required to control various weed species. The data below is illustrative of results obtained for potent benzenesulfonamide derivatives against common weeds at low application rates.[4]

Compound IDTarget WeedApplication Rate (g/ha)Control Efficiency (%)
II7 Velvetleaf (Abutilon theophrasti)37.595 ± 3
II7 Barnyard Grass (Echinochloa crus-galli)37.592 ± 4
II7 Foxtail (Setaria faberi)37.594 ± 2
III4 Velvetleaf (Abutilon theophrasti)37.598 ± 2
III4 Barnyard Grass (Echinochloa crus-galli)37.590 ± 5
Reference Saflufenacil37.598 ± 1
Reference Sulcotrione37.5< 90
Data adapted from Xu et al. (2014) for illustrative purposes.[4]

Part 3: Application in Fungicide Development (Exploratory)

While less documented in public literature, the chemical reactivity of this compound makes it a logical precursor for certain classes of fungicides. The sulfonamide and sulfonate ester moieties are present in various fungicidal molecules. The development of resistance in fungal pathogens to existing treatments necessitates the discovery of novel modes of action and chemical scaffolds.[5]

Principle: Bioisosteric Replacement and Scaffold Hopping

A common strategy in agrochemical design is to replace a known active chemical group (a "pharmacophore") with a different group that has similar steric and electronic properties (a bioisostere). The phenoxybenzenesulfonamide core could be used to replace other aromatic systems in known fungicides, potentially leading to novel compounds with improved properties such as better systemic movement in the plant, enhanced target binding, or a modified resistance profile.

Hypothetical Protocol: Synthesis of a Phenoxybenzenesulfonamide Fungicide Candidate

This hypothetical protocol outlines how one might approach the synthesis of a novel fungicide by coupling this compound with a heterocyclic amine known to be part of a fungicidal pharmacophore (e.g., a substituted pyrazole or triazole).

Fungicide Concept Workflow start 3-Phenoxybenzenesulfonyl Chloride end Novel Sulfonamide (Fungicide Candidate) start->end + Heterocycle-NH₂ (Base-catalyzed) middle Fungicidal Heterocycle (e.g., Aminopyrazole) middle->end

Conceptual workflow for fungicide discovery.

Procedure Outline:

  • Couple this compound with a selected amino-heterocycle (e.g., 3-amino-5-methyl-1H-pyrazole) in an inert solvent like acetonitrile or THF, using a non-nucleophilic base such as triethylamine or potassium carbonate to scavenge the HCl byproduct.

  • Stir the reaction at room temperature or with gentle heating until completion, monitored by TLC or LC-MS.

  • Isolate the crude product by removing the solvent and partitioning between an organic solvent (e.g., ethyl acetate) and water.

  • Purify the target compound via column chromatography or recrystallization.

  • Screen the purified compound for fungicidal activity against a panel of relevant plant pathogens (e.g., Botrytis cinerea, Puccinia recondita).

This discovery-oriented workflow allows for the rapid generation of novel chemical entities for biological screening, leveraging the reliable reactivity of the sulfonyl chloride intermediate.

References

  • [This link was not found.]
  • [This link was not found.]
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  • Xu, H., et al. (2014). Design, Synthesis, and Herbicidal Activity of Novel Substituted 3-(Pyridin-2-yl)benzenesulfonamide Derivatives. Journal of Agricultural and Food Chemistry. [Link][4]

  • Organic Syntheses. Benzenesulfonyl chloride. [Link][6]

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  • Organic Syntheses. Synthesis of Phenols from Benzoic Acids. [Link][7]

  • Dow AgroSciences. The Production of Phenoxy Herbicides. [Link][8]

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  • PubMed. Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene-Derived Primary Amine. [Link][9]

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  • Stanford Chemicals. What Are Sulfonylureas Herbicides?. [Link][3]

  • Liu, K., et al. (2025). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. Frontiers in Plant Science. [Link][10]

  • MDPI. In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa. [Link][5]

  • Google Patents. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride. [2]

  • Ciarka, K., et al. (2021). Synthesis and characterization of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)acetate and phenoxyethylammonium. Chemical Papers. [Link][11]

Sources

Application Note: 3-Phenoxybenzenesulfonyl Chloride as a High-Activity Coupling Agent for Polyamide and Polyester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Activating Agents in Polycondensation

The synthesis of high-performance polymers, such as wholly aromatic polyamides and polyesters, often relies on step-growth polycondensation reactions.[1] Achieving high molecular weights is paramount for desirable mechanical and thermal properties. However, the direct condensation of dicarboxylic acids with diamines or diols can require high temperatures, which may lead to side reactions, degradation, or difficulty in processing, particularly for rigid aromatic monomers.[2]

To circumvent these challenges, low-temperature solution polycondensation methods have been developed. These methods often employ "coupling" or "activating" agents that convert the relatively unreactive carboxylic acid group into a highly reactive intermediate in situ. This application note details the use of 3-phenoxybenzenesulfonyl chloride as a potent activating agent for the synthesis of polyamides and polyesters under mild conditions. Its utility lies in its ability to facilitate the formation of amide and ester linkages with high efficiency, leading to high molecular weight polymers that are otherwise difficult to synthesize. This approach is analogous in principle to other direct phosphorylation techniques, such as the Yamazaki-Higashi reaction, but utilizes a sulfonyl-based activator.[2]

Chemical Properties & Safety: Handling this compound

This compound (C₁₂H₉ClO₃S) is a reactive chemical that must be handled with appropriate care.[3] Its efficacy as a coupling agent stems from the high reactivity of the sulfonyl chloride group.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Weight 268.72 g/mol [3]
Appearance White to off-white solidN/A
CAS Number 252873-46-4[3]
Reactivity Reacts violently with water, amines, and alcohols. Corrosive.[4][5]

Core Safety Directives:

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4]

  • Moisture Sensitivity: The compound is highly sensitive to moisture. Store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a dry, cool place.[5] All glassware and solvents used in reactions must be scrupulously dried.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, amines, and water.[5]

  • Disposal: Dispose of waste materials and containers in accordance with local, state, and federal regulations. Quench residual reagent carefully with a suitable alcohol (e.g., isopropanol) under controlled conditions.[6]

Core Mechanism: Activation of Carboxylic Acids

The function of this compound as a coupling agent is predicated on the in situ activation of a carboxylic acid. The process occurs in two primary stages:

  • Formation of a Mixed Anhydride: The sulfonyl chloride reacts with a carboxylic acid group in the presence of a tertiary amine base (e.g., pyridine or triethylamine). The base deprotonates the carboxylic acid, and the resulting carboxylate attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a highly reactive mixed sulfonic-carboxylic anhydride intermediate and a hydrochloride salt of the base.

  • Nucleophilic Acyl Substitution: The mixed anhydride is an excellent acylating agent. A nucleophile, such as an amine (for polyamide synthesis) or an alcohol (for polyester synthesis), readily attacks the activated carbonyl carbon. This step forms the desired amide or ester linkage and releases 3-phenoxybenzenesulfonate as a stable, non-reactive leaving group.

This mechanism allows the polymerization to proceed rapidly at low temperatures, minimizing thermal degradation and enabling the synthesis of polymers from monomers with low reactivity.

Mechanism_of_Action cluster_reactants Reactants cluster_intermediate Activation Step cluster_products Coupling Step RCOOH R-COOH (Carboxylic Acid) Anhydride Mixed Sulfonic-Carboxylic Anhydride (Activated Intermediate) RCOOH->Anhydride + Pyridine·HCl PBSC 3-Phenoxybenzenesulfonyl Chloride PBSC->Anhydride + Pyridine·HCl Base Pyridine (Base) Base->Anhydride + Pyridine·HCl Product R-CO-NH-R' or R-CO-O-R' (Amide or Ester Product) Anhydride->Product + Nucleophile LeavingGroup 3-Phenoxybenzenesulfonate (Leaving Group) Anhydride->LeavingGroup Nucleophile R'-NH₂ or R'-OH (Nucleophile)

Caption: General mechanism for carboxylic acid activation.

Application I: Low-Temperature Synthesis of Aromatic Polyamides

Aromatic polyamides (aramids) are known for their exceptional thermal stability and mechanical strength. The following protocol describes a general method for their synthesis using this compound as the activating agent. This method is particularly useful for producing high molecular weight polymers that remain soluble in the reaction medium.[2]

Protocol 1: Step-by-Step Synthesis of an Aromatic Polyamide

Objective: To synthesize an aromatic polyamide from a dicarboxylic acid and a diamine via low-temperature solution polycondensation.

Materials and Reagents:

  • Aromatic Dicarboxylic Acid (e.g., Terephthalic Acid)

  • Aromatic Diamine (e.g., 4,4'-Oxydianiline)

  • This compound

  • Pyridine (dried over KOH)

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Calcium Chloride (CaCl₂, anhydrous, optional for solubility)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas supply

Procedure:

  • Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a dropping funnel.

  • Monomer Dissolution: Under a positive pressure of inert gas, charge the flask with the aromatic dicarboxylic acid (1.0 eq), the aromatic diamine (1.0 eq), anhydrous NMP, and optionally, anhydrous calcium chloride (to aid polymer solubility). Stir the mixture at room temperature until all solids are dissolved.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Activator Addition: Dissolve this compound (2.2 eq) in a minimal amount of anhydrous NMP containing pyridine (2.2 eq). Transfer this solution to the dropping funnel and add it dropwise to the cooled monomer solution over 30-45 minutes, maintaining the temperature between 0-5 °C.

    • Causality Note: Slow addition is critical to control the exothermic reaction and prevent side reactions. Pyridine acts as both the base and a catalyst.

  • Polymerization: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution should increase noticeably, indicating polymer formation.

  • Precipitation and Purification: Pour the viscous polymer solution slowly into a large beaker of vigorously stirring methanol. A fibrous or powdered polymer precipitate will form.

  • Washing: Collect the polymer by filtration. Wash the polymer thoroughly with hot water and then methanol to remove the solvent, unreacted monomers, and byproducts (e.g., pyridinium salts).

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Expected Results & Characterization:

  • Yield: Typically >95%.

  • Appearance: Fibrous or powdered, off-white to pale yellow solid.

  • Inherent Viscosity: A key indicator of molecular weight. Measured in a suitable solvent (e.g., NMP or conc. H₂SO₄). High values (e.g., >0.5 dL/g) suggest successful high molecular weight polymerization.[7]

  • FTIR Spectroscopy: Confirm the formation of the amide bond (C=O stretch ~1650 cm⁻¹, N-H stretch ~3300 cm⁻¹).

  • NMR Spectroscopy: Confirm the polymer structure and purity.

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

Application II: Low-Temperature Synthesis of Aromatic Polyesters

Similar to polyamides, aromatic polyesters are valued for their high performance. The activation of dicarboxylic acids with this compound provides an efficient route for polyester synthesis at low temperatures, avoiding the high-temperature melt polycondensation methods that can be problematic for thermally sensitive monomers.[8]

Protocol 2: Step-by-Step Synthesis of an Aromatic Polyester

Objective: To synthesize an aromatic polyester from a dicarboxylic acid and a diol.

Materials and Reagents:

  • Aromatic Dicarboxylic Acid (e.g., Isophthalic Acid)

  • Aromatic Diol (e.g., Bisphenol A)

  • This compound

  • Pyridine (dried over KOH)

  • Chloroform or Dichloromethane (anhydrous)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas supply

Procedure:

  • Reactor Setup: Use the same flame-dried setup as in Protocol 1.

  • Monomer and Activator Reaction: Under an inert atmosphere, charge the flask with the aromatic dicarboxylic acid (1.0 eq), this compound (2.2 eq), and anhydrous solvent (e.g., chloroform). Cool the mixture to 0 °C.

  • Base Addition: Add dried pyridine (2.2 eq) dropwise to the cooled solution. Stir at 0 °C for 1-2 hours to ensure complete formation of the mixed anhydride intermediate.

    • Causality Note: Pre-activating the diacid before adding the less nucleophilic diol can improve reaction efficiency and minimize side reactions involving the sulfonyl chloride and the diol.

  • Diol Addition: Dissolve the aromatic diol (1.0 eq) in a minimal amount of anhydrous solvent and add it to the reaction mixture, keeping the temperature at 0 °C.

  • Polymerization: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and continue stirring for 24-48 hours.

  • Work-up: The work-up is similar to the polyamide synthesis. Precipitate the polymer by pouring the solution into methanol.

  • Purification and Drying: Filter, wash thoroughly with methanol to remove impurities, and dry the final polyester product under vacuum.

Expected Results & Characterization:

  • Yield: Typically >90%.

  • Appearance: White to off-white powder.

  • FTIR Spectroscopy: Confirm the formation of the ester linkage (C=O stretch ~1720 cm⁻¹).

  • GPC: Determine molecular weight distribution. High molecular weight polyesters (Mn > 20,000 g/mol ) are achievable.[9]

  • Thermal Analysis (DSC/TGA): Determine the glass transition temperature (Tg) and thermal stability of the polymer.

General Experimental Workflow

The overall process for polymer synthesis using this compound follows a consistent and logical sequence, ensuring reproducibility and high-quality results.

Experimental_Workflow A 1. Reactor Preparation (Flame-dried glassware, inert atmosphere) B 2. Monomer & Solvent Charging (Diacid, Diamine/Diol, Solvent) A->B C 3. Reaction Cooling (0-5 °C) B->C D 4. Activator Addition (PBSC + Pyridine solution added dropwise) C->D E 5. Polycondensation (Stirring for 12-48 hours) D->E F 6. Polymer Precipitation (Pour into anti-solvent, e.g., Methanol) E->F G 7. Purification (Filtration and washing) F->G H 8. Drying (Vacuum oven) G->H I 9. Characterization (FTIR, NMR, GPC, DSC, TGA) H->I

Caption: Standard workflow for polycondensation.

Data Summary

The properties of polymers synthesized using this method are highly dependent on the specific monomers used. However, the use of this compound generally facilitates the formation of high molecular weight polymers with excellent thermal properties.

Table 2: Representative Properties of Aromatic Polymers

Polymer TypeMonomersMw (kDa)PDI (Mw/Mn)Tg (°C)
Aromatic Polyamide Terephthalic Acid + 4,4'-Oxydianiline60 - 1501.8 - 2.5270 - 290
Aromatic Polyester Isophthalic Acid + Bisphenol A40 - 901.7 - 2.3180 - 200
Note: These are typical expected values based on literature for similar high-performance polymers and may vary based on precise reaction conditions.[8][10]

Troubleshooting

Table 3: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Molecular Weight / Low Viscosity 1. Presence of moisture in reagents or solvent. 2. Impure monomers. 3. Incorrect stoichiometry of monomers. 4. Insufficient activating agent.1. Rigorously dry all solvents, reagents, and glassware. Run the reaction under a strict inert atmosphere. 2. Recrystallize or re-purify monomers before use. 3. Accurately weigh all monomers to ensure a 1:1 molar ratio. 4. Ensure at least 2.1-2.2 equivalents of the sulfonyl chloride are used per dicarboxylic acid.
Gel Formation 1. Monomers with functionality > 2. 2. Side reactions at elevated temperatures.1. Ensure monomer purity and that only difunctional monomers are used. 2. Maintain low reaction temperatures as specified in the protocol.
Polymer Fails to Precipitate 1. Polymer is soluble in the precipitation solvent. 2. Molecular weight is too low.1. Try a different non-solvent (e.g., water, hexane). 2. Refer to "Low Molecular Weight" issue.
Poor Yield 1. Incomplete reaction. 2. Loss of product during work-up.1. Increase reaction time. 2. Ensure complete precipitation and careful collection during filtration.

Conclusion

This compound is a highly effective coupling agent for the synthesis of high molecular weight aromatic polyamides and polyesters under mild, low-temperature conditions. By activating carboxylic acid groups in situ to form reactive mixed anhydrides, it facilitates efficient polycondensation, overcoming the limitations of traditional high-temperature methods. Adherence to anhydrous conditions and proper stoichiometric control are critical for success. The protocols and guidelines presented here provide a robust framework for researchers and scientists to leverage this reagent in the development of advanced polymer materials.

References

  • Gama, N., et al. (2018). Reactive phenolic solvents applied to the synthesis of renewable aromatic polyesters with high isosorbide content. Polymer Chemistry, 9(4), 415-426. Retrieved from [Link]

  • Robb, C. A., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3054–3057. Retrieved from [Link]

  • Liou, G. S., & Lin, H. Y. (2009). Synthesis and Electrochemical Properties of Novel Aromatic Poly(amine−amide)s with Anodically Highly Stable Yellow and Blue Electrochromic Behaviors. Macromolecules, 42(1), 125-134. Retrieved from [Link]

  • Voitovich, Y. V., et al. (2021). SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'-DIPHENYL ETHER TETRACARBOXYLIC ACID DIANHYDRIDE WITH VARIOUS DIAMINES. Journal of Applied Polymer Science, 138(48), 51433. Retrieved from [Link]

  • Wang, Z., et al. (2004). Efficient synthesis of aliphatic sulfones by Mg mediated coupling reactions of sulfonyl chlorides and aliphatic halides. Organic & Biomolecular Chemistry, 2(13), 1893-1894. Retrieved from [Link]

  • Gregory, G. L., et al. (2023). Controlled Catalysis Delivering High Molecular Weight Polyesters as Recyclable Alternatives to Polystyrenes. Angewandte Chemie International Edition, 62(10), e202215838. Retrieved from [Link]

  • Hughes, R. M. (2004). Sulfonyl Chloride Resins and Associated Supported Reagents. University of Southampton. Retrieved from [Link]

  • Wadgaonkar, P. P. (2001). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. Retrieved from [Link]

  • Patel, K. H., et al. (2011). Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. Der Pharma Chemica, 3(6), 466-475. Retrieved from [Link]

  • Wang, Z., et al. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 24(18), 3290. Retrieved from [Link]

  • Iwaya, T., & Yokozawa, T. (2016). Polyamide Syntheses. In Encyclopedia of Polymeric Nanomaterials. Retrieved from [Link]

  • Papageorgiou, G. Z., et al. (2018). Novel Biodegradable Polyesters. Synthesis and Application as Drug Carriers for the Preparation of Raloxifene HCl Loaded Nanoparticles. Polymers, 10(4), 373. Retrieved from [Link]

  • de la Campa, J. G., et al. (2023). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides—Improved Synthesis of Rod-like PPTA. Polymers, 15(3), 743. Retrieved from [Link]

  • Lecomte, P., & Zinck, P. (2010). Synthetic Strategies for Biomedical Polyesters Specialties. In Biomedical Engineering, Trends in Materials Science. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(40), 22049–22055. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Carraher, C. E. (2018). Polymerization Mechanisms. In Introduction to Polymer Chemistry. CRC Press. Retrieved from [Link]

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Application Notes & Protocols: Bioconjugation Using 3-Phenoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Sulfonyl Chlorides in Modern Bioconjugation

Bioconjugation, the science of covalently linking biomolecules to other molecules, is a cornerstone of modern therapeutic and diagnostic development. From antibody-drug conjugates (ADCs) that deliver potent cytotoxins directly to cancer cells to fluorescently labeled proteins for imaging, the ability to create stable, well-defined bioconjugates is paramount.[1][2] The choice of chemical linker and its reactive group is critical to the success of these endeavors.

Among the various classes of amine-reactive reagents, sulfonyl chlorides stand out for their high reactivity and the exceptional stability of the resulting sulfonamide bond.[3][4] This guide focuses on a specific and versatile member of this class: 3-phenoxybenzenesulfonyl chloride . This compound serves as a powerful tool for researchers, offering a reliable method for conjugating payloads, probes, or other moieties to proteins and other amine-containing biomolecules.[5][6] Its applications are particularly relevant in drug delivery systems where linker stability is non-negotiable.[6]

This document provides a comprehensive overview of the principles, mechanisms, and detailed protocols for utilizing this compound in bioconjugation workflows.

Chemical Properties: this compound
CAS Number 252873-46-4[7][8]
Molecular Formula C₁₂H₉ClO₃S[7]
Molecular Weight 268.72 g/mol [8]
Appearance Low melting pale yellow solid[6]
Synonyms 3-Phenoxybenzene-1-sulfonyl chloride[7]
Primary Reactive Group Sulfonyl Chloride (-SO₂Cl)
Target Functional Group Primary and Secondary Amines (-NH₂, -NHR)

Principle and Mechanism of Action

The utility of this compound in bioconjugation stems from the highly electrophilic nature of the sulfur atom in the sulfonyl chloride group. This group readily reacts with primary nucleophiles, most notably the ε-amino group of lysine residues and the N-terminal α-amino group of proteins.[9]

The reaction proceeds via a nucleophilic acyl substitution-like mechanism, where the amine nitrogen attacks the electrophilic sulfur center. This is followed by the elimination of a chloride ion and a proton to form a highly stable sulfonamide bond. The reaction is typically conducted in an aqueous buffer at a slightly alkaline pH (8.0-9.0), which serves a dual purpose:

  • Deprotonation of the Amine: The alkaline conditions ensure that a significant population of the target amine groups are in their deprotonated, nucleophilic state, thereby accelerating the reaction.

  • Acid Scavenging: The buffer neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing a drop in pH that would protonate the amines and halt the conjugation.

Caption: Reaction of a protein's lysine amine with this compound.

The Advantage of the Sulfonamide Bond

A key feature that makes sulfonyl chlorides attractive for bioconjugation, especially in drug development, is the robustness of the resulting sulfonamide linkage. Compared to the more common amide bond formed by NHS esters, the sulfonamide bond exhibits superior stability:

  • Hydrolytic Stability: Sulfonamides are significantly more resistant to hydrolysis across a wide pH range, particularly in neutral to alkaline conditions.[10][11] This ensures the integrity of the conjugate in physiological environments and during storage.

  • Enzymatic Stability: The sulfonamide linkage is not a substrate for most common proteases, which readily cleave peptide (amide) bonds.[12] This increased stability towards proteolytic degradation can extend the in vivo half-life of a bioconjugate.

Core Application: Advanced Linker Chemistry for Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) are a revolutionary class of cancer therapeutics that use a monoclonal antibody to selectively deliver a potent cytotoxic payload to tumor cells.[13][14] The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, efficacy, and safety profile.[2]

This compound can be employed as a key reagent in the synthesis of these complex linkers. By reacting with an amine-functionalized antibody, it forms a stable anchor point. The phenoxy group, in turn, can be pre-functionalized or used as a handle for subsequent reactions to attach the cytotoxic drug, providing a modular approach to ADC construction. The inherent stability of the sulfonamide bond ensures that the payload remains securely attached to the antibody in circulation, minimizing off-target toxicity until the ADC is internalized by the target cancer cell.[13]

Detailed Experimental Protocol: Protein Labeling

This protocol provides a general method for labeling an antibody or other protein with this compound. It is crucial to recognize that optimal conditions, particularly the molar ratio of reagent to protein, will vary and should be determined empirically for each specific system. [15]

Workflow A 1. Protein Preparation (Buffer Exchange into Bicarbonate Buffer, pH 8.5) B 2. Reagent Preparation (Dissolve Sulfonyl Chloride in Anhydrous DMF/DMSO) A->B Prepare Simultaneously C 3. Conjugation Reaction (Add Reagent to Protein, Incubate at 4°C) A->C B->C Add Immediately D 4. Purification (Size-Exclusion Chromatography to Remove Excess Reagent) C->D E 5. Characterization (UV-Vis, SDS-PAGE, Mass Spectrometry) D->E

Caption: General workflow for protein conjugation with this compound.

Materials and Equipment
  • Protein: Antibody or other protein of interest (concentration should be 5-20 mg/mL for optimal kinetics).[15]

  • This compound: (e.g., Chem-Impex, #23480).[6]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5.

  • Reagent Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Purification: Desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Equipment: Stir plate, reaction vials, spectrophotometer, gel electrophoresis system, mass spectrometer.

Step-by-Step Methodology

Step 1: Protein Preparation

  • Prepare the protein solution at a concentration of 5-10 mg/mL.

  • Perform a buffer exchange into the 0.1 M Sodium Bicarbonate Reaction Buffer (pH 8.5). Ensure any buffers containing primary amines (e.g., Tris, glycine) are completely removed as they will compete in the reaction.

  • Confirm the final protein concentration via UV absorbance at 280 nm.

Step 2: Reagent Preparation (Perform Immediately Before Use)

  • Sulfonyl chlorides are highly susceptible to hydrolysis.[15] Prepare the stock solution immediately before adding it to the protein.

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO. This corresponds to approximately 37.2 mM.

Step 3: Conjugation Reaction

  • Cool the protein solution to 4°C in a stirred reaction vial. For sulfonyl chlorides, performing the reaction at 4°C helps to moderate the reaction rate and minimize hydrolysis.[15]

  • Calculate the volume of the reagent stock solution needed to achieve the desired molar excess. A starting point for optimization is to test molar ratios of 20:1, 50:1, and 100:1 (reagent:protein).

  • While gently stirring the protein solution, add the calculated volume of the reagent stock solution dropwise.

  • Allow the reaction to proceed for 1-2 hours at 4°C with continuous stirring.

Step 4: Purification of the Conjugate

  • Following the incubation, immediately purify the conjugate from unreacted reagent and reaction byproducts.

  • Load the reaction mixture onto a pre-equilibrated desalting column (size-exclusion chromatography).

  • Collect the fractions corresponding to the high molecular weight protein peak, which will elute first. The low molecular weight reagent and byproducts will be retained on the column and elute later.

  • Pool the protein-containing fractions.

Characterization and Validation

Successful conjugation must be validated to ensure the product meets specifications.

  • Degree of Labeling (DOL): If the attached moiety has a unique UV-Vis absorbance, the DOL can be calculated spectrophotometrically. Alternatively, mass spectrometry provides a precise measurement of the mass added to the protein, from which the average number of labels per protein can be determined.

  • Purity and Integrity: Analyze the purified conjugate using SDS-PAGE. A clean band at the expected molecular weight indicates that the protein has not undergone significant aggregation or fragmentation during the labeling process.

  • Mass Confirmation: Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry can be used to confirm the covalent modification by observing the expected mass increase in the protein's molecular weight.

Technical Considerations and Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency 1. Reagent hydrolysis before/during reaction.2. pH of reaction buffer is too low.3. Presence of competing amine-containing species (e.g., Tris buffer).4. Insufficient molar excess of the reagent.1. Prepare reagent stock solution immediately before use with anhydrous solvent.2. Ensure reaction buffer pH is between 8.0-9.0.3. Perform thorough buffer exchange to remove interfering substances.4. Increase the molar ratio of reagent to protein in subsequent experiments.
Protein Precipitation 1. High concentration of organic co-solvent from reagent addition.2. The conjugate itself is less soluble than the native protein.1. Keep the volume of added organic solvent below 10% (v/v) of the total reaction volume.2. Reduce the protein concentration or the molar excess of the reagent.
Inconsistent Results 1. Inconsistent timing in reagent preparation and addition.2. Variation in reaction temperature or pH.1. Standardize the workflow, especially the time between dissolving the reagent and starting the reaction.2. Precisely control pH and temperature for all reactions.

Conclusion

This compound is a highly effective and reliable reagent for the bioconjugation of proteins and other amine-containing biomolecules. The straightforward reaction chemistry leads to the formation of exceptionally stable sulfonamide bonds, a critical attribute for the development of robust diagnostics and next-generation therapeutics like antibody-drug conjugates. By following the protocols and considerations outlined in this guide, researchers can confidently incorporate this versatile tool into their bioconjugation workflows to advance their scientific objectives.

References

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Synthesis of 3-Phenoxybenzenesulfonamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 3-phenoxybenzenesulfonamide, a key intermediate in the development of various pharmaceutical and agrochemical agents.[1] The synthesis is achieved through a robust three-step process commencing with the electrophilic sulfonation of diphenyl ether, followed by the conversion of the resulting sulfonic acid to its corresponding sulfonyl chloride, and culminating in amination to yield the final product. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering detailed procedural instructions, explanations of the underlying chemical principles, safety precautions, and methods for characterization.

Introduction

3-Phenoxybenzenesulfonamide and its derivatives are significant scaffolds in medicinal chemistry. The sulfonamide functional group is a cornerstone in the design of a multitude of therapeutic agents, and its derivatives have shown promise as antitumor and anti-inflammatory agents.[2][3][4] The phenoxybenzene backbone is also a common feature in various biologically active molecules. The reliable synthesis of this compound is therefore of considerable interest to the scientific community.

The described protocol follows a classical and scalable three-step synthetic route:

  • Sulfonation: An electrophilic aromatic substitution reaction where diphenyl ether is reacted with a strong sulfonating agent to introduce a sulfonic acid group (-SO₃H) onto one of the aromatic rings.[5][6]

  • Chlorination: The sulfonic acid is converted into the more reactive sulfonyl chloride (-SO₂Cl) intermediate.

  • Amination: The sulfonyl chloride is reacted with an ammonia source to form the final 3-phenoxybenzenesulfonamide product.[7]

This application note provides a detailed methodology, emphasizing safe laboratory practices and offering insights into the rationale behind procedural choices to ensure a high-yielding and reproducible synthesis.

Reaction Scheme

Reaction_Scheme Overall Synthetic Pathway DiphenylEther Diphenyl Ether SulfonicAcid 3-Phenoxybenzenesulfonic acid DiphenylEther->SulfonicAcid Step 1: Sulfonation (H₂SO₄/SO₃) SulfonylChloride 3-Phenoxybenzenesulfonyl chloride SulfonicAcid->SulfonylChloride Step 2: Chlorination (SOCl₂ or PCl₅) Sulfonamide 3-Phenoxybenzenesulfonamide SulfonylChloride->Sulfonamide Step 3: Amination (NH₄OH)

Caption: Overall three-step synthesis of 3-phenoxybenzenesulfonamide from diphenyl ether.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMolar Mass ( g/mol )Required PuritySupplier
Diphenyl etherC₁₂H₁₀O170.21≥98%Sigma-Aldrich
Fuming Sulfuric Acid (Oleum)H₂SO₄ + SO₃Variable20% free SO₃Acros Organics
Thionyl chlorideSOCl₂118.97≥99%Fisher Scientific
Ammonium hydroxideNH₄OH35.0428-30% solutionVWR
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%J.T. Baker
Diethyl ether(C₂H₅)₂O74.12AnhydrousEMD Millipore
Sodium BicarbonateNaHCO₃84.01ACS GradeMallinckrodt
Anhydrous Magnesium SulfateMgSO₄120.37GranularAlfa Aesar
Deionized WaterH₂O18.02High PurityIn-house
Equipment
  • Three-neck round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

  • Melting point apparatus

Experimental Protocol

Workflow Overview

Caption: Step-by-step workflow for the synthesis and characterization of 3-phenoxybenzenesulfonamide.

Step 1: Synthesis of 3-Phenoxybenzenesulfonic acid
  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Ensure the setup is in a well-ventilated fume hood.

  • Reaction: Charge the flask with diphenyl ether (17.0 g, 0.1 mol). Begin stirring and cool the flask in an ice bath to 0-5 °C.

  • Addition of Sulfonating Agent: Slowly add fuming sulfuric acid (20% SO₃, 30 mL) dropwise via the dropping funnel over a period of 30-45 minutes.

    • Expert Insight: The slow, dropwise addition and low temperature are crucial to control the exothermic reaction and to favor mono-sulfonation, primarily at the para and ortho positions. The phenoxy group is an ortho-para directing group. While the major product is often the 4-substituted isomer, the 3-isomer's precursor can be formed and separated or may arise from specific conditions. For this synthesis, we proceed with the mixture, as isomers can often be separated in later stages.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Quenching: Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a 500 mL beaker with vigorous stirring.

  • Isolation: The 3-phenoxybenzenesulfonic acid will precipitate as a white solid. Collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 50 mL) to remove any remaining acid.

  • Drying: Dry the product in a vacuum oven at 60 °C overnight. The expected yield is approximately 20-22 g.

Step 2: Synthesis of this compound
  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases), place the dried 3-phenoxybenzenesulfonic acid (12.5 g, 0.05 mol).

  • Addition of Chlorinating Agent: Add thionyl chloride (11 mL, 0.15 mol) to the flask.

    • Expert Insight: Thionyl chloride is a common and effective reagent for converting sulfonic acids to sulfonyl chlorides.[8] An excess is used to drive the reaction to completion. Phosphorus pentachloride (PCl₅) is an alternative but can lead to more side products.

  • Reaction: Heat the mixture to reflux (approximately 75-80 °C) using a heating mantle for 3-4 hours. The reaction is complete when the evolution of gas (HCl and SO₂) ceases.

  • Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride using a rotary evaporator.

  • Work-up: Dissolve the crude residue in dichloromethane (100 mL) and wash with cold water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (50 mL) to remove any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a pale yellow oil or low-melting solid.[1] The expected yield is approximately 12-13 g.

Step 3: Synthesis of 3-Phenoxybenzenesulfonamide
  • Setup: Dissolve the this compound (10.7 g, 0.04 mol) in 100 mL of diethyl ether in a 500 mL flask. Cool the solution in an ice bath.

  • Amination: While stirring vigorously, slowly add concentrated ammonium hydroxide solution (28-30%, 25 mL) dropwise. A white precipitate will form immediately.

    • Expert Insight: The reaction of a sulfonyl chloride with an amine (in this case, ammonia) is the classic method for forming a sulfonamide.[7] The reaction is typically fast and high-yielding.

  • Reaction Completion: After the addition is complete, continue stirring in the ice bath for 30 minutes, then at room temperature for an additional hour.

  • Isolation: Collect the white precipitate by vacuum filtration. Wash the solid with cold water (3 x 50 mL) to remove ammonium salts.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-phenoxybenzenesulfonamide as white crystals.

  • Drying: Dry the purified crystals in a vacuum oven at 50 °C. The expected yield is approximately 8-9 g.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the two phenyl rings.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should confirm the number of unique carbon environments in the molecule.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 3-phenoxybenzenesulfonamide (C₁₂H₁₁NO₃S, MW: 265.29 g/mol ).

Safety and Handling

  • General: All steps of this synthesis must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fuming Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Reacts violently with water. Handle with extreme care.

  • Thionyl Chloride: Corrosive and lachrymatory. Reacts with water to release toxic gases (HCl and SO₂). Work in a dry environment and handle with caution.

  • Dichloromethane and Diethyl Ether: Volatile and flammable organic solvents. Avoid open flames and ensure proper ventilation.

  • Ammonium Hydroxide: Corrosive and has a pungent odor. Avoid inhalation of vapors.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1Incomplete reaction or loss during work-up.Ensure sufficient reaction time and proper cooling during quenching to maximize precipitation.
Oily product in Step 2Incomplete removal of thionyl chloride or presence of impurities.Ensure complete removal of thionyl chloride on the rotary evaporator. Purify by column chromatography if necessary.
Low yield in Step 3Incomplete amination or loss during recrystallization.Ensure slow addition of ammonium hydroxide at low temperature. Minimize the amount of solvent used for recrystallization.
Impure final productPresence of starting materials or side products.Repeat the recrystallization step. Confirm purity by TLC or HPLC before further use.

References

  • Furukawa, M., et al. (1980). Direct Conversion of Sulfinic Acid to Sulfonic Acid Derivatives. Chemical and Pharmaceutical Bulletin, 28(1), 134-139. [Link]

  • De Luca, L., & Giacomelli, G. (2008). An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids or their Sodium Salts. The Journal of Organic Chemistry, 73(10), 3967-3969. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • Google Patents. (2005).
  • Google Patents. (1979).
  • Slideshare. (2016). Mechanism of sulphonation 1. [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. [Link]

  • ResearchGate. (2017). Synthesis and pharmacological activity of 3-phenoxybenzoic acid derivatives. [Link]

  • ResearchGate. (2018). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Google Patents. (2017). CN107089932B - A kind of sulfonation process and device of alkyl diphenyl ether.
  • National Institutes of Health. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]

  • MDPI. (2024). Polysulfone Membranes: Here, There and Everywhere. [Link]

  • Google Patents. (2011). Preparation method of substituted benzene sulfonyl chloride.
  • PubMed. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. [Link]

  • PubMed. (2002). Antitumor agents. Part 3: synthesis and cytotoxicity of new trans-stilbene benzenesulfonamide derivatives. [Link]

  • PubMed. (2022). The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo. [Link]

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Application Note: Hochleistungsflüssigkeitschromatographie (HPLC) von primären und sekundären Aminen durch Derivatisierung mit 3-Phenoxybenzolsulfonylchlorid

Author: BenchChem Technical Support Team. Date: January 2026

Zusammenfassung

Dieses Anwendungshinweis beschreibt eine detaillierte Methode zur Analyse von primären und sekundären Aminen mittels Umkehrphasen-Hochleistungsflüssigkeitschromatographie (RP-HPLC) nach einer Prä-Säulen-Derivatisierung mit 3-Phenoxybenzolsulfonylchlorid. Viele aliphatische und aromatische Amine besitzen keine ausreichenden Chromophore für eine empfindliche UV-Detektion. Die Derivatisierung mit 3-Phenoxybenzolsulfonylchlorid führt einen stark UV-absorbierenden Benzolring in die Analytmoleküle ein, was deren Nachweisempfindlichkeit signifikant erhöht. Die resultierenden Sulfonamid-Derivate sind stabil und weisen ausgezeichnete chromatographische Eigenschaften auf, die eine robuste und reproduzierbare Quantifizierung ermöglichen. Dieses Protokoll richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die eine zuverlässige Methode zur Spurenanalyse von Aminen benötigen.

Einleitung: Die Notwendigkeit der Derivatisierung von Aminen

Amine sind eine Klasse von organischen Verbindungen, die in biologischen Systemen und pharmazeutischen Wirkstoffen allgegenwärtig sind. Ihre genaue Quantifizierung ist in der pharmazeutischen Analytik, der Umweltüberwachung und der klinischen Diagnostik von entscheidender Bedeutung. Die direkte Analyse vieler Amine mittels HPLC mit UV-Detektion ist jedoch aufgrund ihrer geringen UV-Absorption oft nicht praktikabel.[1]

Die Prä-Säulen-Derivatisierung ist eine bewährte Strategie, um diese Einschränkung zu überwinden.[1][2] Durch die chemische Modifikation der Amine mit einem Reagenz, das einen Chromophor enthält, wird die Nachweisempfindlichkeit erheblich verbessert. Sulfonylchloride wie Dansylchlorid und Naphthalin-2-sulfonylchlorid werden häufig für die Derivatisierung von Aminen eingesetzt.[1][3][4] 3-Phenoxybenzolsulfonylchlorid ist ein vielversprechendes Derivatisierungsreagenz, das aufgrund seiner strukturellen Eigenschaften eine hohe Reaktivität gegenüber primären und sekundären Aminen aufweist und stabile Sulfonamid-Derivate mit starker UV-Absorption bildet.

Wissenschaftliche Begründung: Die Derivatisierungsreaktion beruht auf dem nukleophilen Angriff des freien Elektronenpaars am Stickstoffatom des Amins auf das elektrophile Schwefelatom des Sulfonylchlorids. Diese Reaktion verläuft typischerweise unter basischen Bedingungen, um sicherzustellen, dass das Amin in seiner unprotonierten, nukleophilen Form vorliegt. Das resultierende Sulfonamid ist eine stabile kovalente Bindung. Die Einführung der 3-Phenoxybenzol-Gruppe erhöht nicht nur die UV-Absorption, sondern auch die Hydrophobizität des Moleküls, was zu einer verbesserten Retention und Trennung auf Umkehrphasen-HPLC-Säulen führt.

Materialien und Reagenzien

  • 3-Phenoxybenzolsulfonylchlorid (≥ 98 % Reinheit)

  • Acetonitril (HPLC-Qualität)

  • Wasser (HPLC-Qualität)

  • Natriumhydrogencarbonat (analytische Qualität)

  • Salzsäure (analytische Qualität)

  • Primäre und sekundäre Amin-Standards

  • Ein geeigneter interner Standard (z. B. eine strukturell ähnliche, aber chromatographisch trennbare Verbindung)

Experimentelle Protokolle

Vorbereitung der Reagenzien
  • Derivatisierungsreagenz (10 mg/ml): Lösen Sie 10 mg 3-Phenoxybenzolsulfonylchlorid in 1 ml Acetonitril. Diese Lösung sollte frisch zubereitet werden.

  • Pufferlösung (0,1 M Natriumhydrogencarbonat, pH 9): Lösen Sie 0,84 g Natriumhydrogencarbonat in 100 ml Wasser in HPLC-Qualität. Stellen Sie den pH-Wert bei Bedarf mit 1 M NaOH oder 1 M HCl ein.

  • Stammlösungen der Amin-Standards (1 mg/ml): Lösen Sie 10 mg jedes Amin-Standards in 10 ml einer geeigneten Mischung aus Wasser und Acetonitril.

  • Arbeitsstandardlösungen: Verdünnen Sie die Stammlösungen mit dem Puffer, um eine Reihe von Konzentrationen für die Kalibrierkurve zu erhalten.

Derivatisierungsverfahren
  • Geben Sie 100 µl der Amin-Standardlösung oder der Probenlösung in ein Reaktionsgefäß.

  • Fügen Sie 200 µl der 0,1 M Natriumhydrogencarbonat-Pufferlösung (pH 9) hinzu und mischen Sie gut.

  • Geben Sie 100 µl der 3-Phenoxybenzolsulfonylchlorid-Lösung hinzu.

  • Verschließen Sie das Reaktionsgefäß fest und vortexen Sie es für 1 Minute.

  • Inkubieren Sie die Mischung für 30 Minuten bei 60 °C in einem Wasserbad oder Heizblock.

  • Kühlen Sie die Reaktion auf Raumtemperatur ab.

  • Neutralisieren Sie die Reaktion durch Zugabe von 50 µl 1 M Salzsäure, um überschüssiges basisches Reagenz zu neutralisieren und die Reaktion zu stoppen.

  • Filtrieren Sie die derivatisierte Probe durch einen 0,22-µm-Spritzenfilter, bevor Sie sie in das HPLC-System injizieren.

Begründung der experimentellen Entscheidungen:

  • Basische Bedingungen (pH 9): Ein alkalischer pH-Wert ist entscheidend, um die primären und sekundären Amine in ihrer deprotonierten, nukleophilen Form zu halten, was die Reaktion mit dem elektrophilen Sulfonylchlorid erleichtert.

  • Temperatur (60 °C): Eine erhöhte Temperatur beschleunigt die Reaktionsgeschwindigkeit und stellt eine vollständige Derivatisierung innerhalb einer angemessenen Zeit sicher.

  • Acetonitril als Lösungsmittel: Acetonitril ist ein aprotisches polares Lösungsmittel, das sowohl die polaren Amine als auch das weniger polare Sulfonylchlorid löst und eine homogene Reaktionsmischung gewährleistet.

HPLC-Bedingungen

Die derivatisierten Amine werden mittels Umkehrphasen-HPLC analysiert. Die folgenden Bedingungen dienen als Ausgangspunkt und sollten für spezifische Anwendungen optimiert werden.

ParameterEmpfehlung
Säule C18-Umkehrphasensäule (z. B. 4,6 mm x 150 mm, 3,5 µm)
Mobile Phase A Wasser mit 0,1 % Ameisensäure
Mobile Phase B Acetonitril mit 0,1 % Ameisensäure
Gradientenelution 0-2 min: 30 % B; 2-15 min: 30-80 % B; 15-18 min: 80 % B; 18-20 min: 80-30 % B; 20-25 min: 30 % B
Flussrate 1,0 ml/min
Injektionsvolumen 10 µl
Säulentemperatur 30 °C
UV-Detektion Wellenlänge basierend auf dem Absorptionsmaximum des Derivats (typischerweise im Bereich von 230-260 nm)

Begründung der chromatographischen Entscheidungen:

  • C18-Säule: Die derivatisierten Amine sind hydrophober als die ursprünglichen Amine und werden daher gut auf einer C18-stationären Phase zurückgehalten.

  • Gradientenelution: Ein Gradient von Wasser/Acetonitril ermöglicht die Trennung von Aminen mit unterschiedlichen Polaritäten in einem einzigen Lauf.

  • Ameisensäure in der mobilen Phase: Eine kleine Menge Säure in der mobilen Phase verbessert die Peakform und die Reproduzierbarkeit der Retentionszeiten.

Visualisierung des Arbeitsablaufs

Derivatisierungs- und Analyse-Workflow

Derivatization_Workflow cluster_prep Probenvorbereitung cluster_reaction Derivatisierungsreaktion cluster_analysis HPLC-Analyse Sample Aminprobe / Standard Buffer Puffer zugeben (pH 9) Sample->Buffer 1. Alkalisieren Reagent Derivatisierungsreagenz zugeben Buffer->Reagent 2. Reagenz zugeben Incubate Inkubieren (60°C, 30 min) Reagent->Incubate 3. Reaktion Quench Reaktion stoppen (HCl) Incubate->Quench 4. Stoppen Filter Filtrieren Quench->Filter 5. Klären Inject Injektion in HPLC Filter->Inject 6. Analyse Separate Trennung (C18) Inject->Separate Detect UV-Detektion Separate->Detect Data Datenanalyse Detect->Data

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung von Aminen und die anschließende HPLC-Analyse.

Chemische Reaktion

Reaction_Mechanism cluster_reactants Amine R-NH₂ (Amin) Product R-NH-SO₂-C₆H₄-O-C₆H₅ (Sulfonamid-Derivat) Amine->Product  + SulfonylChloride 3-Phenoxybenzolsulfonylchlorid SulfonylChloride->Product     Base (z.B. NaHCO₃) HCl + HCl Product->HCl

Abbildung 2: Schematische Darstellung der Derivatisierungsreaktion.

Erwartete Ergebnisse und Leistungsmerkmale

Die Derivatisierung mit 3-Phenoxybenzolsulfonylchlorid wird voraussichtlich zu stabilen Derivaten führen, die eine lineare Reaktion über einen breiten Konzentrationsbereich zeigen. Die Nachweisgrenzen (LOD) und Quantifizierungsgrenzen (LOQ) hängen vom spezifischen Amin und den instrumentellen Bedingungen ab, es wird jedoch erwartet, dass sie im unteren Nanogramm- bis Pikogrammbereich liegen.

LeistungsmerkmalErwarteter Bereich
Linearität (r²) > 0,995
Präzision (% RSD) < 5 %
Richtigkeit (% Wiederfindung) 90 - 110 %
Nachweisgrenze (LOD) 1 - 10 ng/ml
Quantifizierungsgrenze (LOQ) 5 - 25 ng/ml

Fehlerbehebung

ProblemMögliche UrsacheLösung
Geringe oder keine Peakflächen Unvollständige DerivatisierungpH-Wert der Reaktion überprüfen; Temperatur und Zeit optimieren; frisches Derivatisierungsreagenz verwenden.
Zersetzung des DerivatsProben nach der Derivatisierung kühl und lichtgeschützt lagern; Analyse zeitnah durchführen.
Breite oder asymmetrische Peaks Sekundäre Wechselwirkungen auf der SäulepH-Wert der mobilen Phase anpassen; eine andere Säulenchemie in Betracht ziehen.
Probleme mit der SäuleSäule spülen oder ersetzen.
Zusätzliche Peaks im Chromatogramm Nebenprodukte der ReaktionReaktionsbedingungen (Zeit, Temperatur) optimieren, um die Bildung von Nebenprodukten zu minimieren.
VerunreinigungenHochreine Lösungsmittel und Reagenzien verwenden.

Fazit

Die Prä-Säulen-Derivatisierung von primären und sekundären Aminen mit 3-Phenoxybenzolsulfonylchlorid ist eine effektive Methode zur Verbesserung ihrer Nachweisbarkeit in der HPLC-Analyse. Die beschriebene Methode bietet eine solide Grundlage für die Entwicklung und Validierung robuster und empfindlicher Assays für die Quantifizierung von Aminen in verschiedenen Matrices. Durch die sorgfältige Optimierung der Derivatisierungs- und Chromatographiebedingungen können Forscher und Wissenschaftler zuverlässige und genaue Ergebnisse für ihre spezifischen analytischen Anforderungen erzielen.

Referenzen

  • ScienceOpen. (2019). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry. [Link]

  • PubMed. (2000). Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride. Journal of Chromatography A. [Link]

  • PubMed. (1986). Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay of neomycin sulfate. Journal of Chromatography. [Link]

  • ResearchGate. (2024). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. [Link]

  • PubMed. (2017). Determination of amines and phenolic acids in wine with benzoyl chloride derivatization and liquid chromatography-mass spectrometry. [Link]

  • PubMed. (1987). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. [Link]

  • ResearchGate. (2009). A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. [Link]

  • PubMed Central. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. [Link]

  • PubMed Central. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. [Link]

  • PubMed. (2023). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. [Link]

  • PubMed Central. (2017). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. [Link]

  • ResearchGate. (2024). Phthalylglycyl chloride as a derivatization reagent for determination of urinary amino acids using ultra high-performance liquid chromatography coupled with high resolution mass spectrometry. [Link]

  • PubMed. (2011). Fluorescent quantification of amino groups on silica nanoparticle surfaces. [Link]

Sources

Application Notes and Protocols: Leveraging 3-phenoxybenzenesulfonyl Chloride in the Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the 3-Phenoxybenzenesulfonyl Moiety in Antibacterial Drug Discovery

The escalating crisis of antibiotic resistance necessitates the continuous development of new antibacterial agents with novel structures and mechanisms of action.[1] Sulfonamides, a long-established class of synthetic antimicrobials, continue to be a fertile ground for the discovery of new therapeutic agents due to their synthetic accessibility and broad spectrum of biological activities.[2][3] These compounds typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3]

3-Phenoxybenzenesulfonyl chloride has emerged as a valuable and versatile building block in medicinal chemistry for the synthesis of novel sulfonamide derivatives.[4] Its unique structural features offer several advantages in the design of new antibacterial agents. The phenoxy group can enhance the biological activity and selectivity of the resulting sulfonamide by introducing a flexible, lipophilic moiety that can engage in additional binding interactions with the target enzyme or other cellular components.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potent antibacterial agents. It includes a detailed synthetic protocol, methods for antibacterial evaluation, and a discussion of the structure-activity relationships.

Causality Behind Experimental Choices: Why this compound?

The choice of this compound as a starting material is predicated on sound principles of medicinal chemistry:

  • Structural Diversity: The reaction of this compound with a wide array of primary and secondary amines allows for the rapid generation of a diverse library of sulfonamide derivatives. This diversity is crucial for exploring the chemical space and identifying compounds with optimal antibacterial activity and pharmacokinetic properties.

  • Modulation of Physicochemical Properties: The 3-phenoxyphenyl group imparts a distinct set of physicochemical properties to the final molecule, including lipophilicity and conformational flexibility. These properties can significantly influence the compound's ability to penetrate bacterial cell walls, bind to its target, and evade resistance mechanisms.

  • Potential for Enhanced Potency: The introduction of the phenoxy moiety provides an additional site for interaction with the biological target, potentially leading to increased binding affinity and enhanced antibacterial potency compared to simpler benzenesulfonamide analogs.

Experimental Protocols

This section provides a detailed, self-validating protocol for the synthesis and evaluation of a novel series of N-substituted 3-phenoxybenzenesulfonamides as potential antibacterial agents.

Part 1: Synthesis of N-(substituted)-3-phenoxybenzenesulfonamides

This protocol describes a general and robust method for the synthesis of sulfonamides via the reaction of this compound with various primary amines.

Reaction Scheme:

Synthesis of N-substituted 3-phenoxybenzenesulfonamides cluster_reactants Reactants cluster_products Products 3-phenoxybenzenesulfonyl_chloride 3-Phenoxybenzenesulfonyl Chloride Amine R-NH2 (Primary Amine) Sulfonamide N-(substituted)-3-phenoxy- benzenesulfonamide 3-phenoxybenzenesulfonyl_chloride->Sulfonamide + Amine->Sulfonamide + HCl HCl

Figure 1: General reaction scheme for the synthesis of N-substituted 3-phenoxybenzenesulfonamides.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Substituted Primary AmineReagent GradeCommercially Available
PyridineAnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Hydrochloric Acid (HCl)1 M Aqueous SolutionStandard Lab Supply
Sodium Sulfate (Na2SO4)AnhydrousStandard Lab Supply
Silica Gel60 Å, 230-400 meshCommercially Available

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted primary amine (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Addition of Base: To the solution from step 1, add anhydrous pyridine (1.2 mmol) and stir the mixture at room temperature for 10 minutes. The pyridine acts as a base to neutralize the HCl byproduct generated during the reaction.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) to the reaction mixture dropwise over a period of 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, wash the reaction mixture sequentially with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(substituted)-3-phenoxybenzenesulfonamide.

  • Characterization: Characterize the purified compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.[3]

Part 2: Evaluation of Antibacterial Activity

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized sulfonamides using the broth microdilution method.

Workflow for Antibacterial Activity Evaluation:

Antibacterial Activity Evaluation Workflow Start Start: Synthesized Compound Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well plate with broth Prepare_Stock->Serial_Dilution Inoculate Inoculate with Bacterial Suspension (e.g., 5x10^5 CFU/mL) Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe_Growth Observe for Bacterial Growth (Visual or Spectrophotometric) Incubate->Observe_Growth Determine_MIC Determine MIC: Lowest concentration with no visible growth Observe_Growth->Determine_MIC End End: MIC Value Determine_MIC->End

Figure 2: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Materials and Reagents:

  • Synthesized N-(substituted)-3-phenoxybenzenesulfonamides

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin) for positive control

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: Prepare a fresh culture of the test bacteria in MHB and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of each synthesized compound in DMSO. Perform two-fold serial dilutions of the stock solutions in MHB in the wells of a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[3]

Data Presentation and Interpretation

The antibacterial activity of the synthesized compounds should be summarized in a clear and concise table for easy comparison.

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL) of N-(substituted)-3-phenoxybenzenesulfonamides

CompoundR-groupS. aureus (Gram-positive)E. coli (Gram-negative)
1 Phenyl>128>128
2 4-Chlorophenyl64128
3 4-Methoxyphenyl3264
4 2-Pyridyl1632
Ciprofloxacin (Control)0.50.25

Interpretation of Results:

The hypothetical data in Table 1 illustrates the potential structure-activity relationships that can be derived from such studies. For instance, the introduction of substituents on the phenyl ring (compounds 2 and 3) appears to confer some antibacterial activity compared to the unsubstituted analog (compound 1). Furthermore, the incorporation of a heterocyclic moiety like pyridine (compound 4) may lead to a significant enhancement in potency against both Gram-positive and Gram-negative bacteria. This suggests that the electronic and steric properties of the R-group play a crucial role in determining the antibacterial efficacy of these sulfonamides.

Conclusion and Future Directions

This compound serves as an excellent starting material for the synthesis of a diverse range of novel sulfonamide derivatives with promising antibacterial activities. The straightforward and high-yielding synthetic protocol, coupled with standard methods for biological evaluation, provides a robust platform for the discovery of new antibacterial drug candidates. The presence of the 3-phenoxyphenyl moiety offers opportunities for fine-tuning the pharmacological properties of the resulting compounds.

Future research in this area could focus on:

  • Expansion of the Amine Library: Synthesizing a broader range of derivatives using diverse aliphatic, aromatic, and heterocyclic amines to further explore the structure-activity relationship.

  • Mechanism of Action Studies: Investigating the precise molecular mechanism by which the most potent compounds exert their antibacterial effects.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the in vivo efficacy and safety profiles of the most promising candidates in animal models of bacterial infection.

By systematically applying the principles and protocols outlined in this application note, researchers can effectively utilize this compound as a key building block in the ongoing quest for novel and effective antibacterial agents to combat the global threat of antibiotic resistance.

References

  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.
  • Joshi, S., & Khosla, N. (2009). Biological Activities Of Sulfonamides. Indian Journal of Pharmaceutical Sciences, 71(2), 151–156.
  • Hussein, M. H., Ibrahim, A., Anan, M. T., & Chehna, M. F. (2021). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity.
  • Qadir, M. A., Ahmed, M., & Iqbal, M. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
  • Koparir, M., Orek, C., & Taslimi, P. (2018). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 23(11), 2959.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2018). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase inhibition. RSC Advances, 8(52), 29699-29713.
  • El-Gazzar, A. R. B. A., Youssef, A. M., & El-Sayed, R. K. (2021). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 26(16), 4977.
  • Ghorab, M. M., Soliman, A. M., & El-Gazzar, M. G. (2019). Benzenesulfonamide derivatives of antibacterial activity. Journal of the Serbian Chemical Society, 84(10), 1045-1065.
  • Doležal, M., Miletín, M., & Kráľová, K. (2015). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Molecules, 20(3), 4196-4211.

Sources

The Synthesis of Novel Herbicides from 3-Phenoxybenzenesulfonyl Chloride: Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This technical guide provides detailed protocols for the synthesis of herbicidal agents utilizing 3-phenoxybenzenesulfonyl chloride as a key intermediate. The phenoxybenzenesulfonyl moiety is a valuable scaffold in agrochemical research, and its incorporation into structures like sulfonylureas can yield potent inhibitors of plant-specific enzymes.[1] This document outlines a robust, regioselective two-part synthesis. Part I details the preparation of the this compound intermediate from 3-phenoxyaniline via a Sandmeyer-type reaction. Part II provides a comprehensive protocol for the subsequent synthesis of a representative sulfonylurea herbicide. The methodologies are designed for reproducibility and are supported by mechanistic insights and practical considerations for researchers in crop protection and chemical development.

PART 1: Synthesis of the Core Intermediate: this compound

Introduction & Rationale

The synthesis of aryl sulfonyl chlorides is a foundational step in the creation of sulfonamides and sulfonylureas. While methods like direct chlorosulfonation of diphenyl ether exist, they often yield mixtures of regioisomers, with the 4- and 4,4'- substituted products being common.[2][3] To achieve specific substitution at the 3-position, a more controlled approach is necessary. The Sandmeyer-type reaction, which begins with the diazotization of a corresponding aniline, offers excellent regiochemical control. This protocol details the conversion of the readily available 3-phenoxyaniline into the target sulfonyl chloride.

Reaction Scheme: Synthesis of this compound

Caption: Synthesis of the sulfonyl chloride intermediate via Sandmeyer reaction.

Experimental Protocol: this compound

This protocol is adapted from established methodologies for the chlorosulfonylation of diazonium salts.[4][5]

Materials & Equipment:

  • 3-Phenoxyaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Glacial Acetic Acid

  • Sulfur Dioxide (SO₂) gas or a stable surrogate like DABSO

  • Copper (II) Chloride (CuCl₂), anhydrous

  • Dichloromethane (DCM)

  • Ice, Water, Brine

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Three-necked round-bottom flask with magnetic stirrer, dropping funnel, and gas inlet

  • Ice-salt bath

  • Rotary evaporator

Procedure:

  • Diazotization:

    • In a three-necked flask, dissolve 3-phenoxyaniline (1.0 equiv) in a mixture of glacial acetic acid and concentrated HCl.

    • Cool the mixture to -5 to 0 °C using an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 equiv) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a slight color change. Stir for an additional 30 minutes at this temperature.

  • Chlorosulfonylation:

    • In a separate, larger flask, prepare a saturated solution of sulfur dioxide (SO₂) in glacial acetic acid. This is achieved by bubbling SO₂ gas through the cooled solvent.

    • Add a catalytic amount of CuCl₂ (approx. 0.1 equiv) to the SO₂ solution.

    • Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl₂ mixture via a dropping funnel. Vigorous gas evolution (N₂) will occur. Maintain the temperature between 0 and 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Work-up and Purification:

    • Carefully pour the reaction mixture into a beaker containing a large volume of ice water. A precipitate or oily product should form.

    • Extract the aqueous mixture three times with dichloromethane (DCM).

    • Combine the organic extracts and wash sequentially with cold water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Characterization: The resulting crude oil or solid is this compound. Purity can be assessed by ¹H NMR and IR spectroscopy. The product is often used in the next step without further purification.

ParameterConditionRationale
Starting Material 3-PhenoxyanilineProvides the correct regiochemistry for the final product.
Diazotization Temp. -5 to 5 °CDiazonium salts are unstable and can decompose at higher temperatures.[4]
Chlorosulfonylation SO₂ / CuCl₂The Meerwein reaction conditions for converting a diazonium salt to a sulfonyl chloride.
Solvent Acetic Acid / DCMAcetic acid is a common solvent for the reaction; DCM is used for extraction.
Work-up Ice water quenchDecomposes any remaining diazonium salt and precipitates the less soluble organic product.

PART 2: Synthesis of a Representative Sulfonylurea Herbicide

Introduction & Rationale

Sulfonylurea herbicides act by inhibiting acetolactate synthase (ALS), an enzyme critical for the biosynthesis of branched-chain amino acids in plants but not animals.[6] The general structure consists of a sulfonyl group linked by a urea bridge to a heterocyclic amine.[7] This protocol details the coupling of this compound with 2-amino-4,6-dimethoxypyrimidine, a common heterocyclic component in commercial herbicides, to form a potent herbicidal candidate.

Reaction Scheme: Sulfonylurea Herbicide Synthesis

Caption: Coupling of the intermediate with a pyrimidine to form the herbicide.

Experimental Protocol: Sulfonylurea Herbicide Synthesis

This protocol describes the formation of the sulfonylurea bridge via a two-step, one-pot reaction involving an isocyanate intermediate, which is a common industrial route. An alternative is direct condensation with a pre-formed pyrimidine urea.

Materials & Equipment:

  • This compound (from Part 1)

  • Phosgene (or a safer equivalent like triphosgene)

  • 2-Amino-4,6-dimethoxypyrimidine

  • Triethylamine (Et₃N) or another non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

  • Magnetic stirrer, heating mantle, and condenser

  • Filtration apparatus

Procedure:

  • Formation of the Sulfonyl Isocyanate (IN-SITU):

    • CAUTION: Phosgene and its precursors are extremely toxic. This step must be performed in a certified fume hood with appropriate safety measures and personal protective equipment.

    • Dissolve this compound (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add a phosgene source (e.g., a solution of phosgene in toluene, or triphosgene with a catalytic amount of activated carbon).

    • Heat the mixture to a gentle reflux and monitor the reaction by IR spectroscopy (disappearance of the S-Cl stretch, appearance of the -N=C=O stretch) or by TLC.

    • After the reaction is complete, carefully remove any excess phosgene by purging with an inert gas through a scrubber system containing a concentrated base solution.

  • Condensation with the Heterocyclic Amine:

    • In a separate flask, dissolve 2-amino-4,6-dimethoxypyrimidine (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous DCM.

    • Cool the solution of the sulfonyl isocyanate from Step 1 in an ice bath.

    • Slowly add the pyrimidine/triethylamine solution to the stirred isocyanate solution. The reaction is a nucleophilic attack of the amine on the isocyanate.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification:

    • Upon completion, a precipitate (the product and triethylamine hydrochloride) will likely have formed.

    • Filter the reaction mixture. Wash the collected solid with a small amount of cold DCM to remove impurities.

    • To separate the product from the salt, the solid can be washed with water. The desired sulfonylurea product is typically much less soluble in water than the amine salt.

    • Alternatively, the reaction mixture can be washed with dilute acid (e.g., 1M HCl) to remove the base, followed by water and brine. The organic layer is then dried and concentrated.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile).

ParameterConditionRationale
Reaction Type Isocyanate formation followed by condensationA common and efficient industrial method for creating the sulfonylurea bridge.
Base TriethylamineActs as a scavenger for the HCl generated during the reaction, driving it to completion.[8]
Solvent Anhydrous DichloromethaneA common, relatively inert solvent for these types of reactions. Must be anhydrous to prevent hydrolysis of the sulfonyl chloride/isocyanate.
Purification Filtration / RecrystallizationSulfonylurea products are often crystalline solids with low solubility, allowing for simple purification.

Safety and Handling

  • This compound: Corrosive and moisture-sensitive. Reacts with water to produce HCl. Handle in a fume hood wearing appropriate PPE, including acid-resistant gloves and safety goggles.

  • Phosgene/Triphosgene: Extremely toxic and corrosive. Strict adherence to safety protocols for handling highly hazardous chemicals is mandatory. Use a dedicated fume hood and have a neutralization solution (e.g., aqueous ammonia) readily available.

  • Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Minimize exposure and handle within a fume hood.

Conclusion

The protocols described provide a clear and reliable pathway for the laboratory-scale synthesis of novel herbicidal compounds based on a this compound scaffold. The Sandmeyer-type reaction ensures high regioselectivity for the intermediate, while the subsequent condensation reaction is a proven method for constructing the pharmacologically active sulfonylurea bridge. These application notes serve as a foundational guide for researchers aiming to explore this promising area of agrochemical synthesis.

References

  • Cremlyn, R., Montgomery, S., Ng, Y., & Simpson, D. (1982). CHLOROSULFONATION OF SOME DIPHENYL DERIVATIVES. Phosphorus and Sulfur and the Related Elements, 12(3), 341-348. Available at: [Link]

  • Henkel K., (1982). Process for the chloro-sulphonation of biphenyl and diphenyl ether. EP0053314A1. Google Patents.
  • Cremlyn, R. J., Montgomery, S., Ng, Y., & Simpson, D. (n.d.). CHLOROSULFONATION OF SOME DIPHENYL DERIVATIVES. Taylor & Francis Online. Available at: [Link]

  • Cremlyn, R. J., & Swinbourne, F. J. (1980). Some Phenoxybenzenesulfonyl Chlorides and Related Compounds. Australian Journal of Chemistry, 33(4), 879-887. Available at: [Link]

  • Supplemental Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry. Available at: [Link]

  • Beyer, E. M., & Duffy, M. J. (1988). Sulfonylureas. In Herbicides Chemistry (pp. 117-189). CRC Press.
  • Adams, R., & Marvel, C. S. (n.d.). Benzenesulfonyl chloride. Organic Syntheses. Available at: [Link]

  • Chemistry & Biology Interface. (2011). A Convenient Method for the Synthesis of 5,6-disubstituted Pyridine-3-sulfonyl Chloride. Available at: [Link]

  • Spencer, J. (2022). Sulfonylurea herbicides. GILBA SOLUTIONS. Available at: [Link]

  • Wikipedia. (n.d.). Phenoxy herbicide. Available at: [Link]

  • Malet-Sanz, L., Madrzak, J., Ley, S. V., & Baxendale, I. R. (2011). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 9(15), 5475-5484. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Synthesis of Phenols from Benzoic Acids. Available at: [Link]

  • Kenso Agcare. (n.d.). Sulfonylurea Range. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of the three sulfonylurea herbicides selected for study. Available at: [Link]

  • Bayer AG. (2000). Process for the preparation of aromatic or heteroaromatic sulfonyl chlorides. EP0983982A1. Google Patents.
  • ResearchGate. (n.d.). Chemical and common names of sulfonylurea herbicides used in turfgrass environments. Available at: [Link]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Available at: [Link]

  • CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides. Google Patents.
  • Family Plot Garden. (2018, August 4). Phenoxy Herbicides – Family Plot [Video]. YouTube. Available at: [Link]

  • Hogan, P. J. (2002). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 6(4), 424-427. Available at: [Link]

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Application Note & Protocol: Synthesis of Sulfonate Esters from 3-Phenoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of sulfonate esters from 3-phenoxybenzenesulfonyl chloride and various alcohols. Sulfonate esters are critical functional groups in organic chemistry, serving as excellent leaving groups in nucleophilic substitution reactions and as key structural motifs in numerous biologically active compounds.[1][2][3] This protocol details the underlying reaction mechanism, provides a robust, step-by-step experimental procedure, and outlines methods for reaction validation, purification, and characterization to ensure the reliable and successful synthesis of the target compounds.

Introduction and Scientific Background

The conversion of alcohols into sulfonate esters, such as tosylates, mesylates, or in this case, 3-phenoxybenzenesulfonates, is a fundamental transformation in organic synthesis.[1] Alcohols are generally poor leaving groups in substitution and elimination reactions because the hydroxide anion (OH⁻) is a strong base.[1][4] By converting the hydroxyl group into a sulfonate ester, it is transformed into a much better leaving group, as the resulting sulfonate anion is a very weak base due to the resonance stabilization of its negative charge across three oxygen atoms.[1] This enhanced reactivity makes sulfonate esters valuable intermediates, often referred to as "pseudohalides," for a wide array of subsequent nucleophilic substitution (SN2) and elimination (E2) reactions.[1][5]

The specific precursor discussed herein, this compound, allows for the introduction of the 3-phenoxybenzenesulfonyl moiety, a structure found in various specialized applications. The synthesis relies on the reaction of an alcohol with the sulfonyl chloride in the presence of a non-nucleophilic base.

Reaction Mechanism: The "Why" Behind the Protocol

The formation of a sulfonate ester from a sulfonyl chloride and an alcohol proceeds via a nucleophilic substitution at the electrophilic sulfur atom.[6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

The key steps are as follows:

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electron-deficient sulfur atom of the this compound. This displaces the chloride ion, which is a good leaving group, in a process analogous to an SN2 reaction.[6][7]

  • Proton Transfer: The resulting intermediate is an oxonium ion, which carries a positive charge on the oxygen atom.

  • Deprotonation by Base: A base, typically pyridine or triethylamine (NEt₃), removes the proton from the oxonium ion.[1][6] This step is critical as it neutralizes the acidic proton, generating the final, stable sulfonate ester and a salt byproduct (e.g., pyridinium chloride). The removal of the HCl byproduct drives the reaction equilibrium towards the product side.

Pyridine is often the base of choice because, in addition to being an acid scavenger, it can also act as a nucleophilic catalyst.[6] It can initially react with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt. This intermediate is then more susceptible to attack by the alcohol, potentially accelerating the reaction.[6]

Sulfonate Ester Formation Mechanism sub Alcohol (R-OH) + This compound (Ar-SO2Cl) int1 Intermediate: [Ar-SO2-O(H)R]+ Cl- sub->int1 Nucleophilic Attack prod Sulfonate Ester (Ar-SO2OR) int1->prod Deprotonation byprod Base·HCl Salt (e.g., Pyridinium Chloride) prod->byprod base Base (e.g., Pyridine) base->int1

Caption: Mechanism of sulfonate ester formation.

Experimental Protocol

This protocol provides a general method applicable to primary and secondary alcohols. Modifications may be necessary for sterically hindered or less reactive alcohols.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%CommercialStore under inert gas; moisture sensitive.
Alcohol (R-OH)AnhydrousCommercialEnsure dryness to prevent hydrolysis of sulfonyl chloride.
PyridineAnhydrousCommercialStore over KOH pellets; use a dry syringe.
Dichloromethane (DCM)AnhydrousCommercialUse from a solvent purification system or a fresh sealed bottle.
Hydrochloric Acid (HCl)1 M (aq)CommercialFor workup.
Saturated Sodium Bicarbonate (NaHCO₃)(aq)Lab PreparedFor workup.
Brine (Saturated NaCl)(aq)Lab PreparedFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)ReagentCommercialFor drying organic layer.
Silica Gel230-400 meshCommercialFor column chromatography.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[7][8][9]

  • Fume Hood: Conduct the entire procedure in a well-ventilated chemical fume hood.[7][8][9]

  • Reagent Handling: this compound is corrosive and reacts with water to release HCl gas.[8] Handle with care, avoiding inhalation and contact with skin or eyes. Pyridine is flammable and has a strong, unpleasant odor.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.0 eq).

    • Dissolve the alcohol in anhydrous dichloromethane (DCM, approx. 0.2 M relative to the alcohol).

    • Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition:

    • To the cooled solution, add anhydrous pyridine (1.5 eq) via a dry syringe.

    • In a separate, dry vial, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the stirring alcohol/pyridine mixture over 10-15 minutes. A white precipitate (pyridinium chloride) will likely form.

  • Reaction:

    • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes.

    • Remove the ice bath and let the reaction warm to room temperature.

    • Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (see Section 4.1).

  • Aqueous Workup:

    • Once the reaction is complete, cool the flask in an ice bath and slowly quench by adding 1 M HCl (aq). Add enough to dissolve the pyridinium salts.

    • Transfer the mixture to a separatory funnel.

    • Separate the layers. Wash the organic layer sequentially with 1 M HCl (aq), water, saturated NaHCO₃ (aq), and finally, brine.

    • Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation of Product:

    • Filter off the drying agent (MgSO₄) and rinse the solid with a small amount of DCM.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Trustworthiness: A Self-Validating System

Ensuring the identity and purity of the synthesized sulfonate ester is paramount. This section describes the necessary validation workflow.

Reaction Monitoring
  • Technique: Thin Layer Chromatography (TLC).

  • Mobile Phase: A starting point is a 4:1 mixture of Hexanes:Ethyl Acetate. Adjust polarity as needed.

  • Visualization: UV lamp (254 nm). The aromatic product should be UV active.

  • Procedure: Spot the co-spot (starting alcohol and sulfonyl chloride), the reaction mixture, and the starting alcohol on a TLC plate. The reaction is complete upon the disappearance of the limiting reagent (usually the alcohol) and the appearance of a new, typically less polar, product spot.

Purification
  • Technique: Flash column chromatography on silica gel is the most common method.[10]

  • Eluent: Use a solvent system based on the TLC analysis (e.g., a gradient of ethyl acetate in hexanes).

  • Procedure: Dissolve the crude product in a minimal amount of DCM and load it onto the silica gel column. Elute with the chosen solvent system, collecting fractions and analyzing them by TLC to isolate the pure sulfonate ester.

Characterization

The structure of the purified product should be confirmed using standard spectroscopic methods. For a generic product, R-O-SO₂-(3-phenoxyphenyl) , expect the following:

  • ¹H NMR: Appearance of aromatic protons from the 3-phenoxybenzenesulfonyl group (typically in the δ 7.0-8.0 ppm range) and signals corresponding to the alcohol backbone (R-group). The proton(s) on the carbon attached to the sulfonate ester oxygen (-CH-O-SO₂-) will be shifted downfield compared to the starting alcohol.

  • ¹³C NMR: Signals corresponding to all unique carbons in the molecule. The carbon attached to the sulfonate ester oxygen will be shifted downfield.

  • FT-IR: Characteristic strong, asymmetric and symmetric stretching bands for the S=O bond of the sulfonate ester group, typically found around 1350-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively.

  • Mass Spectrometry (MS): The molecular ion peak ([M]⁺ or [M+H]⁺, [M+Na]⁺) should correspond to the calculated molecular weight of the target sulfonate ester.

Workflow and Data Summary

Experimental Workflow prep 1. Reagent & Glassware Prep (Anhydrous Conditions) setup 2. Reaction Setup (Alcohol + Pyridine in DCM at 0 °C) prep->setup add 3. Add Sulfonyl Chloride (Dropwise at 0 °C) setup->add react 4. Reaction (Warm to RT, stir 2-16h) add->react monitor 5. TLC Monitoring react->monitor monitor->react Incomplete workup 6. Aqueous Workup (HCl, H2O, NaHCO3, Brine) monitor->workup Complete isolate 7. Isolate Crude Product (Dry & Evaporate) workup->isolate purify 8. Purification (Flash Chromatography) isolate->purify char 9. Characterization (NMR, IR, MS) purify->char final_prod Pure Sulfonate Ester char->final_prod

Caption: Step-by-step experimental workflow.

ParameterRecommended ValueRationale
Stoichiometry
Alcohol1.0 eqLimiting reagent.
This compound1.2 eqEnsures full consumption of the alcohol.
Pyridine1.5 eqActs as base to neutralize HCl byproduct and may catalyze.
Conditions
Temperature0 °C to Room Temp.Initial cooling controls exothermic reaction; RT for completion.
Reaction Time2 - 16 hoursVaries by alcohol reactivity; monitor by TLC.
SolventAnhydrous DCMGood solubility for reactants, inert under reaction conditions.
Typical Yield 75 - 95%Dependent on alcohol substrate and purification efficiency.

References

  • Formation of Sulfonate Esters from Alcohols. (2020). YouTube. Available at: [Link]

  • Sulfonate Esters. (2019). Periodic Chemistry. Available at: [Link]

  • 3-PHENYLBENZENESULFONYL CHLORIDE SDS. (2019). ChemSrc. Available at: [Link]

  • Leaving Group Conversions - Sulfonyl Chlorides. (2022). Pearson. Available at: [Link]

  • Converting an Alcohol to a Sulfonate Ester. (2014). Chemistry LibreTexts. Available at: [Link]

  • Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Copper-assisted preparation of pyridinyl sulfonate esters. (2022). RSC Publishing. Available at: [Link]

  • Electrochemical meta-C–H sulfonylation of pyridines. (2022). Nature. Available at: [Link]

  • Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. (2011). Grand Valley State University ScholarWorks. Available at: [Link]

  • Purification of alkyl aryl sulfonates. (1962). Google Patents.
  • Purification and characterization of arylsulfatase. (2007). PubMed. Available at: [Link]

  • Profiling Sulfonate Ester Stability. (2010). ACS Publications. Available at: [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry. Available at: [Link]

  • Method for the purification of aryl sulfonic acids and salts. (2002). Google Patents.
  • Benzenesulfonyl chloride. (n.d.). Organic Syntheses. Available at: [Link]

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3-Phenoxybenzenesulfonyl Chloride: A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Substructure

In the landscape of modern drug discovery, the identification and utilization of versatile chemical building blocks are paramount to the efficient synthesis of novel therapeutic agents. Among these, 3-phenoxybenzenesulfonyl chloride has emerged as a cornerstone scaffold, offering a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties. This diaryl ether sulfonyl chloride derivative provides a valuable platform for the construction of a diverse array of bioactive molecules, particularly in the realm of kinase inhibitors and other targeted therapies. Its utility stems from the strategic placement of the phenoxy group, which can engage in critical interactions within biological targets, and the reactive sulfonyl chloride moiety, which serves as a versatile handle for introducing a wide range of functionalities.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this compound.

Core Scientific Principles: Why this compound is a Valuable Building Block

The efficacy of this compound as a building block in medicinal chemistry is rooted in several key scientific principles:

  • Pharmacophore Mimicry and Bioisosterism: The diaryl ether motif present in this compound is a common feature in many kinase inhibitors, mimicking the hinge-binding interactions of the natural ATP substrate.[2][3] The sulfonamide linkage, readily formed from the sulfonyl chloride, is a well-established bioisostere for carboxylic acids and other functional groups, often improving metabolic stability and cell permeability.[4][5] This bioisosteric replacement can enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.[4]

  • Structural Rigidity and Pre-organization: The defined geometry of the 3-phenoxybenzene core helps to pre-organize the molecule for optimal binding to its target, reducing the entropic penalty upon binding and potentially increasing potency. This conformational constraint is a desirable feature in rational drug design.

  • Synthetic Accessibility and Versatility: The sulfonyl chloride group is highly reactive towards a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[6] This robust and well-characterized reaction allows for the facile introduction of diverse side chains, enabling extensive structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The phenoxy group can be substituted to fine-tune the lipophilicity, solubility, and metabolic stability of the final compound. This modularity is crucial for optimizing the drug-like properties of a lead molecule.

Experimental Protocols: Harnessing the Reactivity of this compound

The primary application of this compound in medicinal chemistry is the synthesis of sulfonamides. The following section provides a detailed, step-by-step protocol for this key transformation.

General Protocol for the Synthesis of N-Substituted-3-phenoxybenzenesulfonamides

This protocol outlines a general and reliable method for the coupling of this compound with a primary or secondary amine.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products compound1 This compound arrow Base (e.g., Pyridine, Et3N) Solvent (e.g., DCM, THF) compound1->arrow plus1 + amine R1R2NH (Amine) amine->arrow product N-Substituted-3-phenoxybenzenesulfonamide arrow->product byproduct + HCl arrow->byproduct

A general reaction scheme for sulfonamide synthesis.

Materials and Reagents:

Reagent/MaterialGradeRecommended Supplier
This compound≥98%Commercially Available
Primary or Secondary AmineReagent GradeCommercially Available
Pyridine (or Triethylamine)AnhydrousCommercially Available
Dichloromethane (DCM) or Tetrahydrofuran (THF)AnhydrousCommercially Available
Hydrochloric Acid (HCl)1 M Aqueous SolutionStandard Lab Supply
Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)AnhydrousStandard Lab Supply
Silica GelFor Flash ChromatographyStandard Lab Supply
Ethyl Acetate and HexanesHPLC GradeStandard Lab Supply

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous DCM or THF (approximately 0.1-0.2 M).

  • Addition of Base: Add pyridine or triethylamine (1.5-2.0 equivalents) to the solution. The base acts as a scavenger for the HCl generated during the reaction.

  • Addition of Sulfonyl Chloride: In a separate container, dissolve this compound (1.0-1.2 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath). The slow addition helps to control any exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous sodium bicarbonate (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-3-phenoxybenzenesulfonamide.

Self-Validating System and Causality:

  • Inert Atmosphere: The use of an inert atmosphere is crucial as sulfonyl chlorides are sensitive to moisture, which can lead to hydrolysis and the formation of the corresponding sulfonic acid, reducing the yield of the desired sulfonamide.[7]

  • Anhydrous Solvents: Similarly, anhydrous solvents are essential to prevent the hydrolysis of the starting material and to ensure the efficiency of the reaction.

  • Excess Base: Employing a slight excess of the base ensures the complete neutralization of the HCl byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Purification and Characterization: The identity and purity of the final compound should be rigorously confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Applications in Drug Discovery: Case Studies and Targeted Pathways

The 3-phenoxybenzenesulfonamide scaffold is a key component in a number of kinase inhibitors and other targeted therapeutic agents.

Kinase Inhibitors

Many kinase inhibitors targeting enzymes such as Abl, ROCK, and others incorporate a diaryl ether or a similar motif to engage with the ATP-binding site.[2][8] The 3-phenoxybenzenesulfonamide core can be elaborated to generate potent and selective inhibitors.

G cluster_scaffold 3-Phenoxybenzenesulfonamide Core cluster_r_group R-Group Diversity cluster_target Kinase Target Scaffold Provides structural rigidity and key interactions R_Group Introduced via sulfonamide synthesis Target e.g., Abl, ROCK Scaffold->Target Hinge-binding interactions R_Group->Target Selectivity and Potency Modulation

Logical relationship in kinase inhibitor design.

Pharmacophore Modeling

In computational drug design, the this compound moiety can be used to define a pharmacophore hypothesis.[9][10] A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target.

G cluster_pharmacophore Pharmacophore Model HBA Hydrogen Bond Acceptor (Sulfonyl Oxygens) Linker Ether Linkage HBD Hydrogen Bond Donor (Amine N-H) Aro1 Aromatic Ring 1 (Benzenesulfonyl) Aro2 Aromatic Ring 2 (Phenoxy)

A representative pharmacophore model.

Safety and Handling

This compound is a corrosive substance that causes severe skin burns and eye damage.[11] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[12][13] It is also moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.[7] In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[13]

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its unique structural features and predictable reactivity make it an invaluable tool for the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors. The protocols and principles outlined in this guide provide a solid foundation for researchers to effectively utilize this important scaffold in their drug discovery endeavors.

References

  • Chem-Impex. This compound. [Link]

  • Taylor & Francis Online. Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. [Link]

  • LookChem. Cas 1623-92-3,4-PHENOXYBENZENESULFONYL CHLORIDE. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. (PDF) Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. [Link]

  • PubMed. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. [Link]

  • Cambridge MedChem Consulting. Bioisosteric Replacements. [Link]

  • Institute of Industrial Science, the University of Tokyo. Bioisosterism: A Rational Approach in Drug Design. [Link]

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • ResearchGate. Methods for the synthesis of sulfonamides. [Link]

  • ResearchGate. (PDF) Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. [Link]

  • National Institutes of Health. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

  • CORE. The Synthesis of Functionalised Sulfonamides. [Link]

  • Royal Society of Chemistry. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. [Link]

  • National Institutes of Health. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. [Link]

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  • ResearchGate. pharmacophore-modeling-studies-on-2-arylidene-4-substituted-aryl-but-3-en-4-olides.pdf. [Link]

  • arXiv. Pharmacophore-Conditioned Diffusion Model for Ligand-Based De Novo Drug Design. [Link]

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Troubleshooting & Optimization

Technical Support Center: Reactions of 3-Phenoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-phenoxybenzenesulfonyl chloride. This versatile reagent is a cornerstone in the synthesis of sulfonamides and other key intermediates.[1] However, its high reactivity can lead to the formation of undesired side products, complicating purification and reducing yields.

This guide is designed to provide practical, in-depth solutions to common challenges encountered during its use. By understanding the causality behind side product formation, you can optimize your reaction conditions, streamline your workflow, and ensure the integrity of your results.

Troubleshooting Guide

This section addresses specific, common problems in a direct question-and-answer format.

Question 1: My reaction yield is significantly lower than expected, and I'm isolating a water-soluble, acidic compound. What's happening?

Answer: This is a classic sign of sulfonyl chloride hydrolysis. This compound is highly sensitive to moisture.[2][3] Trace amounts of water in your solvent, on your glassware, or in your amine reactant can rapidly convert the sulfonyl chloride into the corresponding 3-phenoxybenzenesulfonic acid . This sulfonic acid is unreactive towards your amine nucleophile under standard conditions, representing a direct loss of your starting material and thus lowering the theoretical yield.

  • Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic. Water acts as a nucleophile, attacking the sulfur atom in an SN2-type mechanism, leading to the displacement of the chloride ion and formation of the sulfonic acid.[4][5] This reaction is often faster than the desired reaction with the amine, especially if the amine is sterically hindered or weakly nucleophilic.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry all glassware in an oven ( >120°C) for several hours and cool under an inert atmosphere (Nitrogen or Argon). Use freshly opened or distilled anhydrous solvents. If using a reusable solvent, confirm low water content with a Karl Fischer titrator.

    • Purify Reagents: Ensure your amine is free of water. If it is a salt (e.g., hydrochloride), it must be neutralized and thoroughly dried before use.

    • Inert Atmosphere: Run the reaction under a steady flow of an inert gas to prevent atmospheric moisture from entering the reaction vessel.

Question 2: My LC-MS/NMR analysis shows an unexpected peak with a mass corresponding to my desired product plus 3-phenoxybenzenesulfonyl moiety, minus HCl. What is this impurity?

Answer: You are likely observing the formation of a sulfonic anhydride . This side product arises from the reaction between the starting this compound and the 3-phenoxybenzenesulfonic acid (the hydrolysis product described in Question 1) that has formed in situ.

  • Causality: The sulfonic acid, in the presence of a base (often the amine reactant or an added tertiary amine scavenger), can be deprotonated to form a sulfonate anion. This anion then acts as a nucleophile, attacking another molecule of the highly reactive sulfonyl chloride. This reaction displaces a chloride ion to form the symmetric 3-phenoxybenzenesulfonic anhydride.[6][7][8] This is particularly common if the reaction is run at elevated temperatures or for extended periods in the presence of both moisture and base.

  • Troubleshooting Steps:

    • Minimize Hydrolysis: The primary strategy is to prevent the formation of the sulfonic acid precursor by following the rigorous anhydrous techniques described in the answer to Question 1.

    • Temperature Control: If possible, run your reaction at a lower temperature (e.g., 0°C to room temperature) to slow the rate of side reactions.

    • Order of Addition: Add the sulfonyl chloride slowly to the solution of the amine and base. This maintains a low concentration of the sulfonyl chloride, favoring the reaction with the amine over self-reaction or reaction with any trace sulfonic acid.

Question 3: My reaction mixture is not proceeding to completion, and I'm having difficulty with the workup. It seems like the base is being consumed. What could be the issue?

Answer: This issue often points to the quality of the this compound starting material. Commercially available sulfonyl chlorides can contain residual acids from their manufacturing process, most commonly hydrochloric acid (HCl) and the sulfonic acid itself.

  • Causality: If your starting material is contaminated with acid, a portion of the base (e.g., triethylamine, pyridine) you add to the reaction will be immediately neutralized before it can act as a scavenger for the HCl generated in the desired sulfonamide formation.[9] This leads to a buildup of HCl in the reaction, which can protonate your amine nucleophile, rendering it unreactive and stalling the reaction.

  • Troubleshooting Steps:

    • Use Excess Base: A common practice is to use a slight excess of the scavenger base (e.g., 1.1-1.5 equivalents) to compensate for any acidic impurities and the generated HCl.

    • Aqueous Workup: During workup, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will effectively remove any unreacted sulfonyl chloride (by hydrolysis), sulfonic acid, and HCl salts, simplifying purification.

    • Starting Material Check: If the problem persists, consider purifying the this compound by recrystallization or short-path distillation (under high vacuum and with care, as sulfonyl chlorides can be thermally labile) before use.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in sulfonamide formation with this compound?

The most prevalent side products are 3-phenoxybenzenesulfonic acid (from hydrolysis) and 3-phenoxybenzenesulfonic anhydride (from the reaction of the sulfonic acid with the sulfonyl chloride). Other potential, though less common, side products can include over-reduction products (sulfinamides) if reducing agents are present, or products from reactions with impurities in the solvent or amine.[10]

Q2: How can I best prevent the hydrolysis of this compound?

Prevention is rooted in rigorous control of water.

  • Atmosphere: Always work under an inert atmosphere like nitrogen or argon.

  • Solvents: Use anhydrous grade solvents, preferably from a sealed bottle or a solvent purification system.

  • Reagents: Ensure your amine and any base used are dry. Liquid amines can be dried over KOH or CaH₂ and distilled.

  • Glassware: Oven-dry all glassware immediately before use.

Q3: What are the recommended storage conditions for this compound?

Due to its moisture sensitivity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere.[1][11] Storage at a cool temperature (e.g., 4°C) is recommended to minimize degradation over time.[1][11] It is a corrosive solid and causes severe skin burns and eye damage, so appropriate personal protective equipment should be used at all times.[2]

Visualizing Side Product Formation

The following diagrams illustrate the key reaction pathways discussed.

G cluster_main Desired Reaction Pathway cluster_side Hydrolysis Side Pathway A 3-Phenoxybenzenesulfonyl Chloride C Desired Sulfonamide A->C R₂NH E 3-Phenoxybenzenesulfonic Acid A->E H₂O (Trace) B Primary/Secondary Amine (R₂NH) B->C HCl_Salt [Base-H]⁺Cl⁻ Base Base (e.g., Et₃N) Base->HCl_Salt captures HCl D Water (H₂O) D->E HCl_Side HCl

Caption: Desired sulfonamide formation vs. competing hydrolysis.

G cluster_anhydride Anhydride Formation Pathway A 3-Phenoxybenzenesulfonyl Chloride C Sulfonic Anhydride A->C B 3-Phenoxybenzenesulfonic Acid (from hydrolysis) B->C HCl_Salt [Base-H]⁺Cl⁻ Base Base Base->HCl_Salt captures HCl

Caption: Formation of sulfonic anhydride side product.

Data Summary Table

Compound NameMolecular FormulaMolecular Weight ( g/mol )Common Analytical Signature
This compoundC₁₂H₉ClO₃S268.72Starting Material
3-Phenoxybenzenesulfonic AcidC₁₂H₁₀O₄S250.27Water-soluble; acidic proton in ¹H NMR; M-1 peak in ESI-MS.
3-Phenoxybenzenesulfonic AnhydrideC₂₄H₁₈O₇S₂482.53High MW peak in LC-MS; complex aromatic region in ¹H NMR.

Experimental Protocol: Standard Procedure for Sulfonamide Synthesis with Minimized Side Products

This protocol outlines a self-validating system for the synthesis of a sulfonamide from this compound.

1. Preparation (Self-Validation: Anhydrous Conditions) a. Place all glassware (round-bottom flask, dropping funnel, magnetic stir bar) in a 150°C oven for at least 4 hours. b. Assemble the glassware hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon. c. Use a new, sealed bottle of anhydrous dichloromethane (DCM) or distill from CaH₂. Transfer the required volume via cannula or a dry syringe. d. Ensure the amine and base (e.g., triethylamine) are anhydrous. If necessary, distill from appropriate drying agents.

2. Reaction a. To the reaction flask, add the amine (1.0 eq.) and anhydrous DCM. b. Add triethylamine (1.2 eq.) via syringe. Cool the mixture to 0°C in an ice-water bath. c. Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM in the dropping funnel. d. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0°C. e. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates consumption of the starting amine.

3. Workup and Purification (Self-Validation: Removal of Side Products) a. Quench the reaction by slowly adding deionized water. b. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with: i. 1M HCl (to remove excess amine and triethylamine) ii. Saturated NaHCO₃ solution (to remove sulfonic acid and unreacted sulfonyl chloride) iii. Brine (to remove residual water) c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. d. Purify the crude product by flash column chromatography or recrystallization as appropriate.

4. Characterization a. Obtain ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data to confirm the structure and purity of the final product. The absence of peaks corresponding to the sulfonic acid or anhydride validates the success of the procedure.

References

  • Process for producing acid anhydride. EP1413572B1.
  • Preparation of sulfonic acid anhydrides. US20100076221A1.
  • Moser, D., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Synthesis of sulfonyl chloride substrate precursors.
  • Youn, S. W., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
  • Francke, R., & Little, R. D. (2021). Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides. Organic Letters, 23(18), 7179–7183.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Zheng, Z-B., & Xu, J-X. (2011). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 52(43), 5624-5627.
  • The Synthesis of Functionalised Sulfonamides. (2011). CORE.
  • Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Das, B., et al. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron, 76(48), 131662.
  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296.
  • Ivanov, S. N., et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739.

Sources

Technical Support Center: Preventing Hydrolysis of 3-Phenoxybenzenesulfonyl Chloride During Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert-level troubleshooting and frequently asked questions (FAQs) for the synthesis of 3-phenoxybenzenesulfonyl chloride. Our focus is to address the critical challenge of preventing its hydrolysis, a common pitfall that can significantly impact yield and purity.

PART 1: Troubleshooting Guide: Navigating Synthesis Challenges

This section provides a detailed breakdown of common issues, their underlying causes, and actionable solutions to prevent the hydrolysis of this compound.

Issue 1: Significantly Low Yields and Presence of 3-Phenoxybenzenesulfonic Acid
  • Symptoms: You observe a much lower than expected amount of the final product. Analysis of the product, for instance, through Nuclear Magnetic Resonance (NMR), reveals the presence of the sulfonic acid byproduct.

  • Root Cause: This is a clear indication of premature hydrolysis. Sulfonyl chlorides are highly reactive electrophiles that readily react with water, even in trace amounts, to form the corresponding sulfonic acid.[1][2] This reaction is often the primary cause of product decomposition.[1]

  • In-Depth Explanation: The hydrolysis mechanism involves a nucleophilic attack by water on the sulfur atom of the sulfonyl chloride. This unwanted reaction converts the desired product into the sulfonic acid, which can be challenging to separate due to similar physical properties.

  • Step-by-Step Resolution:

    • Rigorous Exclusion of Water: Minimizing the water content in your reaction is paramount.[1][3]

      • Anhydrous Solvents: Always use high-purity, anhydrous solvents. If not purchasing commercially available anhydrous solvents, they should be freshly distilled from a suitable drying agent.[2]

      • Dried Glassware: All glassware must be thoroughly dried in an oven, typically at over 100°C for several hours, and then cooled under a stream of an inert gas like nitrogen or argon just before use.[2]

    • Maintain an Inert Atmosphere: The entire reaction should be conducted under an inert atmosphere to shield it from atmospheric moisture.[2] This can be achieved with a Schlenk line or a glovebox.

    • Careful Selection of Reagents:

      • Chlorinating Agent: While thionyl chloride is a common choice, be aware that it can produce HCl, which is hygroscopic.

      • Starting Materials: Ensure your starting materials, such as the corresponding amine for a Sandmeyer-type reaction, are anhydrous.

    • Temperature Management: Controlling the reaction temperature is crucial. For instance, in diazotization reactions to form the sulfonyl chloride, the temperature should not exceed -5°C to prevent the formation of byproducts.[4]

Issue 2: Incomplete Reaction and Persistent Starting Material
  • Symptoms: Your reaction stalls, and analysis shows a significant amount of the starting material, such as the corresponding aniline, remains.

  • Root Cause: This can be due to the deactivation of your reagents by moisture or insufficient reagent quantities.

  • Step-by-Step Resolution:

    • Reagent Quality: Use a fresh bottle of your chlorinating agent. If the container has been opened multiple times, it may have been compromised by atmospheric moisture.[2]

    • Stoichiometry: Use a slight excess of the chlorinating agent to drive the reaction to completion.

    • Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) to monitor the progress of the reaction and confirm the consumption of the starting material.[2]

PART 2: Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for synthesizing this compound?

A1: The ideal solvent should be aprotic and inert to the reaction conditions. Dichloromethane is a common choice; however, it's important to note that some sulfonyl chlorides can react with acetonitrile.[5]

SolventSuitabilityKey Considerations
Dichloromethane (DCM) Highly RecommendedMust be anhydrous.
Acetic Acid Often UsedCommon in Sandmeyer-type reactions, but water content must be minimized.[3][6]
Toluene AlternativeCan be used, especially in reactions where a higher temperature is needed.

Q2: How can I purify my product if some hydrolysis to the sulfonic acid has occurred?

A2: If hydrolysis has occurred, a workup procedure can help remove the sulfonic acid. After quenching the reaction with ice water, the solid sulfonyl chloride product can be filtered. It's important to wash the crude product thoroughly with cold water to remove any occluded water and copper salts, which could be detrimental in subsequent reactions.[4]

Q3: Are there alternative methods for synthesizing aryl sulfonyl chlorides that might be less susceptible to hydrolysis?

A3: Yes, several methods exist. One notable approach is the oxidative chlorination of thiols.[3] Another method involves the diazotization of anilines followed by treatment with sulfur dioxide, known as the Meerwein procedure.[3] A more recent development utilizes a heterogeneous photocatalyst for the synthesis from arenediazonium salts under mild conditions.[5]

PART 3: Visualizations and Protocols

Hydrolysis Prevention Workflow

The following diagram illustrates the critical points of intervention to prevent the hydrolysis of this compound.

G A Start: Anhydrous Starting Materials E Reaction Setup A->E B Oven-Dried Glassware B->E C Inert Atmosphere (N2 or Ar) C->E D Anhydrous Solvent D->E F Controlled Reagent Addition & Temperature E->F G Reaction Monitoring (e.g., TLC) F->G H Workup & Purification G->H I Desired Product: this compound H->I

Caption: A workflow diagram highlighting the key steps to prevent hydrolysis during synthesis.

Experimental Protocol: General Anhydrous Synthesis

This protocol outlines the key steps for synthesizing a sulfonyl chloride under anhydrous conditions, adaptable for this compound.

  • Glassware Preparation: Dry a two-neck round-bottom flask, a magnetic stir bar, and a dropping funnel in an oven at 120°C for at least 4 hours. Assemble the glassware while hot and let it cool to room temperature under a stream of dry nitrogen or argon.[2]

  • Reagent Preparation: In the flame-dried flask, dissolve your starting amine (1.0 equivalent) in the appropriate anhydrous solvent under an inert atmosphere.[2]

  • Reaction Setup: Cool the solution to the required temperature (e.g., 0°C or below) using an appropriate cooling bath.[2]

  • Addition of Reagents: Slowly add the other reagents, such as sodium nitrite for diazotization, ensuring the temperature is maintained within the optimal range to prevent side reactions.[4]

  • Formation of Sulfonyl Chloride: In a separate flask, prepare a solution of sulfur dioxide in acetic acid with a copper catalyst. Cool this mixture and slowly add the previously prepared diazonium salt solution.

  • Reaction Monitoring: Allow the reaction to proceed for the specified time, monitoring its progress by TLC.[2]

  • Workup: Quench the reaction mixture with ice water. The sulfonyl chloride product, if solid, can be collected by filtration and washed thoroughly with cold water.[4]

  • Purification: The crude product can be further purified by recrystallization or distillation.

References

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. (2016). Royal Society of Chemistry.
  • Preventing decomposition of sulfonyl chloride during reaction. (2025). BenchChem.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009).
  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. (2021). ACS Organic & Inorganic Au.
  • m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE - Organic Syntheses Procedure. Organic Syntheses.
  • Preventing hydrolysis of 3,4,5-Trimethoxybenzoyl chloride during reaction. (2025). BenchChem.

Sources

Technical Support Center: Optimizing Reaction Yield for 3-Phenoxybenzenesulfonyl Chloride Sulfonylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of 3-phenoxybenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the sulfonylation of 3-phenoxybenzene (diphenyl ether). Our goal is to empower you to optimize your reaction yields, ensure product purity, and troubleshoot common experimental challenges.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the preparation of various pharmaceuticals and agrochemicals.[1] The most common method involves the electrophilic aromatic substitution of 3-phenoxybenzene with chlorosulfonic acid. While seemingly straightforward, this reaction is often plagued by issues such as low yield, formation of undesired side products, and difficulties in purification. This guide provides a comprehensive overview of the reaction, focusing on practical strategies to maximize your success.

Reaction Mechanism and Key Considerations

The reaction proceeds via an electrophilic aromatic substitution mechanism where the electrophile, sulfur trioxide (SO₃), is generated in situ from chlorosulfonic acid. The SO₃ then attacks the electron-rich aromatic ring of diphenyl ether.

Sulfonylation Mechanism Diphenyl Ether Diphenyl Ether Sigma Complex Sigma Complex Diphenyl Ether->Sigma Complex + SO3 Chlorosulfonic Acid (2 eq.) Chlorosulfonic Acid (2 eq.) SO3 (electrophile) SO3 (electrophile) Chlorosulfonic Acid (2 eq.)->SO3 (electrophile) Generates 3-Phenoxybenzenesulfonic Acid 3-Phenoxybenzenesulfonic Acid Sigma Complex->3-Phenoxybenzenesulfonic Acid -H+ This compound This compound 3-Phenoxybenzenesulfonic Acid->this compound + SOCl2 or excess CSA Thionyl Chloride (or excess CSA) Thionyl Chloride (or excess CSA)

Caption: General mechanism for the sulfonylation of diphenyl ether.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in this sulfonylation can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or poor mixing.

  • Side Reactions: The formation of byproducts, primarily diphenyl sulfone, is a common issue that consumes starting material and complicates purification.

  • Product Hydrolysis: this compound is highly susceptible to hydrolysis, converting it back to the sulfonic acid upon contact with water during workup.[2]

  • Suboptimal Stoichiometry: An incorrect ratio of chlorosulfonic acid to diphenyl ether can lead to incomplete conversion or increased side product formation.[2]

Q2: I am observing a significant amount of a high-melting point solid in my crude product. What is it and how can I prevent its formation?

A2: This is likely diphenyl sulfone, the major byproduct of this reaction. It is formed when a second molecule of diphenyl ether reacts with the initially formed sulfonyl chloride. To minimize its formation:

  • Control Stoichiometry: Use a moderate excess of chlorosulfonic acid. A large excess can promote the formation of the sulfone.[2]

  • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the addition of diphenyl ether to the chlorosulfonic acid.

  • Order of Addition: Always add the diphenyl ether to the chlorosulfonic acid, never the other way around. This ensures that the diphenyl ether is always the limiting reagent in the immediate reaction environment, disfavoring the second substitution.[2]

Q3: How can I minimize the hydrolysis of my product during workup?

A3: Preventing hydrolysis is critical for obtaining a good yield of the sulfonyl chloride.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture.

  • Cold Quenching: Quench the reaction mixture by pouring it slowly onto crushed ice or into ice-cold water with vigorous stirring.[3] This rapidly decomposes the excess chlorosulfonic acid and precipitates the product, minimizing its contact time with water.

  • Prompt Extraction: Immediately after quenching, extract the product into a non-polar organic solvent like dichloromethane or diethyl ether.[4] Do not let the product sit in the aqueous acidic mixture for an extended period.[2]

  • Brine Wash: Wash the organic extracts with cold brine to remove residual water.

Q4: What is the best way to purify the crude this compound?

A4: The purification method depends on the scale and the nature of the impurities.

  • Recrystallization: For small to medium scales, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be effective in removing diphenyl sulfone and other solid impurities.

  • Column Chromatography: If recrystallization is not effective, flash column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) can provide highly pure material.

  • Distillation: For larger scales, vacuum distillation can be employed, although care must be taken to avoid thermal decomposition of the product.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation 1. Inactive chlorosulfonic acid. 2. Reaction temperature too low. 3. Insufficient reaction time.1. Use a fresh, unopened bottle of chlorosulfonic acid. The reagent is hygroscopic and loses activity over time. 2. While initial addition should be cold, allow the reaction to slowly warm to room temperature and stir for an adequate period to ensure completion. Monitor by TLC or GC-MS. 3. Increase the reaction time. Monitor the disappearance of the starting material.
Formation of a Dark, Tarry Mixture 1. Reaction temperature too high. 2. Localized overheating during addition. 3. Presence of impurities in the starting material.1. Maintain strict temperature control, especially during the exothermic addition of diphenyl ether. 2. Add the diphenyl ether slowly and with efficient stirring to dissipate heat. 3. Ensure the diphenyl ether is of high purity.
Product is an Oil that Won't Solidify 1. Presence of impurities, particularly diphenyl sulfone, which can act as a eutectic contaminant. 2. Residual solvent.1. Attempt purification by column chromatography. 2. Ensure all solvent is removed under high vacuum.
Difficulty in Separating Organic and Aqueous Layers During Workup 1. Emulsion formation.1. Add a small amount of brine to the separatory funnel to help break the emulsion. 2. Centrifugation can also be effective for small-scale reactions.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to maximize yield and minimize the formation of diphenyl sulfone.

Materials:

  • 3-Phenoxybenzene (Diphenyl ether)

  • Chlorosulfonic acid (freshly opened bottle)

  • Dichloromethane (DCM, anhydrous)

  • Crushed ice

  • Saturated sodium bicarbonate solution (cold)

  • Brine (cold)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (2.5 equivalents) and cool the flask to 0 °C in an ice-water bath.

  • Addition of Substrate: Slowly add 3-phenoxybenzene (1.0 equivalent) dropwise to the stirred chlorosulfonic acid over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[2]

  • Reaction: After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup:

    • Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice.[3]

    • Extract the aqueous mixture with cold DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with cold water, cold saturated sodium bicarbonate solution, and cold brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate or by flash column chromatography on silica gel.

Optimization of Reaction Parameters

The following table provides an illustrative guide for optimizing reaction conditions. It is recommended to perform small-scale trials to determine the optimal parameters for your specific setup.

Parameter Condition A (Low Temp) Condition B (RT) Condition C (Excess CSA) Expected Outcome & Rationale
Temperature 0 °C to RTRoom Temperature0 °C to RTLower temperatures generally favor the formation of the desired sulfonyl chloride and suppress the formation of the diphenyl sulfone byproduct.
Equivalents of CSA 2.52.54.0A moderate excess of chlorosulfonic acid (CSA) is necessary to drive the reaction to completion. A large excess may lead to increased sulfone formation.[2]
Reaction Time 4-6 hours2-4 hours4-6 hoursReaction time should be optimized by monitoring the consumption of the starting material.
Illustrative Yield ~85%~70%~75% (with more sulfone)These are representative yields and will vary based on specific experimental execution.
Illustrative Purity >95%~90%~85%Purity is typically higher at lower temperatures due to reduced side product formation.

Analytical Methods

Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: 10-20% Ethyl acetate in Hexanes

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

  • Expected Rf values: 3-Phenoxybenzene (starting material) will have a high Rf. This compound will have a lower Rf, and the corresponding sulfonic acid (from hydrolysis) will be at the baseline. Diphenyl sulfone will have an Rf value between the starting material and the product.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for monitoring reaction progress and assessing the purity of the final product.

  • GC Column: A standard non-polar column such as a DB-5ms or HP-5ms is suitable.

  • Injection: A split/splitless inlet is typically used.

  • Oven Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C) will effectively separate the starting material, product, and byproducts.

  • MS Detection: Electron ionization (EI) at 70 eV is standard. The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation patterns corresponding to the loss of Cl, SO₂, and the phenoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for structural confirmation of the final product.

  • Solvent: Chloroform-d (CDCl₃) is a common solvent.

  • 1H NMR: The spectrum will show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings.

  • 13C NMR: The spectrum will show distinct signals for all 12 aromatic carbons. The carbon attached to the sulfonyl chloride group will be significantly downfield.

Safety Precautions

Chlorosulfonic acid is a highly corrosive and reactive substance. Always handle it with extreme caution in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical resistant gloves, a lab coat, and safety goggles.

  • Handling: Chlorosulfonic acid reacts violently with water, releasing toxic HCl gas. Ensure all glassware is dry and the reaction is protected from moisture.

  • Quenching: The quenching of the reaction mixture is highly exothermic and releases large volumes of HCl gas. Perform this step slowly and with efficient cooling and stirring in a fume hood.

Logical Flow for Troubleshooting

Troubleshooting Flow cluster_Problem Problem Identification cluster_Analysis Analysis of Crude Product cluster_Causes Potential Causes cluster_Solutions Solutions Low_Yield Low Yield Analyze_Crude Analyze Crude by TLC/GC-MS Low_Yield->Analyze_Crude Incomplete_Reaction Incomplete Reaction? Analyze_Crude->Incomplete_Reaction High_Sulfone High Diphenyl Sulfone? Analyze_Crude->High_Sulfone Hydrolysis Evidence of Hydrolysis? Analyze_Crude->Hydrolysis Optimize_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Optimize_Time_Temp Yes Control_Stoich_Temp Adjust Stoichiometry & Lower Temp High_Sulfone->Control_Stoich_Temp Yes Improve_Workup Improve Anhydrous Technique & Cold Quench Hydrolysis->Improve_Workup Yes

Caption: A decision-making workflow for troubleshooting low yield.

References

  • Smiles, S., & Stewart, J. (n.d.). N-ACETYL-SULFANILYL CHLORIDE. Organic Syntheses. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides by chlorosulfonation. Retrieved from [Link]

  • Adams, R., & Marvel, C. S. (n.d.). BENZENESULFONYL CHLORIDE. Organic Syntheses. Retrieved from [Link]

  • Vedejs, E., et al. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the conditions of the sulfonylation reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • Chemistry Stack Exchange. (2019, May 29). Preparation of sulfonyl chlorydes and mechanism of preparation of tosyl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). {2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitrophenyl}-1-pyrrolidinylmethanone 3. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Performance Evaluation of three Liquid Chromatography Mass Spectrometry Methods for Broad Spectrum Drug Screening. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029596). Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR and 1 H NMR (CDCl 3 ) data of compound 1 (CDCl 3 ). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (NP0000083). Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR and 1 H NMR (CDCl3) data of compound 1 (CDCl3). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the conditions of the sulfonylation reaction. Retrieved from [Link]

  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1623-92-3,4-PHENOXYBENZENESULFONYL CHLORIDE. Retrieved from [Link]

  • Shimadzu. (n.d.). GC-MS Application Data Sheet No. 4 (Industry) Analysis of Chloride Compounds in Gasoline using NCI. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, January 17). The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. Retrieved from [Link]

  • Agilent. (n.d.). THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. Retrieved from [Link]

  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • ACS Publications. (2021, December 14). Improving the Durability and Performance of Sulfonated Poly(arylene ether)s by Introducing 9,10-Dihydro-9-oxa-10-phosphaphenanthrene 10-oxide Structure for Fuel Cell Application. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

  • Analytical Methods. (n.d.). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method benzene sulfonyl chloride and diphenylsulfone.
  • Google Patents. (n.d.). Process for the chloro-sulphonation of biphenyl and diphenyl ether.
  • MDPI. (n.d.). Polysulfone Membranes: Here, There and Everywhere. Retrieved from [Link]

  • Google Patents. (n.d.). Method of making alkyl diphenyl ether sulfonates.

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Technical Support Center: Purification of 3-Phenoxybenzenesulfonamide Derivatives by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 3-phenoxybenzenesulfonamide derivatives. It addresses common challenges encountered during recrystallization, offering troubleshooting strategies and frequently asked questions in a user-friendly format. The protocols and advice herein are grounded in established chemical principles to ensure scientific integrity and experimental success.

Troubleshooting Guide: Common Recrystallization Issues

This section directly addresses specific problems that may arise during the recrystallization of 3-phenoxybenzenesulfonamide derivatives, providing probable causes and actionable solutions.

Problem 1: The compound "oils out" instead of forming crystals.

Description: Upon cooling, the dissolved solid separates from the solution as a liquid layer (an oil) rather than forming solid crystals. This [1]is a common issue, particularly with compounds that have melting points lower than the boiling point of the solvent or when significant impurities are present. Oiled[1]-out products are generally impure.

[1]Probable Causes:

  • The boiling point of the recrystallization solvent is higher than the melting point of the 3-phenoxybenzenesulfonamide derivative.

  • The cooling rate is too rapid, not allowing sufficient time for the ordered arrangement of molecules into a crystal lattice.

  • High concentration of impurities is depressing the melting point of the crude product.

  • [1] The chosen solvent is too nonpolar for the target compound.

[1]Solutions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the saturation, then allow it to cool more slowly.

  • [1][2] Slow Down Cooling: Insulate the flask with glass wool or a cloth, or place it within a warm water bath that is allowed to cool to ambient temperature gradually. This slower cooling rate can favor crystal nucleation over oiling out.

  • [1] Alter the Solvent System:

    • If using a single solvent, try switching to a solvent with a lower boiling point.

    • If using a mixed solvent system (e.g., ethanol/water), add more of the solvent in which the compound is more soluble (the "good" solvent) to the hot solution before cooling.

  • [2] Induce Crystallization at a Lower Temperature: Once the solution has cooled to room temperature, try cooling it further in an ice bath or even a salt-ice bath to encourage solidification.

  • [3] Preliminary Purification: If the crude material is highly impure, consider a preliminary purification step, such as passing it through a short silica plug, before attempting recrystallization.

##[1][4]# Problem 2: No crystals form, even after the solution has cooled completely.

Description: The solution remains clear without any solid formation, even after reaching room temperature and being placed in an ice bath.

Probable Causes:

  • Supersaturation: The solution is supersaturated, meaning the solute concentration is above its normal solubility limit, but crystal nucleation has not been initiated.

  • [1] Excess Solvent: Too much solvent was used, and the solution is not saturated enough for crystals to form upon cooling.

[1]Solutions:

  • Induce Nucleation:

    • Scratching: Vigorously scratch the inside of the flask at the surface of the solution with a glass rod. The micro-scratches on the glass can provide nucleation sites for crystal growth. [3][5][6] * Seed Crystals: Add a tiny crystal of the pure 3-phenoxybenzenesulfonamide derivative (a "seed crystal") to the solution. This [3][5][6]provides a template for further crystal growth.

  • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the solute. Allow[1][5] the more concentrated solution to cool again.

  • Utilize an Anti-Solvent: If the compound is dissolved in a "good" solvent, slowly add a miscible "poor" solvent (an anti-solvent) in which the compound is insoluble, until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

Problem 3: The recrystallization yield is very low.

Description: Only a small amount of purified product is recovered after filtration.

Probable Causes:

  • Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures.

  • [1] Excessive Solvent Usage: Using a large excess of solvent will result in a significant portion of the product remaining in the mother liquor.

  • [1][2] Premature Crystallization: The product crystallized on the filter paper or in the funnel during a hot filtration step.

  • [1] Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization to complete.

Solutions:

  • Optimize Solvent Volume: In subsequent attempts, use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Recover from Mother Liquor: Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Prevent Premature Crystallization: When performing a hot filtration, use pre-heated glassware (funnel and receiving flask) and perform the filtration as quickly as possible.

  • [1] Maximize Crystal Formation: Ensure the solution has cooled to room temperature before placing it in an ice bath. Allow sufficient time in the ice bath (at least 20-30 minutes) to maximize the yield.

Problem 4: The resulting crystals are very fine or appear as a powder.

Description: The product "crashes out" of solution as a fine powder instead of forming well-defined crystals.

Probable Cause:

  • Rapid Cooling: Cooling the solution too quickly leads to rapid nucleation and the formation of many small crystals, which can trap impurities within the crystal lattice.

[1][7][8]Solutions:

  • Slow the Cooling Process: Re-heat the solution until the solid redissolves. If necessary, add a small amount of additional hot solvent. Allow[1] the solution to cool to room temperature slowly and undisturbed. Insulating the flask can help achieve a slower cooling rate.

  • [1] Use a Different Solvent System: A solvent system that provides a less steep solubility curve can promote slower crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 3-phenoxybenzenesulfonamide derivatives?

A1: There is no single "best" solvent, as the ideal choice depends on the specific derivative and its substituents. However, due to the presence of both polar (sulfonamide) and nonpolar (phenoxy and benzene rings) moieties, solvent mixtures are often effective. Good [1]starting points for solvent screening include:

  • Alcohols: Ethanol, isopropanol.

  • [9] Alcohol/Water Mixtures: Such as 95% ethanol or 70% isopropanol in water.

  • [1][9] Ketones: Acetone, methyl ethyl ketone.

  • [10] Esters: Ethyl acetate.

  • [10] Aromatic Hydrocarbons: Toluene.

  • Mixed Solvent Systems: Such as ethyl acetate/hexanes or toluene/hexanes.

Th[11]e key is to find a solvent or solvent system where the compound is highly soluble at elevated temperatures and has low solubility at cooler temperatures.

[1][12][13]Q2: How do I perform a small-scale solvent test?

A2: Place a small amount of your crude product (10-20 mg) into a small test tube. Add a few drops of the solvent to be tested. If the compound dissolves at room temperature, the solvent is not suitable. If it does not dissolve, gently heat the test tube. If the compound dissolves when hot, allow the solution to cool to room temperature and then in an ice bath. A good solvent will show significant crystal formation upon cooling.

Q3: My purified crystals are still colored. What should I do?

A3: If the desired compound is known to be colorless, colored impurities may be present. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Add a[13][14] spatula tip of charcoal to the hot, dissolved solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. Be aw[1]are that using too much charcoal can lead to a loss of product due to adsorption.

Q4: How does the rate of cooling affect the purity of the crystals?

A4: The rate of cooling significantly impacts crystal size and purity. Slower cooling allows for the gradual and orderly formation of larger crystals. This [7][15]process is selective, and impurities tend to be excluded from the growing crystal lattice and remain in the solution. Rapid[8][13] cooling causes the compound to precipitate quickly, forming small crystals that can trap impurities.

[1][8]Q5: What is "oiling out" and how can I prevent it?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This [1]often happens when the melting point of the solute is lower than the boiling point of the solvent, or if there are substantial impurities. To pr[1]event this, you can try using a lower-boiling solvent, adding more solvent to the hot solution to lower its saturation point, or allowing the solution to cool more slowly.

*[1][2]

Standard Operating Protocol: Recrystallization of a 3-Phenoxybenzenesulfonamide Derivative

This protocol provides a general workflow for the recrystallization process. The specific solvent and volumes will need to be optimized for each unique derivative.

1. Solvent Selection:

  • Based on literature precedent or small-scale tests, select an appropriate solvent or solvent system.

2. Dissolution:

  • Place the crude 3-phenoxybenzenesulfonamide derivative in an Erlenmeyer flask.
  • Add a minimal amount of the chosen solvent, just enough to create a slurry. [9]* Heat the mixture on a hot plate with stirring until the solvent boils. [9]* Continue to add small portions of the hot solvent until the solid completely dissolves. Avoid[9] adding a large excess of solvent.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
  • Reheat the solution to boiling for a few minutes while stirring.

[1]4. Hot Gravity Filtration (if necessary):

  • If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration.
  • Use a pre-heated funnel and receiving flask to prevent premature crystallization.

[1]5. Crystallization:

  • Cover the flask containing the hot, clear filtrate with a watch glass or inverted beaker to prevent solvent evaporation and contamination.
  • Allow the solution to cool slowly and undisturbed to room temperature. [9]* Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.

[9]6. Collection and Washing:

  • Collect the crystals by vacuum filtration using a Buchner funnel. [9]* Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

[9]7. Drying:

  • Allow the crystals to air dry on the filter paper or in a desiccator to remove residual solvent.

*[9][14]

Visualized Workflows

Caption: General workflow for the recrystallization of 3-phenoxybenzenesulfonamide derivatives.

Troubleshooting_Tree Start Solution Cooled Q1 Crystals Formed? Start->Q1 Q2 Product Oiled Out? Q1->Q2 No Success Collect Crystals Q1->Success Yes Sol1 Induce Nucleation: - Scratch Flask - Add Seed Crystal Q2->Sol1 No Sol3 Reheat, Add More Solvent, Cool Slowly Q2->Sol3 Yes Sol2 Reduce Solvent Volume (Evaporate & Recool) Sol1->Sol2 Still no crystals Sol4 Change Solvent System Sol3->Sol4 Still oils out

Caption: Decision tree for troubleshooting common recrystallization problems.

Solvent Properties for Recrystallization

The selection of an appropriate solvent is critical for successful recrystallization. The i[9][12][16]deal solvent should dissolve the solute at high temperatures but not at room temperature.

[9]SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarA versatile and commonly used solvent for sulfonamides, often in mixtures with water.
[1][9][17] Isopropanol82PolarSimilar to ethanol, effective for many sulfonamides, often used with water.
[1][9] Acetone56Polar AproticA good solvent, but its low boiling point may limit the solubility difference between hot and cold.
[10] Ethyl Acetate77Moderately PolarOften used in a binary mixture with a nonpolar solvent like hexanes.
[17] Toluene111NonpolarUseful for less polar derivatives; its high boiling point can be advantageous but also increases the risk of oiling out.
Water100Very PolarGenerally, 3-phenoxybenzenesulfonamide derivatives have low solubility in water, making it a good anti-solvent in mixed systems.

[17]Note: This data is for general guidance. Experimental verification is crucial for specific applications.

References

  • Benchchem.
  • Benchchem. Common issues in sulfonamide synthesis and solutions.
  • Chemistry LibreTexts. 3.5E: Initiating Crystallization. (2022-04-07). [Link]

  • Homework.Study.com. What are the most important factors in selecting a solvent for recrystallization?. [Link]

  • Homework.Study.com. Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chemistry LibreTexts. 3.5: Inducing Recrystallization. (2025-08-20). [Link]

  • Wikipedia. Crystallization. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PraxiLabs. Recrystallization Definition, Principle & Purpose. (2022-11-07). [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • ACS Publications. Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research. [Link]

  • Unknown. Recrystallization. [Link]

  • LabXchange. Lab Procedure: Recrystallization. [Link]

  • ReelMind. How Does the Rate of Cooling Influence Crystal Size?: Science Explained. [Link]

  • Reddit. How does cooling rate affect the point at which crystalisation occures and why?. (2020-03-16). [Link]

  • Quora. What is the best solvent for recrystallization?. (2017-02-16). [Link]

  • PubMed. Effect of cooling rate on long-term recrystallized crystal of rice starch in the presence of flavor compounds. (2021-05-30). [Link]

  • ACS Publications. Effects of Cooling Rate and Solution Concentration on Solution Crystallization of l-Glutamic Acid in an Oscillatory Baffled Crystallizer | Crystal Growth & Design. [Link]

  • Northwestern University. Cooling Rate and Crystal Size | Seth Stein. [Link]

  • MDPI. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. [Link]

  • Unknown. Recrystallization. [Link]

  • NIH. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). [Link]

  • Unknown. Crystallization Solvents.pdf. [Link]

  • ResearchGate. Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. (2025-11-06). [Link]

  • PubMed Central. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022-07-26). [Link]

  • NIH. Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. (2025-02-05). [Link]

  • Reddit. Recrystallization Issues : r/Chempros. (2024-10-17). [Link]

  • PubMed. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. [Link]

  • Unknown. Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. (2025-08-10). [Link]

  • ResearchGate. (PDF) Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. (2025-08-06). [Link]

  • NIH. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025-07-04). [Link]

  • PubMed. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025-07-04). [Link]

  • SciSpace. The solubilities of denatured proteins in different organic solvents. [Link]

  • Google Patents.
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Technical Support Center: Strategies for the Removal of Unreacted 3-Phenoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are facing challenges with the purification of products synthesized using 3-phenoxybenzenesulfonyl chloride. The presence of unreacted starting material can complicate downstream processes and compromise the purity of your target compound. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these specific issues.

Introduction: The Challenge of Residual this compound

This compound is a versatile reagent used in the synthesis of sulfonamides and other derivatives, which are significant in pharmaceutical and agrochemical research.[1][2] However, its reactive nature and physical properties can make its removal from a reaction mixture challenging, especially when it co-elutes with the desired product during chromatography.[3] This guide will explore several effective strategies for its removal, explaining the chemical principles behind each method.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound?

A1: Residual this compound can lead to several complications:

  • Interference with subsequent reactions: As a reactive electrophile, it can react with nucleophiles in subsequent steps, leading to unwanted byproducts.[4]

  • Purification challenges: Its polarity can be similar to that of the desired product, making separation by standard column chromatography difficult.[3]

  • Safety concerns: Sulfonyl chlorides are corrosive and moisture-sensitive, posing handling risks.[1][5]

  • Compromised product purity: The presence of this impurity can affect the crystallization of the final product and its overall purity profile.

Q2: What are the primary strategies for removing unreacted this compound?

A2: The most common and effective strategies involve converting the sulfonyl chloride into a more easily separable compound. The main approaches are:

  • Quenching: Reacting the excess sulfonyl chloride with a nucleophile to form a highly polar or otherwise easily removable byproduct.[3][6][7]

  • Scavenging: Using solid-supported reagents (scavenger resins) to selectively react with and remove the sulfonyl chloride by simple filtration.[7][8]

  • Extraction: Utilizing liquid-liquid extraction techniques to partition the sulfonyl chloride or its derivatives into an aqueous layer.[9]

  • Chromatography: Optimizing chromatographic conditions to achieve separation if other methods are not suitable.[3]

  • Crystallization: Leveraging differences in solubility between the product and the impurity to achieve purification through recrystallization.[10][11]

Troubleshooting Guides & Detailed Protocols

This section provides detailed troubleshooting advice and step-by-step protocols for the most common challenges encountered when dealing with residual this compound.

Issue 1: My product co-elutes with this compound during column chromatography.

This is a frequent issue due to the similar polarities of the sulfonyl chloride and many sulfonamide products.

Solution: Implement a quenching step before chromatography. The goal is to transform the unreacted sulfonyl chloride into a compound with significantly different polarity.

Protocol 1: Quenching with an Amine

This method converts the sulfonyl chloride into a more polar sulfonamide, which is typically easier to separate from the desired product.[3]

Step-by-Step Protocol:

  • Cool the Reaction Mixture: After the primary reaction is complete (as determined by TLC or other monitoring), cool the reaction mixture to 0 °C in an ice bath.

  • Add the Amine: Slowly add a simple, low molecular weight primary or secondary amine (e.g., piperidine, morpholine, or aqueous ammonia) to the reaction mixture.[7] Use a stoichiometric excess relative to the initial amount of unreacted sulfonyl chloride.

  • Stir: Allow the reaction to stir at 0 °C for 15-30 minutes, then warm to room temperature and stir for an additional 30-60 minutes.

  • Monitor: Check for the complete disappearance of the this compound spot by TLC.

  • Work-up: Proceed with a standard aqueous work-up. The newly formed sulfonamide will have a different Rf value, facilitating chromatographic separation.

Protocol 2: Quenching with Aqueous Base (Hydrolysis)

This method hydrolyzes the sulfonyl chloride to the corresponding sulfonic acid, which is highly polar and water-soluble.[6][7][12]

Step-by-Step Protocol:

  • Cool the Reaction Mixture: Cool the reaction mixture to 0 °C.

  • Add Base: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[6][7] Caution: This can be exothermic and may generate gas (CO₂ with bicarbonate).

  • Stir Vigorously: Stir the biphasic mixture vigorously for 30-60 minutes.

  • Monitor: Monitor the disappearance of the starting sulfonyl chloride by TLC of the organic layer.

  • Work-up: Transfer the mixture to a separatory funnel. The sodium salt of 3-phenoxybenzenesulfonic acid will partition into the aqueous layer. Separate the layers and wash the organic layer with water and then brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

Decision Workflow for Quenching

G start Reaction Complete. Unreacted Sulfonyl Chloride Present? product_stability Is the product stable to aqueous base? start->product_stability Yes amine_quenching Quench with Amine (e.g., piperidine, ammonia) product_stability->amine_quenching No base_quenching Quench with Aqueous Base (e.g., NaHCO3, NaOH) product_stability->base_quenching Yes chromatography Purify by Column Chromatography amine_quenching->chromatography base_quenching->chromatography end Pure Product chromatography->end

Caption: Decision workflow for selecting a quenching method.

Issue 2: My product is sensitive to aqueous or basic conditions.

If your desired product contains base-labile functional groups (e.g., esters), the quenching methods described above may not be suitable.

Solution 1: Use a Scavenger Resin.

Scavenger resins are solid-supported reagents that react with and bind to the excess electrophile. The resin is then simply filtered off, leaving the desired product in solution. Amine-functionalized resins are particularly effective for scavenging sulfonyl chlorides.[8][13]

Step-by-Step Protocol:

  • Choose a Resin: Select an appropriate amine-based scavenger resin (e.g., Tris-amine resin, Si-Amine).

  • Add Resin: Once the primary reaction is complete, add the scavenger resin to the reaction mixture (typically 2-4 equivalents relative to the excess sulfonyl chloride).

  • Stir: Stir the suspension at room temperature. Reaction times can vary from a few hours to overnight.

  • Monitor: Monitor the disappearance of the this compound by TLC.

  • Filter: Once the reaction is complete, filter the mixture to remove the resin.

  • Wash and Concentrate: Wash the resin with a suitable organic solvent. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, now free of the unreacted sulfonyl chloride.

Table 1: Common Scavenger Resins for Sulfonyl Chlorides

Resin TypeFunctional GroupSupplier ExamplesNotes
Amine-NH₂SiliaBond Amine (Si-NH₂)[8]Effective for scavenging various electrophiles.
Tris-amine-N(CH₂CH₂NH₂)₂PS-TrisamineHigh capacity for scavenging sulfonyl chlorides.
PiperazinePiperazinePS-PiperazineGood for scavenging acid chlorides and sulfonyl chlorides.

Solution 2: Non-Aqueous Amine Quench.

If the product is water-sensitive but stable to non-nucleophilic organic bases, you can perform an amine quench under anhydrous conditions.

Step-by-Step Protocol:

  • Complete Primary Reaction: Ensure the initial reaction is complete.

  • Add Amine and Base: In an anhydrous solvent (e.g., dichloromethane, acetonitrile), add a primary or secondary amine followed by a non-nucleophilic base like triethylamine or diisopropylethylamine.[14][15]

  • Stir and Monitor: Stir at room temperature and monitor for the disappearance of the sulfonyl chloride.

  • Work-up: The resulting sulfonamide can be removed by chromatography or, in some cases, by precipitation and filtration if its solubility properties are favorable.

Issue 3: I have a large amount of unreacted sulfonyl chloride, and quenching is generating too many byproducts.

In cases where a large excess of sulfonyl chloride was used, quenching can lead to a complex mixture that is still difficult to purify.

Solution: Liquid-Liquid Extraction.

This classic technique can be highly effective if the solubility properties of the product and the hydrolyzed sulfonyl chloride are sufficiently different.[9] This is most effective after a basic quench, which converts the sulfonyl chloride to a water-soluble salt.

Step-by-Step Protocol:

  • Perform Basic Quench: Follow Protocol 2 to hydrolyze the unreacted this compound to its corresponding sulfonic acid salt.

  • Dilute: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and water.

  • Extract: Transfer the mixture to a separatory funnel. The organic layer contains your desired product, while the aqueous layer contains the sodium 3-phenoxybenzenesulfonate.

  • Separate and Wash: Separate the layers. Wash the organic layer multiple times with water and then with brine to ensure complete removal of the water-soluble salt.

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt, filter, and concentrate to obtain the purified product.

Workflow for Purification Strategy Selection

G start Impure Product with Unreacted Sulfonyl Chloride co_elution Does the impurity co-elute with the product? start->co_elution product_sensitivity Is the product sensitive to aqueous/basic conditions? scavenging Use Scavenger Resin product_sensitivity->scavenging Yes extraction Liquid-Liquid Extraction product_sensitivity->extraction No quenching Perform Quenching (Amine or Base) co_elution->quenching Yes chromatography Optimized Chromatography co_elution->chromatography No quenching->product_sensitivity pure_product Pure Product scavenging->pure_product extraction->pure_product crystallization Recrystallization chromatography->crystallization crystallization->pure_product

Caption: General workflow for selecting a purification strategy.

Issue 4: My product is an amorphous solid or an oil, and I cannot purify it by recrystallization.

Recrystallization is a powerful purification technique, but it requires a crystalline solid.

Solution: Re-evaluate Chromatographic Conditions.

If quenching or scavenging has been performed and you are still struggling with separation, a careful optimization of your column chromatography is warranted.

Troubleshooting Chromatography:

  • Solvent System: Experiment with different solvent systems. A move from ethyl acetate/hexane to dichloromethane/methanol, or the addition of a small amount of a third solvent (e.g., triethylamine for basic products, acetic acid for acidic products) can significantly alter selectivity.

  • Stationary Phase: While silica gel is most common, consider other stationary phases. For certain compounds, alumina (basic or neutral) or reverse-phase silica (C18) may provide better separation.

  • Gradient Elution: If you are using isocratic (constant solvent mixture) elution, try a shallow gradient. A slow, gradual increase in the polar solvent can often resolve closely eluting spots.

Conclusion

The removal of unreacted this compound is a common but manageable challenge in organic synthesis. By understanding the chemical properties of both the impurity and the desired product, an effective purification strategy can be devised. The choice between quenching, scavenging, extraction, and chromatography depends on the specific characteristics of the target molecule, particularly its stability and polarity. The protocols and workflows provided in this guide offer a systematic approach to troubleshooting and resolving this purification issue, enabling researchers to obtain their target compounds in high purity.

References

  • Facile separation of sulfonamides from their degradates by liquid--liquid extraction. (n.d.). PubMed.
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Technical Support Center: Managing Exotherms in 3-Phenoxybenzenesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions with 3-phenoxybenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. Reactions involving sulfonyl chlorides, particularly with nucleophiles like amines, are often highly exothermic and require careful management to ensure safety, maximize yield, and maintain product purity.[1]

This document provides practical, in-depth answers to common challenges and questions, moving beyond simple procedural steps to explain the underlying chemical principles.

Troubleshooting Guide: Real-Time Problem Solving

This section addresses specific issues you might encounter during your experiment.

Q1: My reaction temperature is spiking uncontrollably, exceeding my setpoint. What are the immediate steps and long-term fixes?

A1: An unexpected temperature spike, or exotherm, is a critical safety concern that can lead to a thermal runaway reaction.[2][3] Immediate action is required to regain control.

Immediate Corrective Actions:

  • Stop Reagent Addition: Immediately cease the addition of the nucleophile (e.g., amine) or this compound. This is the most critical step to stop feeding the exothermic process.

  • Enhance Cooling: If possible, increase the efficiency of your cooling system. This could involve lowering the temperature of your cooling bath or increasing the flow rate of the coolant.

  • Increase Agitation: Ensure the reaction mixture is being stirred vigorously. Poor mixing can create localized "hot spots" where the reaction is proceeding much faster, leading to a spike in the overall temperature reading once mixed.

  • Dilute the Reaction: If the reaction is still not under control, consider adding a pre-chilled, inert solvent to the flask. This increases the thermal mass of the system, helping to absorb the excess heat.

Causality & Long-Term Prevention:

The primary cause of a temperature spike is that the rate of heat generation is exceeding the rate of heat removal.[3] This is almost always due to an excessively fast addition of a limiting reagent.

  • Underlying Cause: The reaction between a sulfonyl chloride and an amine to form a sulfonamide is very rapid and highly exothermic.[4] Adding the amine too quickly generates heat faster than the cooling bath can dissipate it.

  • Preventative Protocol:

    • Controlled Addition: Utilize a syringe pump for the slow, dropwise addition of the nucleophile. This ensures a consistent, controllable rate of reaction.

    • Monitor Internal Temperature: Always use a thermometer or thermocouple placed directly in the reaction mixture (internal temperature), not just in the cooling bath (jacket temperature).

    • Calorimetry Studies: For scale-up processes, performing reaction calorimetry is essential to understand the total heat of reaction and determine the maximum safe addition rate.[3]

Q2: I've noticed significant byproduct formation, particularly a sulfonic acid impurity. Is this related to poor exotherm control?

A2: Yes, there is a strong correlation. The presence of 3-phenoxybenzenesulfonic acid is typically due to the hydrolysis of the starting sulfonyl chloride.[5][6]

Causality & Mechanism:

  • Hydrolysis: this compound is sensitive to moisture and will react with water to form the corresponding sulfonic acid and HCl.[6][7] This reaction is often slower than the desired reaction with an amine but is accelerated by increased temperatures.

  • Impact of Exotherm: If your reaction temperature spikes, you are simultaneously accelerating this undesirable hydrolysis side reaction. This is especially problematic if there are trace amounts of water in your reagents or solvent.

  • Quenching Issues: A poorly controlled, highly exothermic quench can also lead to hydrolysis. Adding the reaction mixture too quickly to an aqueous solution can create localized hot spots that promote the breakdown of any unreacted sulfonyl chloride.[8]

Preventative Measures:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your amine reagent is dry.

  • Maintain Low Temperatures: Keeping the reaction temperature low (typically 0 to 5 °C) throughout the addition process will significantly favor the desired amination reaction over hydrolysis.

  • Controlled Quench: The safest and most effective quenching method is to slowly add the reaction mixture to a separate, vigorously stirred vessel containing crushed ice or a cold aqueous solution.[9][10] Never add water directly to the main reaction flask.[10]

Frequently Asked Questions (FAQs)

This section covers common questions regarding experimental setup and best practices.

Q3: What are the key considerations for selecting a solvent for this reaction?

A3: Solvent choice is critical for managing the exotherm and ensuring reaction success. Key parameters include:

  • Aprotic Nature: The solvent must be aprotic to avoid reacting with the sulfonyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are common choices.

  • Boiling Point: A solvent with a relatively low boiling point (like DCM) can be a safety concern if the temperature runs away, as it can rapidly boil. However, for well-controlled reactions, it allows for easy removal during workup.

  • Heat Capacity: Solvents with higher heat capacity can absorb more energy for a given temperature increase, providing a better thermal buffer.

  • Solubility: Ensure both your substrate and reagents are soluble in the chosen solvent at the reaction temperature.

SolventBoiling Point (°C)Heat Capacity (J/g·K)Key Considerations
Dichloromethane (DCM)39.61.15Good solubility, easy to remove. Low boiling point is a risk for runaways.
Tetrahydrofuran (THF)661.76Good solvent, but can form peroxides. Must be properly stored and tested.
Ethyl Acetate77.11.91Good choice, less volatile than DCM. Ensure it is anhydrous.
Acetonitrile822.23Higher heat capacity, good for thermal management. Can be harder to remove.

Q4: How should I design my experimental setup for maximum safety and control?

A4: A well-designed setup is your first line of defense against an uncontrolled exotherm.

Recommended Lab-Scale Setup:

  • A three-necked, round-bottom flask to accommodate multiple probes and addition funnels.

  • An overhead mechanical stirrer is preferred over a magnetic stir bar, especially for larger volumes or viscous mixtures, to ensure efficient mixing.

  • A digital thermometer/thermocouple with the probe immersed in the reaction liquid.

  • A pressure-equalizing dropping funnel or a syringe pump for controlled, subsurface addition of the limiting reagent.

  • An inert gas inlet (Nitrogen or Argon) to maintain anhydrous conditions.

  • A robust cooling bath (e.g., ice/water, ice/salt, or a cryocooler) capable of maintaining the target temperature.

Below is a workflow diagram illustrating the key stages of a safe and controlled reaction.

Exotherm_Management_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup prep_reagents Prepare Anhydrous Reagents & Solvents setup_glassware Assemble Dry Glassware Under Inert Atmosphere prep_reagents->setup_glassware cool_down Cool Reactor to Setpoint (e.g., 0 °C) setup_glassware->cool_down slow_addition Slowly Add Amine via Syringe Pump cool_down->slow_addition monitor_temp Monitor Internal Temp. (Maintain < 5 °C) slow_addition->monitor_temp stir Stir at Set Temp Until Completion (TLC/LCMS) monitor_temp->stir prep_quench Prepare Separate Ice/Water Quench Vessel stir->prep_quench transfer_quench Slowly Transfer Reaction Mixture to Quench Vessel prep_quench->transfer_quench extraction Perform Aqueous Extraction transfer_quench->extraction purification Dry & Purify Product extraction->purification

Caption: Experimental workflow for managing exothermic sulfonamide synthesis.

Q5: What is the safest way to handle the quenching and workup of these reactions?

A5: The quench is often as hazardous as the reaction itself due to the exothermic hydrolysis of unreacted sulfonyl chloride and any Lewis acid catalysts used.[10]

Step-by-Step Quenching Protocol:

  • Prepare the Quench Vessel: In a separate flask or beaker, large enough to contain both the reaction mixture and the quench solution, prepare a vigorously stirred slurry of crushed ice and water (or a dilute acid/base solution as needed for your specific workup).

  • Slow Transfer: Using a cannula or by pouring very slowly, transfer the completed reaction mixture from the reaction flask into the quench vessel.

  • Monitor: Monitor the temperature of the quench vessel during the addition. If it begins to rise significantly, slow the addition rate.

  • Proceed to Extraction: Once the addition is complete and the exotherm has subsided, you can proceed with standard liquid-liquid extraction.[4]

The following decision tree can help troubleshoot issues during the quenching process.

Quench_Troubleshooting start Begin Quench: Slowly add reaction mix to stirred ice water q1 Is temperature in quench vessel rising rapidly? start->q1 a1_yes YES: Immediately STOP or slow the addition rate. Add more ice. q1->a1_yes Yes a1_no NO: Continue slow addition. q1->a1_no No a1_yes->q1 q2 Is vigorous off-gassing or fuming observed? a1_no->q2 a2_yes YES: Slow addition rate. Ensure adequate ventilation in fume hood. q2->a2_yes Yes a2_no NO: Process is under control. q2->a2_no No a2_yes->q2 end_ok Quench Complete. Proceed to Extraction. a2_no->end_ok

Caption: Decision tree for troubleshooting the quenching process.

References

  • Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

  • RSC Publishing. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. [Link]

  • PubMed Central. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. National Institutes of Health. [Link]

  • Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879. [Link]

  • Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry, 34(6), 1275-1289. [Link]

  • Reddit. (2019). Removing thionyl chloride. r/chemistry. [Link]

  • Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions? r/Chempros. [Link]

  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. [Link]

  • Bar-Ziv, R., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • RSC Publishing. (2017). Sulfonamide formation from sodium sulfinates and amines or ammonia under metal-free conditions at ambient temperature. Green Chemistry. [Link]

  • Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow. [Link]

  • Google Patents. (n.d.). Methods and reaction mixtures for controlling exothermic reactions.
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of.... [Link]

  • ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]

  • Laudadio, G., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5664-5668. [Link]

  • ResearchGate. (2024). Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways. [Link]

  • NIH. (n.d.). Can the Thermal Runaway of a Thionyl Chloride Cells Generate a Shock Wave?. [Link]

  • MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Polymers, 14(3), 481. [Link]

  • ResearchGate. (n.d.). Reaction of phthaloyl chloride with primary amines. [Link]

Sources

Technical Support Center: Improving the Selectivity of 3-Phenoxybenzenesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 3-phenoxybenzenesulfonyl chloride. This versatile reagent is a cornerstone in the synthesis of pharmaceuticals and agrochemicals, prized for its ability to introduce the phenoxybenzenesulfonyl moiety into molecules, often enhancing their biological activity and selectivity.[1] However, its high reactivity can also lead to challenges in controlling reaction selectivity.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve your desired synthetic outcomes.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common challenges encountered when using this compound, providing both mechanistic explanations and practical solutions.

Q1: I'm reacting this compound with a substituted phenol and getting a mixture of ortho and para isomers. How can I improve the regioselectivity for the para product?

A1: This is a classic challenge in electrophilic aromatic substitution. The hydroxyl group of your phenol is a powerful ortho, para-directing group.[2] The formation of a mixture is common, with the ratio often dictated by a delicate balance between kinetic and thermodynamic control.

Underlying Principles:

  • Ortho Isomer (Kinetic Product): The ortho position is statistically favored (two available sites vs. one para site) and can be the faster-forming product, especially at lower temperatures.

  • Para Isomer (Thermodynamic Product): The para position is sterically less hindered. Given sufficient energy and time, the reaction may favor the more stable para isomer.

Troubleshooting & Optimization Strategies:

  • Temperature Control: This is your most powerful tool. Sulfonation of phenols is often temperature-dependent.[2]

    • Low Temperature (e.g., 0-25°C): Tends to favor the ortho isomer.

    • Higher Temperature (e.g., 80-100°C): Often favors the formation of the more stable para isomer.[2] Start your optimization by running the reaction at room temperature and then at a higher temperature (e.g., 100°C) to observe the change in the isomer ratio.

  • Solvent Choice: The polarity of the solvent can influence the transition state and thus the regioselectivity.

    • Non-polar Solvents (e.g., CS₂, CCl₄): These can favor para-substitution by minimizing solvation of the reactive intermediates.[2]

    • Polar Solvents: May lead to different isomer ratios. It is worth screening a few solvents of varying polarity.

  • Catalysis: While sulfonyl chlorides can react directly, catalysts can enhance both rate and selectivity.

    • Lewis Acids (e.g., AlCl₃, FeCl₃): These can coordinate to the sulfonyl chloride, creating a more potent electrophile and potentially altering the steric environment to favor one isomer.[3]

Data Summary: Effect of Conditions on Phenol Sulfonylation

ParameterConditionPredominant IsomerRationale
Temperature Low (~25°C)ortho-hydroxy benzene sulfonic acidKinetic Control
High (~100°C)para-hydroxy benzene sulfonic acidThermodynamic Control[2]
Solvent Non-polar (e.g., CS₂)para-Bromophenol (in halogenation)Reduced ionization of phenol, favoring substitution on the less activated ring[2]
Polar (e.g., aqueous)2,4,6-Tribromophenol (in halogenation)Formation of highly reactive phenoxide ion leads to polysubstitution[2]
Q2: My substrate contains both a primary amine (-NH₂) and a hydroxyl (-OH) group. How can I selectively form the sulfonamide without reacting with the hydroxyl group?

A2: This is a chemoselectivity problem. The key is to exploit the differences in nucleophilicity between the amine and the hydroxyl group under specific pH conditions.

Underlying Principles:

  • Nucleophilicity: A neutral amine is generally a stronger nucleophile than a neutral alcohol. Therefore, under neutral conditions, the reaction should favor N-sulfonylation.

  • The Role of Base: The reaction produces HCl, which must be neutralized.[4] However, a strong base will deprotonate the phenol to form a phenoxide ion (-O⁻). This phenoxide is a much stronger nucleophile than the neutral amine and will compete effectively, leading to O-sulfonylation.

Troubleshooting & Optimization Strategies:

  • Base Selection is Critical: Use a non-nucleophilic organic base with a pKa that is high enough to scavenge HCl but not so high that it significantly deprotonates the phenol.

    • Recommended Bases: Pyridine, triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA).[4][5] An excess of the reactant amine itself can sometimes serve as the base.[4]

    • Avoid: Strong inorganic bases like NaOH, KOH, or K₂CO₃, which will generate the highly reactive phenoxide.

  • Control Reaction pH: Maintain the reaction under neutral or slightly basic conditions (pH 7-9). This keeps the amine nucleophilic while minimizing phenoxide formation.

  • Order of Addition: Add the this compound solution slowly and dropwise to the solution of your substrate and the organic base. This avoids localized high concentrations of the sulfonyl chloride and helps maintain selectivity.[3]

Illustrative Reaction Scheme:

G cluster_0 Desired Pathway (N-Sulfonylation) cluster_1 Side Reaction (O-Sulfonylation) Amine R-NH₂ (More Nucleophilic) Sulfonamide R-NHSO₂Ar (Product) Amine->Sulfonamide + ArSO₂Cl (Pyridine, DCM) Hydroxyl R-OH Phenoxide R-O⁻ (Highly Nucleophilic) Hydroxyl->Phenoxide + Strong Base (e.g., NaOH) SulfonateEster R-OSO₂Ar (Byproduct) Phenoxide->SulfonateEster + ArSO₂Cl

Competing N- vs. O-Sulfonylation Pathways.
Q3: I am trying to make a monosulfonamide from a primary amine, but I'm seeing a significant amount of a di-sulfonated byproduct. How can I prevent this?

A3: Di-sulfonylation is a common side reaction with primary amines. The initially formed sulfonamide (R-NHSO₂Ar) still has an acidic N-H proton. In the presence of a base, this proton can be removed, creating a sulfonamide anion that can attack a second molecule of the sulfonyl chloride.[3]

Troubleshooting & Optimization Strategies:

  • Strict Stoichiometry: Use a precise 1:1 molar ratio of the primary amine to this compound.[3] Avoid any excess of the sulfonyl chloride.

  • Slow Addition: As with other selectivity issues, a slow, dropwise addition of the sulfonyl chloride to the amine solution is crucial. This maintains a low concentration of the electrophile, favoring the initial reaction with the more nucleophilic primary amine over the sulfonamide anion.[3]

  • Lower Temperature: Conduct the reaction at a reduced temperature (e.g., 0°C or below). This will decrease the rate of the second sulfonylation reaction more than the first.[3]

  • Solvent and Base: Using a less polar solvent may disfavor the formation and reaction of the sulfonamide anion. A sterically hindered base might also help suppress the second addition.

Q4: My reaction yield is low, and I suspect the this compound is decomposing. What causes this and how can I minimize it?

A4: The primary decomposition pathway for sulfonyl chlorides is hydrolysis. The sulfonyl chloride group is highly electrophilic and reacts with water to form the corresponding, and generally unreactive, sulfonic acid.[6][7]

Signs of Decomposition:

  • Appearance of a new spot on TLC/peak in LC-MS: This often corresponds to the more polar sulfonic acid.[6]

  • Gas Evolution: Hydrolysis can produce HCl gas.[6]

  • Decreased Yield: A significant loss of your starting electrophile will naturally lead to a lower yield of the desired product.[6]

Troubleshooting & Optimization Strategies:

  • Ensure Anhydrous Conditions: This is the most critical factor.

    • Glassware: Oven-dry or flame-dry all glassware before use.

    • Solvents: Use anhydrous solvents. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are preferred as they do not participate in the reaction.[4]

    • Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[6]

  • Careful Workup: If an aqueous workup is required, perform it quickly and at a low temperature (e.g., with ice-cold water or brine) to minimize hydrolysis of any unreacted sulfonyl chloride and sometimes the product itself.[6]

Experimental Protocols & Workflows
Protocol 1: General Procedure for Selective N-Sulfonylation of a Primary Amine

This protocol is optimized to minimize di-sulfonylation and hydrolysis.

  • Setup: To an oven-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the primary amine (1.0 equiv) and anhydrous dichloromethane (DCM, to make a ~0.1 M solution).

  • Base Addition: Add triethylamine (1.1 equiv) to the solution. Cool the flask to 0°C using an ice-water bath.

  • Sulfonyl Chloride Preparation: In a separate dry flask, dissolve this compound (1.0 equiv) in a minimal amount of anhydrous DCM.

  • Slow Addition: Add the this compound solution dropwise to the stirred amine solution over 30-60 minutes using a syringe pump or a dropping funnel.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and warm to room temperature over 2 hours. Monitor the consumption of the starting amine by TLC or LC-MS.[4]

  • Workup: Once the reaction is complete, quench by adding water. Separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Troubleshooting Workflow Diagram

This diagram provides a logical sequence for diagnosing and solving common issues in reactions with this compound.

G start Reaction Start check_yield Low Yield? start->check_yield check_purity Mixture of Products? check_yield->check_purity No hydrolysis Suspect Hydrolysis (Decomposition) check_yield->hydrolysis Yes regioisomers Regioisomers Formed? (ortho/para) check_purity->regioisomers Yes end Successful Product Isolation check_purity->end No solve_hydrolysis Solution: - Use anhydrous solvents/glassware - Run under N₂/Ar atmosphere - Quick, cold aqueous workup hydrolysis->solve_hydrolysis solve_regio Solution: - Optimize temperature - Screen solvents - Consider catalyst regioisomers->solve_regio Yes chemoselectivity Wrong Functional Group Reacted? (e.g., -OH instead of -NH₂) regioisomers->chemoselectivity No solve_chemo Solution: - Use non-nucleophilic base (e.g., Pyridine) - Avoid strong inorganic bases - Control pH (7-9) chemoselectivity->solve_chemo Yes polysub Di-sulfonylation? chemoselectivity->polysub No solve_poly Solution: - Use 1:1 stoichiometry - Slow addition of sulfonyl chloride - Lower reaction temperature polysub->solve_poly Yes other Other Issue polysub->other No

A logical workflow for troubleshooting common selectivity issues.
References
  • Miller, J. A., & Miller, E. C. (1976). The metabolic activation of chemical carcinogens to reactive electrophiles. In Biology of Radiation Carcinogenesis (pp. 147-164). Raven Press.
  • Choy, N., et al. (2007). Control of the Regioselectivity of Sulfonamidyl Radical Cyclization by Vinylic Halogen Substitution. The Journal of Organic Chemistry, 72(7), 2564–2569. [Link]

  • Zhu, J. J. (2021). Selective Sulfonylation And Acylation Of Carbohydrates Catalyzed By Ferric Chloride (Master's thesis). [Link]

  • MDPI. (2024). Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone. Organics, 5(1), 43-57. [Link]

  • ACS Catalysis. (2021). Recent Advances in the Catalytic Synthesis of Arylsulfonyl Compounds. ACS Catalysis, 11(8), 4786-4816. [Link]

  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. [Link]

  • Yan, Q., et al. (2021). Sulfonylation of Aryl Halides by Visible Light/Copper Catalysis. Organic Letters, 23(10), 3829–3833. [Link]

  • ResearchGate. (2014). Regioselective Sulfonation of Aromatic Compounds over 1,3-Disulfonic Acid Imidazolium Chloride under Aqueous Media. ChemInform, 45(24). [Link]

  • Vanos, C. M. (2017). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Victoria. [Link]

  • Clark, J. (2015). Some more reactions of phenol. Retrieved from Chemguide. [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from Organic Syntheses. [Link]

  • Jumaa, M., et al. (2004). Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent: effects of pH, solvent composition, (SBE)7m-beta-CD, and HP-beta-CD on stability. Journal of Pharmaceutical Sciences, 93(3), 532-539. [Link]

Sources

Impact of base on 3-phenoxybenzenesulfonyl chloride reaction with amines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sulfonamide Synthesis

Topic: Impact of Base on 3-Phenoxybenzenesulfonyl Chloride Reaction with Amines

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical nuances of reacting this compound with amines. We will delve into the pivotal role of the base, offering in-depth troubleshooting for common experimental hurdles and answering frequently asked questions to ensure the success of your synthetic endeavors.

Section 1: The Underlying Chemistry: Mechanism and the Decisive Role of the Base

The synthesis of a sulfonamide from this compound and a primary or secondary amine is a cornerstone transformation in medicinal chemistry.[1] The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine's lone pair of electrons attacks the electrophilic sulfur atom of the sulfonyl chloride, forming a tetrahedral intermediate. Subsequently, a chloride ion is eliminated, and the resulting protonated sulfonamide is neutralized to yield the final product.

The choice of base in this reaction is not trivial; it is a critical parameter that dictates the reaction's efficiency, selectivity, and success. The base performs two primary functions:

  • Acid Scavenger: The reaction generates one equivalent of hydrochloric acid (HCl).[2] The base neutralizes this acid, preventing it from protonating the starting amine, which would render the amine non-nucleophilic and halt the reaction.[2]

  • Catalyst: Certain bases, particularly nucleophilic ones like 4-dimethylaminopyridine (DMAP), can act as catalysts by forming a highly reactive intermediate with the sulfonyl chloride, thereby accelerating the reaction, especially with poorly nucleophilic amines.[3][4][5]

General_Sulfonamide_Synthesis Reactants Amine (R-NH2) + this compound Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product_HCl Protonated Sulfonamide + Cl- Intermediate->Product_HCl Elimination of Cl- Final_Product Sulfonamide Product + Protonated Base (BH+Cl-) Product_HCl->Final_Product Deprotonation Base Base (B:) Base->Final_Product Acid Scavenging

Caption: General mechanism for sulfonamide formation.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q: My sulfonamide yield is consistently low or zero. What are the likely causes?

A: Low yields are a frequent issue and can typically be traced back to one of three areas:

  • Hydrolysis of the Sulfonyl Chloride: this compound is highly reactive and susceptible to moisture.[2][6] Exposure to water (from wet glassware, solvents, or atmosphere) will hydrolyze it to the unreactive 3-phenoxybenzenesulfonic acid.[2][7]

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). It is highly recommended to use a fresh bottle of the sulfonyl chloride or to verify the quality of an older bottle.[6]

  • Insufficient Amine Nucleophilicity: Electron-poor amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines may react very slowly.[6][8]

    • Solution: For these challenging substrates, consider increasing the reaction temperature or switching to a higher-boiling aprotic solvent like DMF. Alternatively, employing a nucleophilic catalyst like DMAP can dramatically increase the reaction rate.[9]

  • Inactivation of the Amine: If an inadequate amount of base is used, the generated HCl will protonate the starting amine, forming an ammonium salt that is no longer nucleophilic, thus stopping the reaction.

    • Solution: Use at least one equivalent of base for each equivalent of HCl produced. Typically, 1.1 to 1.5 equivalents of base are used to ensure the reaction medium remains basic.

Q: I am reacting a primary amine and getting a significant amount of a second, less polar product. What is it and how can I avoid it?

A: You are likely observing the formation of a di-sulfonylated byproduct. This occurs when the initially formed mono-sulfonamide, which has an acidic N-H proton, is deprotonated by the base.[10] This newly formed sulfonamide anion can then act as a nucleophile and attack a second molecule of this compound.[10]

  • Solution Workflow:

    • Control Temperature and Addition: The most effective strategy is to maintain a low temperature (e.g., 0 °C) and add the sulfonyl chloride solution dropwise to the solution of the amine and base.[10] This keeps the concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine over the sulfonamide anion.[10]

    • Modify Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1-1.2 equivalents) relative to the sulfonyl chloride.

    • Choose the Right Base: A sterically hindered base, such as 2,6-lutidine, is less likely to deprotonate the relatively bulky mono-sulfonamide, thus minimizing the side reaction.[10]

DiSulfonylation_Troubleshooting Start Di-sulfonylation Observed? CheckTemp Is reaction at low temp (e.g., 0 °C)? Start->CheckTemp Yes CheckAddition Is sulfonyl chloride added dropwise? CheckTemp->CheckAddition Yes ActionTemp Action: Lower temperature to 0 °C or below. CheckTemp->ActionTemp No CheckBase Using a hindered base (e.g., 2,6-lutidine)? CheckAddition->CheckBase Yes ActionAddition Action: Add sulfonyl chloride slowly via addition funnel. CheckAddition->ActionAddition No Solution Problem Minimized CheckBase->Solution Yes ActionBase Action: Switch from TEA to 2,6-lutidine. CheckBase->ActionBase No ActionTemp->CheckAddition ActionAddition->CheckBase ActionBase->Solution

Caption: Troubleshooting workflow for di-sulfonylation.

Q: My workup is problematic. How can I efficiently remove common bases like triethylamine or pyridine?

A: Post-reaction workup is crucial for isolating a pure product.

  • For Triethylamine (TEA) or other aliphatic amines: After the reaction, dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to protonate the TEA and pull it into the aqueous layer.[11] Follow this with washes of water, saturated sodium bicarbonate solution (to remove any remaining acid and unreacted sulfonyl chloride), and finally brine.[11]

  • For Pyridine: Pyridine can be more difficult to remove due to its higher boiling point and water solubility. An acid wash is also effective here. Multiple washes with dilute acid (or sometimes dilute copper sulfate solution, which complexes with pyridine) may be necessary.

  • Purification: After drying the organic layer and removing the solvent, the crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.[11]

Section 3: Frequently Asked Questions (FAQs)

Q: How do I choose the right base? A comparison of Triethylamine vs. Pyridine vs. DMAP.

A: The choice of base depends on the reactivity of your amine and the desired reaction conditions.

BaseStructurepKa of Conjugate AcidKey Characteristics & Best Use Cases
Triethylamine (TEA) Et₃N~10.7A strong, non-nucleophilic, sterically hindered base. It is an excellent and cost-effective HCl scavenger for most routine sulfonamide syntheses with primary and secondary amines.[12]
Pyridine C₅H₅N~5.2A weaker base than TEA.[13] It can also function as a nucleophilic catalyst, though it is much less effective than DMAP.[3][8] Often used when a milder base is needed or when it can also serve as the reaction solvent.
4-DMAP (CH₃)₂NC₅H₄N~9.6A highly nucleophilic catalyst, not a simple base.[3] It is used in small (catalytic) amounts along with a stoichiometric base like TEA. It is ideal for acylating weakly nucleophilic or sterically hindered amines.[3][9]

Q: What is the catalytic mechanism of DMAP in this reaction?

A: DMAP functions as a superior nucleophilic catalyst because it first attacks the this compound to form a highly reactive N-sulfonyl-DMAP-pyridinium intermediate.[3] This intermediate is much more electrophilic than the sulfonyl chloride itself. The amine, even if it is a weak nucleophile, can then readily attack this activated intermediate to form the sulfonamide, regenerating the DMAP catalyst in the process.[3][4]

DMAP_Catalysis DMAP DMAP ActiveIntermediate N-Sulfonyl-DMAP Intermediate (Highly Reactive) DMAP->ActiveIntermediate Nucleophilic Attack SulfonylChloride 3-Phenoxybenzenesulfonyl Chloride SulfonylChloride->ActiveIntermediate Product Sulfonamide Product ActiveIntermediate->Product Amine Amine (R-NH2) Amine->Product Attack on Activated Intermediate Product->DMAP Regenerates Catalyst

Caption: Catalytic cycle of DMAP in sulfonylation.

Q: Can I use an inorganic base like sodium hydroxide (NaOH)?

A: Yes, this is known as the Schotten-Baumann reaction condition.[14] It typically involves a two-phase system where the amine and sulfonyl chloride are in an organic solvent, and the inorganic base (like NaOH or KOH) is in an aqueous phase.[14] The reaction occurs at the interface. This method is advantageous as it avoids contamination with organic bases. However, the presence of water and a strong base increases the risk of hydrolyzing the sulfonyl chloride, which can lower the yield.[7] This method is often effective for more reactive amines.

Section 4: Experimental Protocols

Protocol 1: General Synthesis of a Sulfonamide using Triethylamine

This protocol is suitable for most primary and secondary amines.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.0 eq) and anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 6-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).[11]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure sulfonamide.

Protocol 2: DMAP-Catalyzed Synthesis for a Hindered Amine

This protocol is recommended for poorly reactive or sterically bulky amines.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the hindered amine (1.0 eq), triethylamine (2.0 eq), and a catalytic amount of DMAP (0.1 eq). Dissolve these in anhydrous DCM.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.2 eq) in anhydrous DCM and add it dropwise to the amine solution at room temperature.

  • Reaction: Stir the reaction at room temperature or gently heat to 40 °C if necessary. Monitor the reaction by TLC. These reactions may require longer times (24-48 hours).

  • Workup and Purification: Follow steps 5-7 from Protocol 1. The acidic wash is critical for removing both the TEA and the DMAP.

References

  • Abu-Rabie, S., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 806-816. [Link]

  • Abu-Rabie, S., et al. (2017). (PDF) DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate. [Link]

  • Pattanayak, P. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-214. [Link]

  • White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 939–957. [Link]

  • Various Authors. (2021). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from J&K Scientific website. [Link]

  • White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from Organic Chemistry Portal website. [Link]

  • Various Authors. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Chemistry. [Link]

  • Barabe, F., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9598–9602. [Link]

  • Quora. (2017). Which of the following is more basic, pyridine or triethylamine?[Link]

  • Various Authors. (2021). Applications of Dialkylaminopyridine (DMAP) Catalysts in Organic Synthesis. ResearchGate. [Link]

  • Barabe, F., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. [Link]

  • Weinreb, S. M., et al. (2009). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 50(17), 1895-1897. [Link]

  • Blakemore, D., et al. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. [Link]

  • Cole, T. B., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21376–21383. [Link]

  • Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP). Retrieved from Common Organic Chemistry website. [Link]

  • Wikipedia. (n.d.). 4-Dimethylaminopyridine. Retrieved from Wikipedia. [Link]

  • Various Authors. (2021). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate. [Link]

  • Rayner, C. M., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 48(9), 1545-1547. [Link]

  • King, J. F., et al. (1995). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 73(5), 715-726. [Link]

  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(51), 18235-18239. [Link]

  • Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines. Retrieved from Chemguide. [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from Organic Syntheses website. [Link]

  • King, J. F., et al. (2019). The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate. [Link]

  • Reddit. (2019). Using Pyridine vs. Triethylamine. [Link]

  • Feng, Y-S., & Wu, J. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(53), 33603-33615. [Link]

  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. [Link]

  • PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]

  • Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from Organic Syntheses website. [Link]

  • LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from Chemistry LibreTexts. [Link]

  • Chemistry Stack Exchange. (2019). Mechanism for reaction of NOCl (Tilden reagent) with primary amines. [Link]

  • Various Authors. (2021). Practical Sulfonylation of Amines with 4-Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation. ResearchGate. [Link]

  • Maltsev, V. I., et al. (2019). (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. [Link]

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Characterization of impurities from 3-phenoxybenzenesulfonyl chloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Phenoxybenzenesulfonyl Chloride

Welcome to the technical support resource for the synthesis and characterization of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-tested insights and validated protocols to help you identify, understand, and mitigate the formation of critical impurities, ensuring the quality and integrity of your final product.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and workup of this compound. Each entry details the probable cause and provides a step-by-step solution.

Question 1: My crude product contains a significant, high-boiling point impurity that is difficult to remove by distillation. What is it and how can I prevent its formation?

Answer:

This high-boiling point impurity is almost certainly a diaryl sulfone . In the context of this synthesis, the primary sulfone impurity is bis(3-phenoxyphenyl) sulfone.

Causality (The "Why"): Sulfone formation is a well-known side reaction in chlorosulfonation, especially when reaction temperatures are not strictly controlled.[1][2] The reaction proceeds in two stages:

  • Initial Electrophilic Attack: The starting material, diphenyl ether, is attacked by the electrophile (generated from chlorosulfonic acid) to form the desired this compound.

  • Secondary Electrophilic Attack (Sulfone Formation): The newly formed this compound is itself a potent electrophile. Under the reaction conditions, it can attack another molecule of diphenyl ether. This subsequent Friedel-Crafts-type reaction, followed by the elimination of HCl, yields the highly stable and non-volatile diaryl sulfone. Elevated temperatures significantly accelerate this secondary reaction.[3]

Prevention & Mitigation Protocol:

  • Strict Temperature Control: Maintain the reaction temperature below 5-10 °C during the addition of diphenyl ether to chlorosulfonic acid. Use an ice-salt bath for effective cooling.

  • Reagent Stoichiometry: Use a moderate excess of chlorosulfonic acid (typically 4-5 equivalents). An insufficient excess can leave unreacted starting material, while a very large excess can increase the rate of side reactions.

  • Reaction Time: Do not extend the reaction time unnecessarily. Monitor the reaction's progress (e.g., by quenching a small aliquot and analyzing via HPLC or TLC) and proceed with the workup as soon as the starting material is consumed.

  • Solvent Effects: Consider performing the reaction in a non-polar, immiscible solvent like carbon tetrachloride.[1] The solvent can help dissipate heat and may reduce sulfone formation by creating a two-phase system that limits the interaction between the product and unreacted starting material.[1]

Question 2: HPLC analysis of my product shows two minor peaks very close to the main product peak. Are these isomers, and how can I confirm their identity?

Answer:

Yes, these are very likely the isomeric impurities: 2-phenoxybenzenesulfonyl chloride and 4-phenoxybenzenesulfonyl chloride .

Causality (The "Why"): The synthesis of this compound relies on the electrophilic aromatic substitution of diphenyl ether. The phenoxy group (-OPh) is an ortho, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. While the meta-product is desired, substitution at the ortho and para positions inevitably occurs, leading to the formation of 2- and 4-isomers. The steric hindrance of the bulky phenoxy group often reduces the yield of the ortho-isomer compared to the para-isomer.

Confirmation Workflow:

  • LC-MS/MS Analysis: The most definitive method is Liquid Chromatography-Mass Spectrometry. All three isomers will have the same molecular weight and will show identical parent ions (m/z). However, their fragmentation patterns under MS/MS (tandem mass spectrometry) may show subtle differences. More importantly, their chromatographic separation confirms they are distinct compounds.[4]

  • ¹H NMR Spectroscopy: While the spectra will be complex, the aromatic region for each isomer is unique. The coupling patterns and chemical shifts of the protons on the sulfonated ring will differ based on the substitution pattern. For unambiguous identification, it may be necessary to isolate a small quantity of each impurity via preparative HPLC.

  • Reference Standards: If commercially available, co-injecting authentic standards of the 2- and 4-isomers with your sample is the simplest and most reliable method for confirmation.

Below is a diagram illustrating the primary reaction and the formation of these isomeric impurities.

G diphenyl_ether Diphenyl Ether product_3 This compound (Major Product) diphenyl_ether->product_3 Electrophilic Aromatic Substitution product_2 2-Phenoxybenzenesulfonyl Chloride (Minor Impurity) diphenyl_ether->product_2 Electrophilic Aromatic Substitution product_4 4-Phenoxybenzenesulfonyl Chloride (Minor Impurity) diphenyl_ether->product_4 Electrophilic Aromatic Substitution chlorosulfonic_acid Chlorosulfonic Acid (HSO3Cl)

Caption: Synthesis of this compound and its isomers.

Question 3: My final product is degrading during GC-MS analysis, showing multiple peaks and poor reproducibility. How can I reliably analyze its purity by GC?

Answer:

Sulfonyl chlorides are thermally labile and reactive, making them prone to degradation in a hot GC injector.[5] The primary degradation pathways are desulfonylation (loss of SO₂) and hydrolysis if any moisture is present. To overcome this, you must convert the sulfonyl chloride into a more stable derivative before analysis.

Causality (The "Why"): The S-Cl bond in sulfonyl chlorides is susceptible to both thermal cleavage and nucleophilic attack. In the high-temperature environment of a GC inlet, the molecule can fragment. Furthermore, residual moisture in the sample or GC system can rapidly hydrolyze the sulfonyl chloride to the non-volatile sulfonic acid, which will not elute from the column. Derivatization with an amine converts the reactive sulfonyl chloride into a robust, thermally stable sulfonamide.[5][6]

Protocol for GC-MS Analysis via Derivatization:

  • Sample Preparation:

    • Accurately weigh ~10 mg of your crude this compound sample into a clean 2 mL vial.

    • Dissolve the sample in 1 mL of a dry, aprotic solvent (e.g., dichloromethane or acetonitrile).

    • Add 1.5 equivalents of a secondary amine, such as diethylamine, as a 1 M solution in the same solvent.

    • Cap the vial and let it stand at room temperature for 30 minutes to ensure complete conversion to the N,N-diethyl-3-phenoxybenzenesulfonamide.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized solution into the GC-MS.

    • The corresponding sulfonamide derivatives of your main product and any isomeric impurities will now be stable enough for separation and analysis.

    • The diaryl sulfone impurity, being very stable, will also be detectable by this method without derivatization.

This workflow is illustrated below.

G crude_sample Crude Product (Unstable for GC) derivatization Derivatization (Add Diethylamine) crude_sample->derivatization stable_sulfonamide Stable Sulfonamide Derivative derivatization->stable_sulfonamide gcms GC-MS Analysis stable_sulfonamide->gcms data Purity Data & Impurity ID gcms->data

Caption: Analytical workflow for GC-MS analysis via derivatization.

Frequently Asked Questions (FAQs)

Q: What is the best way to purify crude this compound?

A: Vacuum distillation is a common method, but it can be challenging due to the risk of thermal decomposition and co-distillation of the para-isomer. For high purity material, recrystallization or flash chromatography is often more effective.[7] A common procedure involves dissolving the crude oil in a minimal amount of a solvent like dichloromethane and then adding a non-polar solvent like hexanes to precipitate the product.[7]

Q: My product has a low yield and appears wet or oily even after drying. What could be the issue?

A: This strongly suggests hydrolysis of the sulfonyl chloride to 3-phenoxybenzenesulfonic acid. Sulfonyl chlorides are highly sensitive to moisture.[2] Ensure your workup procedure is performed quickly and with dry equipment. The quench step, where the reaction mixture is poured onto ice, must be followed immediately by extraction with a water-immiscible solvent (e.g., ethyl acetate or dichloromethane).[2] Wash the organic layer with brine to remove residual water and dry it thoroughly over an anhydrous drying agent like magnesium sulfate or sodium sulfate before solvent removal.

Q: Which analytical techniques are essential for a complete characterization?

A: A multi-faceted approach is necessary for full characterization.[8]

  • HPLC: Best for quantitative purity assessment and detecting isomeric impurities.[9]

  • ¹H and ¹³C NMR: Essential for confirming the chemical structure of the main product and for elucidating the structure of any isolated impurities.[10][11]

  • GC-MS (with derivatization): Excellent for identifying volatile impurities and confirming the identity of isomers and sulfones through their mass spectra.[8][12]

  • FT-IR: A quick method to confirm the presence of the sulfonyl chloride functional group, which shows strong characteristic absorption bands for the S=O stretches (asymmetric: 1375-1410 cm⁻¹; symmetric: 1185-1204 cm⁻¹).[8]

Impurity & Analytical Data Summary

The following table summarizes the key impurities and provides typical analytical data to aid in their identification.

Compound Potential Impurity Class Formation Cause Typical HPLC Elution Order Expected Mass (as Diethylsulfonamide)
2-Phenoxybenzenesulfonyl ChlorideIsomerOrtho-attack during sulfonation1321.13
This compound Main Product Desired Reaction 2 321.13
4-Phenoxybenzenesulfonyl ChlorideIsomerPara-attack during sulfonation3321.13
Diphenyl EtherUnreacted Starting MaterialIncomplete reactionVaries (early eluting)N/A
bis(3-Phenoxyphenyl) SulfoneSide ProductHigh temperature, secondary reaction4 (late eluting)402.09 (underivatized)
3-Phenoxybenzenesulfonic AcidDegradantHydrolysis from moistureVaries (may show poor peak shape)N/A (non-volatile)

References

  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Available at: [Link]

  • Aromatic Sulfonations and Related Reactions. ProQuest. Available at: [Link]

  • Separation of 3-Phenoxybenzyl chloride on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Sulfonation of Polyethersulfone by Chlorosulfonic Acid. ResearchGate. Available at: [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Supporting Information. Available at: [Link]

  • CHLOROSULFONATION OF SOME DIPHENYL DERIVATIVES. Phosphorus and Sulfur and the Related Elements. Available at: [Link]

  • Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Optimized LC parameters of sulfonyl chloride impurity. ResearchGate. Available at: [Link]

  • Method of inhibiting sulfone formation in sulfonations. Google Patents.
  • Benzenesulfonyl chloride. Organic Syntheses. Available at: [Link]

  • 4-PHENOXYBENZENESULFONYL CHLORIDE. LookChem. Available at: [Link]

  • Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. Semantic Scholar. Available at: [Link]

  • Identification and Characterization of Potential Impurities in Pharmaceuticals. World Journal of Pharmaceutical Research. Available at: [Link]

  • Aromatic sulfonation. Wikipedia. Available at: [Link]

  • Synthesis of diaryl sulfones via C−H activation. ResearchGate. Available at: [Link]

  • Synthesis of A. 3-Phenoxybenzoyl Chloride. PrepChem.com. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Available at: [Link]

  • 1H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. Available at: [Link]

  • Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. Available at: [Link]

  • Sulfonyl esters 3. The formation of sulfone-sulfonates in the reactions of aryl methanesulfonates with sodium hydride. ResearchGate. Available at: [Link]

  • Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Royal Society of Chemistry. Available at: [Link]

  • Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Process for the preparation of substituted benzene sulfonyl chlorides. Google Patents.
  • 3-Phenoxybenzyl chloride. SpectraBase. Available at: [Link]

  • Process for the preparation of 3-nitrobenzenesulfonyl chloride. Google Patents.
  • RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Rasayan Journal of Chemistry. Available at: [Link]

  • HPLC Methods for analysis of Chloride Ion. HELIX Chromatography. Available at: [Link]

  • Simultaneous determination of m-nitrobenzenesulfonyl chloride, p-nitrobenzenesulfonyl chloride, and their hydrolyzed acid products by normal phase HPLC. ResearchGate. Available at: [Link]

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Technical Support Center: Strategies to Minimize Di-sulfonylation Side Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving sulfonyl chlorides, with a specific focus on minimizing the formation of di-sulfonylation byproducts. By understanding the underlying mechanisms and critical process parameters, you can significantly improve the selectivity and yield of your desired mono-sulfonylated products.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the cause and a step-by-step guide to resolving the problem.

Q1: I'm observing a significant amount of di-sulfonylation in my reaction with a primary amine. What are the most likely causes and how can I fix it?

A1: The formation of a di-sulfonylated byproduct is a common challenge that stems from the deprotonation of the initially formed mono-sulfonamide, which then acts as a nucleophile toward a second molecule of the sulfonylating agent. The key to preventing this is to suppress the formation and subsequent reaction of this sulfonamide anion intermediate.[1]

Several factors can promote this unwanted side reaction:

  • Excess Base or Incorrect Base Choice: A strong base can easily deprotonate the mono-sulfonamide product. The resulting sulfonamide anion is a potent nucleophile.

  • High Reaction Temperature: Increased temperature accelerates all reaction rates, including the undesired second sulfonylation.

  • Stoichiometry: Using an excess of the sulfonyl chloride provides more opportunities for the mono-sulfonylated intermediate to react a second time.[2]

  • Slow Primary Reaction: If the initial sulfonylation is slow, the mono-sulfonated product has a longer residence time in the reactive environment, increasing the probability of a second reaction.

Follow this systematic workflow to troubleshoot and optimize your reaction:

G start High Di-sulfonylation Observed step1 Step 1: Verify & Adjust Stoichiometry start->step1 step2 Step 2: Modify Base Conditions step1->step2 If problem persists step3 Step 3: Lower Reaction Temperature step2->step3 If problem persists step4 Step 4: Control Reagent Addition step3->step4 If problem persists end Mono-sulfonylation Optimized step4->end Problem Solved

Caption: A workflow for troubleshooting di-sulfonylation.

Step-by-Step Optimization Protocol:

  • Control Stoichiometry and Addition Rate:

    • Action: Use a slight excess of the primary amine (e.g., 1.1 to 1.5 equivalents) relative to the sulfonyl chloride.[1] This ensures the sulfonylating agent is the limiting reagent, minimizing its availability for a second reaction.

    • Protocol: Dissolve the primary amine and base in your chosen anhydrous solvent. Cool the mixture to 0 °C. Add the sulfonyl chloride dropwise, preferably as a solution in the same solvent, over a prolonged period (e.g., 30-60 minutes).[1] This keeps the instantaneous concentration of the electrophile low.

  • Modify Base Conditions:

    • Action: The choice of base is critical. Avoid strong, non-nucleophilic bases like DBU or proton sponges if di-sulfonylation is an issue, as they can readily deprotonate the sulfonamide intermediate. Switch to a weaker tertiary amine base.

    • Protocol: Substitute your current base with pyridine or triethylamine (TEA).[1] Pyridine is often an excellent choice as it is basic enough to scavenge the HCl byproduct but generally not strong enough to deprotonate the sulfonamide product efficiently.

  • Lower the Reaction Temperature:

    • Action: Reduce the reaction temperature to disfavor the higher activation energy pathway of the second sulfonylation.

    • Protocol: Run the reaction at 0 °C or lower (e.g., -20 °C to -78 °C).[1] Perform the dropwise addition of the sulfonyl chloride at this reduced temperature and allow the reaction to warm slowly to room temperature only after the addition is complete.[1]

Q2: My substrate has multiple nucleophilic sites (e.g., a primary and a secondary amine). How can I selectively achieve mono-sulfonylation on the primary amine while avoiding di-sulfonylation?

A2: This is a challenge of selectivity. The primary amine is generally more nucleophilic but less sterically hindered than the secondary amine. The initially formed primary sulfonamide, however, can be deprotonated and react again. In a case study involving 2-aminobenzylaniline, the less sterically hindered primary amine was observed to di-tosylate, leaving the more crowded secondary benzylamine unreacted.[3]

Strategies for Selective Mono-sulfonylation:

  • Exploit Steric Hindrance:

    • Rationale: Use a bulky sulfonyl chloride (e.g., 2,4,6-triisopropylbenzenesulfonyl chloride, "trisyl chloride") or a sterically demanding base. The steric bulk will favor reaction at the less hindered primary amine and can also physically block the approach for a second sulfonylation.

    • Protocol: Use 1.0 equivalent of your sulfonylating agent and a hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA). Run the reaction at low temperature (0 °C to -20 °C) to maximize kinetic control.

  • pH Control (for water-soluble substrates):

    • Rationale: Carefully controlling the pH can modulate the nucleophilicity of the different amine groups. At a moderately acidic pH, the more basic primary amine will be protonated and non-nucleophilic, allowing for potential reaction at other sites if desired. Conversely, precise addition of base can selectively deprotonate the desired site for reaction.

    • Protocol: This requires careful pKa analysis of your substrate. Consider a buffered system or the slow addition of a base like aqueous sodium bicarbonate to maintain a specific pH range during the reaction.

  • Protecting Group Strategy:

    • Rationale: If other methods fail, selectively protect the more reactive amine (often the primary one) with a suitable protecting group (e.g., Boc). Perform the sulfonylation on the remaining site, and then deprotect. This orthogonal approach offers the highest level of control.

Frequently Asked Questions (FAQs)

Q3: What is the mechanism of di-sulfonylation?

A3: Di-sulfonylation is a two-step process. First, the primary amine acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a mono-sulfonylated amine (a sulfonamide) after deprotonation. If a sufficiently strong base is present, or if the sulfonamide N-H proton is acidic enough, this intermediate can be deprotonated to form a sulfonamide anion. This anion is a highly reactive nucleophile that can then attack a second molecule of the sulfonyl chloride, resulting in the di-sulfonylated product.[1]

G cluster_0 Step 1: Mono-sulfonylation cluster_1 Step 2: Di-sulfonylation (Side Reaction) R-NH2 R-NH2 R-NH(SO2R') R-NH(SO2R') R-NH2->R-NH(SO2R') + R'SO2Cl - HCl R-N(-)(SO2R') R-N(-)(SO2R') R-NH(SO2R')->R-N(-)(SO2R') + Base - Base-H+ R-N(SO2R')2 R-N(SO2R')2 R-N(-)(SO2R')->R-N(SO2R')2 + R'SO2Cl - Cl-

Caption: Reaction pathway for mono- and di-sulfonylation.

Q4: How does the choice of base and solvent impact selectivity?

A4: The base and solvent play a synergistic role in controlling the reaction's outcome.

  • Base: The primary role of the base is to neutralize the HCl generated. However, its strength is paramount. Stronger bases increase the concentration of the reactive sulfonamide anion, promoting di-sulfonylation. Weaker bases, like pyridine, are often preferred for their ability to trap HCl without significantly promoting the side reaction.[1] In some cases, nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) can be used to assist the sulfonylation of weak nucleophiles by forming a highly reactive sulfonyl-DMAP intermediate.[4]

  • Solvent: The solvent influences the solubility of reagents and the stability of intermediates. Aprotic, non-polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.[1] The choice of solvent can also influence the regioselectivity of sulfonylation in complex heterocyclic systems.[5][6]

Table 1: Qualitative Impact of Common Bases on Sulfonylation Selectivity

Base TypeExamplesStrengthTypical Effect on Di-sulfonylation
Pyridine Derivatives Pyridine, 2,6-LutidineWeakGenerally minimizes di-sulfonylation.
Tertiary Amines Triethylamine (TEA), DIPEAStrong, Non-nucleophilicCommonly used, but can promote di-sulfonylation, especially in excess.[1]
Amidines/Guanidines DBU, DBNVery Strong, Non-nucleophilicHigh potential to cause di-sulfonylation due to high basicity.
Inorganic Bases K₂CO₃, NaHCO₃Weak to ModerateUseful in biphasic systems; generally low promotion of di-sulfonylation.
Q5: Are there alternatives to sulfonyl chlorides to avoid this issue?

A5: Yes. If di-sulfonylation remains problematic, consider alternative synthetic methods that avoid the highly reactive sulfonyl chloride electrophile.[1]

  • Sulfonic Acid Anhydrides: Reagents like p-toluenesulfonic anhydride (Ts₂O) can be used. They are often less aggressive than sulfonyl chlorides, which can lead to higher selectivity.

  • Sulfinate Salts: Under specific catalytic conditions, such as copper-catalyzed reactions, sulfinate salts can be used to form sulfones.[7]

  • Mitsunobu-Fukuyama Reaction: This method involves the introduction of a nitrobenzenesulfonyl group to the primary amine. The resulting sulfonamide can then be selectively mono-alkylated, and the protecting/activating group is subsequently removed.[4]

By carefully considering stoichiometry, reaction conditions, and reagent choice, the formation of di-sulfonylation byproducts can be effectively minimized, leading to cleaner reactions and higher yields of the desired product.

References

  • BenchChem.
  • BenchChem.
  • Friedrich, M., & Manolikakes, G. (2022). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. European Journal of Organic Chemistry.
  • ResearchGate. (2025).
  • ResearchGate. (n.d.).
  • Journal of the American Chemical Society. (2022). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)
  • National Institutes of Health. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.

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Technical Support Center: Mastering Anhydrous Conditions for 3-Phenoxybenzenesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 3-phenoxybenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on ensuring the success of your reactions by rigorously excluding water. Here, we move beyond simple instructions to explain the fundamental reasons behind these protocols, empowering you to troubleshoot effectively and achieve reliable, reproducible results.

Section 1: Frequently Asked Questions (FAQs) - The "Why" Behind Anhydrous Conditions

This section addresses the most common queries regarding the handling of this compound and the critical role of a water-free environment.

Q1: Why are anhydrous conditions so critical when working with this compound?

A1: The sulfonyl chloride functional group (-SO₂Cl) in this compound is a potent electrophile.[1] This high reactivity makes it an excellent reagent for forming sulfonamides and sulfonate esters.[2][3][4] However, it also makes it highly susceptible to nucleophilic attack by water. This undesired reaction, known as hydrolysis, converts the starting material into the corresponding 4-phenoxybenzenesulfonic acid.[1] This side reaction not only consumes your valuable reagent, reducing the yield of your desired product, but the resulting sulfonic acid can also complicate the purification process.[5] Therefore, maintaining anhydrous conditions is paramount to preserving the integrity of the sulfonyl chloride and ensuring the success of your primary reaction.[6]

Q2: What are the primary reactions of this compound that are sensitive to moisture?

A2: The two most common and moisture-sensitive applications of this compound are:

  • Sulfonamide Formation: The reaction with primary or secondary amines to form sulfonamides.[2][7][8][9][10] Water competes with the amine as a nucleophile, leading to the formation of the sulfonic acid byproduct.

  • Sulfonate Ester Formation: The reaction with alcohols to generate sulfonate esters.[3][4][11] Similar to sulfonamide synthesis, water can hydrolyze the sulfonyl chloride, diminishing the yield of the desired ester.

In essence, any reaction where a nucleophile other than water is intended to react with the sulfonyl chloride requires anhydrous conditions.

Q3: How can I tell if my this compound has started to decompose due to moisture?

A3: Several signs can indicate the decomposition of your sulfonyl chloride:

  • Appearance of Unexpected Impurities: The most definitive sign is the appearance of new spots on a Thin Layer Chromatography (TLC) plate or unexpected peaks in NMR or LC-MS analyses that correspond to the sulfonic acid byproduct.[5]

  • Decreased Yield: A consistently lower-than-expected yield of your desired product is a strong indicator that the starting material is being consumed by hydrolysis.[5]

  • Gas Evolution: In some cases, the decomposition of sulfonyl chlorides can lead to the evolution of hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases.[5]

Q4: Can I use "wet" solvents if I use a large excess of this compound?

A4: While using an excess of the sulfonyl chloride might seem like a straightforward solution to compensate for hydrolysis, it is generally not a recommended practice. This approach is inefficient, wasteful, and can lead to significant downstream purification challenges. The sulfonic acid byproduct will still be formed and will need to be removed from your reaction mixture. A more scientifically sound and cost-effective approach is to invest the effort in properly drying your solvents and reagents from the outset.

Section 2: Troubleshooting Guide - When Things Go Wrong

Even with careful planning, experimental challenges can arise. This section provides a structured approach to diagnosing and solving common problems encountered during reactions with this compound.

Issue 1: Low or No Yield of the Desired Product

This is the most frequent issue and almost always points towards a problem with anhydrous conditions.

Troubleshooting Workflow:

low_yield_troubleshooting start Low/No Product Yield q1 Were solvents rigorously dried? start->q1 a1_no Implement proper solvent drying protocol. (See Section 3) q1->a1_no No a1_yes Proceed to next check q1->a1_yes Yes end Problem Resolved a1_no->end q2 Were reagents (amine/alcohol) anhydrous? a1_yes->q2 a2_no Dry reagents appropriately. (e.g., distillation, drying agents) q2->a2_no No a2_yes Proceed to next check q2->a2_yes Yes a2_no->end q3 Was the reaction set up under an inert atmosphere? a2_yes->q3 a3_no Use N₂ or Ar balloon/manifold. (See Section 3) q3->a3_no No a3_yes Proceed to next check q3->a3_yes Yes a3_no->end q4 Was glassware properly dried? a3_yes->q4 a4_no Oven-dry or flame-dry all glassware. q4->a4_no No a4_yes Consider other reaction parameters (temperature, stoichiometry, reaction time) q4->a4_yes Yes a4_no->end a4_yes->end

Caption: Troubleshooting workflow for low product yield.

Issue 2: Complex Reaction Mixture and Difficult Purification

This often results from the presence of the sulfonic acid byproduct.

  • Diagnosis: Analyze a crude sample of your reaction mixture by LC-MS or NMR to confirm the presence of 4-phenoxybenzenesulfonic acid.

  • Solution:

    • Prevention: The best solution is prevention. Re-evaluate and improve your anhydrous technique for future reactions.

    • Purification Strategy: If the sulfonic acid has already formed, an aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during the workup can help to remove the acidic byproduct by extracting it into the aqueous layer. Be aware that some desired products may also have acidic or basic properties that could affect their solubility during this step.

Section 3: Experimental Protocols - Ensuring Anhydrous Conditions

This section provides detailed, step-by-step methodologies for establishing and maintaining a water-free reaction environment.

Protocol 1: Drying of Organic Solvents

The choice of drying agent and method depends on the solvent being used. Below is a summary table for common solvents.

SolventRecommended Drying Agent(s)MethodTypical Residual Water Content (ppm)Reference(s)
Dichloromethane (DCM)Calcium Hydride (CaH₂)Reflux and distill~13[12]
Tetrahydrofuran (THF)Sodium/Benzophenone KetylReflux and distill until a deep blue/purple color persists<10[13]
Acetonitrile (MeCN)Calcium Hydride (CaH₂)Pre-dry with 4Å molecular sieves, then distill from CaH₂<10[13]
TolueneSodium/Benzophenone Ketyl or Activated 3Å Molecular SievesReflux and distill or stand over sieves<10[12]
N,N-Dimethylformamide (DMF)Barium Oxide or 4Å Molecular SievesDry overnight, decant, and distill under reduced pressure<50[13]

Step-by-Step Guide for Drying Dichloromethane (DCM) with Calcium Hydride:

  • Pre-drying (Optional but Recommended): Add anhydrous calcium chloride to the DCM and let it stand for several hours to remove the bulk of the water.

  • Setup: Assemble a distillation apparatus in a fume hood. Ensure all glassware is oven-dried or flame-dried before assembly.[14]

  • Addition of Drying Agent: To the distillation flask, add calcium hydride (CaH₂). A general rule of thumb is to use approximately 10g of CaH₂ per liter of solvent.

  • Reflux: Gently heat the DCM to reflux under an inert atmosphere (e.g., nitrogen or argon). Allow it to reflux for at least one hour.

  • Distillation: Distill the solvent, collecting the fraction that boils at the correct temperature (39-40 °C for DCM at atmospheric pressure).

  • Storage: Collect the freshly distilled, anhydrous solvent in a dry flask, preferably one with a septum-sealed cap (e.g., a Sure/Seal™ bottle), and store it over activated 3Å or 4Å molecular sieves.[12]

Protocol 2: Setting up a Reaction under an Inert Atmosphere

Excluding atmospheric moisture is as crucial as using dry solvents.[6][15]

Step-by-Step Guide using a Nitrogen Balloon:

  • Glassware Preparation: Ensure your reaction flask and any other glassware that will be in contact with the reagents are thoroughly dried, either by placing them in an oven at >120 °C overnight or by flame-drying under vacuum.[14]

  • Assembly: Assemble the glassware (e.g., flask with a condenser) while it is still warm and immediately place it under a positive pressure of an inert gas like nitrogen or argon.

  • Inert Gas Inlet: Attach a balloon filled with nitrogen to the top of the condenser via a needle through a rubber septum. This provides a slight positive pressure of inert gas.

  • Reagent Addition: Add your anhydrous solvent and reagents to the reaction flask via a syringe through a rubber septum.

  • Running the Reaction: Maintain the nitrogen balloon on the apparatus for the duration of the reaction to prevent the ingress of atmospheric moisture.

Reaction Setup Diagram:

reaction_setup cluster_0 Inert Atmosphere Reaction Setup balloon Nitrogen Balloon needle Needle balloon->needle septum Rubber Septum needle->septum condenser Condenser septum->condenser flask Reaction Flask (with stir bar) condenser->flask

Caption: A simple setup for maintaining an inert atmosphere.

Section 4: Concluding Remarks

The successful use of this compound is a testament to careful and precise laboratory technique. While its reactivity is the source of its utility, it also demands a respect for its sensitivity to moisture. By understanding the principles of hydrolysis and diligently applying the protocols for creating and maintaining anhydrous conditions, you can minimize side reactions, simplify purification, and ultimately achieve higher yields and more reliable results in your synthetic endeavors.

References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Drying Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 15). Drying Agents. Retrieved from [Link]

  • King, J. F., & Lee, T. M.-L. (1991). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH-Rate and pH-Product Profiles for the Reactions of 1-Propanesulfonyl and 2-Propenesulfonyl Chloride in Water. Journal of the American Chemical Society, 113(22), 8566–8573. [Link]

  • McGall, G., & Miller, A. D. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(38), 20917–20924. [Link]

  • Macmillan Group, Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Prakash, G. K. S., & Chacko, S. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(15), 1957–1959. [Link]

  • ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2). The Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Periodic Chemistry. (2019, February 25). Sulfonate Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). A simple method for the synthesis of sulfonic esters. Retrieved from [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • TutorChase. (n.d.). Why do some organic reactions need anhydrous conditions? Retrieved from [Link]

  • U.S. Department of Energy. (n.d.). Moisture Control. Retrieved from [Link]

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Technical Support Center: Monitoring 3-Phenoxybenzenesulfonyl Chloride Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving 3-phenoxybenzenesulfonyl chloride. Here, we address common challenges and frequently asked questions to ensure reliable and accurate reaction monitoring.

Troubleshooting Guide: A-to-Z Problem Solving

This section is designed to help you diagnose and resolve specific issues you may encounter during the TLC analysis of your this compound reactions.

Q1: My TLC plate shows significant streaking for the reaction mixture spot. What's causing this and how can I fix it?

Answer: Streaking on a TLC plate is a common issue that can obscure the separation of individual components, making it difficult to assess the reaction's progress.[1][2] There are several potential causes:

  • Sample Overloading: Applying too much of the reaction mixture to the TLC plate is a frequent cause of streaking.[1][2][3] The stationary phase becomes saturated, leading to a continuous "streak" rather than a distinct spot.

    • Solution: Dilute your reaction aliquot with an appropriate solvent (e.g., the reaction solvent or a component of your mobile phase) before spotting it on the TLC plate. You can also try spotting a smaller amount or applying the sample multiple times in the same location, allowing the solvent to dry between applications.[2][3]

  • Highly Polar Compounds: The product sulfonamide is generally more polar than the starting sulfonyl chloride. Highly polar compounds can interact strongly with the silica gel, leading to tailing or streaking. The presence of a highly polar sulfonic acid byproduct from the hydrolysis of the sulfonyl chloride can also contribute to this.

    • Solution: Modify your mobile phase. Adding a small amount of a polar solvent like methanol can help, but a more effective solution for acidic or basic compounds is to add a modifier. For acidic compounds like the sulfonic acid byproduct, adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can improve spot shape.[3][4] For basic compounds (like an amine starting material), adding a small amount of triethylamine (0.1–2.0%) or a few drops of ammonia in methanol can help.[3]

  • Inappropriate Solvent System: If the polarity of your eluent is not optimized for the compounds in your reaction mixture, it can lead to poor separation and streaking.[2]

    • Solution: Systematically vary the ratio of your polar and non-polar solvents. A good starting point for sulfonamide synthesis is a mixture of hexane and ethyl acetate.[5]

Q2: I see a spot at the baseline of my TLC plate that doesn't correspond to my starting material or product. What is it?

Answer: A spot that remains at the baseline (Rf value of 0) is indicative of a very polar compound that has a strong affinity for the silica gel stationary phase.[6] In the context of a this compound reaction, this is most likely the corresponding 3-phenoxybenzenesulfonic acid .

This sulfonic acid is formed by the hydrolysis of the highly reactive this compound upon exposure to moisture.[7] It is crucial to minimize the presence of water in your reaction by using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[5][7]

To confirm the identity of this spot, you can intentionally expose a small amount of your this compound to water and run a TLC of the resulting mixture alongside your reaction mixture.

Q3: The spots for my starting material and product are too close together on the TLC plate (low separation). How can I improve the resolution?

Answer: Poor separation between spots with similar Rf values is a common challenge. To improve resolution, you need to adjust the polarity of your mobile phase.[8]

  • If the spots are high up on the plate (high Rf values): Your eluent is too polar.[3][6] Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate mixture).

  • If the spots are low on the plate (low Rf values): Your eluent is not polar enough.[3][6] Increase the proportion of the polar solvent.

A useful technique to confirm if two spots are indeed different compounds is the co-spot .[9] On the TLC plate, in addition to spotting your starting material and reaction mixture in separate lanes, create a "co-spot" lane where you apply both the starting material and the reaction mixture at the same point. If the two compounds are different, you will see two distinct spots in the reaction mixture lane, and the co-spot will appear as a single, potentially elongated spot if the Rf values are very close.[9]

Q4: I don't see any spots on my TLC plate after development, even under UV light. What could be the problem?

Answer: There are several reasons why spots may not be visible on a developed TLC plate:

  • Compound is not UV-active: While the phenoxy and benzene rings in this compound and its derivatives should make them UV-active, the concentration might be too low to detect.[2][3]

    • Solution: Use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is a good general-purpose oxidizing stain that will visualize most organic compounds.[10][11] Other options include p-anisaldehyde or iodine vapor.[11][12][13]

  • Sample is too dilute: The concentration of the compounds in the spotted aliquot may be below the limit of detection.[2][3]

    • Solution: Concentrate your sample before spotting, or apply the sample multiple times to the same spot on the plate, ensuring the solvent dries completely between applications.[2][3]

  • Solvent level in the developing chamber was too high: If the solvent level is above the baseline where you spotted your samples, the compounds will dissolve into the solvent pool instead of eluting up the plate.[2]

    • Solution: Ensure the solvent level in the developing chamber is always below the baseline on your TLC plate.

  • Reaction has not proceeded: It's possible that no reaction has occurred, and your starting material is also not visible for the reasons mentioned above.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for monitoring a reaction between this compound and a primary or secondary amine?

Answer: A mixture of a non-polar and a polar solvent is typically used. A good starting point is a 3:1 mixture of hexane and ethyl acetate . You can then adjust the ratio to achieve optimal separation, aiming for an Rf value of your product between 0.3 and 0.7.[6]

Q2: How should the Rf values of the starting material, product, and potential byproducts compare?

Answer: The relative polarities of the compounds involved will determine their Rf values on a silica gel TLC plate. In general, you can expect the following trend in polarity:

3-Phenoxybenzenesulfonic acid > Sulfonamide product > Amine starting material > this compound

Therefore, the expected trend for Rf values will be the inverse:

This compound > Amine starting material > Sulfonamide product > 3-Phenoxybenzenesulfonic acid

CompoundExpected PolarityExpected Rf Value
This compoundLowHigh
Amine (starting material)ModerateIntermediate
Sulfonamide (product)HighLow
3-Phenoxybenzenesulfonic acid (byproduct)Very HighAt or near the baseline
Q3: What visualization techniques are recommended for this reaction?

Answer: A multi-step visualization approach is often best:

  • UV Light (Non-destructive): Since the reactants and products contain aromatic rings, they should be visible under short-wave (254 nm) UV light.[12][14] This is a quick and non-destructive first check.

  • Potassium Permanganate (KMnO₄) Stain (Destructive): This is an excellent general-purpose stain that reacts with any compound that can be oxidized.[10][11] It will appear as yellow or brown spots on a purple background.

  • Ninhydrin Stain (Destructive, for primary/secondary amines): If your starting material is a primary or secondary amine, a ninhydrin stain can be used to specifically visualize it.[10][11] This can be very helpful to confirm the consumption of the amine.

Q4: How do I prepare a sample of my reaction mixture for TLC analysis?

Answer:

  • Using a capillary tube or a micropipette, withdraw a small aliquot (a few microliters) of the reaction mixture.[9]

  • If the reaction mixture is concentrated, dilute the aliquot in a small vial with a volatile solvent like dichloromethane or ethyl acetate.

  • Use a clean capillary spotter to apply a small spot of the diluted mixture to the baseline of your TLC plate.[9]

  • Ensure the spot is small and concentrated for the best resolution. Allow the solvent to fully evaporate before placing the plate in the developing chamber.[9]

Experimental Protocol: Step-by-Step TLC Monitoring

This protocol outlines the standard procedure for monitoring the progress of a reaction between this compound and an amine.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber (e.g., a beaker with a watch glass cover)

  • Capillary spotters

  • Mobile phase (e.g., 3:1 Hexane:Ethyl Acetate)

  • UV lamp

  • Staining solution (e.g., potassium permanganate stain)

  • Heat gun or hot plate

Procedure:

  • Prepare the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the lanes for your starting materials, co-spot, and reaction mixture at different time points (e.g., T=0, T=1h, T=2h).[15]

  • Spot the Plate:

    • Lane 1 (Starting Material 1): Spot a dilute solution of this compound.

    • Lane 2 (Starting Material 2): Spot a dilute solution of your amine reactant.

    • Lane 3 (Co-spot): Spot both starting materials at the same point.

    • Lane 4 onwards (Reaction Mixture): At each desired time point, take an aliquot of the reaction mixture, dilute it, and spot it in the corresponding lane.[9]

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the baseline.[16] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Mark the Solvent Front: Immediately after removing the plate from the chamber, mark the solvent front with a pencil.[16] Allow the plate to air dry completely.

  • Visualize the Plate:

    • First, view the plate under a UV lamp and circle any visible spots with a pencil.[14]

    • Next, dip the plate into your chosen staining solution (e.g., KMnO₄) and gently heat it with a heat gun until spots appear.[13]

  • Analyze the Results: Compare the spots in the reaction mixture lanes to the starting material lanes. The disappearance of the starting material spots and the appearance of a new product spot indicates the reaction is progressing. The reaction is complete when the limiting reactant is no longer visible.[6]

Visual Diagrams

TLC_Troubleshooting_Workflow start TLC Plate Issue streaking Streaking or Tailing? start->streaking no_spots No Spots Visible? start->no_spots        poor_sep Poor Separation? start->poor_sep        baseline_spot Spot at Baseline? start->baseline_spot        overloaded Sample Overloaded streaking->overloaded Yes polar_compound Highly Polar Compound streaking->polar_compound Yes not_uv_active Not UV-Active no_spots->not_uv_active Yes too_dilute Sample Too Dilute no_spots->too_dilute Yes wrong_eluent Wrong Eluent Polarity poor_sep->wrong_eluent Yes hydrolysis Sulfonyl Chloride Hydrolysis baseline_spot->hydrolysis Yes sol_dilute Dilute Sample overloaded->sol_dilute sol_modifier Add Modifier to Eluent (e.g., AcOH or Et3N) polar_compound->sol_modifier sol_adjust_eluent Adjust Eluent Polarity wrong_eluent->sol_adjust_eluent sol_stain Use Chemical Stain not_uv_active->sol_stain sol_concentrate Concentrate Sample too_dilute->sol_concentrate sol_anhydrous Use Anhydrous Conditions hydrolysis->sol_anhydrous

Caption: Troubleshooting workflow for common TLC issues.

Reaction_Monitoring_TLC cluster_reactants Reactants cluster_products Products & Byproducts Sulfonyl_Chloride 3-Phenoxybenzenesulfonyl Chloride (Less Polar) TLC_Plate Silica Gel TLC Plate (Stationary Phase) Sulfonyl_Chloride->TLC_Plate High Rf Amine Amine (e.g., Primary) (Moderately Polar) Amine->TLC_Plate Intermediate Rf Sulfonamide Sulfonamide Product (More Polar) Sulfonamide->TLC_Plate Low Rf Sulfonic_Acid Sulfonic Acid Byproduct (Very Polar - Hydrolysis) Sulfonic_Acid->TLC_Plate Rf ≈ 0 (Baseline)

Caption: Expected TLC results based on compound polarity.

References

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  • BenchChem. (2025). Technical Support Center: Monitoring Sulfonylation Reactions with TLC. Retrieved from BenchChem Technical Support.[17]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Phenoxybenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 3-phenoxybenzenesulfonamide scaffold represents a privileged structure with a remarkable breadth of biological activities. This guide provides an in-depth, objective comparison of the diverse biological effects of these derivatives, supported by experimental data and detailed protocols. We will explore the key structural features that drive their anticancer, antimicrobial, and anti-inflammatory properties, offering insights into the causal relationships between chemical structure and biological function.

The 3-Phenoxybenzenesulfonamide Core: A Versatile Pharmacophore

The 3-phenoxybenzenesulfonamide backbone serves as a versatile template for designing potent and selective inhibitors of key physiological targets. The synergy between the sulfonamide group, a well-established zinc-binding moiety, and the flexible phenoxy tail allows for diverse interactions within the active sites of various enzymes. This structural combination has proven particularly effective in targeting enzymes implicated in cancer, microbial infections, and inflammation.

Comparative Analysis of Biological Activities

The derivatization of the 3-phenoxybenzenesulfonamide core has yielded compounds with a wide spectrum of biological activities. Here, we compare their efficacy across three major therapeutic areas.

Anticancer Activity: Targeting Carbonic Anhydrase IX

A significant focus of research on 3-phenoxybenzenesulfonamide derivatives has been their potent inhibitory activity against carbonic anhydrase (CA) enzymes, particularly the tumor-associated isoform IX (CAIX).[1][2] CAIX is overexpressed in many solid tumors and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis.[3][4]

Comparative Anticancer Potency of 3-Phenoxybenzenesulfonamide Derivatives:

Compound IDCancer Cell LineIC50 (µM)Target(s)Reference
Derivative A MDA-MB-231 (Breast)1.52CAIX[1]
Derivative B MCF-7 (Breast)3.58CAIX[1]
Derivative C HeLa (Cervical)0.0605 (as 9a)CAIX[5]
Derivative D A549 (Lung)5.988 (as 3a)Not specified[6]
Derivative E IGR39 (Melanoma)27.8Not specified[7]

Note: The specific structures of "Derivative A-E" are proprietary to the cited studies but are all based on the benzenesulfonamide scaffold with various substitutions.

The data clearly indicates that derivatives of this scaffold can achieve potent, low-micromolar to nanomolar inhibition of cancer cell growth, particularly in cell lines known to overexpress CAIX.[1][5] The mechanism often involves the induction of apoptosis, as confirmed by assays such as DNA fragmentation and Annexin-V staining.[8][9]

The inhibition of CAIX by 3-phenoxybenzenesulfonamide derivatives disrupts the pH regulation in cancer cells, leading to intracellular acidosis and ultimately apoptosis.

CAIX_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Expression HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX (CAIX) CAIX_exp->CAIX H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 Apoptosis Intracellular Acidosis & Apoptosis CAIX->Apoptosis CO2 CO₂ + H₂O CO2->CAIX pHi Increased Intracellular pH (pHi) (Alkaline) H_HCO3->pHi HCO₃⁻ import pHe Decreased Extracellular pH (pHe) (Acidic) H_HCO3->pHe H⁺ export Proliferation Tumor Cell Proliferation & Invasion pHi->Proliferation pHe->Proliferation Inhibitor 3-Phenoxybenzenesulfonamide Derivative Inhibitor->CAIX Inhibitor->Apoptosis Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Bacteriostasis Bacteriostasis DHPS->Bacteriostasis THF Tetrahydrofolic Acid DHF->THF Nucleic_Acids Purines & Pyrimidines (DNA & RNA Synthesis) THF->Nucleic_Acids Inhibitor 3-Phenoxybenzenesulfonamide Derivative Inhibitor->DHPS Inhibitor->Bacteriostasis

Caption: Inhibition of bacterial folic acid synthesis.

Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)

Certain 3-phenoxybenzenesulfonamide derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins. [10][11]Selective COX-2 inhibitors offer the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs. [12] Comparative Anti-inflammatory Potency of 3-Phenoxybenzenesulfonamide Derivatives:

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Derivative K >500.18>277.8[13]
Derivative L >500.15>333.3[13]
Celecoxib (Reference) 500.129>387.6[13]
Compound 6b 13.160.04329[10]
Compound 6j 12.480.04312[10]

Note: The specific structures of "Derivative K-L" and "Compound 6b, 6j" are proprietary to the cited studies but are all based on the benzenesulfonamide scaffold with various substitutions.

The data highlights the potential of this scaffold to yield highly selective COX-2 inhibitors with potencies comparable to the clinically used drug, celecoxib. The high selectivity index is a critical parameter for predicting a favorable safety profile.

By inhibiting COX-2, these derivatives block the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli COX2 Cyclooxygenase-2 (COX-2) Inflammatory_Stimuli->COX2 Induces Expression Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Reduction Reduction of Pain & Inflammation COX2->Reduction Inflammation Pain & Inflammation Prostaglandins->Inflammation Inhibitor 3-Phenoxybenzenesulfonamide Derivative Inhibitor->COX2 Inhibitor->Reduction

Caption: Inhibition of the COX-2 inflammatory pathway.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, we provide detailed, step-by-step methodologies for the key experiments cited in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow of the MTT Cytotoxicity Assay:

Caption: Experimental workflow for the MTT assay.

Detailed Protocol:

  • Cell Seeding:

    • Harvest cancer cells and perform a viable cell count (e.g., using trypan blue exclusion).

    • Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the 3-phenoxybenzenesulfonamide derivative in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

Detailed Protocol:

  • Preparation of Inoculum:

    • Culture the bacterial strain overnight in a suitable broth medium.

    • Dilute the culture to achieve a standardized inoculum density (approximately 5 x 10⁵ CFU/mL).

  • Preparation of Compound Dilutions:

    • Perform serial twofold dilutions of the 3-phenoxybenzenesulfonamide derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare stock solutions of human recombinant COX-2 enzyme, hematin (a cofactor), arachidonic acid (the substrate), and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, hematin, and COX-2 enzyme solution.

    • Add the 3-phenoxybenzenesulfonamide derivative at various concentrations. Include a vehicle control and a positive control (e.g., celecoxib).

    • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid and TMPD.

    • Monitor the change in absorbance over time at a specific wavelength (e.g., 590 nm) using a plate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion and Future Perspectives

The 3-phenoxybenzenesulfonamide scaffold has proven to be a highly fruitful starting point for the development of potent and selective modulators of various biological targets. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, infectious diseases, and inflammation. The structure-activity relationship studies, although not exhaustively detailed here, generally indicate that substitutions on both the phenoxy and benzene rings can be fine-tuned to optimize potency and selectivity for a given target. [14][15][16]Future research should focus on further elucidating the detailed mechanisms of action, optimizing pharmacokinetic properties, and evaluating the in vivo efficacy and safety of the most promising candidates. The versatility of this scaffold ensures that it will remain an area of active investigation for the foreseeable future.

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A Comparative Guide to the Antimicrobial Screening of Novel Compounds Derived from 3-Phenoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, antimicrobial screening, and structure-activity relationship (SAR) analysis of novel compounds derived from 3-phenoxybenzenesulfonyl chloride. While specific data on derivatives of this exact scaffold is emerging, this document establishes a robust screening protocol by drawing parallels with structurally analogous and well-documented diaryl ether sulfonamides. It is designed for researchers, scientists, and drug development professionals seeking to explore this promising chemical space for new antimicrobial agents.

Introduction: The Rationale for this compound Derivatives

The relentless rise of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds for antibiotic development.[1] Sulfonamides, a class of synthetic antimicrobial agents, have a long-standing history in medicine and function by competitively inhibiting the dihydropteroate synthetase (DHPS) enzyme, which is crucial for bacterial folic acid synthesis.[2][3] The core structure of sulfonamides allows for diverse chemical modifications that can tune their activity, spectrum, and pharmacokinetic properties.[4]

The this compound scaffold is a compelling starting point for novel drug discovery. It combines the established sulfonamide pharmacophore with a diaryl ether linkage. Diaryl ethers are present in numerous biologically active compounds and can enhance binding to target enzymes.[1] The phenoxy group, in particular, can improve biological activity and selectivity.[5] This guide outlines the critical steps to synthesize and evaluate the antimicrobial potential of this promising, yet underexplored, class of compounds.

Synthetic Strategy: From Sulfonyl Chloride to Diverse Sulfonamides

The primary route for synthesizing a library of candidate compounds is the reaction of this compound with various primary or secondary amines.[6] This nucleophilic substitution reaction is a well-established and versatile method for creating sulfonamides.[6][7]

General Synthetic Workflow

The synthesis involves reacting this compound with a diverse panel of amines to generate a library of sulfonamides with varied R-groups. This allows for a systematic exploration of the structure-activity relationship.

G cluster_synthesis Synthetic Pathway A 3-Phenoxybenzenesulfonyl Chloride C Nucleophilic Substitution (Base, Solvent) A->C B Amine Library (R-NH2 or R1R2NH) B->C D Crude Product Mixture C->D Reaction E Purification (Column Chromatography) D->E Work-up F Characterized Sulfonamide Derivatives E->F Isolation

Caption: General workflow for synthesizing sulfonamide derivatives.

Detailed Experimental Protocol
  • Reaction Setup : In a round-bottom flask, dissolve the selected amine (1.1 equivalents) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Reagent Addition : Cool the solution to 0-5°C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in the same solvent. The presence of a non-nucleophilic base like triethylamine or pyridine is often required to scavenge the HCl byproduct.[8]

  • Reaction Monitoring : Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[7]

  • Work-up : Once the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification and Characterization : The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified using column chromatography. The final, pure compounds should be characterized by spectral analysis (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to confirm their structure.[2]

Antimicrobial Screening: A Comparative Performance Analysis

A standardized and robust screening cascade is essential to compare the antimicrobial performance of the newly synthesized compounds against established antibiotics and each other. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing (AST).[9]

Screening Cascade Overview

A tiered approach is recommended, starting with a primary qualitative screen to identify active compounds, followed by quantitative determination of potency.

G cluster_screening Antimicrobial Screening Cascade A Synthesized Compound Library B Primary Screening: Disk Diffusion Assay A->B C Inactive Compounds B->C No Zone D Active Compounds (Zone of Inhibition) B->D Zone ≥ X mm E Secondary Screening: Broth Microdilution (MIC) D->E F Potency Data (MIC values) E->F G Further Studies: (MBC, Time-Kill Kinetics) F->G Lead Candidates

Caption: A tiered workflow for antimicrobial screening.

Protocol 1: Disk Diffusion Assay (Primary Screen)

This method provides a qualitative assessment of antimicrobial activity and is useful for rapidly screening a large number of compounds.[10][11]

  • Inoculum Preparation : Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[12]

  • Plate Inoculation : Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar (MHA) plate.

  • Disk Application : Aseptically apply sterile paper disks impregnated with a known concentration of the synthesized compounds onto the agar surface.

  • Incubation : Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation : Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone indicates greater sensitivity of the microorganism to the compound.[12]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the "gold standard" for quantitatively determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][13]

  • Compound Dilution : In a 96-well microtiter plate, perform a serial two-fold dilution of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculation : Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (no drug) and negative (no bacteria) growth controls.

  • Incubation : Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[10]

Comparative Data Presentation

The screening results should be compiled into a clear, comparative table. Data from structurally related diaryl ether sulfonamides can serve as a benchmark for expected activity.

Compound IDR-Group SubstitutionZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Control Sulfamethoxazole2218832
PS-01 -NH-phenyl151164128
PS-02 -NH-(4-chlorophenyl)18143264
PS-03 -NH-(4-hydroxyphenyl)161264128
PS-04 Piperidin-1-yl129>256>256
PS-05 Morpholin-4-yl1410128256
Note: Data presented is hypothetical and for illustrative purposes, based on general trends observed in sulfonamide derivatives.[2]

Structure-Activity Relationship (SAR) Analysis

SAR analysis is critical for understanding how chemical structure influences antimicrobial activity and for guiding the rational design of more potent analogues.[14]

Key SAR Principles for Sulfonamides
  • The N4-Amino Group : For classical sulfonamides that mimic p-aminobenzoic acid (PABA), a free aromatic amine at the N4 position is often essential for activity.[15] However, in novel scaffolds, this may not be a strict requirement.

  • The Aromatic Ring : The benzene ring of the benzenesulfonyl moiety is crucial. Substitution on this ring can modulate electronic properties and activity.

  • The N1-Substituent : The greatest variation in activity comes from modifications at the N1 nitrogen of the sulfonamide group.[15] Introducing electron-withdrawing groups or heterocyclic rings can significantly increase potency.[15] The pKa of the sulfonamide proton is a key determinant of activity, with an optimal range often cited as 6.6 to 7.4.[14][15]

Caption: Key regions of the sulfonamide scaffold for SAR studies.

For the 3-phenoxybenzenesulfonyl scaffold, SAR exploration should focus on:

  • Varying the amine component (R-group) : Incorporating different aliphatic, aromatic, and heterocyclic amines to probe the size and electronic requirements of the target enzyme's binding pocket.

  • Modifying the phenoxy ring : Adding substituents to the terminal phenoxy ring to alter lipophilicity and electronic properties, which can impact cell penetration and target engagement.

Conclusion and Future Directions

This guide provides a foundational strategy for the synthesis and comparative antimicrobial evaluation of novel compounds derived from this compound. By leveraging established protocols and a systematic approach to SAR, researchers can efficiently identify lead candidates within this chemical class. The initial screening data, particularly the MIC values, will serve as the basis for selecting promising compounds for more advanced studies, including determination of Minimum Bactericidal Concentration (MBC), time-kill kinetic assays, toxicity profiling, and mechanism of action studies. The diaryl ether sulfonamide class holds significant potential, and a rigorous, comparative screening approach is the first step toward unlocking its therapeutic value in the fight against antimicrobial resistance.

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A Researcher's Guide to the In Vitro Evaluation of 3-Phenoxybenzenesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the in vitro testing methodologies for evaluating the therapeutic potential of 3-phenoxybenzenesulfonyl chloride derivatives. As a versatile scaffold in medicinal chemistry, these compounds have demonstrated a wide spectrum of biological activities, ranging from anticancer to enzyme inhibitory effects. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, detailed experimental protocols, and comparative data to facilitate informed decision-making in the laboratory.

Introduction to this compound Derivatives

The this compound core structure serves as a valuable starting point for the synthesis of diverse compound libraries. Its derivatives, most notably sulfonamides and hydrazones, have garnered significant attention for their potential as therapeutic agents. The reactivity of the sulfonyl chloride group allows for facile derivatization, enabling the exploration of a broad chemical space and the fine-tuning of pharmacological properties.[1] The phenoxy group can also be modified to modulate lipophilicity and target engagement.

The primary rationale for investigating these derivatives lies in their demonstrated ability to interact with various biological targets. Numerous studies have highlighted their potential as:

  • Anticancer Agents: Inducing cytotoxicity in various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.

  • Enzyme Inhibitors: Targeting specific enzymes implicated in disease pathogenesis, including carbonic anhydrases, kinases, and glucosidases.

This guide will delve into the practical aspects of assessing these biological activities in a laboratory setting, providing a framework for robust and reproducible in vitro evaluation.

Core In Vitro Assays for Activity Profiling

A thorough in vitro evaluation is paramount to understanding the biological activity of novel chemical entities. The following section details key assays for profiling this compound derivatives, explaining the scientific principles and providing step-by-step protocols.

Assessment of Cytotoxicity: The Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric method used to determine cell viability by measuring the total protein content of cultured cells.[2][3][4] Sulforhodamine B, a bright pink aminoxanthene dye, binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the cell mass. This assay is independent of cellular metabolism, offering a stable endpoint and high reproducibility.[2][3]

Experimental Protocol:

  • Cell Seeding: Plate cells in 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-20,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove excess TCA and medium. Allow the plates to air dry completely.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.

  • Solubilization: Air dry the plates again and then add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm or 540 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Causality Behind Experimental Choices:

  • TCA Fixation: TCA is used to precipitate and fix cellular proteins, ensuring that the SRB dye only stains the protein content of viable, adherent cells.

  • Acetic Acid Wash: Washing with 1% acetic acid after staining is crucial to remove non-specifically bound dye, thereby reducing background noise and increasing the signal-to-noise ratio.

  • Tris Base Solubilization: The basic pH of the Tris solution is necessary to release the electrostatically bound SRB dye from the proteins for quantification.

Workflow Diagram:

SRB_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_staining Fixation & Staining cluster_quantification Quantification cell_seeding Cell Seeding in 96-well plate add_compounds Add Compounds to Cells cell_seeding->add_compounds compound_prep Prepare Compound Dilutions compound_prep->add_compounds incubation Incubate (e.g., 48-72h) add_compounds->incubation fixation Fix with 10% TCA incubation->fixation staining Stain with 0.4% SRB fixation->staining washing Wash with 1% Acetic Acid staining->washing solubilization Solubilize with 10 mM Tris washing->solubilization read_absorbance Read Absorbance (510-540 nm) solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Enzyme Inhibition Assays

Many this compound derivatives exhibit their therapeutic effects by inhibiting specific enzymes. The choice of assay depends on the intended target. Below are protocols for two common enzyme targets.

Principle: α-Glucosidase is an enzyme involved in carbohydrate digestion. Its inhibition can help manage postprandial hyperglycemia in diabetic patients. This colorimetric assay measures the inhibition of α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The enzyme hydrolyzes pNPG to p-nitrophenol, which produces a yellow color that can be quantified spectrophotometrically.[6][7]

Experimental Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer (pH 6.8), the test compound at various concentrations, and the α-glucosidase enzyme solution.

  • Pre-incubation: Incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the pNPG substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 20-30 minutes).

  • Stop Reaction: Terminate the reaction by adding a basic solution, such as sodium carbonate. This stops the enzyme activity and develops the color of the p-nitrophenol product.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Acarbose is commonly used as a positive control.[6]

Principle: Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. The assay is based on the stopped-flow technique to measure the inhibition of CO2 hydration catalyzed by the CA isozyme.

Experimental Protocol (Stopped-Flow Method):

  • Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl), a solution of the CA isozyme, and solutions of the test compounds.

  • Instrument Setup: Use a stopped-flow spectrophotometer to monitor the change in pH using a pH indicator (e.g., phenol red) as the CO2 hydration reaction proceeds.

  • Reaction: The enzyme and inhibitor are pre-incubated, and then rapidly mixed with a CO2-saturated solution.

  • Data Acquisition: The initial rate of the reaction is measured by monitoring the change in absorbance of the pH indicator.

  • Data Analysis: The inhibition constant (Ki) is determined by measuring the enzymatic activity at different concentrations of the inhibitor. Acetazolamide is a commonly used standard inhibitor.[8]

Mechanistic Assays in Cancer Cell Lines

To understand how a compound exerts its cytotoxic effects, further mechanistic studies are essential.

Principle: This flow cytometry-based assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content in a cell.[1][2] By analyzing a population of cells, one can identify perturbations in the cell cycle induced by a test compound.

Experimental Protocol:

  • Cell Treatment: Treat cells with the this compound derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C at this stage.[2]

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA, ensuring that PI only stains DNA.[2]

  • PI Staining: Add a solution of propidium iodide to the cells and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity versus cell count.

  • Data Interpretation: Analyze the histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Principle: This flow cytometry assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect exposed PS. Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).[4][7]

Experimental Protocol:

  • Cell Treatment: Treat cells with the test compound for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add fluorochrome-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the cells promptly by flow cytometry.

  • Data Interpretation: The results are typically displayed as a dot plot with four quadrants:

    • Lower Left (Annexin V-/PI-): Viable cells

    • Lower Right (Annexin V+/PI-): Early apoptotic cells

    • Upper Right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper Left (Annexin V-/PI+): Necrotic cells

Workflow Diagram for Mechanistic Assays:

Mechanistic_Assays_Workflow cluster_treatment Cell Treatment cluster_cell_cycle Cell Cycle Analysis cluster_apoptosis Apoptosis Assay treat_cells Treat Cells with Compound harvest_fix Harvest & Fix in Ethanol treat_cells->harvest_fix harvest_apoptosis Harvest Cells treat_cells->harvest_apoptosis rnase_pi_stain RNase Treatment & PI Staining harvest_fix->rnase_pi_stain flow_cycle Flow Cytometry Analysis rnase_pi_stain->flow_cycle analyze_cycle Determine Cell Cycle Distribution flow_cycle->analyze_cycle annexin_pi_stain Annexin V & PI Staining harvest_apoptosis->annexin_pi_stain flow_apoptosis Flow Cytometry Analysis annexin_pi_stain->flow_apoptosis analyze_apoptosis Quantify Apoptotic Populations flow_apoptosis->analyze_apoptosis

Caption: General workflow for cell cycle and apoptosis analysis.

Comparative In Vitro Performance of this compound Derivatives

The following tables summarize the in vitro activity of representative this compound derivatives from the literature. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.

Anticancer Activity

Table 1: Cytotoxicity of 3-Phenoxybenzenesulfonyl Hydrazide-Hydrazone Derivatives against various Cancer Cell Lines.

Compound IDModification on Hydrazone MoietyCancer Cell LineIC50 (µM)Reference
3h Pyrrole ringPC-3 (Prostate)1.32[9]
MCF-7 (Breast)2.99[9]
HT-29 (Colon)1.71[9]
2b (Structure not specified)MDA-MB-231 (Breast)16.62[10]
2m (Structure not specified)MDA-MB-231 (Breast)18.56[10]

Data synthesized from multiple sources. Experimental conditions may vary.

The data suggests that hydrazide-hydrazone derivatives of the 3-phenoxybenzenesulfonyl scaffold can exhibit potent anticancer activity, with IC50 values in the low micromolar range against various cancer cell lines.[9][10] Further studies on compound 3h indicated that its mechanism of action involves the induction of apoptosis, as evidenced by increased caspase-3 activation.[9]

Enzyme Inhibitory Activity

Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Benzenesulfonamide Derivatives.

Compound IDR Group on SulfonamidehCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
5 H41.24.373.90.68[8]
7 4-Cl40.23.523.10.63[8]
11 4-Cl-3-NO252.571.838.70.59[8]
Acetazolamide (Standard)25012255.8[8]

Data is for benzenesulfonamide derivatives, which are structurally related to 3-phenoxybenzenesulfonyl derivatives. Ki values represent the inhibition constant.

The benzenesulfonamide scaffold is a well-established pharmacophore for carbonic anhydrase inhibitors. The data indicates that derivatives can exhibit potent and selective inhibition of different hCA isoforms. Notably, several synthesized compounds showed significantly higher potency against hCA II and hCA XII compared to the standard drug acetazolamide.[8] The tumor-associated isoforms hCA IX and XII are particularly interesting targets for anticancer drug development.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has outlined a systematic approach for the in vitro evaluation of its derivatives, encompassing cytotoxicity screening, enzyme inhibition profiling, and mechanistic studies.

The provided protocols are designed to be robust and reproducible, and the comparative data serves as a benchmark for future research. Key takeaways for researchers entering this field include:

  • Systematic Derivatization: The synthesis of a focused library of derivatives with systematic modifications to both the phenoxy and the sulfonamide/hydrazone moieties is crucial for establishing clear structure-activity relationships.

  • Broad-Based Screening: Initial screening against a diverse panel of cancer cell lines and a selection of relevant enzymes can help identify promising lead compounds and their potential therapeutic applications.

  • In-Depth Mechanistic Studies: For compounds exhibiting significant activity, a deeper investigation into their mechanism of action is warranted to understand the molecular basis of their effects and to guide further optimization.

Future research should aim to build upon the existing knowledge by exploring a wider range of biological targets and by conducting more direct comparative studies to facilitate the identification of best-in-class molecules for preclinical development.

References

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  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol.

  • Creative Bioarray. Sulforhodamine B (SRB) Cell Cytotoxicity Assay.

  • Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io.

  • Kasinski, A. L., et al. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1980.

  • ZELLX. Sulforhodamine B (SRB) Cell Cytotoxicity Colorimetric Assay.

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116.

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  • BenchChem. A Comparative Analysis of the Cytotoxic Effects of N-(2,5-dichlorophenyl)benzenesulfonamide and Its Analogs.

  • Yang, L., et al. (2023). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry, 16(5), 104699.

  • Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io.

  • Ortega, J. T., et al. (2018). Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. Current pharmaceutical analysis, 14(4), 369-376.

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  • Abcam. Cell cycle analysis with flow cytometry and propidium iodide.

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide.

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Journal of medicinal chemistry, 57(15), 6463-6471.

  • D'Ascenzio, M., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS medicinal chemistry letters, 5(11), 1195-1200.

  • Karakuş, S., et al. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 22(16), 2849-2860.

  • Journal of Enzyme Inhibition and Medicinal Chemistry. Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII.

  • Abdelgawad, M. A., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. Bioorganic chemistry, 115, 105232.

  • El-Sayed, N. N. E., et al. (2022). Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. Bioorganic Chemistry, 128, 106093.

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A Comparative Analysis of the Reactivity of 3-Phenoxybenzenesulfonyl Chloride and 4-Phenoxybenzenesulfonyl Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, arylsulfonyl chlorides are indispensable intermediates.[1][2] Their reactivity dictates the efficiency of incorporating the sulfonyl moiety into target molecules, influencing reaction kinetics, yield, and overall process viability. This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct isomers: 3-phenoxybenzenesulfonyl chloride and 4-phenoxybenzenesulfonyl chloride. By integrating theoretical principles with supporting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

Theoretical Underpinnings of Reactivity: Electronic Effects of the Phenoxy Substituent

The reactivity of a benzenesulfonyl chloride in nucleophilic substitution reactions is fundamentally governed by the electrophilicity of the sulfur atom. This electrophilicity is modulated by the electronic properties of substituents on the benzene ring. The phenoxy group (-OPh) is of particular interest due to its dual electronic nature: it exerts both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).[3] The ultimate impact on reactivity hinges on the position of this substituent relative to the sulfonyl chloride group.

  • Inductive Effect (-I): The oxygen atom in the phenoxy group is highly electronegative, pulling electron density away from the benzene ring through the sigma bond framework. This effect is distance-dependent and deactivates the ring, making the sulfonyl sulfur more electrophilic.

  • Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the pi-system of the benzene ring.[4] This increases electron density at the ortho and para positions.

The interplay of these two opposing effects determines the net electronic influence of the phenoxy group at the meta and para positions.

The Decisive Role of Substituent Position

In the case of 4-phenoxybenzenesulfonyl chloride (the para isomer), the phenoxy group is located at the para position. Here, the electron-donating resonance effect (+R) is dominant. This effect increases the electron density of the benzene ring and, by extension, slightly reduces the electrophilicity of the sulfonyl sulfur atom. The delocalization of the oxygen lone pair into the ring partially counteracts the electron-withdrawing nature of the sulfonyl chloride group, leading to a decrease in reactivity towards nucleophiles compared to unsubstituted benzenesulfonyl chloride.

For this compound (the meta isomer), the situation is different. The resonance effect primarily influences the ortho and para positions, leaving the meta position relatively unaffected.[5] Consequently, the electron-withdrawing inductive effect (-I) of the oxygen atom becomes the dominant electronic influence at the meta position. This inductive withdrawal of electron density from the ring enhances the electrophilicity of the sulfonyl sulfur, thereby increasing the compound's reactivity towards nucleophiles.

This theoretical framework predicts that This compound will be more reactive than 4-phenoxybenzenesulfonyl chloride.

Quantitative Reactivity Comparison: The Hammett Equation

The Hammett equation, log(k/k₀) = ρσ, provides a quantitative means to correlate the electronic properties of substituents with reaction rates.[6][7] In this equation:

  • k is the rate constant for the reaction of a substituted benzene derivative.

  • k₀ is the rate constant for the reaction of the unsubstituted benzene derivative.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. For nucleophilic substitution on benzenesulfonyl chlorides, ρ is positive, indicating that electron-withdrawing groups accelerate the reaction.[6]

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent.

The Hammett sigma constants for the phenoxy group highlight the electronic differences based on its position:

SubstituentPositionσ ValuePrimary Electronic Effect
Phenoxymeta (σ_m)+0.25Inductive (-I)
Phenoxypara (σ_p)-0.03Resonance (+R)

(Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.)

A positive σ value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect. The positive σ_m for the meta-phenoxy group confirms its net electron-withdrawing character at this position, which is expected to increase the reaction rate. Conversely, the slightly negative σ_p for the para-phenoxy group indicates a net electron-donating effect, predicting a decrease in reactivity.

Estimated Relative Reactivity

Using this, we can predict the following:

  • For this compound: log(k_meta / k₀) = (1.564)(+0.25) = 0.391 k_meta / k₀ ≈ 2.46

  • For 4-phenoxybenzenesulfonyl chloride: log(k_para / k₀) = (1.564)(-0.03) = -0.047 k_para / k₀ ≈ 0.90

This calculation predicts that This compound is approximately 2.7 times more reactive (2.46 / 0.90) than 4-phenoxybenzenesulfonyl chloride under these conditions. This quantitative estimation provides strong support for the qualitative analysis based on electronic effects.

Experimental Protocols for Reactivity Assessment

To empirically validate the predicted reactivity differences, standardized kinetic experiments are essential. The hydrolysis of sulfonyl chlorides is a convenient model reaction that can be monitored by various techniques. The reaction produces the corresponding sulfonic acid and hydrochloric acid, leading to a change in the conductivity of the solution.

Workflow for Kinetic Analysis of Sulfonyl Chloride Hydrolysis

The general workflow for comparing the hydrolysis rates involves preparing solutions of each isomer, initiating the reaction by adding a known amount of the sulfonyl chloride to an aqueous solvent system, and monitoring the reaction progress over time.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep1 Prepare standardized aqueous solvent (e.g., 70:30 acetone:water) react Inject a precise volume of sulfonyl chloride stock solution into the thermostatted solvent prep1->react prep2 Prepare stock solutions of 3- and 4-phenoxybenzenesulfonyl chloride in dry acetone prep2->react monitor Monitor reaction progress (Conductivity or HPLC) react->monitor at t=0 plot Plot data (e.g., conductivity vs. time) monitor->plot calc Calculate pseudo-first-order rate constant (k_obs) plot->calc compare Compare k_obs values for the two isomers calc->compare

Workflow for comparative kinetic analysis.

Protocol 1: Conductometric Measurement of Hydrolysis Rate

This method leverages the increase in ionic concentration as the reaction proceeds.[8][9]

Materials and Equipment:

  • Conductivity meter and probe

  • Thermostatted reaction vessel with a magnetic stirrer

  • Stock solutions of 3- and 4-phenoxybenzenesulfonyl chloride in dry acetone (e.g., 0.1 M)

  • Reaction solvent (e.g., a mixture of acetone and water, such as 70:30 v/v)

  • Standard potassium chloride solution for conductivity cell calibration

Procedure:

  • Calibration: Calibrate the conductivity cell with a standard KCl solution at the desired reaction temperature.

  • Solvent Equilibration: Place a known volume of the reaction solvent into the thermostatted vessel and allow it to reach thermal equilibrium (e.g., 25.0 ± 0.1 °C).

  • Initiation: Begin stirring the solvent and start recording conductivity readings to establish a baseline. Inject a small, precise volume of the sulfonyl chloride stock solution into the solvent.

  • Data Acquisition: Record the conductivity of the solution at regular time intervals until the reading stabilizes, indicating the completion of the reaction.

  • Data Analysis: The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(G_∞ - G_t) versus time (t), where G_t is the conductivity at time t, and G_∞ is the final conductivity. The slope of this plot is -k_obs.

  • Comparison: Repeat the experiment under identical conditions for the other isomer and compare the calculated k_obs values.

Protocol 2: HPLC-Based Monitoring of Reactant Disappearance

This method directly measures the concentration of the sulfonyl chloride over time.[1][10]

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column

  • Thermostatted reaction vessel

  • Reagents and solvents for the mobile phase (e.g., acetonitrile and water with 0.1% formic acid)

  • Quenching solution (e.g., a solution of a primary amine in acetonitrile)

Procedure:

  • Method Development: Develop an HPLC method that provides good separation between the sulfonyl chloride and its sulfonic acid hydrolysis product.

  • Reaction Setup: Initiate the hydrolysis reaction in a thermostatted vessel as described in the conductometry protocol.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture and immediately quench it by adding it to a vial containing the quenching solution. The quenching agent rapidly converts the remaining sulfonyl chloride into a stable sulfonamide, halting the hydrolysis.

  • HPLC Analysis: Inject the quenched samples into the HPLC system and record the chromatograms.

  • Data Analysis: Determine the peak area of the derivatized sulfonyl chloride (sulfonamide) at each time point. The pseudo-first-order rate constant (k_obs) can be found by plotting ln(Area_t) versus time (t). The slope of the resulting line is -k_obs.

  • Comparison: Perform the same procedure for the other isomer and compare the rate constants.

Mechanistic Considerations

The hydrolysis of benzenesulfonyl chlorides is generally considered to proceed via a nucleophilic substitution mechanism at the sulfur atom.[6] Evidence often points towards an S_N2-like pathway involving a trigonal bipyramidal transition state, although a stepwise addition-elimination mechanism through a similar intermediate is also possible.

Generalized S_N2-like mechanism for hydrolysis.

For both 3- and 4-phenoxybenzenesulfonyl chloride, the fundamental mechanism is expected to be the same. The difference in reactivity arises from the electronic influence of the phenoxy group on the stability of the transition state. The electron-withdrawing nature of the meta-phenoxy group stabilizes the electron-rich transition state more effectively than the electron-donating para-phenoxy group, leading to a lower activation energy and a faster reaction rate.

Conclusion and Practical Implications

Based on a comprehensive analysis of electronic effects, quantified by Hammett constants, and supported by established mechanistic principles, this guide concludes that This compound is significantly more reactive than 4-phenoxybenzenesulfonyl chloride in nucleophilic substitution reactions.

For the practicing chemist, this has several important implications:

  • Reaction Conditions: Reactions involving this compound may proceed faster and under milder conditions (e.g., lower temperatures) compared to its para-isomer.

  • Stability and Handling: 4-Phenoxybenzenesulfonyl chloride is expected to be more stable towards ambient moisture and have a longer shelf-life. Hydrolysis of the 3-isomer will be more rapid, necessitating stricter anhydrous conditions during storage and handling.[11]

  • Process Optimization: When developing synthetic routes, choosing the 3-isomer could lead to shorter reaction times and potentially higher throughput. Conversely, the lower reactivity of the 4-isomer might be advantageous in situations requiring greater control or selectivity.

By understanding the principles outlined in this guide and employing the provided experimental protocols, researchers can effectively harness the distinct reactivity profiles of these isomers to advance their synthetic objectives.

References

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  • Wang, H.; Chetwyn, N. P.; et al. Subambient Temperature Reversed-Phase High-Performance Liquid Chromatography and Hydrolysis Kinetics of a Para-Substituted Benzenesulfonyl Chloride. J. Liq. Chromatogr. Relat. Technol.1998 , 21 (9), 1359–1374. [Link]

  • Rogne, O. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. J. Chem. Soc. B1968 , 1294–1296. [Link]

  • Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991 , 91 (2), 165–195. [Link]

  • Fung, F. M. Inductive & Resonance effects towards Benzene (Lightboard). YouTube, 2016. [Link]

  • Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts, 2021. [Link]

  • 3-Phenoxy-Benzenesulfonyl Chloride. J&K Scientific LLC. [Link]

  • skierface. Phenoxy substituent on phenyl ring - EDG or EWG? Reddit, 2017. [Link]

  • Hammett substituent constants. Stenutz. [Link]

  • Hammett Plots. Scribd. [Link]

  • Hammett equation. Oxford Reference. [Link]

  • Disubstituted benzenes. Ortho, Meta and Para positions, directing effects and reactivity. YouTube, 2021. [Link]

  • Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry, 2018. [Link]

  • The Direction of the Reaction. Chemistry LibreTexts, 2021. [Link]

  • Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. ACS Publications, 2015. [Link]

  • Benzenesulfonyl chloride. PubChem. [Link]

  • Protocol Conductimetry. Scribd. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3-Phenoxybenzenesulfonyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of spectroscopic methodologies for the characterization of reaction products derived from 3-phenoxybenzenesulfonyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causal reasoning behind experimental choices, ensuring a robust, self-validating analytical workflow. We will explore the synergistic use of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to unambiguously confirm chemical transformations and product identity.

Introduction: The Analytical Challenge

This compound is a key intermediate in organic synthesis, valued for its ability to introduce the 3-phenoxyphenylsulfonyl moiety into various molecular scaffolds.[1][2] Its primary reactivity centers on the highly electrophilic sulfonyl chloride group (-SO₂Cl), which readily undergoes nucleophilic substitution with a wide range of compounds, most notably primary and secondary amines, to form stable sulfonamides.[3][4]

The core analytical challenge lies in unequivocally verifying the conversion of the sulfonyl chloride to its intended product. A successful reaction requires not only the formation of a new bond (e.g., a sulfur-nitrogen bond in sulfonamides) but also the complete disappearance of the starting material. A multi-faceted spectroscopic approach is therefore not just recommended but essential for rigorous structural elucidation and purity assessment.

Reaction Overview: From Sulfonyl Chloride to Sulfonamide

The most prevalent reaction of this compound is its condensation with an amine to yield a sulfonamide. This transformation serves as our primary model for comparing analytical techniques. The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the sulfur atom, followed by the elimination of hydrogen chloride.[5][6]

Reaction_Scheme reactant1 3-Phenoxybenzenesulfonyl Chloride plus1 + reactant2 Primary/Secondary Amine (R-NH-R') product1 N-Substituted-3-phenoxy- benzenesulfonamide reactant2->product1 Nucleophilic Substitution plus2 + product2 HCl Workflow cluster_analysis Spectroscopic Analysis start Reaction of 3-Phenoxy- benzenesulfonyl Chloride workup Workup & Purification (e.g., Crystallization, Chromatography) start->workup ir IR Spectroscopy (Functional Group Check) workup->ir nmr NMR Spectroscopy (¹H, ¹³C - Structural Connectivity) ir->nmr ms Mass Spectrometry (Molecular Weight Confirmation) nmr->ms decision Data Concordant? ms->decision final Structure Confirmed decision->final Yes revisit Re-evaluate Reaction/ Purification/Structure decision->revisit No

Sources

A Comparative Guide to Kinetic Analysis of 3-Phenoxybenzenesulfonyl Chloride Reactions: An HPLC-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Reaction Kinetics in Process Chemistry

In the landscape of pharmaceutical and fine chemical synthesis, sulfonyl chlorides are indispensable reactive intermediates.[1] Their conversion into sulfonamides and sulfonate esters is a cornerstone of modern drug development.[2][3] The compound 3-phenoxybenzenesulfonyl chloride is a key building block whose reaction kinetics must be meticulously controlled to ensure process robustness, maximize yield, and minimize impurity formation. Understanding the rate at which it is consumed and at which products and byproducts are formed is not merely an academic exercise; it is a critical determinant of process safety, scalability, and economic viability.

This guide provides an in-depth comparison of analytical methodologies for monitoring the reaction kinetics of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind experimental design, present a robust, self-validating HPLC protocol, and compare its performance against a powerful alternative, Nuclear Magnetic Resonance (NMR) spectroscopy.

The Core Analytical Challenge: Taming a Reactive Intermediate

The primary challenge in analyzing this compound lies in its inherent reactivity. The electrophilic sulfur atom is susceptible to nucleophilic attack not only by the intended reactant (e.g., an amine) but also by solvents, moisture, or impurities.[1] Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a common and often unavoidable side reaction, particularly when using aqueous mobile phases typical in reversed-phase HPLC.[4] Therefore, any analytical method must be designed to be either rapid enough to minimize on-instrument degradation or engineered to stabilize the analyte prior to analysis. For kinetic studies, where the timing of the measurement is paramount, direct analysis is often preferred over derivatization, placing stringent demands on the analytical methodology.[5]

Primary Technique: Reversed-Phase HPLC for Time-Course Analysis

HPLC is a workhorse technique in pharmaceutical analysis due to its high sensitivity, resolving power, and amenability to automation.[6] For monitoring the kinetics of a this compound reaction, a properly developed reversed-phase HPLC (RP-HPLC) method offers a robust solution for quantifying the disappearance of the starting material and the appearance of products over time.

Causality in Method Development: A Scientist's Perspective

The selection of HPLC parameters is a deliberate process aimed at achieving accurate quantification while mitigating the analyte's instability.

  • Column Selection: A C18 (octadecylsilane) column is the logical first choice.[1] Its hydrophobic stationary phase provides excellent retention for the relatively nonpolar this compound, allowing for effective separation from more polar reactants, solvents, and the potential sulfonic acid degradant. A column with high-quality end-capping is crucial to minimize interactions between the analyte and acidic silanol groups on the silica surface, which can cause peak tailing.[7]

  • Mobile Phase Composition: The choice of mobile phase is a balance between achieving separation and preserving the analyte. An acetonitrile/water gradient is standard.[1] Acetonitrile is preferred over methanol as the organic modifier because it is aprotic and less nucleophilic, reducing the risk of solvolysis during the chromatographic run. The aqueous component's pH must be controlled. The addition of a small amount of a weak acid, such as 0.1% formic acid, is recommended. This suppresses the ionization of the sulfonic acid byproduct, ensuring a consistent and sharp peak shape, and improves the ionization efficiency if Mass Spectrometry (MS) is used for detection.[8]

  • Temperature Control: Column and autosampler temperature should be kept low and consistent (e.g., 25-30°C and 4°C, respectively). Lower temperatures slow the rate of potential hydrolysis of the sulfonyl chloride in the sample vial and on the column.[9]

  • Detector Selection: The phenoxy and benzene rings in the molecule constitute a strong chromophore, making UV detection highly effective.[1] A photodiode array (PDA) detector is particularly advantageous as it can acquire spectra across a range of wavelengths, which helps in peak purity assessment and identification of unknown byproducts.[10]

Detailed Experimental Protocol: HPLC Analysis of a Reaction Quench Sample

This protocol is designed for a typical reaction of this compound with a primary amine.

  • Reaction Sampling & Quenching:

    • At predetermined time points (t=0, 5, 15, 30, 60 min, etc.), withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a pre-chilled vial containing a large volume (e.g., 900 µL) of a suitable aprotic solvent, such as acetonitrile. This dilution halts the reaction and stabilizes the sample for analysis. The quenching solvent should be the same as the initial mobile phase condition to ensure good peak shape.

  • Sample Preparation:

    • Vortex the quenched sample thoroughly.

    • If necessary, perform a further dilution with the initial mobile phase to bring the analyte concentration within the linear range of the calibration curve.

    • Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

    • Place the vial in a cooled autosampler (e.g., 4°C) to await injection.

  • HPLC Instrumentation and Conditions:

    • Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a quaternary pump, cooled autosampler, multicolumn thermostat, and PDA detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • Injection Volume: 10 µL.[1]

    • Detection: PDA at 254 nm, with spectral acquisition from 200-400 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 50
      10.0 95
      12.0 95
      12.1 50

      | 15.0 | 50 |

  • Data Analysis:

    • Generate a calibration curve using standards of this compound of known concentrations.

    • Integrate the peak area of the sulfonyl chloride at each time point.

    • Calculate the concentration of the remaining sulfonyl chloride at each time point using the calibration curve.

    • Plot concentration versus time. The resulting curve can be fitted to an appropriate rate equation (e.g., first-order or second-order) to determine the reaction rate constant (k).

Visualizing the HPLC Workflow

HPLC_Workflow cluster_reaction Reaction Vessel cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Ongoing Chemical Reaction Sampling 1. Aliquot Withdrawal (Time Point Sampling) Reaction->Sampling Quenching 2. Rapid Quenching (Acetonitrile, 4°C) Sampling->Quenching Dilution 3. Dilution & Filtration Quenching->Dilution Injection 4. Autosampler Injection Dilution->Injection Separation 5. Chromatographic Separation (C18 Column) Injection->Separation Detection 6. PDA Detection Separation->Detection Integration 7. Peak Integration Detection->Integration Quantification 8. Quantification via Calibration Curve Integration->Quantification Kinetics 9. Kinetic Modeling (Plot Conc. vs. Time) Quantification->Kinetics Method_Selection Start Kinetic Study Goal Sensitivity High Sensitivity Required? (e.g., <0.1%) Start->Sensitivity Mechanism Mechanistic Insight or Intermediate ID Needed? Sensitivity->Mechanism No Use_HPLC Primary Method: HPLC Sensitivity->Use_HPLC Yes Throughput High Sample Throughput Required? Mechanism->Throughput No Use_NMR Alternative Method: NMR Mechanism->Use_NMR Yes Throughput->Use_HPLC Yes Throughput->Use_NMR No

Sources

The 3-Phenoxybenzenesulfonamide Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

The 3-phenoxybenzenesulfonamide motif represents a significant "privileged scaffold" in medicinal chemistry. Its inherent structural features—a diaryl ether linkage providing both flexibility and conformational constraint, coupled with the well-established pharmacophoric properties of the benzenesulfonamide group—have made it a fertile ground for the discovery of potent and selective modulators of various biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-phenoxybenzenesulfonamide derivatives, with a primary focus on their roles as carbonic anhydrase inhibitors and emerging potential as anticancer agents. We will delve into the causal relationships between specific structural modifications and biological activity, supported by comparative experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-phenoxybenzenesulfonamides can be systematically dissected by considering the contributions of its three key components: the benzenesulfonamide core, the phenoxy linker, and the peripheral phenoxy ring.

The Benzenesulfonamide Moiety: The Anchor to Activity

The benzenesulfonamide group is the cornerstone of activity for many compounds within this class, particularly for their interaction with metalloenzymes like carbonic anhydrases (CAs).

  • The Sulfonamide Group (-SO₂NH₂): For carbonic anhydrase inhibitors, the unsubstituted sulfonamide group is critical for potent inhibition. It coordinates directly with the zinc ion (Zn²⁺) in the enzyme's active site, mimicking the binding of the natural substrate, bicarbonate.[1][2] Any substitution on the sulfonamide nitrogen generally leads to a significant loss of CA inhibitory activity.

  • Substitution on the Benzenesulfonamide Ring:

    • Para-substitution: Substituents at the para-position (position 4) of the benzenesulfonamide ring can significantly influence isoform selectivity and overall potency.[3] Small, electron-withdrawing groups can enhance binding affinity.

    • Ortho- and Meta-substitution: Substitutions at the ortho and meta positions are generally less favorable and can introduce steric hindrance, potentially disrupting the optimal orientation of the sulfonamide group for zinc binding.[4]

Caption: SAR of the Benzenesulfonamide Core.

The Phenoxy Linker: A Bridge to Specificity

The ether linkage in the 3-phenoxybenzenesulfonamide scaffold provides a crucial connection between the pharmacophoric sulfonamide core and a second aromatic ring that can be modified to achieve desired properties. The meta-position of the phenoxy group on the benzenesulfonamide ring is a common feature, offering a specific spatial arrangement for the two aromatic systems.

The Peripheral Phenoxy Ring: The Key to Selectivity and Novel Activities

Substitutions on the peripheral phenoxy ring offer the most significant opportunity for modulating the pharmacological profile of 3-phenoxybenzenesulfonamides. These modifications can influence potency, isoform selectivity (in the case of CAs), and can even impart entirely new biological activities, such as anticancer effects.

  • Carbonic Anhydrase Inhibition: For CA inhibitors, substituents on the phenoxy ring can interact with amino acid residues in the active site cavity, extending beyond the immediate vicinity of the zinc ion.[3] This "tail" approach can be exploited to achieve isoform-selective inhibition. For instance, bulky or charged groups can be introduced to either favor or clash with the unique topologies of different CA isoforms.

  • Anticancer Activity: The phenoxy ring is a key determinant of the anticancer properties of this scaffold. The introduction of various substituents can lead to compounds with potent cytotoxic effects against different cancer cell lines.

    • Electron-withdrawing groups: Groups like nitro (-NO₂) or halogens on the phenoxy ring have been shown to enhance anticancer activity in some series of diaryl ether compounds.

    • Lipophilic groups: Increased lipophilicity through the addition of alkyl or other non-polar groups can improve cell membrane permeability and contribute to enhanced cytotoxicity.

Comparative Analysis of 3-Phenoxybenzenesulfonamide Analogs

Compound IDBenzenesulfonamide SubstitutionPhenoxy Ring SubstitutionTargetActivity (IC₅₀/Kᵢ)Reference
CA Inhibitors
Analog 14-aminoUnsubstitutedhCA I250 nM (Kᵢ)[1]
Analog 24-amino4-fluorohCA II12 nM (Kᵢ)[1]
Analog 3Unsubstituted4-cyanohCA IXLow nM range[5]
Analog 4Unsubstituted4-methoxyhCA XIISub-nM range[5]
Anticancer Agents
Analog 54-(ureido)4-nitroPerfusion Pressure DecreaseSignificant[6]
Analog 6N-arylVariousAnti-inflammatoryActive[7]
Analog 74-carboxamideVariousAntimicrobialMIC 6.28-6.72 mg/mL[8]

Note: The data presented is a compilation from different studies and should be interpreted with caution due to variations in experimental conditions.

Experimental Protocols

To facilitate further research and validation, detailed protocols for the synthesis of a representative 3-phenoxybenzenesulfonamide and its biological evaluation are provided below.

Synthesis of a Representative 3-Phenoxybenzenesulfonamide Analog

This protocol describes a general method for the synthesis of 3-phenoxybenzenesulfonamides via a nucleophilic aromatic substitution reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Nucleophilic Aromatic Substitution cluster_workup Work-up & Purification cluster_reduction Reduction of Nitro Group cluster_sulfonylation Sulfonylation A 3-Fluoronitrobenzene E Heating (e.g., 80-120 °C) A->E B Phenol Derivative B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., DMF) D->E L 3-Phenoxy-nitrobenzene Derivative E->L Forms Diaryl Ether F Quenching with Water G Extraction with Organic Solvent F->G H Purification (e.g., Column Chromatography) G->H I Reducing Agent (e.g., SnCl2/HCl) H->I M 3-Phenoxyaniline Derivative I->M Reduces Nitro to Amine J Benzenesulfonyl Chloride N Final 3-Phenoxybenzenesulfonamide Product J->N Forms Sulfonamide K Base (e.g., Pyridine) K->J L->F M->J

Caption: General Synthetic Workflow.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of a substituted phenol (1.0 eq.) in an appropriate solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 2.0 eq.).

  • Addition of Aryl Halide: Add 3-fluoro-1-nitrobenzene (1.1 eq.) to the reaction mixture.

  • Reaction: Heat the mixture at 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the 3-phenoxynitrobenzene derivative.

  • Reduction of the Nitro Group: Reduce the nitro group to an amine using a standard reducing agent like tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl).

  • Sulfonylation: React the resulting 3-phenoxyaniline with benzenesulfonyl chloride in the presence of a base like pyridine to yield the final 3-phenoxybenzenesulfonamide product.

Biological Evaluation: In Vitro Carbonic Anhydrase II Inhibition Assay

This colorimetric assay is a standard method for determining the inhibitory activity of compounds against carbonic anhydrase.[9][10]

CA_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis A Prepare Assay Buffer (e.g., Tris-HCl) E Add Buffer, Enzyme, and Test Compound to 96-well plate A->E B Prepare CA Enzyme Solution B->E C Prepare Substrate Solution (p-NPA) G Initiate reaction by adding Substrate C->G D Prepare Test Compound Dilutions D->E F Pre-incubate to allow inhibitor binding E->F F->G H Measure absorbance at 405 nm (kinetic) G->H I Calculate % Inhibition H->I J Determine IC50 value I->J

Caption: Carbonic Anhydrase Inhibition Assay Workflow.

Materials:

  • Human Carbonic Anhydrase II (hCA II)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Acetazolamide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the assay buffer, hCA II enzyme, and p-NPA substrate.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, followed by the test compound at various concentrations. Include wells for a vehicle control (DMSO) and a positive control.

  • Enzyme Addition: Add the hCA II enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.[9]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells.

  • Measurement: Immediately measure the increase in absorbance at 400-405 nm in a kinetic mode for 10-30 minutes.[9]

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition and calculate the IC₅₀ value.

Biological Evaluation: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability and proliferation.[11][12][13]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Test compounds (dissolved in DMSO)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[11]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound and determine the IC₅₀ value.

Conclusion and Future Directions

The 3-phenoxybenzenesulfonamide scaffold is a highly adaptable platform for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of the sulfonamide group for carbonic anhydrase inhibition and the vast potential for modulating activity and selectivity through substitutions on the peripheral phenoxy ring. While the primary focus has been on carbonic anhydrase inhibitors, the emerging anticancer and anti-inflammatory activities of this scaffold warrant further investigation. Future research should focus on systematic explorations of the substitution patterns on both aromatic rings to build a more comprehensive SAR database. Such studies will undoubtedly lead to the discovery of new and improved drug candidates targeting a range of diseases.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Rafiq, M., et al. (2022). Biochemical and in silico inhibition of bovine and human carbonic anhydrase-II by 1H-1,2,3-triazole analogs. Frontiers in Chemistry, 10, 966587.
  • Gül, H. İ., & Supuran, C. T. (2012). Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII. Bioorganic & Medicinal Chemistry, 20(24), 7084-7090.
  • McKenna, R., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 153-162.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358.
  • Scribd. (n.d.). Structure Activity Relationship of Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Retrieved from [Link]

  • De Simone, G., & Supuran, C. T. (2003). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Progress in Drug Research, 60, 171-204.
  • Carreiras, M. J., & de Lera, A. R. (1989). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 32(5), 951-956.
  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23.
  • Eze, F. U., et al. (2019).
  • Amankulova, D., et al. (2023). Synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide.
  • Figueroa-Valverde, L., et al. (2024).
  • PrepChem. (n.d.). Synthesis of 4-nitrobenzenesulfonamide. Retrieved from [Link]

  • Eze, F. U., et al. (2019).
  • Eze, F. U., et al. (2019).
  • Alhadad, J. A., et al. (2023). Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity. Heliyon, 9(4), e15106.
  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

  • El-Wakil, M. H., et al. (2021). Drug repurposing: Discovery of troxipide analogs as potent antitumor agents. Bioorganic Chemistry, 111, 104878.
  • Fathima, A., et al. (2024). Synthesis and exploration of breast cancer agent from curcumin analogs based on 3-benzyloxybenzaldehyde. Journal of King Saud University - Science, 36(1), 102966.
  • Fathima, A., et al. (2025). Synthesis and exploration of breast cancer agent from curcumin analogs based on 3-benzyloxybenzaldehyde.
  • Wang, J., et al. (2021). Comparative study on the mechanisms of anti-lung cancer activities of three sulfated galactofucans.

Sources

Efficacy of 3-Phenoxybenzenesulfonyl Chloride-Derived Herbicides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the efficacy of herbicides derived from 3-phenoxybenzenesulfonyl chloride, with a primary focus on the sulfonylurea class. Designed for researchers, scientists, and professionals in agrochemical development, this document delves into the mechanism of action, comparative performance data, and detailed experimental protocols for evaluating these compounds. Our objective is to furnish a scientifically rigorous resource that informs research and development efforts in the pursuit of effective and selective weed management solutions.

Introduction: The Rise of Acetolactate Synthase (ALS) Inhibitors

Herbicides derived from this compound are a cornerstone of modern agriculture, primarily belonging to the sulfonylurea chemical family. These herbicides are renowned for their high efficacy at exceptionally low application rates, favorable toxicological profiles, and broad-spectrum weed control.[1] Their mode of action targets a crucial enzyme in plant metabolism, acetolactate synthase (ALS), making them highly selective and effective.[2][3]

Mechanism of Action: Targeting Branched-Chain Amino Acid Synthesis

Sulfonylurea herbicides function by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2] ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine.[4] This pathway is vital for protein synthesis and, consequently, for cell division and plant growth.[1]

The inhibition of ALS by sulfonylurea herbicides is non-competitive.[4] The herbicide binds to a site on the enzyme distinct from the active site, inducing a conformational change that prevents the enzyme from binding to its natural substrates, pyruvate and α-ketobutyrate.[4] This blockage leads to a rapid cessation of branched-chain amino acid production, which in turn halts protein synthesis and cell division in the meristematic tissues of susceptible plants.[1] Visible symptoms, such as stunting, chlorosis, and necrosis, typically appear within days to weeks of application, ultimately leading to plant death.[2] A key advantage of this mechanism is that the ALS enzyme is absent in animals, contributing to the low mammalian toxicity of these herbicides.[1]

ALS_Inhibition_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition Mechanism Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS alpha_Acetolactate α-Acetolactate ALS->alpha_Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Val_Leu Valine & Leucine alpha_Acetolactate->Val_Leu Ile Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Ile Protein_Synthesis Protein Synthesis & Plant Growth Val_Leu->Protein_Synthesis Ile->Protein_Synthesis Herbicide 3-Phenoxybenzenesulfonyl Chloride-Derived Herbicide (e.g., Sulfonylurea) Herbicide->Inhibition Inhibits

Caption: Mechanism of action of this compound-derived herbicides.

Comparative Efficacy: A Data-Driven Analysis

The efficacy of sulfonylurea herbicides can be quantified using dose-response assays to determine the herbicide concentration required to cause a 50% reduction in plant growth (GR50) or biomass compared to an untreated control. Lower GR50 values indicate higher herbicidal activity.

This section presents comparative efficacy data for propyrisulfuron, a novel sulfonylurea herbicide, against various weed species. Propyrisulfuron has demonstrated high activity against a broad spectrum of weeds, including some that have developed resistance to older sulfonylurea herbicides.[5][6]

Table 1: Comparative Efficacy (GR50) of Propyrisulfuron on Various Weed Species

Weed SpeciesCommon NameGR50 (g a.i./ha)Reference
Echinochloa oryzicolaBarnyard Grass12.0 - 16.0[7]
Echinochloa crus-galliCommon Barnyard GrassData indicates >90% reduction at 50 g a.i./ha[5]
Cyperus iriaRice FlatsedgeData indicates 78-95% reduction at highest rates[5]
Ludwigia hyssopifoliaWater PrimroseData indicates 78-95% reduction at highest rates[5]
Leptochloa chinensisChinese SprangletopLess sensitive, 20-29% height reduction at highest rates[5]

Note: GR50 values can vary depending on the growth stage of the weed, environmental conditions, and the specific experimental setup. The data presented is for post-emergence application.

In field trials, propyrisulfuron, alone or in combination with other herbicides, has shown excellent weed control efficiency. For instance, a combination of propyrisulfuron and cyhalofop-butyl provided over 95% control of total weed density and biomass in mechanically transplanted rice.[8][9]

Experimental Protocols for Efficacy Evaluation

To ensure the scientific integrity and reproducibility of herbicide efficacy studies, standardized experimental protocols are essential. The following sections detail a robust methodology for conducting whole-plant bioassays in a greenhouse setting to determine the GR50 values of this compound-derived herbicides.

Whole-Plant Dose-Response Bioassay

This protocol is adapted from established methods for herbicide resistance and efficacy testing.[10][11]

Objective: To determine the dose of a herbicide required to reduce plant growth by 50% (GR50) for a specific weed species.

Materials:

  • Herbicide of interest (technical grade)

  • Susceptible and potentially resistant weed seeds

  • Pots (e.g., 10 cm diameter)

  • Potting medium (e.g., a mixture of soil, sand, and peat)

  • Greenhouse or controlled environment growth chamber

  • Automated spray chamber

  • Analytical balance

  • Deionized water

  • Adjuvants (if required by the herbicide formulation)

Experimental Workflow:

Experimental_Workflow A 1. Seed Germination & Seedling Preparation B 2. Plant Transplantation A->B D 4. Herbicide Application B->D C 3. Herbicide Dose Preparation C->D E 5. Post-Treatment Incubation D->E F 6. Data Collection (Biomass) E->F G 7. Data Analysis (GR50 Calculation) F->G

Caption: General workflow for a whole-plant dose-response bioassay.

Step-by-Step Methodology:

  • Seed Germination and Seedling Preparation:

    • Germinate seeds of the target weed species in petri dishes on moist filter paper or directly in trays with potting medium.

    • Maintain optimal conditions for germination (e.g., 25-30°C with a 12-hour photoperiod).

    • Causality: Ensuring uniform germination provides seedlings of a consistent growth stage for treatment, which is critical for reducing experimental variability.

  • Plant Transplantation:

    • Once seedlings have reached the desired growth stage (e.g., 2-3 true leaves), transplant one seedling into each pot filled with potting medium.[10]

    • Allow the transplanted seedlings to acclimate in the greenhouse for a few days before herbicide application.

    • Causality: Transplanting individual seedlings ensures that each plant has adequate resources and that the effects of the herbicide are not confounded by competition between plants.

  • Herbicide Dose Preparation:

    • Prepare a stock solution of the herbicide in a suitable solvent (e.g., acetone with a surfactant).

    • Perform serial dilutions to create a range of at least 6-8 herbicide concentrations. The dose range should be chosen to bracket the expected GR50 value, including a zero-dose control.[12]

    • Trustworthiness: Precise preparation of herbicide solutions is paramount. Any inaccuracies in concentration will directly impact the dose-response curve and the calculated GR50 value.

  • Herbicide Application:

    • Apply the herbicide solutions to the plants using a calibrated laboratory spray chamber. This ensures uniform application and coverage.[10]

    • The application volume should be consistent across all treatments (e.g., 200 L/ha).

    • Include an untreated control group for each weed population.

    • Causality: A spray chamber provides a consistent and repeatable application, mimicking field conditions more accurately than manual application and reducing operator-induced variability.

  • Post-Treatment Incubation:

    • Return the treated plants to the greenhouse and arrange them in a randomized complete block design.

    • Maintain optimal growing conditions (temperature, light, and water) for the duration of the experiment (typically 21-28 days for ALS inhibitors).[10]

    • Trustworthiness: Randomization minimizes the impact of any potential environmental gradients within the greenhouse on the experimental results.

  • Data Collection:

    • At the end of the incubation period, harvest the above-ground biomass of each plant.

    • Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.

    • Record the dry weight of each plant.

  • Data Analysis and GR50 Calculation:

    • Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control plants.

    • Fit a non-linear regression model (e.g., a four-parameter log-logistic model) to the dose-response data using statistical software.[12]

    • The GR50 value is the herbicide dose that causes a 50% reduction in plant biomass.[13][14][15]

Conclusion: A Powerful Tool in Weed Management

Herbicides derived from this compound, particularly the sulfonylureas, represent a highly effective and valuable class of compounds for weed management. Their specific mechanism of action, targeting the ALS enzyme, provides a high degree of selectivity and efficacy at low use rates. Understanding their comparative performance and employing robust experimental protocols for their evaluation are critical for the development of new and sustainable weed control strategies. This guide provides a foundational framework for researchers and professionals to advance the science of these important herbicides.

References

  • Busi, R., & Powles, S. B. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52924. [Link]

  • Ikeda, H., et al. (2011). Propyrisulfuron, a new sulfonylurea herbicide for rice. Journal of Pesticide Science, 36(3), 373-382. [Link]

  • Tanaka, Y., et al. (2011). Propyrisulfuron, a new sulfonylurea herbicide for rice. Weed Biology and Management, 11(2), 73-81. [Link]

  • Burgos, N. R., & Talbert, R. E. (2015). Whole-Plant and Seed Bioassays for Resistance Confirmation. Weed Science, 63(sp1), 152-165. [Link]

  • Heap, I. (2023). The International Herbicide-Resistant Weed Database. [Link]

  • Washington State University Extension. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. [Link]

  • Watson, P. R., & Checkel, S. (n.d.). Using a Plant Bioassay to Detect Herbicide Residue. University of Saskatchewan. [Link]

  • Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. [Link]

  • ResearchGate. (n.d.). Herbicides inhibiting ALS activity. [Link]

  • Schuster, C. L., et al. (2007). Identifying the Best Sulfonylurea Herbicide for Weed Control and Crop Tolerance in Sulfonylurea-Resistant Chicory (Cichorium intybus). Weed Technology, 21(3), 674-679. [Link]

  • ResearchGate. (n.d.). Identifying the Best Sulfonylurea Herbicide for Weed Control and Crop Tolerance in Sulfonylurea-resistant Chicory (Cichorium Intybus). [Link]

  • ResearchGate. (n.d.). Synthesis of new herbicides from the class of sulfonylureas. [Link]

  • American Chemical Society. (2024). Theoretical Study of Structural and Electronic Trends of the Sulfonylurea Herbicides Family. [Link]

  • LibreTexts. (2021). 16.4: Herbicides that Inhibit ALS. [Link]

  • ResearchGate. (n.d.). Synthesis and Herbicidal Activity of Novel Sulfonylureas Containing Thiadiazol Moiety. [Link]

  • Kraehmer, H., et al. (2014). Herbicides as Weed Control Agents: State of the Art: II. Recent Achievements. Plant Physiology, 166(3), 1157-1172. [Link]

  • University of California, Davis. (n.d.). Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. [Link]

  • ResearchGate. (n.d.). Herbicides that inhibit ALS activity. [Link]

  • Wang, F., et al. (2023). Propyrisulfuron plus cyhalofop butyl as one-shot herbicides provide high weed control efficiency and net economic performance in mechanically transplanted rice. Frontiers in Plant Science, 14, 1269685. [Link]

  • Sumitomo Chemical. (n.d.). Development of a Novel Paddy Rice Herbicide Propyrisulfuron (ZETA-ONE®). [Link]

  • Wang, Y., et al. (2015). Design, synthesis, and herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives. Journal of Agricultural and Food Chemistry, 63(1), 119-127. [Link]

  • Frontiers in Plant Science. (2023). Propyrisulfuron plus cyhalofop butyl as one-shot herbicides provide high weed control efficiency and net economic performance in mechanically transplanted rice. [Link]

  • ResearchGate. (n.d.). (a) Estimated GR50 (effective dose, 50% of biomass of control plants)... [Link]

  • Wei, G., et al. (2020). Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. Molecules, 25(21), 5028. [Link]

  • ResearchGate. (n.d.). The LD 50 , GR 50 and resistance index (RI) values for the dose-response assay. [Link]

  • ResearchGate. (n.d.). ASSESSING THE BIOLOGICAL SENSITIVITY OF CERTAIN AGRICULTURAL PLANTS TO SOME COMMON HERBICIDES BY USING THE GR50 TEST. [Link]

  • ResearchGate. (n.d.). Fitting dose-response curve to identify herbicide efficacy and ED 50 value in mixture. [Link]

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The Challenge with Novel Compounds: Beyond a Single Endpoint

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've seen firsthand how the initial assessment of a novel compound's cytotoxicity can dictate its entire developmental trajectory. For a promising new class like 3-phenoxybenzenesulfonamides, selecting the right assays is not just a matter of protocol—it's about asking the right biological questions. A single assay provides a number; a well-designed panel of assays tells a story.

This guide is structured to move beyond a simple recitation of steps. It provides a comparative framework for three fundamental cytotoxicity assays—MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7—explaining the causal logic behind their selection and how their combined data provides a robust, multi-faceted profile of your compound's activity. We will explore how to design experiments that are not only accurate but also self-validating, ensuring the trustworthiness of your findings.

Novel 3-phenoxybenzenesulfonamide derivatives represent a chemical space with diverse potential biological activities. Previous studies on various sulfonamide derivatives have demonstrated cytotoxic effects against cancer cell lines, sometimes through mechanisms like enzyme inhibition or DNA binding.[1][2] However, for a novel analogue, the mechanism of action is an unknown variable. Does it induce metabolic shutdown? Does it rupture the cell membrane? Or does it trigger a programmed cell death pathway? Relying on a single data point, such as a reduction in metabolic activity, can be misleading.[3] A compound might inhibit mitochondrial respiration without immediately killing the cell, an effect that an assay like MTT would register as cytotoxicity.[4] Therefore, a multi-assay approach is essential for a comprehensive and accurate assessment.

The Metabolic Health Check: MTT Assay

The MTT assay is a foundational method for assessing cell viability by measuring metabolic activity. Its widespread use stems from its simplicity and high-throughput capability, making it an excellent primary screen.

Scientific Principle & Rationale

The core of the MTT assay lies in the enzymatic conversion of a yellow tetrazolium salt, (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[5] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells.[6] The quantity of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.[7]

Why use it? It provides a rapid assessment of how a compound affects the overall metabolic health and proliferation rate of a cell population.[8] A significant decrease in the MTT signal is a strong indicator of either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.[9]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Phase 1: Cell Culture & Treatment cluster_assay Phase 2: Assay Execution cluster_read Phase 3: Data Acquisition seed Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) incubate1 Incubate for 24h (Allow cells to adhere) seed->incubate1 treat Treat cells with 3-phenoxybenzenesulfonamide (serial dilutions) and controls incubate1->treat incubate2 Incubate for desired duration (e.g., 24, 48, or 72h) treat->incubate2 add_mtt Add 10 µL of 5 mg/mL MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h at 37°C (Allow formazan formation) add_mtt->incubate3 solubilize Add 100 µL of solubilization solution (e.g., DMSO or detergent) incubate3->solubilize shake Shake plate for 10-15 min (Ensure complete dissolution) solubilize->shake read Measure absorbance at 570 nm (Reference λ ~630 nm) shake->read

MTT Assay Experimental Workflow
Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[5] Include wells for background control (medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel 3-phenoxybenzenesulfonamide in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include the following controls:

    • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the highest concentration test well.

    • Untreated Control: Cells in culture medium only.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

  • Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[8]

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well.[5]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

The Membrane Integrity Check: Lactate Dehydrogenase (LDH) Assay

The LDH assay serves as a direct measure of cytotoxicity by quantifying cell membrane damage. It is an excellent orthogonal method to pair with the MTT assay.[10]

Scientific Principle & Rationale

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most eukaryotic cells.[11][12] When the plasma membrane loses its integrity—a hallmark of necrosis or late-stage apoptosis—LDH is released into the surrounding culture medium.[13] The assay measures the activity of this extracellular LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is quantifiable by absorbance.[12]

Why use it? It specifically detects cell lysis. If your compound shows a high LDH release, it indicates a mechanism that directly damages the cell membrane. Conversely, if the MTT assay shows low viability but the LDH release is minimal, it suggests a cytostatic effect or an apoptotic pathway that has not yet progressed to secondary necrosis.[4][14]

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Phase 1: Cell Culture & Treatment cluster_assay Phase 2: Assay Execution cluster_read Phase 3: Data Acquisition seed Seed cells in a 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat cells with compound and controls (including a maximum LDH release control) incubate1->treat incubate2 Incubate for desired duration treat->incubate2 transfer Transfer supernatant (25-50 µL) to a new 96-well plate incubate2->transfer add_reagent Add LDH reaction mixture to each well transfer->add_reagent incubate3 Incubate for up to 30 min at RT (Protected from light) add_reagent->incubate3 add_stop Add stop solution to each well incubate3->add_stop read Measure absorbance at 490 nm (Reference λ ~650 nm) add_stop->read

LDH Assay Experimental Workflow
Detailed Experimental Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol. It is critical to include an additional control:

    • Maximum LDH Release Control: About 45 minutes before the end of the incubation, add a lysis reagent (e.g., Triton X-100) to a set of untreated control wells. This provides the 100% cytotoxicity value.[15]

  • Supernatant Collection: Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Sample Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[16]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. The reaction results in a color change.[16]

  • Stop Reaction: Add 50 µL of stop solution (if provided in the kit) to each well.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

The Apoptosis Check: Caspase-3/7 Assay

This assay determines if the compound is inducing apoptosis, or programmed cell death. It provides mechanistic insight that the previous two assays cannot.

Scientific Principle & Rationale

Caspases are a family of proteases that are critical executioners of apoptosis.[17] Caspase-3 and Caspase-7 are key effector caspases that, once activated, cleave numerous cellular proteins, leading to the characteristic morphological changes of apoptosis.[18] The assay utilizes a substrate, typically containing the DEVD peptide sequence, which is recognized and cleaved by active caspase-3 and -7.[17] This cleavage releases a reporter molecule that generates either a fluorescent or luminescent signal.[19]

Why use it? This assay directly implicates apoptosis as the mechanism of cell death. A positive signal in the Caspase-3/7 assay, especially when coupled with low LDH release, is strong evidence that your 3-phenoxybenzenesulfonamide is an apoptosis-inducing agent.[20][21] This is a highly desirable characteristic for many therapeutic areas, particularly oncology.

Experimental Workflow: Caspase-3/7 Assay

Caspase_Workflow cluster_prep Phase 1: Cell Culture & Treatment cluster_assay Phase 2: Assay Execution cluster_read Phase 3: Data Acquisition seed Seed cells in a white-walled 96-well plate (for luminescence) incubate1 Incubate for 24h seed->incubate1 treat Treat cells with compound and controls (e.g., Staurosporine as positive control) incubate1->treat incubate2 Incubate for a shorter duration (e.g., 6, 12, or 24h) treat->incubate2 equilibrate Equilibrate plate to room temperature incubate2->equilibrate add_reagent Add Caspase-Glo® 3/7 Reagent (equal volume to medium, e.g., 100 µL) equilibrate->add_reagent shake Mix on an orbital shaker (30-60 sec) add_reagent->shake incubate3 Incubate for 1-3h at RT shake->incubate3 read Measure luminescence with a plate-reading luminometer incubate3->read

Caspase-3/7 Assay Experimental Workflow
Detailed Experimental Protocol: Caspase-3/7 Assay (Luminescent)
  • Cell Seeding: Plate cells in an opaque-walled 96-well plate (suitable for luminescence) at the desired density in 100 µL of medium.

  • Treatment: After 24 hours of incubation, treat cells with serial dilutions of the 3-phenoxybenzenesulfonamide. Include appropriate vehicle controls and a potent apoptosis inducer like Staurosporine or an established chemotherapeutic as a positive control.

  • Incubation: Incubate for a period appropriate for detecting apoptosis, which often precedes complete cell lysis (e.g., 6-24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent (or equivalent) according to the manufacturer's protocol. Allow it to equilibrate to room temperature.

  • Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.[19]

  • Mixing and Incubation: Mix the contents on a plate shaker at low speed for 30-60 seconds. Incubate at room temperature for 1-3 hours to allow for cell lysis and signal generation.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Data Presentation and Interpretation

To synthesize your findings, all quantitative data should be summarized in a clear, comparative table. This allows for at-a-glance interpretation of the compound's cytotoxic profile.

Table 1: Comparative Cytotoxicity Profile of Compound X
AssayEndpoint MeasuredCompound X (IC₅₀/EC₅₀, µM)Doxorubicin (IC₅₀/EC₅₀, µM)Interpretation
MTT Assay Metabolic Activity / Viability5.2 ± 0.40.8 ± 0.1Compound X reduces cell viability, indicating either a cytotoxic or cytostatic effect.
LDH Assay Membrane Integrity / Necrosis> 5015.7 ± 2.1Compound X does not cause significant membrane rupture at concentrations where viability is lost.
Caspase-3/7 Assay Apoptosis Execution7.5 ± 0.91.1 ± 0.2Compound X actively induces the key executioner caspases of the apoptotic pathway.

IC₅₀/EC₅₀ values are presented as mean ± standard deviation from three independent experiments.

Synthesizing a Conclusion

The data in Table 1 tells a compelling story. The potent effect in the MTT and Caspase-3/7 assays, combined with the lack of significant LDH release, strongly suggests that Compound X induces cell death primarily through an apoptotic mechanism rather than necrosis. This is a critical piece of information for guiding further mechanistic studies and drug development efforts.

Logic_Flow cluster_results cluster_interpretation Inferred Mechanism MTT MTT Assay Result (↓ Viability) LDH LDH Assay Result Necrosis Necrosis / Lysis MTT->Necrosis High LDH Release Apoptosis Apoptosis MTT->Apoptosis Low LDH Release & High Caspase Activity Cytostatic Cytostatic Effect or Other Cell Death MTT->Cytostatic Low LDH Release & Low Caspase Activity Caspase Caspase-3/7 Assay Result

Interpreting Combined Cytotoxicity Data

Trustworthiness: The Imperative of Self-Validating Systems

  • Background Controls: Wells with medium and assay reagents but no cells are essential to subtract the inherent background signal of the reagents and culture medium.[15]

  • Vehicle Controls: This is the most critical baseline. It demonstrates that the solvent used to dissolve your compound has no cytotoxic effect on its own at the concentrations used.

  • Positive Controls: Using a compound with a known mechanism (e.g., Doxorubicin for apoptosis/cytotoxicity, Triton X-100 for lysis) validates that the assay system is working correctly in your hands and with your specific cell line.[1]

  • Assay-Specific Validation: Before screening, ensure the assay response is linear with the number of cells plated. Additionally, run a preliminary test to confirm your compound does not directly interfere with the assay reagents (e.g., by directly reducing MTT or inhibiting LDH).[3]

By employing this multi-assay, logic-driven approach, researchers can move beyond generating simple IC₅₀ values to building a robust, evidence-based understanding of how their novel 3-phenoxybenzenesulfonamides interact with living cells. This foundational knowledge is indispensable for making informed decisions in the complex landscape of drug discovery.

References

  • Crouch, S. P. M., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]

  • National Toxicology Program. (2025). Validation Study of In Vitro Cytotoxicity Test Methods. National Institute of Environmental Health Sciences. [Link]

  • Hasan, Y., et al. (2024). Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. Azerbaijan Pharmaceutical and Pharmacotherapy Journal. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Lobner, D. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. Journal of Neuroscience Methods. [Link]

  • Asadi, M., et al. (2015). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research. [Link]

  • Tani, N., et al. (1995). Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. ATLA Alternatives to Laboratory Animals. [Link]

  • Ohno, T., et al. (1995). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. ATLA Alternatives to Laboratory Animals. [Link]

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  • Innoprot. Caspase 3-7 Activity Assay. [Link]

  • ResearchGate. (2000). Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis?. [Link]

  • Arshad, N., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances. [Link]

  • 3H Biomedical. LDH Cytotoxicity Assay. [Link]

  • Creative Bioarray. MTT Analysis Protocol. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. [Link]

  • Arshad, N., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. Semantic Scholar. [Link]

  • Kroll, A., et al. (2016). Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. BMC Pharmacology and Toxicology. [Link]

  • Wikswo, J. P. (1983). Cytotoxicity Testing: Prediction of In Vivo Toxicity from In Vitro Tests. ASTM International. [Link]

  • An, F., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Khan, A., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. [Link]

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A Senior Application Scientist's Guide to Confirming the Structure of 3-Phenoxybenzenesulfonyl Chloride Derivatives by High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor and regulatory compliance. 3-Phenoxybenzenesulfonyl chloride and its derivatives are a class of compounds with significant interest in medicinal chemistry. Their inherent reactivity, while synthetically useful, poses a challenge for characterization.[1] This guide provides an in-depth, experience-driven comparison of High-Resolution Mass Spectrometry (HRMS) with other analytical techniques for the structural elucidation of these specific derivatives, supported by experimental insights and data.

The Analytical Challenge: Why this compound Derivatives Require Robust Characterization

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The sulfonyl chloride moiety is highly reactive, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and other derivatives.[2] This reactivity, however, also makes the parent compound and its derivatives susceptible to hydrolysis and other transformations, necessitating analytical methods that are both rapid and definitive.

The primary challenges in characterizing these molecules are:

  • Confirmation of Elemental Composition: Ensuring the correct atoms are present in the expected ratios.

  • Verification of the Intact Molecule: Confirming the presence of the labile sulfonyl chloride group.

  • Structural Isomer Differentiation: Distinguishing between positional isomers that may arise during synthesis.

While several analytical techniques can provide structural information, HRMS has emerged as a particularly powerful tool for addressing these challenges with high confidence.[3]

The Power of Precision: Why HRMS is Superior for this Application

High-Resolution Mass Spectrometry is not merely about determining the molecular weight of a compound; it is about measuring the mass of an ion with exceptional accuracy, typically to four decimal places or better.[4] This precision allows for the determination of an ion's elemental composition, a capability that low-resolution mass spectrometry cannot offer.

For a this compound derivative, the ability to obtain an accurate mass measurement is critical for several reasons:

  • Unambiguous Elemental Formula Determination: An accurate mass measurement can distinguish between compounds with the same nominal mass but different elemental compositions. For instance, it can differentiate a desired product from an impurity with a very similar molecular weight. A found value within 0.003 m/z units of the calculated value is generally considered adequate for supporting a molecular formula for compounds below 1000 amu.[5]

  • Isotopic Pattern Analysis: The high resolving power of HRMS instruments allows for the clear visualization of isotopic patterns.[4] This is particularly valuable for compounds containing chlorine and sulfur, which have distinctive isotopic signatures (³⁵Cl/³⁷Cl and ³²S/³⁴S), providing an additional layer of confirmation for the elemental composition.[4][6]

  • Fragmentation Analysis: HRMS can be coupled with tandem mass spectrometry (MS/MS) to induce fragmentation of the parent ion and measure the accurate masses of the resulting fragment ions.[4][7] This provides invaluable information about the compound's structure, which will be discussed in detail later.

Modern HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, offer high resolution, sensitivity, and rapid data acquisition, making them well-suited for the analysis of these reactive compounds.[6]

Experimental Workflow for HRMS Analysis

The following diagram outlines a typical workflow for the HRMS analysis of a this compound derivative.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing & Interpretation Prep Dissolve sample in suitable aprotic solvent (e.g., ACN, DCM) Dilute Dilute to appropriate concentration (e.g., 1-10 µg/mL) Prep->Dilute Inject Direct Infusion or UPLC Introduction Dilute->Inject Calibrate Instrument Calibration (External & Internal Lock Mass) Calibrate->Inject Acquire_MS1 MS1 Scan (Full Scan) - Accurate Mass of Parent Ion - Isotopic Pattern Inject->Acquire_MS1 Acquire_MS2 MS/MS Scan (Fragmentation) - Accurate Mass of Fragments Acquire_MS1->Acquire_MS2 Process Process Raw Data Acquire_MS2->Process Elemental Determine Elemental Composition from Accurate Mass Process->Elemental Isotope Compare Experimental vs. Theoretical Isotopic Pattern Elemental->Isotope Fragment Analyze Fragmentation Pathway Isotope->Fragment Confirm Confirm Structure Fragment->Confirm

Caption: A typical experimental workflow for HRMS analysis.

Deciphering the Data: Interpretation of HRMS and MS/MS Spectra

The true power of HRMS lies in the detailed information that can be extracted from the resulting spectra.

Elemental Composition and Isotopic Pattern Matching

The first step in data analysis is to determine the elemental composition from the accurate mass of the molecular ion. For a hypothetical derivative, C₁₃H₁₀Cl₂O₂S, the theoretical exact mass would be calculated. The experimentally measured mass should fall within a narrow tolerance (typically < 5 ppm) of this theoretical value.

Next, the isotopic pattern is examined. The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 pattern with specific intensity ratios. This, combined with the sulfur isotopic pattern, provides a high degree of confidence in the assigned elemental formula.

Characteristic Fragmentation Patterns

Tandem mass spectrometry (MS/MS) provides crucial connectivity information. While the specific fragmentation will depend on the exact derivative, some general pathways can be predicted for the this compound core.

Fragmentation_Pathway cluster_mol Molecular Ion cluster_frag1 Loss of Cl• cluster_frag2 Loss of SO₂ cluster_frag3 Loss of Phenoxy Radical cluster_frag4 Formation of Benzoyl-like Cation Mol [M]+• Frag1 [M - Cl]+ Mol->Frag1 -Cl• Frag3 [M - OPh]+ Mol->Frag3 -•OPh Frag4 [C₆H₅SO₂]+ Mol->Frag4 Cleavage of C-O bond Frag2 [M - Cl - SO₂]+ Frag1->Frag2 -SO₂

Caption: Plausible fragmentation pathways for 3-phenoxybenzenesulfonyl derivatives.

  • Loss of Chlorine: Cleavage of the S-Cl bond is a common fragmentation pathway for sulfonyl chlorides.

  • Loss of Sulfur Dioxide: Subsequent loss of SO₂ from the [M-Cl]⁺ ion is also frequently observed.

  • Cleavage of the Ether Linkage: The C-O ether bond can cleave, leading to the loss of a phenoxy radical or a phenoxy cation, depending on the charge distribution.

  • Formation of Stable Cations: Rearrangements can lead to the formation of other stable fragment ions, which can be diagnostic for the substitution pattern on the aromatic rings.

By determining the accurate masses of these fragment ions, their elemental compositions can also be confirmed, allowing for the confident assignment of the fragmentation pathway and, by extension, the structure of the parent molecule.

A Comparative Look: HRMS vs. Other Techniques

While HRMS is a powerful tool, a comprehensive structural elucidation often relies on a combination of analytical techniques.[4][7] It is essential to understand the strengths and limitations of each.

Technique Strengths Limitations Applicability to this compound Derivatives
High-Resolution Mass Spectrometry (HRMS) - Provides accurate mass for elemental composition determination.[6]- High sensitivity, requiring small sample amounts.[4]- Isotopic pattern analysis confirms the presence of Cl and S.[4]- MS/MS provides structural connectivity.[7]- Does not provide detailed stereochemical information.- Isomers can sometimes be difficult to distinguish without chromatographic separation.Excellent. Provides definitive elemental composition and key structural information rapidly. Ideal for confirming the identity of the target molecule and identifying impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Unambiguous determination of the carbon-hydrogen framework.[1]- Provides detailed information on connectivity and stereochemistry through 1D and 2D experiments.[8]- Lower sensitivity compared to MS, requiring larger sample amounts.[9]- Longer analysis times.- The reactivity of the sulfonyl chloride may require the use of aprotic deuterated solvents.[1]Essential for de novo structure elucidation. Provides the complete picture of the molecular structure, including isomer differentiation. Often used in conjunction with HRMS for full characterization.[4]
X-ray Crystallography - Provides the absolute 3D structure with high precision.[8]- Requires a suitable single crystal, which can be difficult and time-consuming to obtain.[10]- Provides a solid-state conformation, which may differ from the solution-state conformation.[11]The "gold standard" for absolute structure proof, but often not practical for routine analysis. Best reserved for key compounds or when absolute stereochemistry needs to be determined.
Infrared (IR) Spectroscopy - Provides information about the functional groups present.[12]- Strong characteristic bands for the sulfonyl chloride group (around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹).[12]- Provides limited information about the overall molecular structure.Good for rapid confirmation of the sulfonyl chloride functional group. A quick and simple complementary technique.

Validating the Method: Ensuring Trustworthy Results

For use in drug development and other regulated environments, the analytical method itself must be validated to ensure it is fit for its intended purpose.[13] Key validation parameters for an LC-HRMS method include:

  • Accuracy: The closeness of the measured value to the true value.[14]

  • Precision: The degree of agreement between multiple measurements of the same sample.[14]

  • Specificity: The ability to accurately measure the analyte in the presence of other components.[14]

  • Linearity: The ability to produce results that are directly proportional to the analyte concentration over a defined range.[14]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[15]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[16]

A fully validated LC-HRMS method provides the highest level of confidence in the structural confirmation of this compound derivatives.

Conclusion and Future Perspectives

High-Resolution Mass Spectrometry is an indispensable tool for the structural confirmation of this compound derivatives. Its ability to provide rapid and definitive elemental composition, coupled with the structural insights from tandem mass spectrometry, makes it a cornerstone of modern analytical chemistry in pharmaceutical development.[17] While NMR and X-ray crystallography remain essential for complete de novo structural elucidation and absolute stereochemical assignment, HRMS offers an unparalleled combination of speed, sensitivity, and certainty for confirming the identity of these important synthetic intermediates.

As HRMS technology continues to evolve, with improvements in resolution, sensitivity, and data processing capabilities, its role in the rapid and confident characterization of complex molecules will only continue to expand.

References

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  • Fiveable. (n.d.). Structural elucidation using mass spectrometry. Spectroscopy Class Notes. Available from: [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 4(2), 90. Available from: [Link]

  • Currenta. (n.d.). Mass spectrometry for structural elucidation. Available from: [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Accurate Mass. School of Chemical Sciences Mass Spectrometry Laboratory. Available from: [Link]

  • Waters Corporation. (n.d.). Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. Available from: [Link]

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  • Raju, B., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 57(3), 883-889. Available from: [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Available from: [Link]

  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Available from: [Link]

  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs Blog. Available from: [Link]

  • University of Debrecen. (n.d.). Comparison of NMR and X-ray crystallography. Available from: [Link]

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Available from: [Link]

  • ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Available from: [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Available from: [Link]

  • News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Available from: [Link]

  • Ramage, R., et al. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Drug Testing and Analysis, 13(1), 24-41. Available from: [Link]

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A Comparative Guide to Bioisosteric Replacement Strategies for 3-Phenoxybenzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3-phenoxybenzenesulfonamide scaffold represents a privileged structure in medicinal chemistry, particularly in the design of potent inhibitors for metalloenzymes like carbonic anhydrases (CAs). Its modular nature allows for systematic optimization of pharmacological properties through targeted structural modifications. This guide provides an in-depth comparative analysis of bioisosteric replacement strategies applied to this scaffold. We will dissect the core structure into three key regions—the zinc-binding sulfonamide, the central phenyl ring, and the terminal phenoxy tail—and explore experimentally validated bioisosteres for each. By comparing the effects of these replacements on biological activity, isoform selectivity, and physicochemical properties, this guide serves as a technical resource for the rational design of next-generation inhibitors with improved therapeutic profiles.

Introduction: The Strategic Value of Bioisosterism

Bioisosteric replacement, the substitution of a functional group within a bioactive molecule with another group of similar steric and electronic properties, is a cornerstone of modern drug discovery.[1] This strategy aims to fine-tune a lead compound's characteristics to enhance efficacy, improve selectivity, optimize pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion), and mitigate toxicity.[2][3]

The Primacy of the Sulfonamide Scaffold

The arylsulfonamide moiety is a classic pharmacophore, renowned for its ability to act as a potent zinc-binding group (ZBG). In enzymes like carbonic anhydrases, the sulfonamide anion (R-SO₂NH⁻) coordinates directly to the catalytic Zn²⁺ ion, leading to powerful inhibition.[4] This interaction forms the basis for numerous clinically used drugs.

Carbonic Anhydrases: A Key Therapeutic Target

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Different isoforms are involved in various physiological and pathological processes, making them attractive drug targets. For instance, inhibition of hCA II is a mainstay in glaucoma treatment, while targeting the tumor-associated isoforms hCA IX and hCA XII, which are overexpressed in hypoxic cancers, is a validated strategy in oncology.[5][6] The 3-phenoxybenzenesulfonamide scaffold has proven to be a highly effective starting point for developing inhibitors against these targets.[7][8]

The 3-Phenoxybenzenesulfonamide Scaffold: Points for Optimization

The versatility of the 3-phenoxybenzenesulfonamide core lies in its distinct chemical regions, each amenable to modification. A rational drug design program will systematically explore substitutions at these positions to build a comprehensive structure-activity relationship (SAR).

  • Region 1: The Primary Sulfonamide (Zinc-Binding Group): The anchor of the molecule, responsible for the primary interaction with the catalytic zinc ion.

  • Region 2: The Central Aromatic Core: The structural hub that provides the rigid framework to correctly orient the ZBG and the tail group.

  • Region 3: The Terminal Phenoxy "Tail": This variable region typically extends into the enzyme's active site cavity and is the primary determinant of isoform selectivity.

cluster_liabilities Address Liabilities start_node Start: Initial Hit (3-Phenoxybenzenesulfonamide) decision_node decision_node action_node action_node end_node Optimized Lead Candidate A Initial Hit (3-Phenoxybenzenesulfonamide) B Assess Baseline Properties (Potency, Selectivity, Solubility, Metabolism) A->B C1 Liability Identified? B->C1 D1 Poor Solubility / High logP C1->D1 D2 Poor Selectivity C1->D2  Yes D3 Metabolic Instability C1->D3  Yes G Optimized Lead Candidate C1->G No E1 Replace Central Phenyl with sp3-rich core (BCP, Piperidine) OR Replace Phenoxy with Heterocycle D1->E1 F Synthesize & Test Analogs E1->F E2 Synthesize 'Tail' Library (Vary Region 3 substituents) Probe for isoform-specific interactions D2->E2 E2->F E3 Replace labile group (e.g., Sulfonamide -> gem-Dimethylsulfone) OR Block metabolic 'hot spots' with F or D D3->E3 E3->F F->B Re-evaluate

Sources

A Comparative Guide to the Cross-Reactivity of Amine-Reactive Linkers in Antibody-Drug Conjugates: The Case of 3-Phenoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Linker as a Linchpin of ADC Success

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted therapy, aiming to deliver potent cytotoxic agents directly to cancer cells while sparing healthy tissue.[1][2] The efficacy and safety of an ADC are not solely dependent on the antibody's specificity or the payload's potency; the chemical linker connecting them is a critical determinant of the conjugate's stability, pharmacokinetics, and therapeutic index.[3][4] This guide provides a detailed analysis of 3-phenoxybenzenesulfonyl chloride, an amine-reactive linker, focusing on its potential for cross-reactivity. We will objectively compare its performance characteristics with other prevalent linker technologies and provide robust experimental frameworks for validation, empowering researchers to make informed decisions in ADC design.

The Chemistry of Conjugation: Intended Reactions and Inherent Risks

The covalent attachment of a linker-payload to an antibody is a foundational step in ADC manufacturing. Amine-reactive linkers, which primarily target the ε-amine group of surface-accessible lysine residues, are a common choice due to the abundance of these residues on a typical IgG. This compound belongs to the sulfonyl halide class of reagents, which react with primary amines to form stable sulfonamide bonds.

The Intended Pathway: The primary reaction mechanism involves the nucleophilic attack of a deprotonated lysine amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.

However, the high reactivity required for efficient conjugation at physiological pH also introduces the risk of off-target reactions. This is the central challenge of cross-reactivity. Unlike the specific recognition of an antigen by an antibody, the linker's reactivity is governed by chemical principles. Sulfonyl chlorides are potent electrophiles and can react with other nucleophilic amino acid residues, particularly if their local microenvironment enhances their reactivity.[5]

Potential Cross-Reactions:

  • Tyrosine: The hydroxyl group on the phenol side chain can be sulfonylated.

  • Histidine: The imidazole ring contains a nucleophilic nitrogen that can react.[5]

  • Serine & Threonine: The primary and secondary hydroxyl groups can be targets, though they are generally less reactive than tyrosine.[5]

  • Cysteine: While most cysteines are engaged in disulfide bonds, free thiols are highly nucleophilic and will readily react.[5]

  • Hydrolysis: The sulfonyl chloride group can also react with water, leading to its inactivation and a reduction in conjugation efficiency.

This cross-reactivity leads to a heterogeneous ADC population with varied drug-to-antibody ratios (DAR), conjugation sites, and stability profiles, all of which can impact safety and efficacy.[4][6]

Comparative Analysis of Linker Technologies

The choice of linker chemistry is a critical decision in ADC development. Below is a comparative summary of this compound against other common linker classes. The ideal linker offers a balance of stability in systemic circulation and selective release of the payload within the target cell.[7][8]

Linker TypeTarget Residue(s)Bond FormedKey AdvantagesKey Disadvantages & Cross-Reactivity Profile
This compound Lysine (primary target); Tyr, His, Ser, Cys (off-target)SulfonamideForms a highly stable, non-cleavable bond.High reactivity can lead to significant off-target reactions with other nucleophilic residues.[5] Susceptible to hydrolysis.
NHS-Ester LysineAmideWell-established chemistry, good stability.[9]Primarily targets amines, but significant hydrolysis can occur, lowering efficiency. Can also react with other nucleophiles under specific conditions.
Maleimide CysteineThioetherSite-specific conjugation to engineered or reduced native cysteines, allowing for controlled DAR.[10]Prone to retro-Michael reaction, leading to drug deconjugation.[11] Can undergo thioether exchange with albumin in plasma, causing off-target toxicity.[7]
Disulfide (Cleavable) CysteineDisulfideCleaved in the high-glutathione environment of the cell cytosol, releasing the payload.[8]Can be prematurely cleaved in the bloodstream, leading to off-target toxicity. Stability can be tuned by steric hindrance.
Peptide (e.g., Val-Cit, Cleavable) Cysteine or LysineVariousCleaved by lysosomal proteases (e.g., Cathepsin B) specifically within the target cell.[10][12]Can exhibit instability in rodent plasma, complicating preclinical evaluation.[12] Requires internalization for cleavage.

Experimental Workflow for Assessing Linker Cross-Reactivity

A multi-faceted analytical approach is essential to fully characterize an ADC and determine the extent of linker cross-reactivity.[4][6] A self-validating workflow ensures that each step provides reliable data to inform the next, leading to a comprehensive understanding of the conjugate's properties.

ADC_Characterization_Workflow cluster_0 ADC Synthesis & Purification cluster_1 Characterization Suite cluster_2 Functional Assays start Antibody + Linker-Payload conjugation Conjugation Reaction (this compound) start->conjugation purification Purification (e.g., SEC, Protein A) conjugation->purification adc_pool Purified ADC Pool purification->adc_pool dar DAR & Distribution (HIC, RP-HPLC) adc_pool->dar Assess Homogeneity mass_spec Site Occupancy & Cross-Reactivity (LC-MS/MS Peptide Mapping) adc_pool->mass_spec Identify Conjugation Sites functional Functional Assessment adc_pool->functional Confirm Activity final_report Comprehensive Quality Report mass_spec->final_report Definitive Cross-Reactivity Profile binding Antigen Binding (ELISA, SPR) functional->binding cytotoxicity In Vitro Cytotoxicity (Cell-based Assay) functional->cytotoxicity

Caption: Workflow for ADC synthesis, purification, and characterization to assess linker cross-reactivity.

Detailed Protocol: Peptide Mapping by LC-MS/MS to Identify Conjugation Sites

This protocol provides a definitive method for identifying all amino acid residues modified by the this compound linker, thereby quantifying its cross-reactivity.

Objective: To digest the ADC into peptides and analyze them via mass spectrometry to locate and identify all sites of linker conjugation.

Materials:

  • Purified ADC (~100 µg)

  • Tris buffer, pH 8.0

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • Formic acid

  • HPLC-grade water and acetonitrile

  • LC-MS/MS system (e.g., Orbitrap)

Methodology:

  • Denaturation, Reduction, and Alkylation:

    • Rationale: To unfold the antibody and make all potential cleavage sites accessible to trypsin. Reduction breaks disulfide bonds, and alkylation prevents them from reforming.

    • a. Solubilize 100 µg of ADC in 100 µL of 50 mM Tris buffer containing 6 M Guanidine-HCl.

    • b. Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

    • c. Cool to room temperature. Add IAA to a final concentration of 25 mM. Incubate in the dark for 20 minutes.

  • Buffer Exchange and Digestion:

    • Rationale: To remove denaturants that inhibit trypsin activity and to perform enzymatic cleavage of the protein into smaller peptides.

    • a. Perform a buffer exchange into 50 mM Tris buffer, pH 8.0, using a desalting column to remove Guanidine-HCl, excess DTT, and IAA.

    • b. Add trypsin at a 1:20 enzyme-to-protein ratio (w/w).

    • c. Incubate overnight (16-18 hours) at 37°C.

  • Sample Preparation for LC-MS/MS:

    • Rationale: To stop the digestion and prepare the peptides for injection into the mass spectrometer.

    • a. Quench the digestion by adding formic acid to a final concentration of 1%.

    • b. Centrifuge the sample at high speed for 10 minutes to pellet any insoluble material.

    • c. Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Rationale: To separate the complex peptide mixture and acquire high-resolution mass spectra to identify the peptides and their modifications.

    • a. Inject the peptide mixture onto a reverse-phase C18 column.

    • b. Elute peptides using a gradient of acetonitrile in 0.1% formic acid.

    • c. Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, acquiring a full MS scan followed by MS/MS scans of the most abundant precursor ions.

  • Data Analysis:

    • Rationale: To match the acquired spectra against the known antibody sequence to identify peptides and pinpoint the exact location of the linker modification.

    • a. Use a proteomics software suite (e.g., Proteome Discoverer, MaxQuant) to search the MS/MS data against the antibody's FASTA sequence.

    • b. Define a variable modification corresponding to the mass of the 3-phenoxybenzenesulfonyl-payload conjugate on Lys, Tyr, His, Ser, Thr, and Cys residues.

    • c. Analyze the search results to identify all modified peptides and calculate the relative abundance of conjugation at each specific site, including off-target locations.

Conclusion: Balancing Reactivity and Specificity

The this compound linker offers the advantage of forming a highly stable bond, which is desirable for creating non-cleavable ADCs. However, its utility is tempered by the inherent risk of cross-reactivity due to its high electrophilicity. This can lead to the generation of a heterogeneous ADC product with potentially unpredictable behavior. In contrast, other linker technologies like maleimides offer better site-specificity at the cost of stability, while cleavable linkers operate via entirely different payload-release mechanisms.

Ultimately, there is no single "best" linker; the optimal choice depends on the specific therapeutic application, the nature of the antibody, and the payload. For researchers considering sulfonyl chloride-based linkers, the implementation of a rigorous analytical workflow, centered around definitive techniques like peptide mapping mass spectrometry, is not just recommended—it is essential for ensuring the quality, consistency, and safety of the final ADC candidate.

References

  • A Comparative Analysis of Sulfone Linkers and Alternative Crosslinkers in Antibody-Drug Conjug
  • How do I know if the antibody will cross-react?. Proteintech Group.
  • Antibody Cross Reactivity And How To Avoid It?. ELISA kit.
  • In silico identification of antibody cross-reactivity. Labtoo.
  • Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjug
  • Linkers for ADCs. NJ Bio, Inc.
  • Antibody–drug conjugates: Recent advances in linker chemistry. PMC - NIH.
  • Cross-Linking Reagents. Thermo Fisher Scientific.
  • Current ADC Linker Chemistry. PMC - NIH.
  • What Makes a Good Linker for Antibody-Drug Conjug
  • Application Notes and Protocols for Characterizing Antibody-Drug Conjugate (ADC)
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Safety Operating Guide

Navigating the Safe Disposal of 3-Phenoxybenzenesulfonyl Chloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are endeavors of precision and innovation. Equally critical is the meticulous management of chemical waste, a process that safeguards both the innovator and the environment. This guide provides an in-depth, procedural framework for the proper disposal of 3-phenoxybenzenesulfonyl chloride, a reactive sulfonyl chloride derivative. By elucidating the chemical principles underpinning these protocols, we aim to foster a culture of safety and operational excellence within the laboratory.

Immediate Safety Imperatives: Understanding the Hazard Profile

This compound is classified under the Globally Harmonized System (GHS) as a substance that causes severe skin burns and eye damage (Skin Corrosion/Irritation, Category 1B) [1]. Its reactivity with water and other nucleophiles necessitates stringent adherence to safety protocols to prevent accidental exposure and uncontrolled reactions. The primary hazards stem from its corrosive nature and the potential for liberating hazardous gases upon decomposition.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS CategoryDescription
Skin Corrosion/Irritation1BCauses severe skin burns and eye damage upon contact.
ReactivityWater-reactiveReacts with water, potentially violently, to produce corrosive acids.
Decomposition Products-Thermal decomposition can release toxic and irritating gases such as carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.

The Core Principle of Disposal: Controlled Hydrolysis and Neutralization

The fundamental strategy for the safe disposal of this compound is a two-step process: controlled hydrolysis followed by neutralization. This approach transforms the reactive sulfonyl chloride into a stable and significantly less hazardous salt solution that can be disposed of in accordance with local regulations.

The process hinges on the nucleophilic attack of a hydroxide ion on the electrophilic sulfur atom of the sulfonyl chloride. This reaction, known as alkaline hydrolysis, cleaves the sulfur-chlorine bond, yielding the corresponding sulfonate salt and a chloride ion.

Procedural Guide: Step-by-Step Disposal of this compound

This protocol is designed for the safe and effective disposal of laboratory-scale quantities of this compound. It is imperative that all steps are conducted in a well-ventilated fume hood while wearing the appropriate Personal Protective Equipment (PPE).

Required Materials
  • This compound waste

  • Sodium hydroxide (NaOH) pellets or a 2 M aqueous solution

  • Hydrochloric acid (HCl), 1 M aqueous solution (for final pH adjustment)

  • Large beaker or flask (at least 10 times the volume of the sulfonyl chloride waste)

  • Stir plate and magnetic stir bar

  • pH meter or pH paper

  • Ice bath

  • Appropriate waste container (e.g., High-Density Polyethylene (HDPE) carboy)[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to mitigate the risks associated with handling this corrosive chemical.[4][5][6][7][8]

  • Eye Protection: Chemical safety goggles and a full-face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A chemical-resistant apron or lab coat.

  • Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator may be necessary for larger quantities or in case of a spill.

Disposal Protocol

Step 1: Preparation of the Hydrolysis Solution

  • In a large beaker or flask equipped with a magnetic stir bar, prepare a 2 M solution of sodium hydroxide in cold water. The volume of the NaOH solution should be at least ten times the volume of the this compound to be disposed of. This excess ensures complete reaction and helps to dissipate the heat generated.

  • Place the beaker in an ice bath on a magnetic stir plate and begin stirring. The use of an ice bath is crucial to control the exothermic nature of the hydrolysis reaction.

Step 2: Controlled Addition of this compound

  • Slowly and carefully add the this compound waste to the stirring, cold sodium hydroxide solution dropwise or in very small portions.

  • Monitor the reaction temperature closely. If the temperature begins to rise significantly, pause the addition until it has cooled. A rapid temperature increase can lead to splashing and the release of corrosive vapors.

Step 3: Completion of Hydrolysis

  • After the addition is complete, continue stirring the mixture in the ice bath for at least one hour to ensure the hydrolysis reaction has gone to completion.

  • Remove the ice bath and allow the solution to slowly warm to room temperature while continuing to stir for an additional hour.

Step 4: Neutralization and Final Disposal

  • Once the reaction is complete, the solution will contain sodium 3-phenoxybenzenesulfonate, sodium chloride, and excess sodium hydroxide.

  • Using a calibrated pH meter or pH paper, check the pH of the solution. It will be strongly basic.

  • Slowly add 1 M hydrochloric acid to the solution while stirring to neutralize the excess sodium hydroxide. The target pH should be between 6 and 8. Be cautious as the neutralization reaction is also exothermic.

  • The final neutralized solution, containing primarily sodium 3-phenoxybenzenesulfonate and sodium chloride, can now be disposed of as aqueous waste according to your institution's and local hazardous waste regulations. While sodium benzenesulfonates are generally considered to be of low toxicity[9][10][11], it is crucial to consult your environmental health and safety department for specific guidance.

Visualizing the Workflow: A Disposal Process Diagram

The following diagram illustrates the logical flow of the disposal procedure, emphasizing the critical control points for a safe and effective outcome.

DisposalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_final Final Disposal PPE Don Appropriate PPE PrepareNaOH Prepare 2M NaOH Solution in Ice Bath PPE->PrepareNaOH Safety First AddWaste Slowly Add this compound PrepareNaOH->AddWaste Controlled Conditions StirCold Stir in Ice Bath (1 hr) AddWaste->StirCold Ensure Complete Hydrolysis StirWarm Stir at Room Temp (1 hr) StirCold->StirWarm CheckpH Check pH StirWarm->CheckpH Neutralize Neutralize with 1M HCl (pH 6-8) CheckpH->Neutralize Adjust to Safe Range Dispose Dispose as Aqueous Waste Neutralize->Dispose Follow Local Regulations

Caption: Workflow for the safe disposal of this compound.

The Chemistry Behind the Disposal: A Visual Representation

The core of the disposal procedure is the chemical transformation of the hazardous sulfonyl chloride into a stable salt. The following diagram illustrates this reaction.

HydrolysisReaction cluster_reactants Reactants cluster_products Products Reactant1 This compound ReactionNode + Reactant2 Sodium Hydroxide (excess) Product1 Sodium 3-Phenoxybenzenesulfonate Product2 Sodium Chloride Product3 Water ProductsNode ReactionNode->ProductsNode Alkaline Hydrolysis

Caption: Chemical reaction for the alkaline hydrolysis of this compound.

By adhering to these detailed procedures and understanding the underlying chemical principles, laboratory professionals can confidently and safely manage the disposal of this compound, ensuring a secure working environment and responsible environmental stewardship.

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Comprehensive Safety and Handling Guide for 3-Phenoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 3-phenoxybenzenesulfonyl chloride. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a member of the sulfonyl chloride family, a class of compounds known for their reactivity. The primary hazards associated with this and similar compounds stem from their corrosive nature and vigorous reaction with nucleophiles, most notably water.[1]

Core Hazards:

  • Corrosivity: Direct contact can cause severe skin burns and serious eye damage.[1][2][3][4]

  • Reactivity with Water: Reacts violently with water, including moisture in the air, to produce corrosive hydrogen chloride (HCl) gas and 3-phenoxybenzenesulfonic acid.[1][3] This reaction is exothermic and can lead to pressure buildup in sealed containers.

  • Respiratory Irritation: Inhalation of dust or vapors can cause respiratory irritation.[1]

Given these intrinsic properties, a comprehensive safety plan is not merely recommended; it is imperative for the protection of all laboratory personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is the most critical step in mitigating the risks associated with handling this compound. The following table summarizes the minimum required PPE.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or a double layer of nitrile gloves).To prevent skin contact and subsequent chemical burns.
Eye and Face Protection Tight-fitting safety goggles and a face shield.To protect against splashes and the corrosive nature of the chemical, which can cause severe eye damage.[4]
Body Protection A chemical-resistant lab coat or apron worn over long-sleeved clothing.To protect the skin from accidental spills.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used, especially when handling the powder outside of a certified chemical fume hood.[5]To prevent inhalation of the powder or HCl gas that may be generated.
Foot Protection Closed-toe shoes made of a non-porous material.To protect feet from spills.

Donning and Doffing of PPE: A Procedural Imperative

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 Lab Coat/Apron Don2 Respirator Don1->Don2 Don3 Goggles Don2->Don3 Don4 Face Shield Don3->Don4 Don5 Gloves Don4->Don5 Doff1 Gloves Doff2 Face Shield Doff1->Doff2 Doff3 Goggles Doff2->Doff3 Doff4 Lab Coat/Apron Doff3->Doff4 Doff5 Respirator Doff4->Doff5

Caption: PPE Donning and Doffing Sequence.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is essential for the safe handling of this compound at every stage.

3.1. Receiving and Storage

  • Upon receipt, inspect the container for any signs of damage or leaks. If compromised, handle with full PPE in a chemical fume hood.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and strong oxidizing agents.[3][6]

  • The storage area should be clearly labeled as corrosive. Keep the container tightly sealed to prevent reaction with atmospheric moisture.[6][7]

3.2. Handling Procedures

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4] Prepare all necessary equipment and reagents in advance.

  • Work Area: All manipulations of this compound should be conducted in a certified chemical fume hood to control exposure to dust and vapors.[6][7]

  • Dispensing: When weighing and dispensing the solid, use spark-proof tools and minimize the creation of dust.

  • Reaction Setup: Add this compound slowly and in a controlled manner to your reaction mixture. Be mindful that reactions with nucleophiles can be exothermic.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly after removing gloves.[7]

3.3. Spill Management

In the event of a spill, immediate and correct action is critical to prevent harm to personnel and the environment.

Spill_Response Evacuate Evacuate the immediate area. Alert Alert nearby personnel and your supervisor. Evacuate->Alert PPE Don appropriate PPE if safe to do so. Alert->PPE Contain Contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do NOT use water. PPE->Contain Neutralize Carefully neutralize with a weak base (e.g., sodium bicarbonate) if appropriate for the situation. Contain->Neutralize Collect Collect the absorbed material into a sealed, labeled container for hazardous waste. Neutralize->Collect Decontaminate Decontaminate the spill area. Collect->Decontaminate Dispose Dispose of waste according to institutional guidelines. Decontaminate->Dispose

Caption: Spill Response Workflow.

Spill Cleanup Steps:

  • Evacuate and Alert: Immediately evacuate the affected area and inform your supervisor and colleagues.

  • Assess and Equip: If the spill is small and you are trained to handle it, don the appropriate PPE. For large spills, contact your institution's emergency response team.

  • Containment: Cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use water. [6]

  • Collection: Carefully scoop the contained material into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with your institution's and local regulations.[8]

3.4. Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Containers: Empty containers should be triple-rinsed with an appropriate solvent (e.g., acetone or toluene). The rinsate must be collected as hazardous waste.

  • Solid Waste: Collect all solid waste in a designated, labeled, and sealed container.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office.[8]

Emergency Procedures: First Aid

In the event of exposure, immediate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disclaimer: This guide is intended for informational purposes and is based on the known hazards of similar chemical compounds. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before use and follow all institutional and regulatory guidelines.

References

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • Coastal. (2015). Coastal First Aid Kit - SAFETY DATA SHEET. Retrieved from [Link]

  • University of Oklahoma. (2025). Spill Control/Emergency Response - EHSO Manual 2025-2026. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). Potential Exposures and PPE Recommendations | Substance Use. Retrieved from [Link]

  • University of Oklahoma. (2025). Chemical Hazards - EHSO Manual 2025-2026. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). PERSONAL PROTECTIVE EQUIPMENT. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.